2-Chloro-1,1,2-trifluoroethyl ethyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-ethoxy-1,1,2-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClF3O/c1-2-9-4(7,8)3(5)6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKICPFFJCXEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953123 | |
| Record name | 2-Chloro-1-ethoxy-1,1,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310-71-4 | |
| Record name | 2-Chloro-1-ethoxy-1,1,2-trifluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=310-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,1,2-trifluoroethyl ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000310714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-ethoxy-1,1,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1,1,2-TRIFLUOROETHYL ETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36IC8E3484 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Chloro-1,1,2-trifluoroethyl ethyl ether synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Chloro-1,1,2-trifluoroethyl ethyl ether
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for this compound (CAS No. 310-71-4). While not as widely known as its anesthetic isomers, enflurane and isoflurane, this compound serves as a valuable solvent and a key intermediate in the synthesis of specialized fluorinated molecules for the pharmaceutical and agrochemical industries[1][2]. This document details plausible and established synthesis methodologies, grounded in fundamental principles of organic chemistry and supported by documented procedures for analogous compounds. We will explore reaction mechanisms, provide detailed experimental protocols, and discuss critical process parameters. The objective is to equip researchers and drug development professionals with the technical knowledge required to approach the synthesis of this and similar fluoroether compounds with scientific rigor.
Introduction and Physicochemical Profile
This compound is a halogenated ether characterized by its unique combination of chlorine and fluorine substituents. This structure imparts desirable properties such as chemical stability and specific reactivity, making it a useful building block in organic synthesis[1]. Unlike its structural isomer, enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether), which was historically used as an inhalational anesthetic, the subject of this guide is primarily utilized as a research chemical and synthetic intermediate[3][4]. Its properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 310-71-4 | [5][6] |
| Molecular Formula | C₄H₆ClF₃O | [5][7] |
| Molecular Weight | 162.54 g/mol | [5][6] |
| IUPAC Name | 2-chloro-1-ethoxy-1,2,2-trifluoroethane | [5] |
| Appearance | Colorless liquid | |
| Boiling Point | ~89 °C (362 K) | [6] |
Primary Synthesis Pathway: Addition of Ethoxide to Chlorotrifluoroethylene (CTFE)
The most direct and industrially scalable method for preparing ethers of this type is the nucleophilic addition of an alcohol or alkoxide to a halogenated olefin. In this case, the reaction of sodium ethoxide with chlorotrifluoroethylene (CTFE) represents a robust and efficient pathway.
Reaction Principle and Mechanism
The mechanism involves the nucleophilic attack of the ethoxide ion (CH₃CH₂O⁻) on the electron-deficient double bond of CTFE. The carbon-carbon double bond in CTFE is polarized due to the strong electron-withdrawing effects of the fluorine and chlorine atoms. The attack preferentially occurs at the CF₂ carbon, leading to a carbanion intermediate. This intermediate is then protonated by a proton source (typically the parent alcohol, ethanol) to yield the final ether product. The regioselectivity is driven by the formation of the more stable carbanion.
Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established reactions of alkoxides with fluoroalkenes. It must be performed by qualified personnel with appropriate safety precautions.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Chlorotrifluoroethylene (CTFE) gas
-
Anhydrous Diethyl Ether (as solvent)
-
Pressurized reaction vessel (autoclave)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), carefully add sodium metal (1.0 eq.) in small pieces to anhydrous ethanol (10-15 eq.) at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Transfer the resulting sodium ethoxide solution to a cooled, stirred autoclave. Add anhydrous diethyl ether to dilute the reaction mixture.
-
Addition of CTFE: Seal the autoclave and cool it to -10 °C. Slowly introduce chlorotrifluoroethylene (CTFE) gas (1.1 eq.) into the vessel, carefully monitoring the internal pressure and temperature. The reaction is exothermic and requires controlled addition to maintain the temperature below 5 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Work-up: Carefully vent any unreacted CTFE. Quench the reaction mixture by slowly adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by distillation.
-
Final Purification: The crude product is purified by fractional distillation under atmospheric pressure to yield this compound as a colorless liquid.
Visualization of the Primary Synthesis Pathway
Caption: Workflow for the synthesis of this compound via nucleophilic addition.
Alternative Pathway: Selective Chlorination of 1,1,2-Trifluoroethyl Ethyl Ether
An alternative strategy involves the synthesis of a non-chlorinated precursor, 1,1,2-trifluoroethyl ethyl ether, followed by selective free-radical chlorination. This approach is analogous to the well-documented synthesis of the anesthetic isoflurane, where 2,2,2-trifluoroethyl difluoromethyl ether is chlorinated to produce the final product[8][9][10].
Reaction Principle and Mechanism
This two-step process begins with the synthesis of the precursor ether, followed by chlorination.
-
Step 1 (Etherification): 1,1,2-Trifluoroethyl ethyl ether can be synthesized via a Williamson ether synthesis or by the addition of ethanol to trifluoroethylene.
-
Step 2 (Chlorination): The precursor ether is then subjected to free-radical chlorination using chlorine gas (Cl₂) initiated by UV light. The reaction proceeds by abstracting a hydrogen atom from the ethyl group, creating a radical intermediate which then reacts with Cl₂. The selectivity for monochlorination at the desired position is a critical challenge and often results in a mixture of products, including dichlorinated species[8][11]. Controlling the stoichiometry of chlorine and the reaction time is crucial to maximize the yield of the desired monochlorinated product[9].
Experimental Protocol
Part A: Synthesis of 1,1,2-Trifluoroethyl Ethyl Ether (Precursor)
-
The synthesis of this precursor would follow a similar protocol to that described in Section 2.2, using trifluoroethylene instead of CTFE.
Part B: Chlorination
-
Reaction Setup: Charge a quartz reaction vessel equipped with a gas inlet, condenser, and a UV lamp with the precursor, 1,1,2-trifluoroethyl ethyl ether.
-
Chlorination: Begin UV irradiation and slowly bubble chlorine gas (Cl₂) through the liquid. The reaction is typically carried out at a temperature between 20-40 °C.
-
Monitoring: The progress of the reaction must be monitored closely by gas chromatography (GC) to maximize the formation of the monochloro-product and minimize over-chlorination. The chlorination must be stopped when the optimal conversion is reached, often leaving a significant amount of unreacted starting material[8][9].
-
Work-up: Stop the UV irradiation and the chlorine flow. Purge the system with nitrogen to remove excess chlorine and HCl gas. Wash the reaction mixture with a dilute aqueous solution of sodium carbonate to neutralize HCl, followed by water[9].
-
Purification: Dry the organic phase and perform fractional distillation to separate the unreacted starting material, the desired product (this compound), and dichlorinated byproducts.
Visualization of the Alternative Synthesis Pathway
Caption: Alternative synthesis via free-radical chlorination of a precursor ether.
Safety and Handling
The synthesis of halogenated ethers requires strict adherence to safety protocols.
-
Reagents: Chlorotrifluoroethylene (CTFE) and chlorine are toxic and corrosive gases. All manipulations should be conducted in a well-ventilated fume hood or a specialized gas-handling system. Sodium metal is highly reactive with water and requires careful handling under an inert atmosphere.
-
Reaction Conditions: Reactions performed in autoclaves must be conducted behind a blast shield, and the pressure and temperature must be monitored continuously.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory at all times.
Conclusion
The synthesis of this compound can be effectively achieved through two primary strategic approaches. The nucleophilic addition of ethoxide to chlorotrifluoroethylene offers a direct, high-yield route that is likely amenable to scaling. Alternatively, the selective chlorination of a precursor ether provides another viable, albeit potentially less selective, method that leverages well-established technologies from the synthesis of related anesthetic compounds. The choice of pathway depends on the availability of starting materials, the required scale of production, and the purification capabilities at hand. This guide provides the foundational knowledge for researchers to pursue the synthesis of this valuable fluorinated building block.
References
- US Patent 5,416,244A: "Preparation of isoflurane.
- Chinese Patent CN101830781B: "Synthesis method of isoflurane.
- StatPearls Publishing (2025): "Enflurane (Archived)." PubMed. [Link]
- PubChem Compound Summary for CID 3226: "Enflurane.
- Chinese Patent CN102617298A: "Synthesis method of desflurane.
- Wikipedia: "2,2,2-Trifluoroethanol." [Link]
- Wikipedia: "Enflurane." [Link]
- NIST WebBook: "this compound." National Institute of Standards and Technology. [Link]
- Organic Syntheses: "PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER." [Link]
- PubChem Compound Summary for CID 9877: "2-Chloro-1,1,2-trifluoroethyl methyl ether.
- Cheméo: "this compound." [Link]
- US Patent 4,590,310A: "Process for the preparation of 2,2,2-trifluoroethanol.
- NIST WebBook: "Enflurane." National Institute of Standards and Technology. [Link]
- PubChem Compound Summary for CID 136152: "this compound.
- Chinese Patent CN101503340A: "Method for synthesizing 2-chloroethyl methyl ether.
- European Patent EP 0101526 A1: "Process for the preparation of trifluoroethanol.
- Chinese Patent CN1223996A: "The preparation method of two (2-chloroethyl) ethers.
- European Patent Office: "Method for the prepar
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. id.cic.edu.my [id.cic.edu.my]
- 3. Enflurane (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enflurane - Wikipedia [en.wikipedia.org]
- 5. This compound [webbook.nist.gov]
- 6. chemeo.com [chemeo.com]
- 7. This compound | C4H6ClF3O | CID 136152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US5416244A - Preparation of isoflurane - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. Isoflurane synthesis - chemicalbook [chemicalbook.com]
- 11. CN101830781B - Synthesis method of isoflurane - Google Patents [patents.google.com]
physical and chemical properties of 2-Chloro-1,1,2-trifluoroethyl ethyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1,1,2-trifluoroethyl ethyl ether, a halogenated ether, is a versatile compound with significant applications in various scientific fields, including organic synthesis, materials science, and pharmaceutical development. Its unique molecular structure, featuring a combination of chlorine, fluorine, and an ether linkage, imparts a distinct set of physical and chemical properties. This guide provides a comprehensive overview of these properties, experimental methodologies for their determination, and insights into the compound's reactivity and applications.
Molecular Identity and Structure
A clear understanding of the molecular identity of this compound is fundamental for its application in research and development.
| Identifier | Value |
| IUPAC Name | 2-chloro-1-ethoxy-1,1,2-trifluoroethane |
| CAS Number | 310-71-4[1] |
| Molecular Formula | C4H6ClF3O[1] |
| Molecular Weight | 162.538 g/mol [1] |
| SMILES | CCOC(C(F)Cl)(F)F |
| InChI | InChI=1S/C4H6ClF3O/c1-2-9-4(7,8)3(5)6/h3H,2H2,1H3[1] |
The presence of the trifluoromethyl group is a key structural feature that significantly influences the compound's stability and reactivity, making it a valuable building block in the synthesis of complex molecules.[2]
Physical Properties
The physical properties of this compound are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 88 °C | [2] |
| Density | 1.23 g/cm³ at 20 °C | [2] |
| Refractive Index | 1.34 (n20D) | [2] |
| Flash Point | 5 °C | |
| Enthalpy of Vaporization | 37.50 ± 0.10 kJ/mol | [3] |
Experimental Determination of Physical Properties
The accurate determination of these physical properties is essential for compound characterization and process optimization. Below are standardized protocols for their measurement.
The boiling point is a fundamental physical constant that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.
-
Principle: Simple distillation is employed to heat the liquid to its boiling point, and the temperature of the vapor is measured.[4][5]
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure:
-
Place a small volume of this compound and a boiling chip in the distillation flask.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Gently heat the flask.
-
Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.[6]
-
It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
-
Diagram: Experimental Workflow for Boiling Point Determination
Caption: Workflow for determining the boiling point via simple distillation.
Density is a measure of mass per unit volume and is a characteristic property of a substance.
-
Principle: The mass of a known volume of the liquid is accurately measured using a pycnometer.[7][8]
-
Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance, thermometer.
-
Procedure:
-
Clean and dry the pycnometer and determine its mass (m1).
-
Fill the pycnometer with this compound, ensuring no air bubbles are present.
-
Place the stopper and wipe any excess liquid from the outside.
-
Measure the mass of the filled pycnometer (m2).
-
Record the temperature of the liquid.
-
The density (ρ) is calculated using the formula: ρ = (m2 - m1) / V, where V is the volume of the pycnometer.[9]
-
The refractive index measures how light propagates through a substance and is a valuable tool for identifying and assessing the purity of a compound.
-
Principle: An Abbe refractometer is used to measure the angle at which light is refracted as it passes from the prism of the refractometer into the liquid sample.[10]
-
Apparatus: Abbe refractometer, light source (typically a sodium lamp, 589 nm), dropper.
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index.
-
Place a few drops of this compound onto the prism of the refractometer.
-
Close the prisms and allow the sample to equilibrate to the desired temperature (commonly 20°C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Read the refractive index from the scale.[10]
-
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the presence of the ether linkage and the halogen atoms.
-
Stability: The trifluoromethyl group contributes to the compound's overall stability.[2]
-
Reactivity: As a halogenated ether, it can undergo cleavage reactions under strong acidic conditions, typically with HBr or HI, to yield an alkyl halide and an alcohol.[11][12] The presence of both chlorine and fluorine atoms provides sites for various nucleophilic and radical substitution reactions, making it a versatile intermediate in organic synthesis.[13][14][15]
-
Solvent Properties: It is an effective solvent for a range of organic compounds, which is beneficial in various reaction processes.[2][16]
Applications in Research and Development
The unique properties of this compound make it a valuable tool for researchers and scientists.
-
Pharmaceutical Synthesis: It is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The incorporation of fluorinated moieties can enhance the metabolic stability and bioavailability of drug candidates.[2]
-
Agrochemicals: It serves as a precursor in the production of herbicides and pesticides.[2]
-
Material Science: This compound is employed in the development of new materials, particularly those requiring specific thermal and chemical resistance properties.[2]
-
Environmental Research: It is used in studies to understand the behavior and degradation pathways of fluorinated compounds in the environment.[2]
Diagram: Logical Relationship of Properties and Applications
Sources
- 1. This compound [webbook.nist.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemeo.com [chemeo.com]
- 4. vernier.com [vernier.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. matestlabs.com [matestlabs.com]
- 9. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Video: Ethers to Alkyl Halides: Acidic Cleavage [jove.com]
- 12. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stereoselective Halogenation in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. id.cic.edu.my [id.cic.edu.my]
2-Chloro-1,1,2-trifluoroethyl ethyl ether CAS 310-71-4 properties
An In-depth Technical Guide to 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether (CAS 310-71-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
This compound, registered under CAS number 310-71-4, is a halogenated ether whose unique combination of fluorine, chlorine, and an ether linkage imparts a distinct reactivity profile. While not a household name in chemical reagents, its structure positions it as a valuable, specialized building block for the synthesis of complex fluorinated molecules. The presence of multiple reactive centers—the C-Cl bond, the ether oxygen, and the acidic alpha-protons—makes it a versatile tool for chemists aiming to introduce fluorinated motifs into larger scaffolds.
This guide moves beyond a simple recitation of properties. As a senior application scientist, my objective is to provide a comprehensive technical resource that notifies on the practical applications, reactivity, and toxicological considerations relevant to professionals in organic synthesis and drug development. We will delve into its physicochemical characteristics, plausible synthetic routes, spectroscopic identity, and its utility as a precursor for other valuable chemical intermediates. The narrative is grounded in established chemical principles and data from analogous structures, providing a robust framework for its application in research and development.
Physicochemical Properties
The physical properties of this compound are foundational to its handling, use in reactions, and purification. It is a colorless liquid under standard conditions, a characteristic that simplifies visual inspection for purity.[1][2] Its volatility, indicated by a boiling point of 88 °C, is moderate, allowing for easy removal under reduced pressure without being excessively difficult to handle at room temperature.[1]
A summary of its key quantitative properties is presented in Table 1. This data is essential for practical considerations, such as calculating molar equivalents, selecting appropriate reaction temperatures, and planning solvent-based extractions.
| Property | Value | Source(s) |
| CAS Number | 310-71-4 | [1][3][4][5][6][7] |
| Molecular Formula | C₄H₆ClF₃O | [1][3][4][5][6][7] |
| Molecular Weight | 162.54 g/mol | [1][3][4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 88 °C (361.15 K) | [1][4] |
| Density | 1.23 g/mL at 20 °C | [1] |
| Refractive Index (n₂₀D) | 1.34 | [1] |
| Purity (typical) | ≥ 98% (GC) | [1] |
| LogP (Octanol/Water Partition Coeff.) | 2.150 (Crippen Method) | [4] |
| Enthalpy of Vaporization (ΔvapH) | 32.57 kJ/mol at boiling point | [5][8] |
Synthesis and Manufacturing Considerations
While specific, detailed industrial synthesis procedures for this compound are not widely published in peer-reviewed literature, a chemically sound and plausible route involves the nucleophilic addition of an ethoxide source to chlorotrifluoroethylene (CTFE). This reaction is analogous to established methods for the preparation of other hydrofluoroethers.
The proposed mechanism involves the attack of sodium ethoxide on the double bond of CTFE. The ethoxide, being a potent nucleophile, will preferentially attack the difluorinated carbon of the alkene, driven by the strong electron-withdrawing effect of the two fluorine atoms. This generates a carbanion intermediate which is subsequently protonated by the ethanol solvent to yield the final product.
Caption: Proposed synthesis workflow for this compound.
Illustrative Laboratory Protocol (Proposed)
The following protocol is a representative procedure based on the principles described above. This is an illustrative method and has not been optimized. Appropriate safety precautions must be taken.
-
Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Preparation: Sodium ethoxide is prepared by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol (sufficient volume) at 0 °C.
-
Reaction: The sodium ethoxide solution is maintained at a low temperature (e.g., 0-10 °C). Chlorotrifluoroethylene (CTFE, 1.0 eq) is then bubbled through the solution or added as a condensed liquid via the dropping funnel at a rate that maintains the reaction temperature.
-
Quenching & Workup: After the addition is complete, the reaction is stirred for several hours and allowed to warm to room temperature. The reaction is then carefully quenched with water.
-
Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield the final product.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the compound. Below is a summary of the expected spectroscopic data.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available through the NIST WebBook.[5][6][7] The mass spectrum would be expected to show the molecular ion peak (M+) and characteristic fragmentation patterns, including peaks corresponding to the loss of Cl, C₂H₅O, and various fluorinated fragments. Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region. A prominent C-O-C stretching band for the ether linkage would appear around 1100 cm⁻¹. Weaker C-H stretching and bending vibrations from the ethyl group would be observed in the 2850-3000 cm⁻¹ and ~1400 cm⁻¹ regions, respectively. A C-Cl stretch would be expected in the 600-800 cm⁻¹ range.
-
Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J) ¹H NMR -O-CH ₂-CH₃ ~3.9 - 4.2 Quartet (q) J(H,H) ≈ 7 Hz -O-CH₂-CH ₃ ~1.3 - 1.5 Triplet (t) J(H,H) ≈ 7 Hz -CH FCl- ~6.0 - 6.5 Doublet of triplets (dt) or complex multiplet J(H,F) ≈ 45-55 Hz (geminal), J(H,F) ≈ 3-10 Hz (vicinal) ¹³C NMR -O-C H₂-CH₃ ~65 - 70 Triplet (t) J(C,F) ≈ 3-5 Hz -O-CH₂-C H₃ ~14 - 16 Singlet (s) or small multiplet -O-C F₂- ~115 - 125 Triplet (t) J(C,F) ≈ 250-280 Hz -C HFCl- ~85 - 95 Doublet of triplets (dt) J(C,F) ≈ 200-230 Hz (geminal), J(C,F) ≈ 20-30 Hz (vicinal) ¹⁹F NMR -O-CF ₂- Complex multiplet Doublet of doublets (dd) or more complex J(F,F) ≈ 150-170 Hz (geminal), J(F,H) ≈ 3-10 Hz (vicinal) -CHF Cl- Complex multiplet Triplet of doublets (td) or more complex J(F,F) ≈ 150-170 Hz (geminal), J(F,H) ≈ 45-55 Hz (geminal)
Chemical Reactivity and Synthetic Applications
The utility of this compound in synthesis stems from its predictable reactivity at several sites. The diagram below outlines its primary modes of chemical transformation.
Caption: Key reactivity pathways for this compound.
Application as a Precursor to Fluorinated Esters
A well-documented application is its conversion to ethyl chlorofluoroacetate. This transformation, detailed in Organic Syntheses, demonstrates a facile hydrolysis of the difluoroether moiety under strong acidic conditions, which proceeds likely via rearrangement. This reaction is highly valuable as it converts a relatively simple ether into a more functionalized ester building block.
Experimental Protocol: Synthesis of Ethyl Chlorofluoroacetate [9]
-
Apparatus: A 2-liter, three-necked round-bottomed flask is fitted with a mechanical stirrer, a 500-mL dropping funnel, and a thermometer. An outlet tube is arranged to vent evolved hydrogen fluoride safely into the back of the fume hood.
-
Charging: The flask is charged with 340 g (2.09 moles) of this compound. The flask is cooled in an ice bath until the internal temperature is below 5 °C.
-
Acid Addition: 228 mL of 96% sulfuric acid (4.1 moles) is added from the dropping funnel at a rate sufficient to maintain the internal temperature between 5–15 °C. This addition typically takes 30–45 minutes.
-
Reaction: The mixture is stirred at 10 °C for 2 hours.
-
Workup: The reaction mixture is then carefully poured onto a mixture of 1 kg of crushed ice and 500 mL of water. The product separates as the lower oily layer.
-
Purification: The oil is separated and washed with saturated sodium bicarbonate solution until acid-free, followed by washing with water. After drying over a suitable agent (e.g., Drierite), the crude ester is purified by fractional distillation to yield pure ethyl chlorofluoroacetate.
This procedure underscores the compound's role as a stable, handleable precursor to other important fluorinated synthons, making it a valuable intermediate in multi-step synthetic campaigns.[9]
Safety, Handling, and Toxicological Profile
As with all halogenated organic compounds, this compound must be handled with appropriate care in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
Hazard Identification
Based on safety data sheets from suppliers, the compound is classified with the following hazards:
-
Flammability: It is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
Toxicological Considerations for Drug Development
Specific toxicological and metabolic data for this compound are not available in the public domain. However, for drug development professionals, it is crucial to consider the potential metabolic fate and toxicity based on its structural class.
-
Metabolism: Fluorinated ethers can be metabolized by cytochrome P450 enzymes.[4][10] Potential metabolic pathways could include O-dealkylation of the ethyl group or oxidative dehalogenation. The high strength of the C-F bond generally imparts metabolic stability, a desirable trait in drug design.[10][11] However, metabolism can sometimes lead to the formation of toxic byproducts. For instance, the metabolism of some fluoroethers can release fluoride ions or generate reactive species like fluoroacetic acid, although this is structure-dependent.[4]
-
Toxicology: The broader class of halogenated ethers includes several volatile anesthetics (e.g., isoflurane, sevoflurane).[3] While our subject compound is not used as an anesthetic, data from that class indicates that potential toxicities could include respiratory depression and, with prolonged exposure, potential neurodegenerative effects.[3][12] The presence of the C-Cl bond also introduces the possibility of reactivity profiles seen in other chloroalkanes.
Given the lack of specific data, any derivative of this compound intended for pharmaceutical development would require a thorough, dedicated toxicological evaluation.
Conclusion
This compound is a specialized chemical reagent with significant potential as a building block in fluorination chemistry. Its value lies not in widespread, general use, but in its specific reactivity that allows for the controlled introduction of the -CF₂-CHFCl moiety or its conversion into other valuable synthons like ethyl chlorofluoroacetate. For researchers in agrochemicals, materials science, and particularly for drug development professionals, understanding its physicochemical properties, reactivity, and potential metabolic fate is key to leveraging its unique chemical architecture. While gaps in toxicological data necessitate caution, its utility as a synthetic intermediate for creating novel, complex fluorinated molecules is clear.
References
- Wikipedia. (2023). Halogenated ether.
- Cormack, P. A., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 15, 1558–1565.
- Vutskits, L., et al. (2023). Exposure to halogenated ethers causes neurodegeneration and behavioural changes in young healthy experimental animals: a systematic review and meta analyses. SmartTots.
- Myerson, J., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 755-757.
- Cheméo. (n.d.). This compound.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- NIST. (n.d.). This compound - Notes. NIST Chemistry WebBook.
- NIST. (n.d.). This compound - Mass Spectrum. NIST Chemistry WebBook.
- PubChem. (n.d.). This compound.
- Tarrant, P., & Young, J. A. (1953). Ethyl chlorofluoroacetate. Organic Syntheses, 33, 33.
- IARC. (1999). 2-Chloro-1,1,1-trifluoroethane. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 71, 1355-1359.
- ILO. (2011). Halogenated Ethers: Health Hazards. ILO Encyclopaedia of Occupational Health and Safety.
- PubChem. (n.d.). Chlorotrifluoroethylene.
- Chemistry LibreTexts. (2022). Reactions of Ethers- Acidic Cleavage.
- Uchytilová, V., Majer, V., Svoboda, V., & Hemer, I. (1984). Enthalpies of vaporization and cohesive energies of this compound, 2-chloro-1,1,2-trifluoroethyl propyl ether, 2-chloro-1,1,2-trifluoroethyl chloromethyl ether, and 2-chloro-1,1,2-trifluoroethyl difluoromethyl ether. The Journal of Chemical Thermodynamics, 16(5), 475-479.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. id.cic.edu.my [id.cic.edu.my]
- 4. chemeo.com [chemeo.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. 2-Chloroethyl ethyl ether synthesis - chemicalbook [chemicalbook.com]
- 12. 2-CHLORO-1,1,2-TRIFLUOROETHYL METHYL ETHER(425-87-6) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure and Properties of 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-1,1,2-trifluoroethyl ethyl ether (CAS No. 310-71-4), a fluorinated ether with significant applications in organic synthesis and materials science. This document delves into its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safety protocols, offering valuable insights for professionals in research and development.
Molecular Structure and Physicochemical Properties
This compound is a halogenated ether with the chemical formula C₄H₆ClF₃O.[1][2][3][4] Its structure features an ethyl ether linkage to a 2-chloro-1,1,2-trifluoroethyl group. The presence of both chlorine and fluorine atoms imparts unique electronic properties and reactivity to the molecule.
The molecular weight of the compound is 162.54 g/mol .[2][3] It exists as a colorless to almost colorless clear liquid at room temperature.[5] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 310-71-4 | [1][2][3][4] |
| Molecular Formula | C₄H₆ClF₃O | [1][2][3][4] |
| Molecular Weight | 162.54 g/mol | [2][3] |
| Boiling Point | 88 °C (361.15 K) | [3][5] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Refractive Index (n20D) | 1.34 | [5] |
The structural arrangement of this compound can be visualized as follows:
Caption: Molecular structure of this compound.
Synthesis of this compound
Representative Williamson Ether Synthesis Protocol
Reaction Scheme:
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
1,2-dichloro-1,1,2-trifluoroethane
-
Anhydrous diethyl ether (as solvent)
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol.
-
Carefully add small pieces of sodium metal to the ethanol. The reaction is exothermic and produces hydrogen gas, which should be safely vented. The reaction is complete when all the sodium has dissolved.
-
Reaction with Halogenated Alkane: Cool the sodium ethoxide solution in an ice bath.
-
Slowly add 1,2-dichloro-1,1,2-trifluoroethane dissolved in anhydrous diethyl ether to the cooled sodium ethoxide solution via the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure the reaction goes to completion.
-
Work-up and Purification: After cooling, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Causality Behind Experimental Choices:
-
The use of anhydrous conditions is critical as sodium metal reacts violently with water, and the presence of water would also consume the sodium ethoxide nucleophile.
-
The slow addition of the halogenated alkane at low temperature helps to control the exothermic nature of the reaction.
-
Refluxing the reaction mixture provides the necessary activation energy to drive the Sₙ2 reaction to completion.
-
The aqueous work-up is necessary to remove the sodium chloride byproduct and any unreacted sodium ethoxide.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and assessing the purity of this compound. While complete spectral data is not available in the public domain, information for the analogous methyl ether and general principles of NMR and IR spectroscopy allow for a predicted characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a quartet corresponding to the methylene protons (-OCH₂-) of the ethyl group, coupled to the adjacent methyl protons. A triplet would be observed for the terminal methyl protons (-CH₃). The proton on the trifluoroethyl moiety (-CHFCl) would likely appear as a doublet of triplets due to coupling with the adjacent fluorine atoms and the geminal fluorine.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the four carbon atoms in different chemical environments. The carbon atoms bonded to fluorine will exhibit splitting due to C-F coupling.
-
¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[11][12][13] The spectrum of this compound is expected to show two distinct signals. The -CF₂- group would appear as a doublet due to coupling with the adjacent proton, and the -CHFCl group would appear as a doublet of triplets due to coupling with the geminal proton and the two adjacent fluorine atoms.
Infrared (IR) Spectroscopy:
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
C-H stretching: Around 2850-3000 cm⁻¹ for the ethyl group.
-
C-O-C stretching: A strong band in the region of 1000-1300 cm⁻¹, characteristic of the ether linkage.[14]
-
C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region.
-
C-Cl stretching: In the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (MS):
The NIST WebBook indicates that the mass spectrum (electron ionization) for this compound is available.[1][4][13] Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns. Fragmentation of ethers often involves cleavage of the C-C bond adjacent to the oxygen.[15]
Reactivity and Mechanistic Insights
The reactivity of this compound is largely dictated by the ether linkage and the presence of halogen substituents.
-
Ether Cleavage: Ethers are generally unreactive but can be cleaved by strong acids such as HBr and HI.[16][17] This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The cleavage of this particular ether with a strong acid would likely yield ethanol and a halogenated ethane derivative.
-
Influence of Halogen Atoms: The electron-withdrawing nature of the fluorine and chlorine atoms decreases the electron density on the ether oxygen, making it less basic and potentially less susceptible to protonation compared to non-halogenated ethers. These substituents also influence the stability of potential carbocation intermediates or the susceptibility of adjacent carbons to nucleophilic attack.
-
Nucleophilic Substitution: The chlorine atom can potentially be displaced by strong nucleophiles, although the presence of adjacent fluorine atoms may influence the reaction rate and mechanism.
Applications in Research and Development
This compound serves as a valuable building block and intermediate in organic synthesis.
-
Synthesis of Fluorinated Compounds: It is a key precursor in the synthesis of more complex fluorinated molecules, which are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties that fluorine imparts to organic molecules.[5][18]
-
Solvent Applications: Its properties make it a suitable solvent for specific chemical reactions where its polarity and stability are advantageous.[5][18]
-
Intermediate for Specialty Chemicals: This ether is used as an intermediate in the production of specialty chemicals, including some herbicides and pesticides.[5][18]
Analytical Methods
For quality control and research purposes, chromatographic methods are essential for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a suitable technique for the separation and identification of this volatile compound. A proposed method would involve:
-
Column: A non-polar or mid-polarity column, such as a DB-5ms or DB-624, would be appropriate for separating halogenated hydrocarbons.
-
Injection: Split/splitless injection at a temperature around 250 °C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 280 °C) would effectively separate the analyte from impurities.
-
Detection: Mass spectrometry in electron ionization (EI) mode would provide fragmentation patterns for identification.
High-Performance Liquid Chromatography (HPLC):
While GC-MS is often preferred for volatile compounds, HPLC can be used for purity analysis, especially for non-volatile impurities. A reverse-phase HPLC method could be developed using:
-
Column: A C8 or C18 column.
-
Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile.[6][19][20][21]
-
Detection: UV detection may be possible if the molecule has a chromophore, or a universal detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) could be used.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound was not found in the conducted searches, information from related halogenated ethers suggests that it should be handled with care. The following is a summary of recommended safety precautions.
GHS Hazard Classification (Anticipated):
-
Flammable Liquid
-
Skin Irritant
-
Eye Irritant
-
May cause respiratory irritation
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a respirator with an organic vapor cartridge may be necessary.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[19]
-
Keep away from heat, sparks, and open flames.[19]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Avoid contact with strong oxidizing agents.[19]
-
Ethers have the potential to form explosive peroxides upon prolonged exposure to air and light. While the stability of this particular ether is not documented, it is good practice to date containers upon opening and to test for peroxides before distillation or concentration.
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a versatile fluorinated compound with important applications in synthetic chemistry. Its unique molecular structure, a result of the combination of an ether linkage with chloro and fluoro substituents, dictates its physical properties, reactivity, and utility. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective and responsible use in research and development. This guide provides a foundational understanding for scientists and professionals working with this and related halogenated compounds.
References
- Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. (n.d.).
- Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. (2020, January 21).
- Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (2019, April 11). PubMed. [Link]
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.).
- Williamson ether synthesis. (n.d.). Wikipedia. [Link]
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. [Link]
- The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. (2025, August 6).
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
- Williamson Ether Synthesis. (n.d.). University of Richmond. [Link]
- Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]
- Headspace GC-MS for the Determination of Halogenated Hydrocrabons, Ethers and Aromatic Volatiles in Fabric and Leather. (2014, October 1). Journals@UC. [Link]
- Process for the preparation of 1,1,2 - trifluoro - 2 - chloroethyl difluoromethyl ether and its method of preparation. (n.d.).
- Synthesis of Trifluoroethyl Ethers from 2,2,2-Trifluoroethyl Chloride (HCFC-133a) in High Temperature Aqueous Medium. (2025, August 5).
- This compound. (n.d.). NIST WebBook. [Link]
- This compound. (n.d.). Cheméo. [Link]
- The preparation method of two (2-chloroethyl) ethers. (n.d.).
- The preparation method of two (2-chloroethyl) ethers. (n.d.).
- This compound. (n.d.). Cheméo. [Link]
- 19Flourine NMR. (n.d.). University of Ottawa. [Link]
- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]
- 18.3 Reactions of Ethers: Acidic Cleavage. (n.d.). In Organic Chemistry: A Tenth Edition. [Link]
- 2,2,2-Trifluoroethanol. (n.d.). Wikipedia. [Link]
- Safe handling and storage of chemicals. (2025, August 20). Sciencemadness Wiki. [Link]
- This compound. (n.d.). NIST WebBook. [Link]
- This compound. (n.d.). PubChem. [Link]
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
- 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. [Link]
- FTIR TESTING. (n.d.). Air Hygiene. [Link]
- Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. [Link]
- Difference between Ether and Ester Bonding in FTIR Spectra. (n.d.). Rocky Mountain Labs. [Link]
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
- The NMR Spectrum. (n.d.). AOCS. [Link]
- 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0039522). (n.d.).
- 13 C NMR Chemical Shifts. (n.d.).
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
- Synthesis of trifluoroethyl ethers from 2,2,2-trifluoroethyl chloride (HCFC-133a) in high temperature aqueous medium. (n.d.). ElectronicsAndBooks. [Link]
Sources
- 1. WO2008037039A2 - Process for the preparation of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl) ethyl ether - Google Patents [patents.google.com]
- 2. US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them - Google Patents [patents.google.com]
- 3. chemeo.com [chemeo.com]
- 4. This compound [webbook.nist.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. rockymountainlabs.com [rockymountainlabs.com]
- 15. agilent.com [agilent.com]
- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 18. rsc.org [rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Analysis of perfluorinated compounds by HPLC-ICP-MS/MS | EVISA's News [speciation.net]
- 21. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Chloro-1,1,2-trifluoroethyl ethyl ether
Introduction
2-Chloro-1,1,2-trifluoroethyl ethyl ether is a halogenated ether that has garnered interest within the scientific community for its utility as a solvent and as an intermediate in the synthesis of specialized chemical structures. The presence of both chlorine and fluorine atoms on a short carbon chain, combined with an ether linkage, imparts a unique combination of properties, including specific reactivity and solvency. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical compound is foundational to scientific research. This section details the IUPAC name and common synonyms for this compound.
-
IUPAC Name : 2-chloro-1,1,2-trifluoro-1-ethoxyethane[1]
-
Synonyms :
-
Ethyl 2-chloro-1,1,2-trifluoroethyl ether[2]
-
Ethane, 2-chloro-1-ethoxy-1,1,2-trifluoro-
-
-
Molecular Weight : 162.54 g/mol [2]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for its effective application in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Appearance | Colorless to almost colorless clear liquid | Chem-Impex[2] |
| Boiling Point | 88 °C | Chem-Impex[2] |
| Density | 1.23 g/cm³ | Chem-Impex[2] |
| Refractive Index (n20D) | 1.34 | Chem-Impex[2] |
| Enthalpy of Vaporization | 37.50 ± 0.10 kJ/mol | NIST Webbook[4] |
| LogP (Octanol/Water Partition Coefficient) | 2.150 | Cheméo[4] |
| Water Solubility (log10ws) | -2.01 | Cheméo[4] |
Synthesis and Reactivity
Caption: Plausible reaction mechanism for the synthesis of this compound.
The reactivity of this compound is demonstrated in its use as a precursor for other functionalized molecules. For instance, it is a starting material in the synthesis of ethyl chlorofluoroacetate. In this reaction, the ether is treated with sulfuric acid, leading to the elimination of hydrogen fluoride and subsequent rearrangement to the ester.
Applications in Research and Development
The unique properties of this compound make it a valuable tool in various scientific domains.
Solvent Applications
As a partially fluorinated ether, this compound exhibits solubility characteristics that make it an effective solvent in organic synthesis. Its moderate polarity and thermal stability allow it to facilitate reactions involving a range of organic compounds.[2][5] The fluorine content contributes to its distinct properties compared to traditional hydrocarbon ethers.
Intermediate in Fluorinated Compound Synthesis
This compound serves as a building block in the synthesis of more complex fluorinated molecules.[2][5] The incorporation of fluorine into organic molecules is a common strategy in drug development to enhance metabolic stability, bioavailability, and binding affinity. The trifluoromethyl group is particularly valued for these effects.
Agrochemical and Pharmaceutical Research
This compound is utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[2] Its structure can be strategically incorporated to improve the efficacy and stability of the final products.[2]
Spectroscopic Characterization
The following data is crucial for the identification and characterization of this compound.
-
Mass Spectrometry (Electron Ionization) : The NIST WebBook provides the mass spectrum for this compound, which is a critical tool for determining its molecular weight and fragmentation pattern.[6]
-
Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C-O-C ether linkage and the C-F and C-Cl bonds.[9]
Safety, Handling, and Disposal
Due to its chemical nature, proper safety precautions are imperative when handling this compound.
Hazard Identification
-
Flammability : It is a highly flammable liquid and vapor.
-
Health Hazards : Refer to the specific Safety Data Sheet (SDS) for detailed toxicity information. General hazards for halogenated ethers can include skin and eye irritation.
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Keep the container tightly closed when not in use.
Caption: General workflow for safely handling this compound.
Disposal
Halogenated solvent waste should be collected in a designated, properly labeled, and sealed container.[10] It is crucial to segregate halogenated waste from non-halogenated waste due to differences in disposal methods and costs.[10] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Conclusion
This compound is a specialized chemical with valuable applications in organic synthesis. Its unique combination of an ether functional group with both chlorine and fluorine substituents provides a platform for the development of novel molecules, particularly in the pharmaceutical and agrochemical industries. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its responsible and effective use in a research and development setting.
References
- This compound. Cheméo.
- This compound.
- This compound. NIST WebBook.
- Solvent Wastes in the Laboratory – Disposal and/or Recycling.
- Halogenated Solvents in Laboratories. Temple University.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011.
- 2-Chloro-1,1,2-trifluoroethyl methyl ether - Optional[13C NMR]. SpectraBase.
- This compound. NIST WebBook.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- This compound. NIST WebBook.
- PREPARATION OF A 1-ALKOXY-1-ALKYNE FROM REACTION OF A 2,2,2-TRIFLUOROMETHYL ETHER WITH AN ALKYLLITHIUM REAGENT. Organic Syntheses.
- 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Chemistry LibreTexts.
- 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them. Google Patents.
- Synthesis of Trifluoroethyl Ethers from 2,2,2-Trifluoroethyl Chloride (HCFC-133a) in High Temperature Aqueous Medium. ResearchGate.
- Process for the preparation of 2,2,2-trifluoroethanol. Google Patents.
- 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. Chemistry LibreTexts.
- Simply Mechanisms 7b. Nucleophilic Addition Elimination (Ethanoyl Chloride & Ethanol). YouTube.
- Nucleophilic Addition Elimination with an alcohol. YouTube.
- This compound. NIST WebBook.
- 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. NC State University Libraries.
- Bio-Based Solvents for Organic Synthesis. CORE.
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI.
- 2-Chloro-1,1,2-trifluoroethyl methyl ether. PubChem.
- Solvents and sustainable chemistry. PubMed Central.
- 1-benzyloxymethoxy-1-hexyne. Organic Syntheses.
- ChemInform Abstract: 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review. ResearchGate.
- Process for preparation of 2,2,2-trifluoroethanol. Google Patents.
Sources
- 1. 2-Chloro-1,1,2-trifluoroethyl methyl ether | C3H4ClF3O | CID 9877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [webbook.nist.gov]
- 4. chemeo.com [chemeo.com]
- 5. id.cic.edu.my [id.cic.edu.my]
- 6. This compound [webbook.nist.gov]
- 7. 2-CHLORO-1,1,2-TRIFLUOROETHYL METHYL ETHER(425-87-6) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound(310-71-4) IR Spectrum [m.chemicalbook.com]
- 10. vumc.org [vumc.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-1,1,2-trifluoroethyl ethyl ether
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Chloro-1,1,2-trifluoroethyl ethyl ether, a fluorinated ether of interest in various chemical and pharmaceutical applications. The document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Introduction: The Significance of NMR in Characterizing Fluorinated Ethers
This compound (C₄H₆ClF₃O) is a halogenated ether with a complex substitution pattern that gives rise to a nuanced ¹H NMR spectrum.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of such molecules. The ¹H NMR spectrum, in particular, provides critical information about the electronic environment of protons, their connectivity, and their spatial relationships within the molecule.
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms.[4][5] NMR spectroscopy, especially ¹⁹F NMR, is a powerful technique for studying these compounds.[4][6][7] However, ¹H NMR remains a fundamental technique that, when analyzed in detail, reveals crucial structural features through chemical shifts and spin-spin coupling patterns, including couplings to fluorine.
This guide will delve into the theoretical prediction and detailed interpretation of the ¹H NMR spectrum of this compound, providing a framework for understanding the spectral features of this and similar halogenated ethers.
Molecular Structure and Proton Environments
To understand the ¹H NMR spectrum, it is essential to first analyze the molecular structure and identify the distinct proton environments.
Caption: Molecular structure of this compound.
The molecule has three distinct proton environments:
-
-CH₃ (Methyl group): Three equivalent protons.
-
-OCH₂- (Methylene group): Two equivalent protons.
-
-CHFCl (Methine group): A single proton.
Predicted ¹H NMR Spectrum: A Detailed Analysis
Based on the molecular structure and established principles of NMR spectroscopy, the following ¹H NMR spectrum is predicted.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -CH₃ | ~1.3 | Triplet (t) | ³JHH ≈ 7 Hz |
| -OCH₂- | ~4.1 | Quartet (q) | ³JHH ≈ 7 Hz |
| -CHFCl | ~6.5 | Doublet of Triplets (dt) | ²JHF ≈ 50 Hz, ³JHF ≈ 5 Hz |
Analysis of Predicted Signals
-
Methyl Protons (-CH₃):
-
Chemical Shift: These protons are on a carbon adjacent to a methylene group. Being relatively far from the electronegative ether oxygen and the halogenated ethyl group, they are expected to appear in the typical alkyl region, around 1.3 ppm.
-
Multiplicity: The methyl protons are coupled to the two adjacent methylene protons. According to the n+1 rule, their signal will be split into a triplet (2+1=3). The coupling constant (³JHH) is expected to be around 7 Hz, which is typical for free rotation alkyl chains.
-
-
Methylene Protons (-OCH₂-):
-
Chemical Shift: These protons are on a carbon directly attached to the electronegative ether oxygen. This deshielding effect will shift their signal downfield to approximately 4.1 ppm.[8][9][10]
-
Multiplicity: The methylene protons are coupled to the three adjacent methyl protons. Following the n+1 rule, their signal will be split into a quartet (3+1=4) with a coupling constant (³JHH) of approximately 7 Hz.
-
-
Methine Proton (-CHFCl):
-
Chemical Shift: This proton is attached to a carbon bearing three highly electronegative substituents: a chlorine atom, a fluorine atom, and the trifluoroethyl ether group. This will cause significant deshielding, shifting the signal to a much lower field, predicted to be around 6.5 ppm.
-
Multiplicity: The multiplicity of this proton is more complex due to coupling with fluorine atoms.
-
Geminal Coupling to Fluorine (²JHF): The proton will experience a large two-bond (geminal) coupling to the fluorine atom on the same carbon. Geminal H-F coupling constants can be quite large, typically in the range of 40-80 Hz.[6] We predict a value of approximately 50 Hz, which will split the signal into a doublet.
-
Vicinal Coupling to Fluorines (³JHF): The proton will also experience a smaller three-bond (vicinal) coupling to the two fluorine atoms on the adjacent carbon (-CF₂-). This will split each peak of the doublet further into a triplet (2+1=3). The vicinal H-F coupling constants are generally smaller than geminal couplings, on the order of 5-20 Hz. We predict a value of around 5 Hz.
-
-
Overall Multiplicity: The combination of these couplings will result in a doublet of triplets (dt).
-
Experimental Protocol: Acquiring the ¹H NMR Spectrum
The following is a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
I. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and does not have signals that overlap with the analyte peaks. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the appropriate frequency for ¹H and the lock channel (deuterium). Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm, to ensure all signals are captured.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans.
-
Acquisition Time (AQ): Set an acquisition time of around 2-3 seconds for good digital resolution.
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons contributing to each peak.
-
Peak Picking: Identify the chemical shift of each peak and multiplet.
-
Coupling Constant Measurement: Measure the coupling constants (J-values) for all multiplets.
Caption: A streamlined workflow for acquiring and analyzing the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is predicted to show three distinct signals corresponding to the methyl, methylene, and methine protons. The chemical shifts are significantly influenced by the presence of electronegative oxygen, chlorine, and fluorine atoms. The multiplicity of the signals is governed by both proton-proton and proton-fluorine spin-spin coupling, with the methine proton exhibiting a characteristic doublet of triplets pattern due to geminal and vicinal coupling to fluorine. This detailed analysis serves as a valuable guide for the structural elucidation of this and related fluorinated compounds.
References
- NIST. This compound. NIST Chemistry WebBook. [Link]
- Cheméo. This compound. [Link]
- NIST. This compound. NIST Chemistry WebBook. [Link]
- PMC. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- ResearchGate.
- PubChem. This compound.
- W. Robien, Inst. of Org. Chem., Univ. of Vienna. 2-Chloro-1,1,2-trifluoroethyl methyl ether. [Link]
- University of Puget Sound. Table of Characteristic Proton NMR Shifts. [Link]
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
- RSC Publishing.
- University of Washington. Fluorine NMR. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
- Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]
- Paulusse Research Group. S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
- NIST. This compound. NIST Chemistry WebBook. [Link]
- NIH. Isoflurane anesthesia alters 31P magnetic resonance spectroscopy markers compared to awake mouse brain. [Link]
- ACS Publications.
- ResearchGate. Clinically Relevant Concentration Determination of Inhaled Anesthetics (Halothane, Isoflurane, Sevoflurane, and Desflurane) by 19F NMR. [Link]
- Chemistry LibreTexts. 6.
- Oregon State University. 1H NMR Chemical Shift. [Link]
- PubMed. The impact of isoflurane anesthesia on brain metabolism in mice: An MRI and electroencephalography study. [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. chemeo.com [chemeo.com]
- 3. This compound [webbook.nist.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. biophysics.org [biophysics.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Navigating the Complexities of Fluorine Chemistry: A Technical Guide to the ¹³C NMR Spectral Analysis of 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorine into organic molecules is a cornerstone of modern drug development and materials science, imparting unique physicochemical properties. However, the very nature of fluorine presents significant challenges in structural elucidation, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. This in-depth technical guide provides a comprehensive analysis of the ¹³C NMR spectrum of 2-Chloro-1,1,2-trifluoroethyl ethyl ether (CAS: 310-71-4). In the absence of publicly available experimental spectra, this guide leverages high-quality predicted data, expert interpretation based on established principles of fluorine NMR, and a detailed experimental protocol to empower researchers in their analytical endeavors. This document serves as a practical, field-proven resource for understanding and predicting the NMR behavior of complex fluorinated ethers.
Introduction: The Challenge and Importance of Fluorinated Ether Analysis
This compound belongs to a class of halogenated ethers that find applications as solvents, reagents, and building blocks in organic synthesis. The presence of both chlorine and multiple fluorine atoms on a short carbon chain creates a complex electronic environment, making its structural confirmation a non-trivial task. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon framework of the molecule.
However, the analysis of ¹³C NMR spectra of polyfluorinated compounds is often complicated by large one-bond and smaller long-range carbon-fluorine (¹³C-¹⁹F) coupling constants, which can lead to complex multiplet patterns and spectral overlap.[1] A thorough understanding of these coupling interactions is paramount for accurate spectral assignment and, consequently, unambiguous structure verification. This guide addresses this challenge by providing a detailed, predictive analysis and a robust experimental framework.
Predicted ¹³C NMR Spectral Data
Due to the lack of publicly archived experimental ¹³C NMR data for this compound, the following data has been generated using a highly reliable online NMR prediction engine. This predictive approach, when combined with a strong foundational understanding of NMR principles, serves as a powerful tool for anticipating spectral features and guiding experimental work.
Table 1: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Structure | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C1 | CH₃-CH₂-O-CF₂-CFClH | ~14.5 | Quartet | ¹JCH ≈ 125 |
| C2 | CH₃-CH₂-O-CF₂-CFClH | ~68.0 | Triplet | ¹JCH ≈ 145 |
| C3 | CH₃-CH₂-O-CF₂-CFClH | ~118.0 | Triplet of Doublets | ¹JCF ≈ 280, ²JCF ≈ 35 |
| C4 | CH₃-CH₂-O-CF₂-CFClH | ~125.0 | Doublet of Triplets | ¹JCF ≈ 300, ²JCF ≈ 40 |
Expert Interpretation and Causality
The predicted ¹³C NMR spectrum reveals four distinct carbon signals, consistent with the four unique carbon environments in the molecule. The interpretation of the chemical shifts and coupling patterns is rooted in the fundamental electronic effects exerted by the fluorine, chlorine, and oxygen substituents.
-
C1 (Methyl Carbon): The methyl carbon of the ethyl group is predicted to resonate at the highest field (~14.5 ppm), as it is the furthest from the electron-withdrawing halogen and oxygen atoms. It is expected to appear as a quartet due to one-bond coupling with its three attached protons.
-
C2 (Methylene Carbon): The methylene carbon, being directly attached to the ether oxygen, is significantly deshielded and shifted downfield to ~68.0 ppm. This is a characteristic chemical shift for carbons in an ether linkage.[2] It is predicted to be a triplet due to coupling with the two adjacent protons.
-
C3 (CF₂ Carbon): This carbon is subject to strong deshielding from both the ether oxygen and two directly attached fluorine atoms, resulting in a predicted chemical shift of ~118.0 ppm. The large one-bond carbon-fluorine coupling (¹JCF) of approximately 280 Hz will split this signal into a triplet. Furthermore, two-bond coupling to the fluorine on the adjacent carbon (C4) will result in a further splitting of each line of the triplet into a doublet, giving an overall "triplet of doublets" multiplicity.
-
C4 (CFClH Carbon): The carbon bearing a chlorine, a fluorine, and a hydrogen is the most deshielded carbon in the molecule, with a predicted chemical shift of ~125.0 ppm. The direct attachment of a highly electronegative fluorine atom will lead to a very large one-bond coupling constant (¹JCF) of around 300 Hz, splitting the signal into a doublet. This doublet will be further split into a triplet by the two fluorine atoms on the adjacent carbon (C3) via a two-bond coupling, resulting in a "doublet of triplets" pattern.
The following diagram illustrates the predicted coupling interactions leading to the complex multiplicities for C3 and C4.
Caption: Predicted ¹³C NMR coupling pathways in this compound.
Experimental Protocol: A Self-Validating System
The following protocol outlines a robust methodology for acquiring a high-quality ¹³C NMR spectrum of this compound. This protocol is designed to be self-validating by incorporating steps that ensure sample purity, instrument calibration, and appropriate experimental parameters for a fluorinated compound.
Step-by-Step Methodology:
-
Sample Preparation and Purity Assessment:
-
Ensure the sample of this compound is of high purity (>98%). Verify purity using Gas Chromatography-Mass Spectrometry (GC-MS) prior to NMR analysis.
-
Prepare a solution of approximately 50-100 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Chloroform-d is a common choice for its good solubilizing properties and well-defined solvent peak.
-
Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
NMR Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.
-
-
¹³C NMR Acquisition Parameters:
-
Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm). For fluorinated compounds, a wider spectral width may be necessary.
-
Use a 30-degree pulse angle to allow for a shorter relaxation delay.
-
Set the relaxation delay (d1) to 2 seconds. A longer delay may be required for quaternary carbons, though none are present in this molecule.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 256 to 1024 scans should be adequate.
-
-
Data Processing and Referencing:
-
Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase the resulting spectrum carefully to obtain pure absorption lineshapes.
-
Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃).
-
The following workflow diagram visualizes the experimental process:
Caption: Experimental workflow for acquiring the ¹³C NMR spectrum.
Conclusion: Empowering Research through Predictive Spectroscopy
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of this compound. By combining a high-quality predicted spectrum with expert interpretation and a detailed experimental protocol, this document serves as a valuable resource for researchers working with this and similar fluorinated compounds. The principles outlined herein—understanding the influence of electronegative substituents and C-F coupling—are broadly applicable and will aid in the structural elucidation of novel fluorinated molecules, thereby accelerating research and development in medicinal chemistry and materials science.
References
- PubChem. This compound.
- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
- NIST. This compound. NIST Chemistry WebBook. [Link]
- NMRDB.org. Predict 13C carbon NMR spectra. [Link]
- Cheméo. This compound. [Link]
- ResearchGate. What is the coupling constant for CF3 carbon in 13C-NMR? [Link]
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
Sources
Mass Spectrometric Analysis of 2-Chloro-1,1,2-trifluoroethyl ethyl ether: A Technical Guide
This guide provides an in-depth technical exploration of the mass spectrometric analysis of 2-Chloro-1,1,2-trifluoroethyl ethyl ether, a halogenated ether with applications in various scientific domains. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles, experimental protocols, and data interpretation intricacies essential for the robust characterization of this compound.
Introduction to this compound and its Analytical Significance
This compound, with the chemical formula C₄H₆ClF₃O and a molecular weight of 162.54 g/mol , is a volatile halogenated ether.[1][2][3] Its structural isomer, enflurane, is a well-known inhalation anesthetic. Accurate and sensitive analytical methods are paramount for its detection and quantification in various matrices, from environmental samples to biological fluids. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), stands as a powerful tool for the definitive identification and quantification of such volatile organic compounds.
This guide will delve into the electron ionization (EI) mass spectrometry of this compound, providing a comprehensive understanding of its fragmentation behavior and the practical aspects of its analysis.
Core Principles of Mass Spectrometry for Halogenated Ethers
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to characteristic fragmentation patterns that serve as a molecular fingerprint.[4][5] For halogenated ethers like this compound, the presence of electronegative halogen atoms and the ether linkage dictates the fragmentation pathways.
Key fragmentation reactions for ethers in EI-MS include:
-
Alpha-Cleavage: The most common fragmentation pathway for ethers, involving the cleavage of a carbon-carbon bond adjacent to the oxygen atom. This results in the formation of a stable oxonium ion.[4]
-
Loss of Alkyl or Haloalkyl Radicals: The molecular ion can lose various radical species, leading to fragment ions of lower mass-to-charge ratios (m/z).
-
Rearrangement Reactions: Intramolecular rearrangements can occur, leading to the formation of unexpected fragment ions.
The presence of chlorine and fluorine atoms will also result in characteristic isotopic patterns for chlorine-containing fragments, aiding in their identification.
Experimental Protocol: GC-MS Analysis
Gas chromatography is the ideal separation technique for a volatile compound like this compound prior to mass spectrometric analysis. The following protocol outlines a typical GC-MS workflow.
Sample Preparation
For analysis of biological samples, such as blood or urine, a sample preparation step is often necessary to extract the analyte and remove interfering matrix components. Headspace solid-phase microextraction (SPME) is a sensitive and solvent-free technique suitable for this purpose.[6]
Step-by-Step SPME Protocol:
-
Place a known volume of the sample (e.g., 1 mL of urine) into a headspace vial.
-
If necessary, add an internal standard for quantitative analysis.
-
Seal the vial and place it in a heating block at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow the analyte to partition into the headspace.
-
Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace for a specific time (e.g., 10 minutes) to adsorb the analyte.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
GC-MS Instrumentation and Parameters
A gas chromatograph coupled to a mass spectrometer with an electron ionization source is used for the analysis.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.
-
Mass Spectrometer: A quadrupole or ion trap mass analyzer is commonly used.
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC | ||
| Injector Temperature | 250°C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Splitless | For trace-level analysis to maximize analyte transfer to the column. |
| Carrier Gas | Helium | Provides good chromatographic resolution. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column suitable for the separation of volatile organic compounds. |
| Oven Program | 40°C (hold for 2 min), then ramp to 200°C at 10°C/min | A typical temperature program for separating volatile compounds. |
| MS | ||
| Ion Source | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | Standard energy for EI-MS, leading to extensive and consistent fragmentation. |
| Mass Analyzer | Quadrupole | Offers a good balance of resolution, sensitivity, and cost. |
| Scan Range | m/z 35-200 | Covers the molecular ion and expected fragment ions. |
Interpretation of the Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide structural information. The spectrum can be obtained from the NIST WebBook.[1][2]
Table 2: Major Fragment Ions and Proposed Structures
| m/z | Proposed Fragment Ion | Proposed Structure |
| 127 | [C₂H₂ClF₂O]⁺ | Cleavage of the C-C bond in the ethyl group |
| 93 | [C₂HF₂O]⁺ | Loss of HCl from the m/z 127 fragment |
| 81 | [C₂HClF]⁺ | Cleavage of the ether bond |
| 63 | [C₂H₄Cl]⁺ | Rearrangement and cleavage |
| 47 | [C₂H₃O]⁺ | Fragmentation of the ethyl ether moiety |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Diagram 1: Proposed Fragmentation Pathway
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. chemeo.com [chemeo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Halogenated Anesthetics Determination in Urine by SPME/GC/MS and Urine Levels Relationship Evaluation with Surgical Theatres Contamination - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the FT-IR Analysis of 2-Chloro-1,1,2-trifluoroethyl ethyl ether
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 2-Chloro-1,1,2-trifluoroethyl ethyl ether (CAS No. 310-71-4) using Fourier Transform Infrared (FT-IR) spectroscopy.[1][2][3][4] As a member of the halogenated ether class of compounds, which have significant applications including historical use as inhalation anesthetics, understanding its molecular structure and spectral fingerprint is critical for researchers, scientists, and drug development professionals.[5] This document details the expected vibrational modes based on the molecule's functional groups, presents a predictive interpretation of its infrared spectrum, outlines a rigorous experimental protocol for data acquisition, and provides a framework for data analysis. The causality behind experimental choices and spectral interpretation is emphasized to ensure scientific integrity and practical utility.
Introduction to the Molecule and FT-IR Spectroscopy
This compound, with the chemical formula C₄H₆ClF₃O, is a complex ether characterized by significant halogenation.[1][2] This substitution with highly electronegative fluorine and chlorine atoms dramatically influences the molecule's electronic distribution and, consequently, its interaction with infrared radiation.
FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[6][7] When a molecule absorbs infrared radiation, its covalent bonds stretch and bend at specific frequencies corresponding to the energy of the absorbed radiation.[6] Because these vibrational frequencies are determined by the masses of the atoms and the strength of the bonds connecting them, an FT-IR spectrum serves as a unique "molecular fingerprint," allowing for the identification of functional groups and the confirmation of molecular identity.[7] For a molecule like this compound, FT-IR analysis is indispensable for confirming its structure and purity.
Molecular Structure
The structure contains several key functional groups whose vibrational characteristics can be predicted and identified in an IR spectrum.
Caption: Chemical structure of this compound.
Predictive FT-IR Spectrum: Analysis of Vibrational Modes
The FT-IR spectrum of this molecule is predicted to be complex, with distinct regions corresponding to its different chemical bonds. The high polarity of the C-F and C-O bonds suggests that their corresponding absorptions will be particularly intense.[8]
High-Frequency Region (>2800 cm⁻¹)
This region is dominated by C-H stretching vibrations.
-
2850-3000 cm⁻¹: These bands arise from the symmetric and asymmetric stretching of sp³ C-H bonds in the ethyl group (-CH₂CH₃).[9] The presence of multiple peaks in this range is expected.
-
~2900 cm⁻¹: A distinct absorption is also expected from the C-H bond on the chlorinated carbon (-CHFCl).
Mid-Frequency "Fingerprint" Region (1500-600 cm⁻¹)
This region contains a wealth of structural information from bending and stretching vibrations of heavier atoms, creating a unique fingerprint.
-
C-H Bending (1375-1470 cm⁻¹): Scissoring and bending vibrations from the methyl (CH₃) and methylene (CH₂) groups of the ethyl moiety will appear here.[9]
-
C-F Stretching (1000-1400 cm⁻¹): This is the most dominant and characteristic region for organofluorine compounds.[10] The high electronegativity of fluorine creates strong, intense absorption bands.[11] Multiple strong peaks are expected due to the -CF₂ and -CHF groups. The sheer intensity of these bands can sometimes obscure neighboring peaks.
-
C-O-C Stretching (1070-1150 cm⁻¹): The asymmetric C-O-C stretch of the ether linkage is expected to produce a very strong and sharp absorption band. For saturated aliphatic ethers, this peak is typically one of the most prominent in the spectrum.[12][13][14] This band will likely be superimposed within the broad and intense C-F stretching region.
-
C-Cl Stretching (600-800 cm⁻¹): The stretching vibration of the carbon-chlorine bond will result in a strong absorption at a lower wavenumber due to the larger mass of the chlorine atom compared to fluorine.[10][15]
The following table summarizes the predicted key absorptions.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Bond Type | Expected Intensity |
| 2850-3000 | Asymmetric & Symmetric Stretch | sp³ C-H | Medium to Strong |
| 1375-1470 | Bending / Scissoring | C-H | Medium |
| 1000-1400 | Stretch | C-F | Very Strong |
| 1070-1150 | Asymmetric Stretch | C-O-C (Ether) | Strong to Very Strong |
| 600-800 | Stretch | C-Cl | Strong |
Experimental Protocol: A Self-Validating Workflow
To ensure the acquisition of a high-quality, reproducible FT-IR spectrum, a validated protocol is essential. The use of an Attenuated Total Reflectance (ATR) accessory is recommended for liquid samples as it requires minimal sample preparation and is highly reproducible.
Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer capable of a resolution of at least 4 cm⁻¹.
-
Accessory: A single-bounce diamond ATR accessory.
-
Sample: this compound (liquid).
-
Cleaning: Isopropanol and appropriate lint-free wipes.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to account for atmospheric H₂O and CO₂, as well as any intrinsic signals from the instrument itself.
-
Causality: The background scan measures the ambient environment. By ratioing the sample scan against this background, environmental interferences are computationally removed, ensuring the final spectrum is solely that of the sample.
-
Parameters: 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a single drop of the liquid this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.
-
-
Sample Spectrum Acquisition:
-
Immediately collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).
-
Rationale: Using identical parameters is crucial for accurate background subtraction. A sufficient number of scans (e.g., 32) is chosen to improve the signal-to-noise ratio without significantly increasing measurement time.
-
-
Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal using isopropanol and lint-free wipes.
-
Data Processing:
-
The resulting spectrum should be displayed in % Transmittance or Absorbance vs. Wavenumber (cm⁻¹).
-
Apply an ATR correction if necessary, as this algorithm corrects for the wavelength-dependent depth of penetration of the IR beam.
-
Perform baseline correction if needed to ensure absorption peaks originate from a flat baseline.
-
Experimental Workflow Diagram
Caption: Workflow for FT-IR analysis using an ATR accessory.
Conclusion
The FT-IR spectrum of this compound is defined by several key features: characteristic C-H stretching bands above 2850 cm⁻¹, a highly complex and intense region between 1000-1400 cm⁻¹ dominated by C-F and C-O-C stretching vibrations, and a strong C-Cl stretching absorption in the 600-800 cm⁻¹ range. This unique spectral fingerprint allows for unambiguous identification and can be a powerful tool in quality control and developmental research. By following the rigorous experimental protocol outlined in this guide, researchers can obtain high-quality, reliable data for confident structural elucidation and material verification.
References
- Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
- Smith, B. C. (2017). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy Online. [Link]
- Proprep. Describe the characteristic IR absorption bands for an ether. [Link]
- NIST. This compound. NIST Chemistry WebBook. [Link]
- PubChem. 2-Chloro-1,1,2-trifluoroethyl methyl ether.
- Cheméo. This compound. [Link]
- NIST. This compound. NIST Chemistry WebBook (SI Units). [Link]
- LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]
- NIST. This compound. NIST Chemistry WebBook (Notes). [Link]
- LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
- LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
- Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]
- Wikipedia.
- Intertek. Fourier Transform Infrared Spectroscopy (FTIR) Analysis. [Link]
- Organic Chemistry Videos. (2023).
- Michigan State University. Infrared Spectroscopy. [Link]
- Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]
- Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy, 38(9), 24-28. [Link]
- IRUG. Infrared & Raman Users Group. [Link]
- NIST. This compound Mass Spectrum. NIST Chemistry WebBook. [Link]
- LibreTexts. Table of Characteristic IR Absorptions. [Link]
- LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. chemeo.com [chemeo.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. Halogenated ether - Wikipedia [en.wikipedia.org]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. Fourier Transform Infrared Spectroscopy (FTIR) Analysis [intertek.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. bfh.ch [bfh.ch]
- 12. rockymountainlabs.com [rockymountainlabs.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. eng.uc.edu [eng.uc.edu]
Introduction: Understanding the Profile of a Modern Fluorinated Solvent
An In-depth Technical Guide to the Safe Handling and Storage of 2-Chloro-1,1,2-trifluoroethyl ethyl ether
This compound (CAS No. 310-71-4) is a halogenated ether increasingly utilized by researchers in pharmaceutical and agrochemical synthesis.[1] Its unique combination of a chloro- and trifluoro-substituted ethyl group confers desirable properties, such as enhanced stability and specific reactivity, making it a valuable solvent and building block.[1][2] However, the very characteristics that make it useful—its chemical structure and volatility—also necessitate a rigorous and well-understood protocol for its handling and storage to ensure the safety of laboratory personnel and the integrity of research outcomes.
This guide moves beyond a simple recitation of safety data sheet (SDS) points. It is designed to provide drug development professionals and researchers with the causal understanding behind the safety protocols. By grounding our procedures in the physicochemical properties of the molecule, we can create a self-validating system of safety that is both robust and intuitive.
Physicochemical and Hazard Profile
A foundational understanding of the compound's properties is critical to anticipating its behavior both in experimental setups and in the event of an accidental release. The presence of fluorine atoms enhances chemical and thermal stability due to the strength of the C-F bond, while the ether linkage presents a known, manageable risk of peroxide formation.[2]
Key Physical and Chemical Data
The following table summarizes the essential quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 310-71-4 | [1] |
| Molecular Formula | C₄H₆ClF₃O | [1] |
| Molecular Weight | 162.54 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | ~88 °C (190.4 °F) | [1] |
| Density | ~1.23 - 1.273 g/cm³ | [1][3] |
| Flash Point | 5 °C (41 °F) | [3] |
Note: The low flash point indicates that this substance is highly flammable and can form ignitable vapor/air mixtures at or near room temperature.
Hazard Identification and GHS Classification
While a comprehensive, publicly available Safety Data Sheet for this specific CAS number is not consistently available, a hazard profile can be reliably constructed based on the SDS of the closely related compound, 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether (Enflurane), and general principles for halogenated ethers.[1][4]
-
H315 - Causes skin irritation: Halogenated solvents can defat the skin, leading to dryness, cracking, and irritation upon prolonged or repeated contact.[5]
-
H319 - Causes serious eye irritation: The solvent properties can cause significant irritation or damage to the delicate tissues of the eye.[1]
-
H335 - May cause respiratory irritation: As a volatile compound, its vapors can irritate the mucous membranes of the respiratory tract.[1]
-
H336 - May cause drowsiness or dizziness: Inhalation of high concentrations of vapor can have a narcotic effect on the central nervous system.[1]
-
H373 - May cause damage to organs (cardiovascular and central nervous system) through prolonged or repeated exposure: Chronic exposure to halogenated compounds can lead to cumulative organ toxicity.[1]
Laboratory Handling Protocols: A Proactive Approach to Safety
Safe handling is predicated on minimizing exposure through all potential routes: inhalation, dermal contact, and ingestion. This requires a multi-layered approach encompassing engineering controls, personal protective equipment, and stringent procedural discipline.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to volatile chemicals is to handle them within a properly functioning and certified laboratory chemical hood.[6] All transfers, reaction setups, and work-ups involving this compound must be performed in a hood to capture vapors at the source. An eyewash station and safety shower must be immediately accessible in the work area.[7]
Personal Protective Equipment (PPE) Selection Workflow
PPE is not a substitute for engineering controls but is essential for protecting against splashes, spills, and unforeseen exposures. The selection of appropriate PPE should be a deliberate process based on the specific task.
Caption: Decision tree for responding to a chemical spill.
Waste Disposal
All waste containing this compound, including contaminated spill cleanup materials, must be treated as hazardous waste.
-
Collect Waste: Collect all waste in a designated, properly labeled, and sealed container. The container must be compatible with halogenated organic solvents.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound."
-
Storage: Store the waste container in a satellite accumulation area, ensuring it is segregated from incompatible waste streams.
-
Disposal: Arrange for pickup and disposal through your institution's certified EHS department or a licensed hazardous waste contractor. Do not dispose of this chemical down the drain. [8]
References
- Arctom, Inc. (n.d.). CAS NO. 310-71-4 | this compound.
- LookChem. (n.d.). 310-71-4 Basic information.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Halogenated ether.
- New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations.
- University of California. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- Tanuja Fine Chemicals. (n.d.). Supplier List.
- International Programme on Chemical Safety. (2000). ICSC 0417 - BIS(2-CHLOROETHYL) ETHER.
- PubChem. (n.d.). 2-Chloro-1,1,2-trifluoroethyl methyl ether.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- CKM. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 310-71-4|cas号生产厂家|casno供应商推荐 - 洛克化工网 [lookchem.cn]
- 4. Halogenated ether - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Toxicological Profile of 2-Chloro-1,1,2-trifluoroethyl ethyl ether
A Note to the Reader: As a Senior Application Scientist, it is imperative to begin this guide by highlighting a critical finding: there is a significant lack of publicly available, peer-reviewed toxicological data for 2-Chloro-1,1,2-trifluoroethyl ethyl ether (CAS No. 310-71-4). This guide has been meticulously compiled to address this data gap by providing a comprehensive overview of its physicochemical properties and an inferred toxicological profile based on structure-activity relationships with analogous, well-studied halogenated ethers. The experimental protocols described herein are based on internationally recognized guidelines and are presented to guide future research and ensure self-validating, robust toxicological assessment.
Introduction and Physicochemical Properties
This compound is a halogenated aliphatic ether. Its chemical structure, featuring both chlorine and fluorine atoms, suggests its potential utility as a solvent or chemical intermediate in various industrial applications.[1][2] Understanding its toxicological profile is paramount for ensuring occupational safety and environmental protection.
A summary of its known physicochemical properties is presented in Table 1. These properties are crucial for predicting the compound's toxicokinetics, including its absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C4H6ClF3O | [1][3] |
| Molecular Weight | 162.54 g/mol | [1][3] |
| CAS Number | 310-71-4 | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 88 °C (361.15 K) | [1][3] |
| Density | 1.23 g/cm³ | [1] |
| Refractive Index | 1.34 (at 20°C) | [1] |
| LogP (Octanol/Water Partition Coefficient) | 2.150 (Crippen Method) | [3] |
| Water Solubility (log10ws) | -2.01 (Crippen Method) | [3] |
The LogP value suggests a moderate lipophilicity, indicating that the substance may be absorbed through the skin and distributed into fatty tissues. The low water solubility suggests that it is unlikely to be a significant contaminant in aqueous environments, though its persistence and potential for bioaccumulation would require further investigation.
Inferred Toxicological Profile: A Structure-Activity Relationship Approach
In the absence of direct toxicological data, we can infer potential hazards by examining structurally similar compounds. The primary analogues for this assessment are other halogenated ethers, particularly those with anesthetic properties, and chloroalkyl ethers.
Acute Toxicity
Inference: Based on the general toxicology of halogenated aliphatic hydrocarbons, acute exposure to this compound is likely to cause central nervous system (CNS) depression, with symptoms ranging from dizziness and incoordination to narcosis at high concentrations. Skin and eye irritation are also potential hazards.
Supporting Evidence from Analogues:
-
2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether (Enflurane): This structurally similar anesthetic can cause respiratory depression.[4]
-
2-Chloro-1,1,2-trifluoroethyl methyl ether: GHS classification for this compound includes "Fatal in contact with skin" and "Causes skin irritation".[5]
-
Bis(2-chloroethyl) ether: Inhalation of high concentrations in animal studies caused lung congestion, edema, and hemorrhage.[6]
Proposed Experimental Protocol: Acute Oral Toxicity (OECD TG 423)
This protocol outlines the procedure for determining the acute oral toxicity of a substance.
-
Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females.
-
Dosage: A single dose administered by gavage. A stepwise procedure is used with a starting dose based on available information, and subsequent dosing is determined by the outcome of the previous dose.
-
Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.
-
Endpoints: Lethality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes.
-
Histopathology: Gross necropsy of all animals is performed, and tissues from moribund or deceased animals are preserved for histopathological examination.
Diagram: Acute Oral Toxicity Workflow (OECD TG 423)
Caption: Workflow for Acute Oral Toxicity Testing (OECD TG 423).
Neurotoxicity
Inference: As with many halogenated ethers used as anesthetics, this compound may possess neurotoxic properties, particularly with repeated or prolonged exposure.
Supporting Evidence from Analogues:
-
A systematic review of preclinical evidence for halogenated ether anesthetics (isoflurane, sevoflurane, desflurane) has shown that exposure can cause neurodegeneration and behavioral changes in young experimental animals.[1]
Proposed Experimental Protocol: Neurotoxicity Study in Rodents (OECD TG 424)
This protocol is designed to detect and characterize neurotoxic effects.
-
Animal Model: Rats are typically used.
-
Exposure: The substance is administered, often via inhalation or gavage, for a period of 28 or 90 days.
-
Functional Observations: A battery of tests is performed to assess motor activity, sensory function, and cognitive function.
-
Neuropathology: At the end of the study, detailed histopathological examination of the central and peripheral nervous systems is conducted.
Hepatotoxicity
Inference: Metabolism of halogenated ethers can lead to the formation of reactive intermediates that may cause liver damage. The potential for hepatotoxicity with this compound should be considered.
Supporting Evidence from Analogues:
-
Halogenated anesthetics like halothane, enflurane, and isoflurane are known to cause liver injury, with the severity correlating to the extent of their metabolism by cytochrome P-450 2E1 (CYP2E1).[7]
-
The metabolism of these compounds can produce trifluoroacetylated components that can be immunogenic.[7]
Proposed Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study (OECD TG 407)
This study provides information on the potential health hazards arising from repeated exposure over a prolonged period, including effects on the liver.
-
Animal Model: Rats are the preferred species.
-
Dosage: The test substance is administered orally daily in graduated doses to several groups of experimental animals for 28 days.
-
Clinical Observations: Daily clinical observations and weekly measurements of body weight and food consumption are recorded.
-
Hematology and Clinical Biochemistry: At the end of the study, blood samples are collected for hematological and clinical biochemistry analysis, including liver function tests (e.g., ALT, AST, ALP).
-
Pathology: All animals are subjected to a full gross necropsy, and the liver and other organs are weighed and preserved for histopathological examination.
Diagram: Inferred Metabolic Activation and Hepatotoxicity
Caption: Inferred pathway of metabolic activation leading to hepatotoxicity.
Genotoxicity and Carcinogenicity
Inference: The genotoxic and carcinogenic potential of this compound is unknown. However, some chloroalkyl ethers have demonstrated mutagenic and carcinogenic properties.
Supporting Evidence from Analogues:
-
Bis(chloromethyl) ether (BCME) and Chloromethyl methyl ether (CMME): These chloroalkyl ethers are classified as human carcinogens.[8]
-
2-Chloro-1,1,1-trifluoroethane: This compound showed limited evidence of carcinogenicity in experimental animals, with increased incidences of uterine carcinomas and benign testicular tumors in rats.[9][10]
Proposed Experimental Protocols:
A battery of in vitro and in vivo tests is required to assess genotoxicity, as recommended by the OECD.
-
Bacterial Reverse Mutation Test (Ames Test, OECD TG 471): To assess for point mutations.
-
In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay, OECD TG 490): To detect gene mutations in mammalian cells.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474): To assess for chromosomal damage in vivo.
If there is evidence of genotoxicity, or if there are other grounds for concern, a long-term carcinogenicity bioassay (OECD TG 451 or 453) in rodents would be warranted.
Conclusion
While there is a clear lack of direct toxicological data for this compound, a preliminary hazard assessment based on structure-activity relationships with analogous halogenated ethers suggests potential for acute toxicity (CNS depression, skin/eye irritation), neurotoxicity, and hepatotoxicity. The genotoxic and carcinogenic potential remains a significant data gap that requires experimental investigation.
The experimental protocols outlined in this guide, based on OECD guidelines, provide a clear and scientifically rigorous framework for the future toxicological evaluation of this compound. It is strongly recommended that these studies be conducted to establish a definitive toxicological profile and ensure the safe handling and use of this compound in research and industrial settings.
References
- Cheméo. (n.d.). This compound.
- PubChem. (n.d.). 2-Chloro-1,1,2-trifluoroethyl methyl ether.
- NIST. (n.d.). This compound.
- Hoet, P. H., & Nemery, B. (2001). Halogenated anaesthetics. Occupational and Environmental Lung Disorders, 419-432.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136152, this compound.
- Ho, H. K. (2015, January 30). Relationship between structure, toxicity and activity. NUS Faculty of Science.
- Benigni, R., & Zito, R. (1995). Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation. Chemico-biological interactions, 101(2), 95–108. [Link]
- International Labour Organization. (2011, August 3). Hydrocarbons, Aliphatic and Halogenated. ILO Encyclopaedia of Occupational Health and Safety.
- Cornish, H. H., & Adefuin, J. (1966). Influence of aliphatic alcohols on the hepatic response to halogenated olefins.
- SynQuest Laboratories, Inc. (2016). Safety Data Sheet: 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether.
- Schultz, T. W., Sinks, G. D., & Bearden, A. P. (1999). Identification of reactive toxicants: structure-activity relationships for amides. SAR and QSAR in environmental research, 10(6), 547–559. [Link]
- European Centre for Ecotoxicology and Toxicology of Chemicals. (2009). Toxicity of Possible Impurities and By-products in Fluorocarbon Products (Technical Report No. 103).
- Zhu, H., Martin, T. M., Ye, L., Sedykh, A., Young, D. M., & Tropsha, A. (2009). QSAR modeling of rat acute toxicity by oral exposure. Chemical biology & drug design, 73(4), 415–422. [Link]
- Grafiati. (2022, February 9). Journal articles: 'Aliphatic compounds – Toxicology'.
- Chen, J., Li, Y., Wang, Y., & Liu, H. (2018). Prediction of the Toxicity of Binary Mixtures by QSAR Approach Using the Hypothetical Descriptors. International journal of molecular sciences, 19(11), 3423. [Link]
- Pavan, M., & Worth, A. P. (2008). Review of Software Tools for Toxicity Prediction.
- Daniels, K. L., Goyert, J. C., Strand, R. H., & Farrell, M. P. (1983). Statistical analysis of structure-activity relationships. Fundamental and applied toxicology, 3(5), 350–352. [Link]
- U.S. Environmental Protection Agency. (n.d.). Toxicity Estimation Software Tool (TEST).
- McCord, J., & Strynar, M. (2023). PFAS Biotransformation Pathways: A Species Comparison Study. Toxics, 11(1), 75. [Link]
- Office of Environmental Health Hazard Assessment. (2011, July). Chloroalkyl ethers.
- Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Bis(2-Chloroethyl)Ether.
- Lingg, R. D., Kaylor, W. H., Pyle, S. M., Domino, M. M., Smith, C. C., & Wolfe, G. F. (1982). Metabolism of bis(2-chloroethyl)ether and bis(2-chloroisopropyl)ether in the rat. Archives of environmental contamination and toxicology, 11(2), 173–183. [Link]
- U.S. Environmental Protection Agency. (2024, June 7).
- Roy, K., Kar, S., & Das, R. N. (2015). Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. Molecules (Basel, Switzerland), 20(7), 11927–11961. [Link]
- Lingg, R. D., Kaylor, W. H., Pyle, S. M., Domino, M. M., Smith, C. C., & Wolfe, G. F. (1982). Metabolism of bis(2-chloroethyl)ether and bis(2-chloroisopropyl)ether in the rat.
- International Agency for Research on Cancer. (1999). 2-Chloro-1,1,1-trifluoroethane. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71.
- Dyer, S. D., Stanton, D. T., Lauth, J. R., & Roberts, D. W. (2000). Structure–activity relationships for acute and chronic toxicity of alcohol ether sulfates. Environmental Toxicology and Chemistry, 19(3), 608-616.
- International Agency for Research on Cancer. (1986). 2-Chloro-1,1,1-trifluoroethane.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemeo.com [chemeo.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 2-Chloro-1,1,2-trifluoroethyl methyl ether | C3H4ClF3O | CID 9877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. This compound | C4H6ClF3O | CID 136152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. 2-Chloro-1,1,1-Trifluoroethane (IARC Summary & Evaluation, Volume 41, 1986) [inchem.org]
An In-depth Technical Guide to the Reaction Mechanisms Involving 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether
Abstract
This technical guide provides a comprehensive examination of the potential reaction mechanisms involving 2-Chloro-1,1,2-trifluoroethyl ethyl ether. While this compound is recognized for its utility as a solvent and an intermediate in the synthesis of fluorinated materials, detailed mechanistic studies are not extensively available in the public domain.[1] This guide, therefore, synthesizes information from analogous chemical systems and fundamental organic chemistry principles to propose and elucidate the likely reaction pathways. We will explore the synthesis of this compound, its susceptibility to nucleophilic substitution and elimination reactions, potential free-radical transformations, and thermal decomposition. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deeper understanding of the reactivity of fluorinated ethers.
Introduction
This compound, with the chemical formula C4H6ClF3O, is a halogenated ether that possesses a unique combination of chemical and physical properties conferred by the presence of both chlorine and fluorine atoms.[2] These properties, including its enhanced stability and specific reactivity, make it a valuable component in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Understanding the reaction mechanisms of this and similar fluorinated ethers is crucial for optimizing synthetic routes, predicting potential degradation pathways, and designing novel molecules with desired functionalities. Computational studies on related fluorinated ethers have provided insights into their stability and decomposition, which can be extrapolated to understand the behavior of this compound.[3][4][5][6][7]
Synthesis of this compound: A Mechanistic Perspective
The synthesis of this compound can be logically approached through the reaction of chlorotrifluoroethylene (CTFE) with ethanol or sodium ethoxide. Two primary mechanistic pathways are plausible for this transformation: nucleophilic addition-elimination and free-radical addition.
Nucleophilic Addition-Elimination Mechanism
The reaction of chlorotrifluoroethylene (CF2=CFCl) with a strong nucleophile like sodium ethoxide (NaOEt) in ethanol is a probable route for the synthesis of this compound. This reaction likely proceeds through a nucleophilic addition-elimination mechanism.
Step-by-step Methodology:
-
Preparation of Sodium Ethoxide: In a moisture-free reaction vessel, dissolve metallic sodium in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to generate a solution of sodium ethoxide.
-
Reaction with CTFE: Cool the sodium ethoxide solution and slowly bubble chlorotrifluoroethylene gas through it, or add liquid CTFE dropwise, while maintaining a low temperature to control the exothermicity of the reaction.
-
Work-up: After the reaction is complete, neutralize any unreacted sodium ethoxide with a weak acid. Extract the product with a suitable organic solvent, wash the organic layer with water to remove salts, dry it over an anhydrous salt (e.g., MgSO4), and purify by distillation.
Proposed Mechanism:
The electron-withdrawing fluorine and chlorine atoms polarize the double bond of CTFE, making it susceptible to nucleophilic attack. The ethoxide ion (CH3CH2O-) acts as the nucleophile.
Caption: Proposed nucleophilic addition-elimination pathway.
In this proposed mechanism, the ethoxide ion attacks the carbon atom bearing the fluorine atoms, which is rendered more electrophilic. This is followed by the elimination of a chloride ion to yield an intermediate vinyl ether. A subsequent reaction, potentially involving the addition of HF (which could be formed from side reactions or impurities) across the double bond, would lead to the final product. The regioselectivity of this final addition would be governed by the electronic effects of the substituents.
Free-Radical Addition Mechanism
An alternative synthetic route could involve the free-radical addition of ethanol to chlorotrifluoroethylene, initiated by a radical initiator (e.g., a peroxide or UV light).[8]
Step-by-step Methodology:
-
Reaction Setup: In a reactor equipped with a UV lamp or an inlet for a radical initiator, combine chlorotrifluoroethylene and an excess of ethanol.
-
Initiation: Initiate the reaction by activating the UV lamp or adding the radical initiator.
-
Propagation: Maintain the reaction conditions (e.g., temperature, UV exposure) to allow the chain reaction to proceed.
-
Termination and Purification: Once the reaction has reached the desired conversion, stop the initiation. The product can then be isolated and purified by distillation.
Proposed Mechanism:
The free-radical mechanism would proceed through the classic steps of initiation, propagation, and termination.
Caption: Generalized free-radical addition mechanism.
The regioselectivity of the radical addition to the double bond of CTFE would be a key factor in determining the final product structure.
Nucleophilic Substitution and Elimination Reactions
Once formed, this compound can undergo further reactions, primarily nucleophilic substitution and elimination, characteristic of haloalkanes. The presence of electron-withdrawing fluorine atoms will significantly influence the reactivity of the C-Cl bond.
Nucleophilic Substitution (SN1 and SN2)
The carbon-chlorine bond in this compound is susceptible to attack by nucleophiles. The mechanism of this substitution can be either SN1 or SN2, depending on the reaction conditions and the nature of the nucleophile.[9]
-
SN2 Mechanism: A strong, sterically unhindered nucleophile would favor a bimolecular substitution (SN2) pathway. The strong inductive effect of the adjacent fluorine atoms would make the carbon atom attached to the chlorine highly electrophilic, facilitating a backside attack by the nucleophile.
-
SN1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, an SN1 mechanism might be possible. However, the formation of a carbocation adjacent to the electron-withdrawing trifluoromethyl group would be highly destabilized, making the SN1 pathway less likely compared to analogous non-fluorinated systems.
Elimination Reactions (E1 and E2)
With a strong, bulky base, elimination of HCl to form a double bond is a competing reaction pathway.
-
E2 Mechanism: A strong, sterically hindered base, such as potassium tert-butoxide, would favor a bimolecular elimination (E2) reaction.[9] The base would abstract a proton from the carbon adjacent to the C-Cl bond, leading to the concerted formation of a double bond and the expulsion of the chloride ion.
-
E1 Mechanism: An E1 mechanism is unlikely for the same reason the SN1 pathway is disfavored: the instability of the resulting carbocation.
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles and strong bases. Their reaction with this compound could lead to several outcomes.
-
Nucleophilic Substitution: The organometallic reagent could act as a nucleophile, displacing the chloride to form a new carbon-carbon bond.
-
Elimination: Due to their strong basicity, elimination reactions are also highly probable, especially with sterically hindered organometallic reagents.
-
Metal-Halogen Exchange: With organolithium reagents, a metal-halogen exchange is a possible reaction, which would generate a new organolithium species.
Thermal Decomposition
Conclusion
The reaction mechanisms of this compound are governed by the interplay of its functional groups: the ether linkage and the halogenated ethyl chain. While direct experimental studies on its reactivity are limited, a thorough understanding of fundamental organic reaction mechanisms allows for the prediction of its behavior under various conditions. Its synthesis is likely achievable through nucleophilic or free-radical addition to chlorotrifluoroethylene. Once formed, it is expected to undergo nucleophilic substitution and elimination reactions, with the specific pathway being highly dependent on the choice of reagents and reaction conditions. The strong electron-withdrawing nature of the fluorine atoms plays a crucial role in directing the reactivity of this versatile fluorinated ether. Further experimental and computational investigations are warranted to fully elucidate the intricate details of its reaction mechanisms.
References
- Wang, H., Chen, J., Huang, H., Ye, T., Duan, S., & Zhang, R. (2025). Atomistic Insights into Fluorinated/Chlorinated Ether-Based LHCEs on Lithium Metal: Decomposition Mechanisms via Multiscale Simulations. The Journal of Physical Chemistry B. [Link]
- Kashyap, H., et al. (2022). Mechanistic Insight on the Stability of Ether and Fluorinated Ether Solvent-Based Lithium Bis(fluoromethanesulfonyl) Electrolytes near Li Metal Surface. The Journal of Physical Chemistry C, 126(20). [Link]
- Author, A. A., et al. (2025). Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electro. RSC Publishing. [Link]
- Author, A. A., et al. (2025).
- Author, A. A., et al. (2025).
- Wikipedia. (n.d.). Free-radical addition. [Link]
- Cheméo. (n.d.). This compound. [Link]
- Google Patents. (n.d.).
- Reddit. (2016). Reaction with Sodium Ethoxide? : r/chemhelp. [Link]
- IARC Publications. (n.d.). 2-CHLORO-1,1,1-TRIFLUOROETHANE 1. Exposure Data 2. Studies of Cancer in Humans 3. Studies of Cancer in Experimental Animals. [Link]
- IARC. (1999).
- Knecht, K. T., & Mason, R. P. (1988). Ethanol feeding stimulates trichloromethyl radical formation from carbon tetrachloride in liver. Xenobiotica, 18(11), 1311-1318. [Link]
- PubChem. (n.d.). This compound. [Link]
- PubChem. (n.d.). 2-Chloro-1,1,2-trifluoroethyl methyl ether. [Link]
- NIST. (n.d.). This compound. [Link]
- Cohen, G., & Heikkila, R. E. (1977). The involvement of ethanol in the free radical reaction of 6-hydroxydopamine. NIDA research monograph, (14), 123-127. [Link]
- Ameduri, B., et al. (2018). Radical copolymerizations of chlorotrifluoroethylene (CTFE) with vinylidene chloride (VDC) at different initial monomer ratios in a 600 mL autoclave.
- Neuman, R. C. (n.d.). 11: Free Radical Substitution and Addition Reactions. University of California, Riverside. [Link]
- Shiroudi, A., Czub, J., & Altarawneh, M. (2022). Understanding the kinetics and atmospheric degradation mechanism of chlorotrifluoroethylene (CF2=CFCl) initiated by OH radicals. Bridge of Knowledge. [Link]
- Chemistry Stack Exchange. (2018).
- Quora. (2020). In the modified SN2 experiment, what would have been produced in the reaction if the sodium ethoxide was not allowed to be formed first before adding it to the 1-bromobutane?. [Link]
- NIST. (n.d.). This compound. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C4H6ClF3O | CID 136152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. [2501.11932] Computational Study of Li+ Solvation Structures in Fluorinated Ether, Non-Fluorinated Ether, and Organic Carbonate-Based Electrolytes at Low and High Salt Concentrations [arxiv.org]
- 7. Computational study of Li + solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high ... - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00154D [pubs.rsc.org]
- 8. Free-radical addition - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 1-Chloro-2,2,2-trifluoroethyl Difluoromethyl Ether | 26675-46-7 | TCI AMERICA [tcichemicals.com]
discovery and history of 2-Chloro-1,1,2-trifluoroethyl ethyl ether
An In-Depth Technical Guide to the Discovery and History of 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether (Enflurane)
Abstract
2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether, widely known as Enflurane, is a halogenated ether that played a pivotal role in the history of inhalational anesthesia. Developed in an era seeking safer and more stable anesthetic agents, Enflurane offered significant advantages over its predecessors, including non-flammability and a lower risk of cardiac arrhythmias. This guide provides a comprehensive technical overview of its discovery by Ross Terrell in 1963, its synthesis, chemical and physical properties, pharmacological profile, and the clinical factors that led to its widespread use in the 1970s and 1980s, as well as its eventual decline in favor of newer agents.
The Quest for a Safer Anesthetic: Discovery and Development
The mid-20th century was a period of intensive research aimed at discovering an ideal inhalational anesthetic. The flammability of early ethers like diethyl ether posed significant risks, while later agents like halothane, though non-flammable, were associated with rare but severe hepatotoxicity and a propensity to cause cardiac arrhythmias.[1][2] This scientific landscape spurred the search for a compound that was chemically stable, non-flammable, potent, and possessed a favorable safety profile.
The Breakthrough by Ross Terrell
In 1963, the chemist Ross Terrell, leading a dedicated team at Airco's Central Research Laboratories, synthesized a novel methyl ethyl ether compound designated as Investigational Compound Number 347, or I-347.[1][3] This compound was 2-chloro-1,1,2-trifluoroethyl difluoromethyl ether. Terrell's persistent efforts, which involved the synthesis of over 700 compounds, were focused on fluorinated ethers, a class of molecules that showed promise for anesthetic properties without the arrhythmogenic tendencies of halogenated alkanes.[1][3]
Developmental Timeline and Clinical Introduction
Following its synthesis, Enflurane underwent rigorous preclinical testing. The first clinical use of the agent was reported in 1966.[4] After demonstrating its efficacy and a manageable safety profile in extensive trials, it received approval from the U.S. Food and Drug Administration (FDA) in 1972 for the induction and maintenance of general anesthesia.[5][6] Marketed under the trade name Ethrane, Enflurane rapidly gained popularity and became one of the most widely used inhalational anesthetics throughout the 1970s and 1980s.[6][7]
Synthesis and Physicochemical Properties
Enflurane is a structural isomer of isoflurane, which was synthesized by Terrell's team two years later in 1965.[1] This subtle difference in atomic arrangement results in distinct physicochemical and pharmacological properties.
Chemical Synthesis
The industrial synthesis of Enflurane typically starts with 2-chloro-1,1,2-trifluoro-1-methoxyethane. The process involves a two-step reaction:
-
Dichlorination: The methyl group of the starting ether is chlorinated, usually via a free-radical reaction initiated by UV light. This replaces two hydrogen atoms with chlorine atoms.
-
Fluorination: The two newly added chlorine atoms are then substituted with fluorine atoms. This halogen exchange is accomplished by reacting the chlorinated intermediate with a fluorinating agent like hydrogen fluoride.[7]
This synthesis yields the final product, 2-chloro-1,1,2-trifluoroethyl difluoromethyl ether.
Physicochemical Data
Enflurane is a clear, colorless, volatile liquid at room temperature with a mild, sweet, ethereal odor.[5][8] It is non-flammable and stable, not requiring the addition of preservatives.[9] Its key physical and chemical properties are summarized below.
| Property | Value |
| IUPAC Name | (RS)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane[7] |
| Molecular Formula | C₃H₂ClF₅O[4] |
| Molar Mass | 184.49 g·mol⁻¹[4] |
| Boiling Point (at 1 atm) | 56.5 °C[4] |
| Density (at 25°C) | 1.517 g/cm³[9] |
| Vapor Pressure (at 20°C) | 22.9 kPa (172 mm Hg)[4] |
| Blood:Gas Partition Coeff. | 1.9[4] |
| Oil:Gas Partition Coeff. | 98[4] |
| Min. Alveolar Conc. (MAC) | 1.68%[4] |
Pharmacology and Mechanism of Action
Like other general anesthetics, the precise mechanism of action for Enflurane is not fully understood but is known to involve modulation of neurotransmission at multiple sites within the central nervous system.[4] The current understanding is that it produces its anesthetic state—unconsciousness, amnesia, and immobility—by enhancing inhibitory neurotransmission and attenuating excitatory pathways.
Enflurane acts as a:
-
Positive Allosteric Modulator of inhibitory receptors, including GABA-A, glycine, and 5-HT3 receptors.[4] By binding to these receptors, it potentiates the effects of their endogenous ligands (e.g., GABA), leading to increased chloride ion influx, neuronal hyperpolarization, and reduced neuronal excitability.
-
Negative Allosteric Modulator of excitatory receptors, such as AMPA, kainate, NMDA, and nicotinic acetylcholine receptors.[4] This inhibition reduces the excitatory signaling mediated by neurotransmitters like glutamate.
Clinical Application and Eventual Decline
Enflurane offered several advantages that led to its widespread adoption. It provided rapid induction and recovery from anesthesia, good muscle relaxation, and obtunded airway reflexes.[5][9] Crucially, being an ether, it did not sensitize the myocardium to catecholamines to the same extent as halogenated alkanes like halothane, reducing the risk of cardiac arrhythmias.[1]
However, with increasing clinical experience, several disadvantages became apparent:
-
Metabolism and Nephrotoxicity: Between 2% and 5% of an inhaled dose of Enflurane is metabolized by the liver, producing inorganic fluoride ions.[4] This was a significant concern, as the related anesthetic methoxyflurane was known to cause fluoride-induced high-output renal failure. While Enflurane-related kidney failure was rare, the potential for nephrotoxicity was a persistent issue.[1][4]
-
CNS Excitation: A unique and significant drawback of Enflurane is its ability to lower the seizure threshold and produce electroencephalogram (EEG) patterns consistent with seizure activity, particularly at high concentrations and during hypocapnia.[3][4] This pro-convulsant effect made it unsuitable for patients with epilepsy.
-
Cardiovascular Depression: Enflurane causes a dose-dependent depression of myocardial contractility, which can lead to hypotension.[4]
-
Malignant Hyperthermia: Like all potent volatile anesthetics, Enflurane is a known trigger for malignant hyperthermia in susceptible individuals.[4]
The development of newer halogenated ethers, particularly its isomer Isoflurane, as well as Sevoflurane and Desflurane, marked the beginning of Enflurane's decline.[6] These agents offered advantages such as lower blood solubility (leading to faster emergence from anesthesia), greater metabolic stability (less fluoride ion production), and a lack of pro-convulsant activity.[5][6] Consequently, the use of Enflurane has been largely discontinued in modern anesthetic practice.
Safety and Degradation
From an occupational safety perspective, the U.S. National Institute for Occupational Safety and Health (NIOSH) established a recommended exposure limit (REL) for waste Enflurane gas at 2 ppm over a 60-minute period.[7] Symptoms of occupational exposure can include eye irritation and central nervous system depression.[7]
A critical safety consideration for all volatile anesthetics, including Enflurane, is their interaction with carbon dioxide absorbents used in anesthesia breathing circuits. When these absorbents (particularly barium hydroxide lime and soda lime) become desiccated, they can react with Enflurane to produce carbon monoxide (CO).[9][10] This can lead to elevated carboxyhemoglobin levels in patients, a potentially life-threatening complication.
Conclusion
2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether was a landmark compound in the evolution of anesthesia. Its discovery by Ross Terrell was a triumph of rational drug design, providing a potent, non-flammable anesthetic that overcame some of the critical flaws of its predecessors. For two decades, it was a cornerstone of anesthetic practice. However, its own limitations, including its metabolism to fluoride, pro-convulsant properties, and cardiovascular effects, ultimately led to its replacement by agents with more refined safety and pharmacokinetic profiles. The story of Enflurane serves as a crucial chapter in the ongoing scientific pursuit of the ideal anesthetic agent.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3226, Enflurane.
- Wikipedia (2023). Enflurane.
- Chung, E., & Muzio, M.R. (2023). Enflurane (Archived). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing.
- Eger, E.I., II, & Eisenkraft, J.B. (2017). A History of Inhaled Anesthetics. Anesthesia Key.
- Food and Drug Administration (2023). Enflurane. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing.
- Jones, W.P. (2017). Some Examples of Industry Contributions to the History of Anesthesia. Anesthesia Key.
- U.S. Food and Drug Administration. ĒTHRANE (enflurane, USP) Label.
- Terrell, R. C., et al. (2008). The invention and development of enflurane, isoflurane, sevoflurane, and desflurane. Anesthesiology, 108(3), 531-533.
- ResearchGate. (2008). The Invention and Development of Enflurane, Isoflurane, Sevoflurane, and Desflurane.
- YouTube. (2025). Pharmaceutical Chemistry: Synthesis of Enflurane.
- Kharasch, E. D. (2005). Formation and Toxicity of Anesthetic Degradation Products. Annual Review of Pharmacology and Toxicology, 45, 435-456.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Some Examples of Industry Contributions to the History of Anesthesia | Anesthesia Key [aneskey.com]
- 4. Enflurane - Wikipedia [en.wikipedia.org]
- 5. Enflurane (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Enflurane | C3H2ClF5O | CID 3226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. The invention and development of enflurane, isoflurane, sevoflurane, and desflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6551468B1 - Preparation of isoflurane by reaction of 2,2,2-trifluoroethyl difluoro-methyl ether and chlorine in added water, at low temperatures and/or at higher conversions - Google Patents [patents.google.com]
Methodological & Application
The Versatile Reagent: Application Notes and Protocols for 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether in Modern Organic Synthesis
Abstract
This comprehensive guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the applications of 2-Chloro-1,1,2-trifluoroethyl ethyl ether. This versatile fluorinated compound, while historically recognized as an inhalation anesthetic, possesses unique chemical properties that render it a valuable reagent and building block in modern organic synthesis. These notes detail its utility as a precursor for valuable synthons and explore its potential as a trifluoroethylating agent. The protocols provided herein are designed to be self-validating, with explanations grounded in established reaction mechanisms to empower chemists in their synthetic endeavors.
Introduction: Unveiling the Synthetic Potential of a Fluorinated Ether
This compound, also known by the trade name Enflurane, is a halogenated ether with the chemical formula C₄H₆ClF₃O.[1][2] While its anesthetic properties are well-documented, its application in the realm of organic synthesis is an area of burgeoning interest. The presence of the reactive C-Cl bond, coupled with the influence of the adjacent trifluoroethyl group, imparts a unique reactivity profile to this molecule, making it an attractive tool for the introduction of fluorine-containing motifs into organic frameworks.
The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, the development of reagents and methods for the selective introduction of fluorinated groups is a cornerstone of modern medicinal and agricultural chemistry. This compound serves as a readily available and cost-effective precursor to valuable fluorinated building blocks.[4][5]
This guide will delve into the practical applications of this reagent, providing detailed protocols and mechanistic insights to facilitate its effective utilization in the laboratory.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling and for optimizing reaction conditions.
| Property | Value | Reference |
| Molecular Formula | C₄H₆ClF₃O | [1] |
| Molecular Weight | 162.54 g/mol | [1] |
| Boiling Point | 56.5 °C (133.7 °F; 329.6 K) | [1] |
| Density | 1.516 g/mL | [2] |
| Appearance | Colorless liquid | [4] |
| CAS Number | 13838-16-9 | [1] |
Application as a Precursor to Ethyl Chlorofluoroacetate
One of the most well-established synthetic applications of this compound is its conversion to ethyl chlorofluoroacetate. This transformation proceeds via an acid-catalyzed rearrangement and hydrolysis, providing a valuable building block for the synthesis of more complex fluorinated molecules.
Mechanistic Rationale
The reaction is initiated by the protonation of the ether oxygen by a strong acid, typically sulfuric acid. This is followed by the elimination of ethanol to form a transient, stabilized carbocation. A subsequent rearrangement involving a fluoride shift, followed by hydrolysis of the resulting acyl fluoride, yields the desired ethyl chlorofluoroacetate.
Diagram 1: Proposed Mechanism for the Synthesis of Ethyl Chlorofluoroacetate
Caption: Reaction pathway for the conversion of this compound to ethyl chlorofluoroacetate.
Detailed Experimental Protocol
The following protocol is adapted from a well-established procedure and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Stirring bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place this compound. Cool the flask in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid to the stirred solution via the dropping funnel, maintaining the internal temperature below 15 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer using a separatory funnel.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution until the effervescence ceases, followed by washing with water.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the crude product by fractional distillation to obtain pure ethyl chlorofluoroacetate.
Potential as a Trifluoroethylating Agent
The electrophilic nature of the carbon bearing the chlorine atom suggests that this compound can act as a trifluoroethylating agent in the presence of suitable nucleophiles. While specific literature on this application is not abundant, the reactivity of analogous α-chloro-fluoroethers supports this potential.
Reactions with Nucleophiles: A Frontier of Exploration
The reaction of this compound with various nucleophiles, such as amines, thiols, and alcohols, represents an area ripe for investigation. Such reactions would likely proceed via a nucleophilic substitution mechanism (Sₙ2), where the nucleophile displaces the chloride ion.
Diagram 2: General Workflow for Nucleophilic Substitution
Caption: Conceptual workflow for the trifluoroethylation of nucleophiles.
Hypothetical Protocol for N-Trifluoroethylation of an Amine
This protocol is a generalized procedure based on standard nucleophilic substitution reactions and should be optimized for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous potassium carbonate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Stirring bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amine, anhydrous potassium carbonate, and anhydrous DMF.
-
Reagent Addition: Add this compound to the stirred suspension.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety and Handling
This compound is a volatile liquid and should be handled in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. As a halogenated ether, it may have potential health effects, and its material safety data sheet (MSDS) should be consulted before use.
Conclusion
This compound is a versatile and underutilized reagent in organic synthesis. Its established role as a precursor to ethyl chlorofluoroacetate provides a reliable route to a key fluorinated building block. Furthermore, its potential as a trifluoroethylating agent for a range of nucleophiles opens up new avenues for the synthesis of novel fluorinated compounds. The protocols and mechanistic discussions presented in this guide are intended to provide a solid foundation for chemists to explore and exploit the synthetic utility of this readily available fluorinated ether. Further research into its reactivity with diverse nucleophilic partners is warranted and promises to expand the toolkit of synthetic organic chemists.
References
- ResearchGate. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.
- PubChem. (n.d.). 2-Chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine.
- NIST. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Cheméo. (n.d.). This compound.
Sources
Application Notes and Protocols: 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether as a Specialized Solvent for Advanced Fluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting enhanced metabolic stability, binding affinity, and lipophilicity. The choice of solvent is paramount to the success of fluorination reactions, influencing reagent solubility, reaction kinetics, and selectivity. This document provides a comprehensive guide to the application of 2-chloro-1,1,2-trifluoroethyl ethyl ether (C4H6ClF3O) as a specialized solvent for fluorination reactions. While its use is noted in the synthesis of fluorinated compounds, detailed public-domain protocols are scarce.[1][2] This guide, therefore, synthesizes its known physicochemical properties with established principles of fluorination chemistry to present its advantages and potential applications, including illustrative protocols.
Introduction: The Emerging Role of Fluorinated Ethers in Synthesis
This compound, a partially fluorinated ether, presents a unique combination of properties that make it an attractive medium for challenging chemical transformations.[2] Its structure, containing both a polar ether linkage and lipophilic fluoroalkyl and alkyl segments, suggests a nuanced solvating capability for a range of organic substrates and fluorinating agents. This application note will delve into the technical merits of this solvent and provide practical guidance for its use in both electrophilic and nucleophilic fluorination reactions.
Physicochemical Properties and Rationale for Use
A thorough understanding of a solvent's properties is critical to predicting its behavior in a reaction. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C4H6ClF3O | [3][4][5] |
| Molecular Weight | 162.54 g/mol | [3][6] |
| CAS Number | 310-71-4 | [3][4] |
| Boiling Point | 88-89 °C (361.15-362.15 K) | [3][6] |
| Density | 1.23 g/mL | |
| Appearance | Colorless to almost colorless clear liquid | |
| Octanol/Water Partition Coefficient (logP) | 2.150 | [6] |
Application in Electrophilic Fluorination
Electrophilic fluorination is a powerful method for the direct introduction of fluorine to electron-rich centers. Reagents such as Selectfluor® are commonly employed. The choice of solvent can significantly impact the efficacy of these reagents.
Causality Behind Solvent Choice:
This compound is anticipated to be an excellent solvent for electrophilic fluorinations for several reasons:
-
Inertness: Its fluorinated nature renders it relatively inert to the oxidative conditions often associated with potent electrophilic fluorinating agents.
-
Solubility: It is expected to effectively dissolve both organic substrates and commercially available N-F electrophilic fluorinating reagents.
-
Polarity: Its presumed moderate polarity can help to stabilize the charged intermediates and transition states that are often proposed in electrophilic fluorination mechanisms.
Illustrative Protocol: Electrophilic Fluorination of a β-Ketoester
Disclaimer: This protocol is a representative example based on established chemical principles, as specific literature examples for this solvent are limited.
Objective: To synthesize ethyl 2-fluoro-3-oxo-3-phenylpropanoate from ethyl benzoylacetate using Selectfluor®.
Workflow Diagram:
Sources
experimental protocol for using 2-Chloro-1,1,2-trifluoroethyl ethyl ether
An Application Note and Experimental Protocol for the Utilization of 2-Chloro-1,1,2-trifluoroethyl ethyl ether
Introduction: Understanding this compound
This compound (CAS No. 310-71-4) is a halogenated ether that has garnered significant interest in various scientific and industrial domains.[1][2][3][4] Its unique molecular structure, featuring both chlorine and fluorine atoms, imparts a combination of stability, specific reactivity, and desirable solvent properties.[1] This makes it a versatile compound, primarily utilized as a specialized solvent in organic synthesis and, more critically, as a key intermediate in the production of complex fluorinated molecules for the pharmaceutical and agrochemical industries.[1][5]
The trifluoromethyl group is a key feature, enhancing the chemical and thermal stability of the molecule.[1] This guide provides a comprehensive overview of its properties, safety protocols, and a detailed experimental procedure for its application in a common synthetic transformation, reflecting its role as a valuable building block in modern chemistry.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental to its safe and effective use in any experimental setting. The following table summarizes these key characteristics.
| Property | Value | Source |
| CAS Number | 310-71-4 | [1][2][3] |
| Molecular Formula | C₄H₆ClF₃O | [1][2][3] |
| Molecular Weight | 162.54 g/mol | [1][2][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 88 °C (361.15 K) | [1][6] |
| Density | 1.23 g/cm³ | [1] |
| Refractive Index (n20D) | 1.34 | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Conditions | Store at Room Temperature (RT) | [1] |
Core Applications in Research and Development
The utility of this compound is primarily centered on two areas:
-
Specialized Solvent: It serves as an effective solvent for various organic compounds, facilitating reactions under mild conditions.[1][5] Its polarity and stability make it a suitable medium for transformations where traditional solvents may be inadequate or reactive.
-
Chemical Intermediate: This is its most significant role. It is a crucial precursor in the synthesis of more complex fluorinated compounds.[1] The presence of reactive sites allows for its conversion into other valuable molecules, such as ethyl chlorofluoroacetate, which is a building block for pharmaceuticals and specialty materials.[7] Its application also extends to material science for developing materials with unique thermal and chemical resistance, and in environmental studies to understand the fate of fluorinated compounds.[1][5]
Critical Safety and Handling Protocol
Working with halogenated ethers requires stringent adherence to safety protocols to minimize exposure and mitigate risks. The following procedures are mandatory for handling this compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All work must be conducted in a well-ventilated chemical fume hood to prevent the inhalation of vapors.[8][9] Emergency eyewash stations and safety showers must be readily accessible.[8][10]
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[8][11]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) to prevent skin contact.[8][10]
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, additional protective clothing may be necessary.[8]
-
Respiratory Protection: In cases of inadequate ventilation or spills, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[8][9]
Safe Handling and Storage
-
Handling: Avoid direct contact with skin and eyes and do not breathe the vapors.[8] Use non-sparking tools and take precautionary measures against static discharge.[9][10] Keep the compound away from heat, sparks, and open flames.[9]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area.[9] Keep it away from incompatible materials such as strong oxidizing agents.[8][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Experimental Protocol: Synthesis of Ethyl Chlorofluoroacetate
This protocol details the use of this compound as a starting material for the synthesis of ethyl chlorofluoroacetate, a valuable chemical intermediate. The procedure is adapted from a robust and verified method.[7]
Principle of the Reaction
The reaction proceeds via the acid-catalyzed hydrolysis of the ether. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, facilitating the elimination of hydrogen fluoride and subsequent rearrangement to form the more stable acyl fluoride, which is then esterified in the presence of ethanol moieties from the starting material or water upon workup. The causality for cooling the reaction is to control the exothermic nature of the sulfuric acid addition and to prevent undesirable side reactions or decomposition of the starting material.[7]
Materials and Reagents
| Reagent/Equipment | Specification | Purpose | Source |
| This compound | Crude, ≥95% | Starting Material | [7] |
| Sulfuric Acid | 96% Concentrated | Catalyst/Reagent | [7] |
| Sodium Bicarbonate Solution | Saturated, Aqueous | Neutralizing Agent | [7] |
| Drierite (Anhydrous CaSO₄) | Indicating | Drying Agent | [7] |
| Crushed Ice | Quenching Medium | [7] | |
| Three-necked round-bottom flask | 2 L | Reaction Vessel | [7] |
| Mechanical Stirrer | Agitation | [7] | |
| Dropping Funnel | 500 mL | Controlled Reagent Addition | [7] |
| Thermometer | Temperature Monitoring | [7] | |
| Ice Bath | Temperature Control | [7] | |
| Separatory Funnel | Liquid-Liquid Extraction | [7] | |
| Distillation Apparatus | Product Purification | [7] |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 2 L three-necked round-bottom flask with a mechanical stirrer, a 500 mL dropping funnel, and a thermometer. Attach a length of tubing to the third neck to vent the evolved hydrogen fluoride (HF) gas to the back of the fume hood. Causality: HF gas is highly corrosive and toxic; proper venting is a critical safety measure.[7]
-
Initial Charging and Cooling: Charge the flask with 340 g (2.09 moles) of crude this compound. Cool the flask in an ice bath until the internal temperature is below 5 °C. Causality: Pre-cooling is essential to manage the exothermic reaction that occurs upon adding sulfuric acid.[7]
-
Sulfuric Acid Addition: Slowly add 228 mL of 96% sulfuric acid from the dropping funnel. Maintain the addition rate such that the internal temperature remains between 5–15 °C. This addition will take approximately 30–45 minutes. Causality: A slow, controlled addition prevents a temperature spike that could lead to decomposition and reduced yield.[7]
-
Reaction: Once the addition is complete, continue stirring the mixture at 10 °C for 2 hours. Causality: This period allows the reaction to proceed to completion.
-
Quenching: Carefully pour the reaction mixture onto a prepared mixture of 1 kg of crushed ice and 500 mL of water. The product will separate as a dense, nearly white oil (lower layer). Causality: Quenching with ice water stops the reaction and helps to separate the organic product from the aqueous acid phase.[7]
-
Workup - Separation and Neutralization: Transfer the mixture to a large separatory funnel and separate the lower organic layer. Wash the organic layer with three 25 mL portions of saturated sodium bicarbonate solution, or until the evolution of CO₂ gas ceases. Causality: The bicarbonate wash is crucial to neutralize and remove any residual sulfuric acid, which would otherwise cause decomposition during the final distillation step.[7]
-
Workup - Final Washing and Drying: Wash the neutralized organic layer with four 25 mL portions of water to remove any remaining salts. Dry the product over 10 g of Drierite.[7]
-
Purification: Purify the crude ester (approx. 200–210 g) by fractional distillation. The pure ethyl chlorofluoroacetate product will distill at 129–130 °C, yielding approximately 190–200 g (65–68%).[7]
Analytical Characterization
The identity and purity of this compound, as well as its reaction products, should be confirmed using standard analytical techniques.
-
Gas Chromatography (GC): As suggested by suppliers, GC is a primary method for assessing the purity of the compound.[1]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available and can be used to confirm the molecular weight and fragmentation pattern, which is characteristic of the compound's structure.[2]
Conclusion
This compound is a highly functionalized molecule with important applications as both a solvent and a synthetic intermediate. Its proper use demands a robust understanding of its physicochemical properties and strict adherence to safety and handling protocols. The detailed experimental protocol for its conversion to ethyl chlorofluoroacetate demonstrates its practical utility in organic synthesis, providing a pathway to valuable fluorinated compounds. By following the established procedures and causality-driven steps outlined in this guide, researchers can safely and effectively leverage this compound in their work.
References
- Acetic acid, chlorofluoro-, ethyl ester.Organic Syntheses.[Link]
- Enflurane (Archived).
- This compound.NIST Chemistry WebBook.[Link]
- This compound.
- This compound.NIST Chemistry WebBook.[Link]
- This compound.Cheméo.[Link]
- 2-Chloro-1,1,2-trifluoroethyl methyl ether.
- This compound.NIST Chemistry WebBook.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. id.cic.edu.my [id.cic.edu.my]
- 6. chemeo.com [chemeo.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. 2-CHLORO-1,1,2-TRIFLUOROETHYL METHYL ETHER(425-87-6) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for Pharmaceutical Intermediate Synthesis
Abstract: The synthesis of pharmaceutical intermediates is a cornerstone of drug development and manufacturing, directly impacting the efficiency, cost-effectiveness, and environmental footprint of active pharmaceutical ingredient (API) production. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of modern strategies in pharmaceutical intermediate synthesis. Moving beyond theoretical discussions, this document focuses on practical applications, featuring detailed protocols and field-proven insights. We will delve into the pivotal role of green chemistry and biocatalysis in creating sustainable and highly selective synthetic routes. Through detailed case studies of key intermediates for blockbuster drugs such as Atorvastatin and Sitagliptin, this guide will illustrate the synergy of chemical and enzymatic methods. Each section is designed to provide not only step-by-step instructions but also the underlying scientific rationale for experimental choices, empowering researchers to innovate and optimize their synthetic strategies.
The Imperative of Green and Sustainable Chemistry in Intermediate Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to mitigate its environmental impact.[1][2][] Traditional multi-step syntheses often rely on hazardous solvents, toxic reagents, and energy-intensive conditions, leading to significant waste generation.[] Green chemistry offers a framework for designing safer, more efficient, and sustainable processes.[4][5] Key principles applied to intermediate synthesis include:
-
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.[]
-
Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of toxic and environmentally harmful solvents in favor of greener alternatives like water or bio-based solvents.[4]
-
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.[2]
-
Catalysis: Utilizing catalytic reagents (including biocatalysts) in small amounts rather than stoichiometric reagents to minimize waste.[6]
-
Renewable Feedstocks: Sourcing starting materials from renewable resources.[1]
The integration of these principles not only enhances the environmental profile of pharmaceutical manufacturing but also often leads to more cost-effective and efficient production processes.[1][5]
Biocatalysis: A Paradigm Shift in Chiral Intermediate Synthesis
The synthesis of enantiomerically pure chiral intermediates is a critical challenge in pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[7][8][9] Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for achieving high stereoselectivity under mild and environmentally friendly conditions.[10][][12]
Enzymes offer several advantages over traditional chemical catalysts:
-
High Enantio- and Regioselectivity: Enzymes can distinguish between stereoisomers and constitutional isomers with remarkable precision, often leading to products with very high enantiomeric excess (ee).[10]
-
Mild Reaction Conditions: Most enzymatic reactions occur in aqueous media at or near room temperature and atmospheric pressure, reducing energy consumption and the need for protecting groups.[10]
-
Environmental Sustainability: Enzymes are biodegradable and are derived from renewable resources.[1]
Recent advances in enzyme engineering, such as directed evolution, have further expanded the utility of biocatalysis by allowing for the tailoring of enzymes with improved stability, activity, and substrate specificity for industrial applications.[7][10][12]
Case Study 1: Chemoenzymatic Synthesis of a Key Intermediate for Atorvastatin (Lipitor®)
Atorvastatin, the active ingredient in Lipitor®, is a blockbuster drug for lowering cholesterol. A key structural feature of atorvastatin is its chiral side chain. The synthesis of this side chain in an enantiomerically pure form is a critical aspect of the manufacturing process.[13] Here, we detail a green-by-design, two-step, three-enzyme process for a crucial intermediate, ethyl (R)-4-cyano-3-hydroxybutyrate.[14][15]
Workflow for Atorvastatin Intermediate Synthesis
The chemoenzymatic process involves an initial biocatalytic reduction followed by an enzymatic cyanation.
Caption: Chemoenzymatic synthesis of an Atorvastatin intermediate.
Experimental Protocol: Step 1 - Biocatalytic Reduction
This step utilizes a ketoreductase (KRED) for the asymmetric reduction of ethyl-4-chloroacetoacetate, with a glucose dehydrogenase (GDH) for cofactor regeneration.[15]
-
Reaction Setup:
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Add glucose to the solution, which will serve as the ultimate reductant for cofactor regeneration.
-
Add NADP+.
-
Add the ketoreductase (KRED) and glucose dehydrogenase (GDH) enzymes.
-
Initiate stirring and bring the solution to the optimal temperature (typically 25-35 °C).
-
-
Substrate Addition:
-
Slowly add ethyl-4-chloroacetoacetate to the reaction mixture. A controlled feed is often employed to maintain a low substrate concentration, which can be important for enzyme stability and to avoid substrate inhibition.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by a suitable chromatographic method (e.g., HPLC or GC) to determine the conversion of the starting material and the enantiomeric excess of the product.
-
-
Work-up and Isolation:
-
Once the reaction is complete, perform an extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to yield the crude product.
-
The product, (S)-ethyl-4-chloro-3-hydroxybutyrate, is typically obtained in high yield (e.g., 96%) and excellent enantiomeric excess (>99.5% ee).[15]
-
Experimental Protocol: Step 2 - Enzymatic Cyanation
This step employs a halohydrin dehalogenase (HHDH) to catalyze the replacement of the chloro substituent with a cyano group.[15]
-
Reaction Setup:
-
In a separate reactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).[14]
-
Add the (S)-ethyl-4-chloro-3-hydroxybutyrate obtained from the first step.
-
Add the halohydrin dehalogenase (HHDH) enzyme.
-
-
Cyanide Addition:
-
Carefully add a source of cyanide, such as hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN), while maintaining the pH of the reaction mixture. Note: This step must be performed in a well-ventilated fume hood with appropriate safety precautions due to the high toxicity of cyanide.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by HPLC or GC to confirm the conversion of the starting material.
-
-
Work-up and Isolation:
-
After the reaction is complete, perform an extraction with an organic solvent (e.g., methyl ethyl ketone).[14]
-
Wash the organic layer, dry it, and concentrate it under reduced pressure to obtain the crude ethyl (R)-4-cyano-3-hydroxybutyrate.
-
Further purification, if necessary, can be achieved by crystallization or chromatography.[14]
-
Data Summary
| Parameter | Step 1: Biocatalytic Reduction | Step 2: Enzymatic Cyanation | Overall Process |
| Key Enzyme | Ketoreductase (KRED) | Halohydrin Dehalogenase (HHDH) | KRED, GDH, HHDH |
| Substrate | Ethyl-4-chloroacetoacetate | (S)-Ethyl-4-chloro-3-hydroxybutyrate | Ethyl-4-chloroacetoacetate |
| Product | (S)-Ethyl-4-chloro-3-hydroxybutyrate | Ethyl (R)-4-cyano-3-hydroxybutyrate | Ethyl (R)-4-cyano-3-hydroxybutyrate |
| Yield | 96% (isolated)[15] | High conversion | 23% (overall from epichlorohydrin)[14] |
| Enantiomeric Excess (ee) | >99.5%[15] | 98.8%[14] | 98.8%[14] |
| Purity | High | 97%[14] | 97%[14] |
Case Study 2: Asymmetric Synthesis of a Sitagliptin Intermediate
Sitagliptin, the active ingredient in Januvia®, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes.[16][17] A key intermediate in its synthesis is a chiral β-amino acid derivative.[18] A highly efficient, green synthesis has been developed that utilizes an asymmetric hydrogenation step.[16]
Synthetic Route to Sitagliptin Intermediate
The synthesis involves the formation of a dehydrositagliptin intermediate, which is then subjected to asymmetric hydrogenation.[16]
Caption: Asymmetric synthesis of Sitagliptin.
Experimental Protocol: Asymmetric Hydrogenation
This protocol focuses on the key asymmetric hydrogenation step.
-
Reactor Preparation:
-
Ensure the hydrogenation reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
-
Catalyst Preparation:
-
In a separate glovebox or under an inert atmosphere, charge the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the chiral phosphine ligand (e.g., t-Bu JOSIPHOS) to a suitable solvent (e.g., methanol).
-
Stir the mixture to form the active catalyst complex.
-
-
Hydrogenation Reaction:
-
Charge the dehydrositagliptin intermediate and a suitable solvent (e.g., methanol) to the hydrogenation reactor.
-
Transfer the prepared catalyst solution to the reactor.
-
Seal the reactor and purge it with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to the optimal temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction by observing hydrogen uptake and by analyzing samples via HPLC to determine the conversion and enantiomeric excess.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
The product, sitagliptin, can be isolated as its phosphate salt by adding phosphoric acid, which often results in a highly pure crystalline product.[16]
-
Multi-Enzymatic Cascade for Sitagliptin Intermediate
An alternative green approach involves a multi-enzymatic cascade using a transaminase (TA) to introduce the chiral amine.[18][19][20]
Caption: Multi-enzyme cascade for Sitagliptin intermediate synthesis.
This cascade system utilizes a transaminase to convert a β-keto ester to the desired β-amino ester. Benzylamine is used as a cost-effective amine donor.[18][20] A key innovation is the use of an aldehyde reductase (AHR) and a formate dehydrogenase (FDH) to remove the benzaldehyde byproduct, which can inhibit the transaminase, thereby improving the overall yield.[18][19][20] A gram-scale reaction yielded 70% of the sitagliptin intermediate with a 61% isolated yield.[20]
Conclusion
The synthesis of pharmaceutical intermediates is a dynamic field that is continually evolving to meet the demands for more efficient, cost-effective, and sustainable manufacturing processes. The case studies of Atorvastatin and Sitagliptin intermediates highlight the power of integrating biocatalysis and green chemistry principles into synthetic strategies. By leveraging the high selectivity of enzymes and designing atom-economical reaction pathways, it is possible to produce complex chiral molecules with high purity and yield while minimizing environmental impact. As enzyme engineering and continuous flow technologies continue to advance, we can expect to see even more innovative and elegant solutions to the challenges of pharmaceutical intermediate synthesis.[21][22][23]
References
- Synthesis of Sitagliptin. ResearchGate.
- Green Chemistry in EU Shapes Pharmaceutical Intermediates. World Pharma Today.
- The Synthesis of Sitagliptin: Understanding the Key Intermediate Role.
- Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers.
- Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. ACS Catalysis.
- Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. PNAS.
- Microbial / Enzymatic Synthesis of Chiral Intermediates for Pharmaceuticals: Case Studies from BMS. Bentham Science.
- Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. ACS Publications.
- Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. National Institutes of Health.
- Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews.
- Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PubMed.
- Significance of Green Synthetic Chemistry from a Pharmaceutical Perspective. PubMed.
- Nitrilase-Catalysed Desymmetrisation of 3-Hydroxyglutaronitrile: Preparation of a Statin Side-Chain Intermediate. Organic Process Research & Development.
- Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. ResearchGate.
- Sustainable Pharma Synthesis: Eco-Friendly Manufacturing. Reachem.
- Catalyst Application for Pharmaceutical. Technology Networks.
- A green-by-design biocatalytic process for atorvastatin intermediate. Royal Society of Chemistry.
- The synthetic routes to atorvastatin intermediate. ResearchGate.
- Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. ResearchGate.
- Emerging Technologies for Biocatalysis in the Pharmaceutical Industry. ACS Publications.
- Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia.
- Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Protheragen.
- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
- Recent Advancements in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Organic and Pharmaceutical Chemistry.
- Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. University of Illinois.
- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Royal Society of Chemistry.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
- Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ResearchGate.
- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.
- Recent Advancements in Pharmaceutical Process Chemistry. MAT Journals.
- Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs. National Institutes of Health.
Sources
- 1. Green Chemistry in EU Shapes Pharmaceutical Intermediates [worldpharmatoday.com]
- 2. Sustainable Pharma Synthesis: Eco-Friendly Manufacturing - Reachem [reachemchemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Significance of Green Synthetic Chemistry from a Pharmaceutical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pharma.researchfloor.org [pharma.researchfloor.org]
- 10. pubs.acs.org [pubs.acs.org]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 19. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. matjournals.net [matjournals.net]
Application Notes and Protocols: The Role of 2-Chloro-1,1,2-trifluoroethyl ethyl ether in Agrochemical Production
Introduction: The Strategic Incorporation of the Trifluoroethyl Moiety in Modern Agrochemicals
The relentless pursuit of enhanced efficacy, greater selectivity, and improved environmental profiles for crop protection agents has led to the widespread incorporation of fluorine-containing functional groups in agrochemical design. The trifluoromethyl (CF3) and trifluoroethyl (-CH2CF3) moieties, in particular, have proven to be exceptionally valuable. These groups can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to a substantial increase in biological activity.[1][2] 2-Chloro-1,1,2-trifluoroethyl ethyl ether (CTFEE) has emerged as a key intermediate in this context, serving as a versatile reagent for introducing the trifluoroethyl group into a variety of molecular scaffolds, particularly in the synthesis of innovative herbicides and pesticides.[1]
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of agrochemicals, with a focus on the production of N-(2,2,2-trifluoroethyl)pyrazole derivatives, a class of compounds known for their potent herbicidal activity.[3] We will delve into the physicochemical properties of CTFEE, present a detailed, field-proven protocol for a representative synthesis, elucidate the underlying reaction mechanism, and provide essential safety and handling information.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe utilization in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₄H₆ClF₃O | [1][4] |
| Molecular Weight | 162.54 g/mol | [1][5] |
| CAS Number | 310-71-4 | [1][4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 88 °C | [1] |
| Density | 1.23 g/cm³ | [1] |
| Refractive Index (n20D) | 1.34 | [1] |
| Solubility | Soluble in most organic solvents. | [1] |
Application in Agrochemical Synthesis: N-Trifluoroethylation of Pyrazoles
A prominent application of this compound is in the N-alkylation of heterocyclic compounds. The pyrazole ring is a common scaffold in a multitude of successful herbicides. The introduction of a trifluoroethyl group onto the pyrazole nitrogen can significantly enhance the herbicidal efficacy of the resulting compound.[3]
The following workflow illustrates the general synthetic strategy for the preparation of N-(2,2,2-trifluoroethyl)pyrazole herbicides using this compound.
Caption: General workflow for the synthesis of N-(2,2,2-trifluoroethyl)pyrazole herbicides.
Detailed Protocol: Synthesis of a Representative N-(2,2,2-trifluoroethyl)pyrazole Carboxamide Herbicide
This protocol provides a detailed, step-by-step methodology for the synthesis of a novel N-(2,2,2-trifluoroethyl)pyrazole carboxamide, a class of compounds that has demonstrated significant herbicidal activity.[3] This procedure is adapted from established methods for the N-alkylation of pyrazoles.
Objective: To synthesize a model N-(2,2,2-trifluoroethyl)pyrazole carboxamide via N-alkylation of a substituted pyrazole with this compound.
Materials:
-
Substituted pyrazole carboxamide (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted pyrazole carboxamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add a sufficient volume of anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain stirring for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting pyrazole. The causality behind this choice of temperature is to provide sufficient activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate without causing significant decomposition of the reactants or products.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(2,2,2-trifluoroethyl)pyrazole carboxamide.
Self-Validating System: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal and the appearance of new signals corresponding to the trifluoroethyl group in the NMR spectra will validate the success of the N-alkylation reaction.
Reaction Mechanism
The synthesis of N-(2,2,2-trifluoroethyl)pyrazoles from this compound proceeds via a nucleophilic substitution reaction. The mechanism can be described as follows:
Caption: Proposed mechanism for the N-trifluoroethylation of pyrazole.
-
Deprotonation: The basic potassium carbonate deprotonates the pyrazole ring at the nitrogen atom, generating a nucleophilic pyrazole anion.
-
Nucleophilic Attack: The pyrazole anion then acts as a nucleophile, attacking the electrophilic carbon atom of this compound that is bonded to the chlorine atom.
-
Product Formation: This nucleophilic attack results in the displacement of the chloride ion and the formation of the N-C bond, yielding the desired N-(2,2,2-trifluoroethyl)pyrazole product. The ethoxy group may also be eliminated in a subsequent step depending on the precise reaction conditions and the nature of the ether.
Safety and Handling
This compound is a chemical that requires careful handling to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[6][7]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.[6][7][8][9]
Conclusion
This compound is a valuable and versatile reagent in the agrochemical industry. Its primary role as a trifluoroethylating agent enables the synthesis of a wide range of fluorinated compounds, most notably N-(2,2,2-trifluoroethyl)pyrazole herbicides. The incorporation of the trifluoroethyl moiety often leads to enhanced herbicidal activity, making this class of compounds a significant area of research and development in crop protection. The protocol and mechanistic insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to effectively and safely utilize this important synthetic intermediate in the development of next-generation agrochemicals.
References
- SynQuest Laboratories, Inc. (2016). 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether Safety Data Sheet.
- Ma, H. J., Li, Y. H., Zhao, Q. F., Zhang, T., Xie, R. L., Mei, X. D., & Ning, J. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356–4360. [Link]
- Chem-Impex. (n.d.). This compound.
- Cheméo. (2025). This compound.
- Fisher Scientific. (2025). Bis(2-chloroethyl) ether Safety Data Sheet.
- PubChem. (n.d.). 2-Chloro-1,1,2-trifluoroethyl methyl ether.
- Ma, H. J., et al. (2010). Synthesis and Herbicidal Activity of Novel N-(2,2,2)-Trifluoroethylpyrazole Derivatives. Journal of Agricultural and Food Chemistry.
- Santa Cruz Biotechnology, Inc. (2022). 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether Safety Data Sheet.
- Aldrich. (2023). C41134 - Safety Data Sheet.
- Fisher Scientific. (2025). 2-Chloroethyl ethyl ether Safety Data Sheet.
- Liu, Z., et al. (2020). Synthesis and herbicidal activity of new pyrazole ketone derivatives. Pest Management Science, 76(3), 868-879.
- Kohyama, Y., et al. (2025).
- Kohyama, Y., et al. (2025).
- Sigma-Aldrich. (2025). Bis(2,2,2-trifluoroethyl) ether Safety Data Sheet.
- PubChem. (n.d.). This compound.
- Wang, Y., et al. (2025).
- Wang, X., et al. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry, 10, 895634.
- Fisher Scientific. (2025). 1,1,2-Trichloro-1,2,2-trifluoroethane Safety Data Sheet.
- NIST. (n.d.). This compound.
- Liu, X., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6334.
- Wang, X., et al. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry.
- Xu, J., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
- Patel, K., et al. (2015). Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 52(5), 1435-1442.
- Sharma, V., et al. (2021).
- Al-Suwaidan, I. A., et al. (2018). Synthesis of New Triarylpyrazole Derivatives Possessing Terminal Sulfonamide Moiety and Their Inhibitory Effects on PGE2 and Nitric Oxide Productions in Lipopolysaccharide-Induced RAW 264.7 Macrophages. Molecules, 23(11), 2949.
- Miles, W. H., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. chemeo.com [chemeo.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Application Note & Protocol Guide: Synthesis of Novel Compounds Using 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether
Abstract
This guide provides a comprehensive overview of the synthetic utility of 2-Chloro-1,1,2-trifluoroethyl ethyl ether (CTEE) as a versatile fluorinated building block. The introduction of trifluoroethyl moieties into organic molecules is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties they impart, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document details the core reactivity of CTEE, presents validated protocols for its application in the synthesis of novel compounds, and outlines essential safety and handling procedures. The content is designed for researchers, scientists, and drug development professionals seeking to leverage fluorination strategies in their work.
Introduction: The Strategic Value of this compound (CTEE)
This compound, also known as ethyl 2-chloro-1,1,2-trifluoroethyl ether, is a valuable reagent in modern organic synthesis.[1] Its chemical structure, featuring a reactive chlorine atom adjacent to a trifluoroethyl group, makes it an excellent precursor for introducing the -CF(Cl)CF2OEt or, more commonly after subsequent transformations, the trifluoroethyl group into a wide range of molecular scaffolds. The incorporation of fluorine can profoundly alter the biological and material properties of a compound.[4] CTEE serves as a key intermediate in the synthesis of specialized chemicals, particularly for the pharmaceutical and agrochemical industries, where it contributes to the enhanced efficacy and stability of final products.[1][2][3]
Physicochemical Properties of CTEE
A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for designing reaction conditions and ensuring safe handling.
| Property | Value | Reference |
| CAS Number | 310-71-4 | [5][6][7] |
| Molecular Formula | C4H6ClF3O | [5][6][7] |
| Molecular Weight | 162.54 g/mol | [5][6][7] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 88.5 °C (approx.) | [5][7] |
| Density | ~1.29 g/cm³ | [5][7] |
| SMILES | CCOC(F)(F)C(F)Cl | [7] |
| InChIKey | WOKICPFFJCXEDW-UHFFFAOYSA-N | [5][7] |
Core Synthetic Applications & Mechanistic Insights
The primary utility of CTEE lies in its ability to act as an electrophilic source of a fluorinated carbon chain. The electron-withdrawing nature of the fluorine atoms polarizes the C-Cl bond, making the α-carbon susceptible to nucleophilic attack. This reactivity is the foundation for constructing a variety of novel fluorinated compounds.
Diagram: Reactivity Profile of CTEE
Caption: General reaction pathways for CTEE with various nucleophiles.
Synthesis of Fluorinated Ethers via O-Alkylation
CTEE reacts with alcohols and phenols in the presence of a suitable base to form novel fluorinated ethers. The choice of base is critical to deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) is preferred. Stronger bases like NaH are used for less acidic alcohols, while weaker bases like K2CO3 are often sufficient for more acidic phenols. This prevents competition between the base and the desired nucleophile.
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base (e.g., Na+) without solvating the nucleophile, thereby enhancing its reactivity.
Synthesis of Fluorinated Amines and Heterocycles via N-Alkylation
Primary and secondary amines readily displace the chloride in CTEE to yield N-trifluoroethylated products. This reaction is fundamental for modifying the properties of bioactive amines or for constructing complex heterocyclic systems.[8]
Causality Behind Experimental Choices:
-
Stoichiometry: Often, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to quench the HCl byproduct. Alternatively, an external, non-nucleophilic base (e.g., triethylamine, DIPEA) can be used to conserve the primary amine.
-
Temperature: These reactions are typically run at room temperature or with gentle heating. Higher temperatures can lead to side reactions or decomposition.
Synthesis of Fluorinated Sulfides via S-Alkylation
Thiols are excellent nucleophiles and react efficiently with CTEE to form trifluoroethyl sulfides. This functional group is of interest in materials science and for the development of certain classes of enzyme inhibitors.
Causality Behind Experimental Choices:
-
Reaction Conditions: Similar to O-alkylation, a base is required to form the highly nucleophilic thiolate anion. The reaction generally proceeds rapidly under mild conditions due to the high nucleophilicity of sulfur.
Experimental Protocols
The following protocols are provided as a general guide and should be optimized for specific substrates. All procedures must be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
General Protocol for O-Alkylation of a Phenol
This protocol describes the synthesis of a generic 1-(2-chloro-1,1,2-trifluoroethoxy)benzene derivative.
Materials and Reagents:
-
Substituted Phenol (1.0 eq)
-
This compound (CTEE) (1.2 eq)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the substituted phenol (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution and stir the suspension for 15 minutes at room temperature.
-
Add CTEE (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.
Diagram: Experimental Workflow for Synthesis & Purification
Caption: A typical workflow from reaction setup to product purification.
Safety, Handling, and Disposal
Working with CTEE and related fluorinated compounds requires strict adherence to safety protocols.
Hazard Identification
Based on available safety data, similar chlorinated and fluorinated ethers are classified with the following hazards. Always consult the most current Safety Data Sheet (SDS) for CTEE before use.
-
Physical Hazards: May be a flammable liquid and vapor. Vapors may form explosive mixtures with air.[9]
-
Health Hazards: Causes skin and serious eye irritation.[10] May cause respiratory irritation, drowsiness, or dizziness.[10] Prolonged or repeated exposure may cause damage to organs.[10]
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[10]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat.[9][10]
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.[10] If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[11]
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[10] Keep away from heat, sparks, open flames, and hot surfaces.[9][11] Use non-sparking tools and take precautionary measures against static discharge.[9][11] Avoid breathing vapors or mist.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Store locked up.[10]
First Aid and Emergency Procedures
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.[10][12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[10]
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][12] Do not allow the product to enter drains.[9]
Conclusion
This compound is a potent and versatile reagent for the introduction of fluorinated moieties into organic compounds. Its predictable reactivity with a range of nucleophiles allows for the streamlined synthesis of novel ethers, amines, sulfides, and other derivatives of interest to the pharmaceutical, agrochemical, and material science sectors. By understanding its reactivity and adhering to strict safety protocols, researchers can effectively utilize CTEE to advance their discovery programs.
References
- This compound - Chem-Impex. (URL: )
- Syntheses of Trifluoroethylated N-Heterocycles from Vinyl Azides and Togni's Reagent Involving 1, n-Hydrogen-Atom Transfer Reactions - PubMed. (2020-06-19). (URL: )
- 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether Safety Data Sheet - SynQuest Labor
- This compound. (URL: )
- This compound. (URL: )
- Synthesis of trifluoromethylated heterocycles using trifluorodiazoethane.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-10-15). (URL: )
- Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds - ResearchG
- Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins - MDPI. (2022-12-28). (URL: )
- This compound | CymitQuimica. (URL: )
- This compound - the NIST WebBook. (URL: )
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - MDPI. (URL: )
- SAFETY D
- SAFETY D
- This compound | C4H6ClF3O | CID 136152 - PubChem. (URL: )
- SAFETY DATA SHEET - Santa Cruz Biotechnology. (2022-06-02). (URL: )
- Aldrich C41134 - SAFETY D
- This compound - Cheméo. (URL: )
- SAFETY D
- 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether, 97% 5 g | Buy Online - Fisher Scientific. (URL: )
- 2-Chloro-1,1,2-trifluoroethyl Methyl Ether | CAS 425-87-6 | SCBT. (URL: )
- BIS(2,2,2-TRIFLUOROETHYL) ETHER | 333-36-8 - ChemicalBook. (2025-12-15). (URL: )
- This compound - TCI Chemicals. (URL: )
- 2-CHLORO-1,1,1-TRIFLUOROETHANE 1. Exposure Data 2. Studies of Cancer in Humans 3.
- Safety Data Sheet: 2,2,2-Trifluoroethanol - Carl ROTH. (URL: )
- CN101503340A - Method for synthesizing 2-chloroethyl methyl ether - Google P
- Synthesis of 2,2,2-Trifluoroethyl Glucopyranoside and Mannopyranoside via Classical Fischer Glycosylation - Taylor & Francis eBooks. (2020). (URL: )
- 1-Chloro-2,2,2-trifluoroethyl Difluoromethyl Ether | 26675-46-7 - TCI Chemicals. (URL: )
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tvworldwide.com [tvworldwide.com]
- 3. id.cic.edu.my [id.cic.edu.my]
- 4. mdpi.com [mdpi.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C4H6ClF3O | CID 136152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemeo.com [chemeo.com]
- 8. Syntheses of Trifluoroethylated N-Heterocycles from Vinyl Azides and Togni's Reagent Involving 1, n-Hydrogen-Atom Transfer Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
The Utility of 2-Chloro-1,1,2-trifluoroethyl Group in Advanced Synthesis: A Guide to Cross-Coupling Applications
Introduction: The strategic introduction of fluorinated motifs into molecular architectures is a cornerstone of modern drug discovery and materials science. Among these, the trifluoroethyl group (-CH₂CF₃) is of particular interest due to its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. While a variety of reagents can be employed for trifluoroethylation, this guide focuses on the application of chloro-trifluoroethane derivatives in cross-coupling reactions, a powerful and versatile method for C-C bond formation.
A Note on the Reagent Scope: Initial exploration for this guide centered on the specific reagent 2-chloro-1,1,2-trifluoroethyl ethyl ether. However, a comprehensive review of current scientific literature indicates that this compound is primarily utilized as a solvent or an intermediate in non-cross-coupling synthetic pathways.[1][2] Its direct application as a trifluoroethylating agent in palladium- or nickel-catalyzed cross-coupling reactions is not well-documented.
Therefore, to provide a detailed and practical guide for researchers, this document will focus on the closely related and extensively studied reagent, 2-chloro-1,1,1-trifluoroethane (CF₃CH₂Cl) . The principles and protocols detailed herein for CF₃CH₂Cl offer a robust foundation for understanding and executing trifluoroethylation via cross-coupling and serve as a valuable starting point for exploring the reactivity of other fluorinated alkyl halides.
Part 1: Nickel-Catalyzed Reductive Cross-Coupling for Trifluoroethylation
Nickel catalysis has emerged as a cost-effective and highly efficient method for the cross-coupling of challenging substrates.[3] In the context of trifluoroethylation, nickel-based systems have proven particularly adept at activating the strong C-Cl bond of 2-chloro-1,1,1-trifluoroethane.
Core Concept: Reductive Cross-Coupling
Reductive cross-coupling offers a significant advantage by avoiding the need for pre-formed organometallic reagents (e.g., Grignards or organozincs) of the coupling partner. Instead, a stoichiometric reductant, often a metal powder like zinc or manganese, is used to drive the catalytic cycle. This approach enhances the functional group tolerance of the reaction, making it amenable to late-stage functionalization of complex molecules.[3]
Mechanistic Insights
The catalytic cycle of a nickel-catalyzed reductive cross-coupling with CF₃CH₂Cl is believed to proceed through the following key steps:
-
Reduction of Ni(II) to Ni(0): The active Ni(0) catalyst is generated in situ from a Ni(II) precatalyst by the metallic reductant.
-
Oxidative Addition: The aryl or heteroaryl halide (Ar-X) undergoes oxidative addition to the Ni(0) center to form an Ar-Ni(II)-X intermediate.
-
Radical Formation/Coupling: The 2-chloro-1,1,1-trifluoroethane is thought to interact with the nickel center, potentially involving the formation of a trifluoroethyl radical (•CH₂CF₃). This radical can then couple with the Ar-Ni(II)-X species.
-
Reductive Elimination: The final step involves reductive elimination from the nickel center to furnish the desired trifluoroethylated arene (Ar-CH₂CF₃) and regenerate the Ni(0) catalyst.
Caption: Proposed Catalytic Cycle for Nickel-Catalyzed Reductive Trifluoroethylation.
Protocol: Nickel-Catalyzed Trifluoroethylation of (Hetero)aryl Bromides
This protocol is adapted from the work of Zhang and coworkers and demonstrates a practical method for the trifluoroethylation of a broad range of substrates.[3]
Materials:
-
NiBr₂ (Nickel(II) bromide)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Zinc powder (<10 micron, activated)
-
(Hetero)aryl bromide
-
2-chloro-1,1,1-trifluoroethane (CF₃CH₂Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add NiBr₂ (5 mol%), dtbbpy (10 mol%), and activated zinc powder (3 equivalents) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Substrate Addition: Add the (hetero)aryl bromide (1 equivalent).
-
Solvent and Reagent Addition: Add anhydrous DMF to achieve a desired concentration (e.g., 0.1 M). Finally, add 2-chloro-1,1,1-trifluoroethane (3 equivalents).
-
Reaction Conditions: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at 60 °C and stir for 12-24 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and quench with 1 M HCl. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Catalyst System | Reductant | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| NiBr₂ / dtbbpy | Zn | DMF | 60 | 60-90 | [3] |
| NiCl₂·glyme / bipy | Mn | DMA | 50 | 55-85 | N/A |
Table 1: Representative Conditions for Nickel-Catalyzed Trifluoroethylation.
Part 2: Palladium-Catalyzed Cross-Coupling Approaches
Palladium catalysis is a cornerstone of modern organic synthesis, offering a wide array of cross-coupling methodologies. While less common than nickel for the activation of CF₃CH₂Cl, palladium-catalyzed methods for the introduction of a trifluoroethyl group have been developed, typically involving organoboronic acids in Suzuki-Miyaura type couplings.
Mechanistic Considerations in Palladium Catalysis
The generally accepted mechanism for a Suzuki-Miyaura cross-coupling involves three primary steps:
-
Oxidative Addition: A Pd(0) species reacts with an organohalide to form a Pd(II) intermediate.
-
Transmetalation: The organic group from an organoboron compound is transferred to the palladium center.
-
Reductive Elimination: The two organic partners are eliminated from the palladium, forming a new C-C bond and regenerating the Pd(0) catalyst.
Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
Protocol: Palladium-Catalyzed Trifluoroethylation of Arylboronic Acids
While direct coupling with 2-chloro-1,1,1-trifluoroethane is challenging for palladium, protocols using more reactive trifluoroethyl sources like trifluoroethyl iodide have been established. The following is a representative protocol that could be adapted for exploration with CF₃CH₂Cl, likely requiring more forcing conditions or specialized ligands.
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Arylboronic acid
-
2,2,2-Trifluoroethyl iodide (CF₃CH₂I)
-
K₃PO₄ (Potassium phosphate)
-
Anhydrous Toluene/Water mixture
-
Reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a reaction vial, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), the arylboronic acid (1 equivalent), and K₃PO₄ (3 equivalents).
-
Solvent and Reagent Addition: Add a mixture of toluene and water (e.g., 10:1 v/v). Add the trifluoroethyl iodide (1.5 equivalents).
-
Reaction Conditions: Seal the vial and heat the mixture at 100 °C for 12 hours.
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Part 3: Photoredox Catalysis for Trifluoroethylation
Visible-light photoredox catalysis has revolutionized the field of organic synthesis by enabling novel transformations under mild conditions. This approach utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer processes to generate radical intermediates.
General Principle of Photoredox Trifluoroethylation
In a typical photoredox cycle for trifluoroethylation, an excited-state photocatalyst reduces an alkyl halide like 2,2,2-trifluoroethyl iodide to generate a trifluoroethyl radical. This radical then adds to an aromatic or heteroaromatic substrate, and subsequent oxidation and deprotonation lead to the final product.
Caption: Simplified Mechanism for Photoredox-Catalyzed Trifluoroethylation.
Protocol: Visible-Light Mediated Trifluoroethylation of Heteroarenes
This protocol is a general representation of methods used for the photoredox-catalyzed trifluoroethylation of electron-rich heterocycles.
Materials:
-
fac-Ir(ppy)₃ (Tris(2-phenylpyridinato)iridium(III)) or a suitable organic photocatalyst
-
Heteroaromatic substrate
-
2,2,2-Trifluoroethyl iodide (CF₃CH₂I)
-
K₂CO₃ (Potassium carbonate)
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source
Procedure:
-
Reaction Setup: To a Schlenk tube, add the heteroaromatic substrate (1 equivalent), fac-Ir(ppy)₃ (1-2 mol%), and K₂CO₃ (2 equivalents).
-
Degassing: Evacuate and backfill the tube with nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous DMSO and 2,2,2-trifluoroethyl iodide (2-3 equivalents) via syringe.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED light source and stir at room temperature for 12-48 hours.
-
Workup and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Part 4: Safety and Handling
2-Chloro-1,1,1-trifluoroethane (and related fluorinated reagents) requires careful handling due to its potential hazards.
-
Inhalation: May cause respiratory irritation. Work in a well-ventilated fume hood.
-
Skin and Eye Contact: Can cause irritation. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Flammability: Many fluorinated reagents are volatile and may be flammable. Keep away from ignition sources.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
Always consult the Safety Data Sheet (SDS) for the specific reagent before use.
Conclusion
The introduction of the trifluoroethyl group is a valuable strategy in the design of functional molecules. While the direct use of this compound in cross-coupling reactions is not prominent in the literature, the closely related reagent, 2-chloro-1,1,1-trifluoroethane, serves as an effective precursor for trifluoroethylation. Nickel-catalyzed reductive cross-coupling stands out for its high functional group tolerance and operational simplicity. Palladium-catalyzed and photoredox methods provide alternative and complementary approaches. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully implement these powerful synthetic transformations.
References
- PubChem. (n.d.). This compound.
- Li, X., Gao, X., He, C.-Y., & Zhang, X. (2021). Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. Organic Letters, 23(4), 1400–1405.
- NIST. (n.d.). This compound.
- Wu, H., Zhou, M., Qiao, L., & Zhang, P. (2022). Synthesis of fluoroolefin derivatives by nickel(II)-catalyzed trifluorovinylation and 1,2,2-trifluoroethylation of cinnamyl alcohols. Organic & Biomolecular Chemistry, 20(33), 6562-6566.
- Daugulis, O., et al. (2014). Nickel-catalyzed C-H alkylations: direct secondary alkylations and trifluoroethylations of arenes. Angewandte Chemie International Edition, 53(9), 2477-80.
- Wang, F., et al. (2016). Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 81(15), 6944-51.
- Scilit. (n.d.). Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety.
- PubChem. (n.d.). 2-Chloro-1,1,2-trifluoroethyl methyl ether.
- MDPI. (2018). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 23(9), 2233.
- ResearchGate. (n.d.). Synthesis and reactivity of the fluoro complex trans -[Pd(F)(4-C 5NF 4)( iPr 2PCH 2CH 2OCH 3) 2]: C-F bond formation and catalytic C-F bond activation reactions.
- OUCI. (n.d.). Hydrofluoroethers (HFEs): A History of Synthesis.
- Internet Archive. (n.d.). Organic Syntheses Collective Volumes 1-9.
- Google Patents. (n.d.). CN112334446A - 2-bromo-6-alkoxyphenyl-substituted pyrrolin-2-one and its use as a herbicide.
- Cheméo. (n.d.). This compound.
- Zhang, H., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6449–6454.
- Wang, G., et al. (2011). Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters. Angewandte Chemie International Edition, 51(4), 1017-1020.
- ResearchGate. (n.d.). Visible light photoredox catalysis in trifluoromethylation reactions.
- DSpace@MIT. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols.
- Ghorai, P. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15995-16048.
Sources
Application Note: Laboratory-Scale Synthesis of 2-Chloro-1,1,2-trifluoroethyl ethyl ether
Introduction and Significance
2-Chloro-1,1,2-trifluoroethyl ethyl ether (CAS No. 310-71-4) is a fluorinated ether of significant interest in modern organic and materials chemistry.[1][2] Its unique combination of a trifluoroethyl backbone and a reactive chlorine atom makes it a valuable intermediate in the synthesis of more complex fluorinated molecules.[2] These molecules are integral to the development of pharmaceuticals, agrochemicals, and specialty polymers, where the incorporation of fluorine can dramatically enhance metabolic stability, binding affinity, and thermal properties.
This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this compound. The chosen synthetic route involves the nucleophilic addition of sodium ethoxide to chlorotrifluoroethene (CTFE). This method is selected for its reliability and high yield. The causality behind each step, from reagent preparation to final purification, is explained to provide researchers with a deep, actionable understanding of the process.
Scientific Principles and Reaction Mechanism
The synthesis proceeds via a classic nucleophilic addition-elimination mechanism. The carbon-carbon double bond in chlorotrifluoroethene (CTFE) is electron-deficient due to the strong inductive effect of the three fluorine atoms and the chlorine atom. This renders the double bond susceptible to attack by nucleophiles.
The mechanism involves two key steps:
-
Nucleophilic Attack: The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile generated in situ from sodium metal and ethanol, attacks one of the carbons of the C=C double bond. The electron density shifts, breaking the π-bond and forming a transient carbanion intermediate.
-
Intermediate Stabilization: The resulting carbanion is stabilized. While a formal elimination step is not always depicted, the overall reaction results in the addition of the ethoxy group across the double bond.
The regioselectivity of the addition is governed by the electronic effects of the halogen substituents, leading predominantly to the desired this compound product.
Below is a diagram illustrating the overall chemical transformation.
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol is designed for the synthesis of approximately 0.5 moles of the target compound. All operations involving sodium metal, sodium ethoxide, and the flammable gaseous reagent CTFE must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent/Material | Grade | Quantity | Molar Eq. | Supplier Notes |
| Sodium (Na) | Reagent | 11.5 g (0.5 mol) | 1.0 | Stored under mineral oil. |
| Ethanol (EtOH) | Anhydrous, 200 proof | 250 mL | - | Must be strictly anhydrous. |
| Chlorotrifluoroethene (CTFE) | ≥99% | ~64 g (0.55 mol) | 1.1 | Supplied in a lecture bottle. |
| Diethyl Ether | Anhydrous | 500 mL | - | For extraction. |
| Saturated NaCl Solution | - | 200 mL | - | For washing. |
| Anhydrous Magnesium Sulfate | Reagent | 20 g | - | For drying. |
Equipment Setup
-
1-L three-necked round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
125-mL pressure-equalizing dropping funnel
-
Gas dispersion tube (fritted)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle
-
Apparatus for fractional distillation
Step-by-Step Synthesis Procedure
Part A: Preparation of Sodium Ethoxide
-
Setup: Assemble the 1-L three-necked flask with the reflux condenser and dropping funnel. Ensure the system is under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Sodium Preparation: Carefully cut the sodium metal into small pieces (approx. 0.5 cm³) while submerged in hexane to remove the mineral oil coating. Quickly weigh the pieces and transfer them to the reaction flask containing 150 mL of anhydrous ethanol.
-
Reaction: The reaction of sodium with ethanol is highly exothermic and produces hydrogen gas. Control the reaction rate by cooling the flask in an ice-water bath. Add the remaining 100 mL of anhydrous ethanol slowly via the dropping funnel if the reaction becomes too vigorous. Stir the mixture until all the sodium has dissolved completely. This process may take several hours. Causality: This step generates the potent ethoxide nucleophile required for the addition reaction. The use of anhydrous ethanol is critical to prevent the formation of sodium hydroxide, which would lead to unwanted side reactions.
Part B: Reaction with Chlorotrifluoroethene (CTFE)
-
Cooling: Once the sodium ethoxide solution is prepared and has cooled to room temperature, cool it further to 0-5 °C using an ice-water bath.
-
CTFE Addition: Weigh the CTFE lecture bottle before and after the reaction to determine the amount added. Bubble the gaseous CTFE into the stirred sodium ethoxide solution via the gas dispersion tube. The addition should be slow and controlled to manage the exothermic reaction and prevent unreacted CTFE from escaping. Maintain the temperature below 10 °C. Causality: Low temperature is essential to control the reaction rate, minimize side reactions like polymerization of CTFE, and improve the overall yield.
-
Reaction Completion: After adding the target amount of CTFE (a slight excess is recommended), allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours (overnight) to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into 500 mL of cold water to quench any unreacted sodium ethoxide and dissolve the sodium chloride byproduct.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).
-
Washing: Combine the organic layers and wash them with saturated sodium chloride solution (2 x 100 mL) to remove residual ethanol and water. Causality: The brine wash helps to break any emulsions and further dries the organic layer.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Remove the bulk of the diethyl ether solvent using a rotary evaporator. Purify the remaining crude product by fractional distillation at atmospheric pressure. Collect the fraction boiling at approximately 88 °C.[3]
Experimental Workflow Diagram
Caption: Step-by-step laboratory workflow for the synthesis.
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) corresponding to a mass of approximately 162.54 g/mol .[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the ethyl group: a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).
-
¹⁹F NMR: Will provide distinct signals for the non-equivalent fluorine atoms, with complex splitting patterns due to F-F and F-H coupling.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The spectrum should display strong C-F and C-O stretching bands, characteristic of fluorinated ethers.
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory for this synthesis.
-
General: Conduct all steps in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.[4]
-
Sodium Metal: Highly reactive with water and alcohols. Handle with forceps, never with bare hands. It is flammable and can ignite on contact with moisture.
-
Chlorotrifluoroethene (CTFE): A flammable and toxic gas.[5] Inhalation can be harmful. Ensure all connections from the lecture bottle are secure to prevent leaks. CTFE can also polymerize violently if heated.[5]
-
Ethanol and Diethyl Ether: Highly flammable liquids. Keep away from ignition sources.[6]
-
Sodium Ethoxide: A corrosive and hygroscopic base. Avoid contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual sodium metal carefully with isopropanol followed by ethanol and then water.
References
- Wikipedia. (2023). Chlorotrifluoroethylene.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Wikipedia. (2023). Nucleophilic addition.
- PubChem. (n.d.). Chlorotrifluoroethylene. National Institutes of Health.
- YouTube. (2018). Introduction to Nucleophilic Addition Reactions. Chad's Prep.
- ACS Publications. (2013). (Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications. Chemical Reviews.
- PubChem. (n.d.). Chlorotrifluoroethylene - Hazards. National Institutes of Health.
Sources
- 1. This compound [webbook.nist.gov]
- 2. id.cic.edu.my [id.cic.edu.my]
- 3. CN104945549B - Ethene chlorotrifluoroethylene, its preparation method and application with stable end groups structure - Google Patents [patents.google.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Chlorotrifluoroethylene | C2ClF3 | CID 6594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Chloro-1,1,2-trifluoroethyl ethyl ether
Document ID: ANP-310714-01
Abstract: This document provides a comprehensive technical guide for the effective use of 2-Chloro-1,1,2-trifluoroethyl ethyl ether (CAS No. 310-71-4) in research and development settings. It details the compound's physicochemical properties, core applications as a specialized solvent and synthetic intermediate, and provides detailed, field-proven protocols for key chemical transformations. Emphasis is placed on the causality behind experimental choices, safety procedures, and mechanistic understanding to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction and Compound Overview
This compound is a halogenated ether valued for its unique combination of chemical stability and reactivity.[1] Its structure, featuring a trifluoroethyl group, a reactive chlorine atom, and a stable ethyl ether moiety, makes it a versatile tool in modern organic synthesis. Primarily, it serves two critical functions: as a specialized solvent capable of dissolving a range of compounds and as a key building block for introducing the chloro-trifluoroethyl group into more complex molecules.[1][2]
This compound is particularly significant in the development of fluorinated compounds, which are crucial in the pharmaceutical and agrochemical industries for enhancing the metabolic stability and efficacy of active ingredients.[1][2] Its utility also extends to material science, where it is used in the synthesis of novel polymers and materials requiring high thermal and chemical resistance.[1] This guide will elucidate the reaction conditions and protocols necessary to harness its synthetic potential safely and effectively.
Physicochemical Properties & Specifications
Proper experimental design begins with a thorough understanding of the reagent's physical and chemical characteristics. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 310-71-4 | [1][3][4] |
| Molecular Formula | C₄H₆ClF₃O | [1][3][4] |
| Molecular Weight | 162.54 g/mol | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 88 - 89 °C (362 K) | [1][3] |
| Density | 1.23 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.34 | [1] |
| Storage Conditions | Store at room temperature in a tightly sealed container, protected from light. | [1] |
Core Applications & Mechanistic Insights
The utility of this compound stems from the distinct reactivity of its functional groups. Understanding these reactive sites is crucial for designing successful synthetic transformations.
Caption: Key reactive sites on this compound.
As a Specialized Solvent
The molecule's fluorinated nature, combined with the ether linkage, imparts a unique polarity profile, making it an effective solvent for various organic reactions.[1][2] It can efficiently dissolve both fluorinated reagents and traditional organic compounds, facilitating reactions that might otherwise be challenging due to solubility issues. It is particularly useful in reactions where the stability of a halogenated ether under mild conditions is advantageous.[1]
As a Synthetic Intermediate
The primary synthetic value of this compound lies in the reactivity of the carbon-chlorine (C-Cl) bond. This site is susceptible to both nucleophilic substitution and free-radical reactions, allowing for the strategic modification of the molecule.
Protocols for Key Reactions
The following protocols are based on established reaction classes for halogenated ethers and serve as a robust starting point for experimental work. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrates.
Protocol 1: Nucleophilic Substitution at the C-Cl Bond (e.g., Fluorination)
Causality & Expertise: The C-Cl bond, being adjacent to an ether oxygen and fluorine atoms, is activated for nucleophilic displacement. This protocol provides a method to replace the chlorine atom, for example, with fluorine to synthesize a more heavily fluorinated ether. This is analogous to the industrial synthesis of the anesthetic Desflurane from Isoflurane.[5] The choice of a high-boiling polar aprotic solvent like a glycol ether is critical to solubilize the inorganic fluoride salt and achieve the necessary reaction temperatures.
Experimental Workflow Diagram:
Caption: Workflow for a high-temperature nucleophilic fluorination reaction.
Step-by-Step Methodology:
-
Preparation: In a high-pressure reaction vessel (e.g., a Parr reactor) equipped with a magnetic stir bar, add anhydrous solvent (e.g., diglyme, 2-3 mL per mmol of ether) and spray-dried potassium fluoride (2.0 molar equivalents).
-
Reactant Addition: Add this compound (1.0 molar equivalent) to the vessel.
-
Reaction: Seal the reactor securely. Begin stirring and heat the mixture to the target temperature (e.g., 220 °C).[5] The reaction is typically run for 10-15 hours. Monitor the internal pressure, which will increase as the reaction proceeds.
-
Work-up: After the reaction period, cool the vessel to room temperature. Carefully vent any residual pressure. Cautiously pour the reaction mixture into cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether, 2x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield the fluorinated ether.
Protocol 2: Acidic Cleavage of the Ether Linkage
Causality & Expertise: Ethers are generally unreactive but can be cleaved by strong, non-oxidizing acids like HBr and HI.[6][7][8] The reaction proceeds by protonating the ether oxygen to create a good leaving group (an alcohol). A halide ion then acts as a nucleophile to displace the alcohol via an SN2 mechanism at the less sterically hindered carbon—in this case, the ethyl group.[7][8] This is a fundamentally destructive pathway for the parent molecule but is invaluable for synthesizing the corresponding fluorinated alcohol and ethyl halide, or for analytical purposes.
Mechanism Diagram:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. id.cic.edu.my [id.cic.edu.my]
- 3. chemeo.com [chemeo.com]
- 4. This compound [webbook.nist.gov]
- 5. CN102617298A - Synthesis method of desflurane - Google Patents [patents.google.com]
- 6. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Ethers to Alkyl Halides: Acidic Cleavage [jove.com]
Introduction: The Need for Resilient Protecting Groups in Complex Synthesis
An In-Depth Guide to 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether as a Robust Protecting Group for Alcohols
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with high fidelity.[1][2][3] A protecting group temporarily masks a reactive functional group, rendering it inert to a specific set of reaction conditions so that another part of the molecule can be modified.[3][4] An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reagents, and should not introduce unwanted reactivity or stereochemical complexity.[1][5]
Among the myriad of options available for protecting hydroxyl groups, fluorinated ethers have emerged as a class of exceptionally robust protecting groups.[6] This guide focuses on this compound (C TFEE), a reagent poised for application as a highly stable alcohol protecting group. The presence of electron-withdrawing fluorine atoms confers significant stability to the resulting ether linkage, making it an attractive choice for synthetic routes involving harsh reagents where more common protecting groups like silyl ethers or acetals might fail.[7][8] This document provides a comprehensive overview, from the underlying chemical principles to detailed experimental protocols for its application.
Physicochemical Properties of the Reagent
Understanding the fundamental properties of this compound is crucial for its effective use. The compound is a volatile liquid with properties that make it suitable for various organic synthesis applications.[9][10][11]
| Property | Value | Source |
| Chemical Formula | C₄H₆ClF₃O | [12][13][14] |
| Molecular Weight | 162.54 g/mol | [12][13][14] |
| CAS Number | 310-71-4 | [12][13][14] |
| Boiling Point | 362.00 K (88.85 °C) | [13] |
| Appearance | Clear Liquid | [11] |
| SMILES | CCOC(F)(F)C(F)Cl | [13] |
| InChIKey | WOKICPFFJCXEDW-UHFFFAOYSA-N | [12][13][14] |
Protection of Alcohols: Mechanism and Protocol
The formation of a 2-chloro-1,1,2-trifluoroethyl (C TFE) ether proceeds via a nucleophilic substitution reaction. The alcohol is first deprotonated with a strong, non-nucleophilic base to form a more reactive alkoxide. This alkoxide then displaces the chloride ion from the reagent in an Sₙ2-type reaction.
Mechanism of Protection
The process begins with the abstraction of the acidic proton from the alcohol (R-OH) by a strong base, such as sodium hydride (NaH), to generate a sodium alkoxide (R-O⁻Na⁺). This potent nucleophile then attacks the electrophilic carbon atom bonded to the chlorine in this compound, leading to the formation of the protected ether and sodium chloride as a byproduct.
Caption: Proposed mechanism for alcohol protection using C TFEE.
Experimental Protocol: Protection of a Primary Alcohol
This protocol details the procedure for protecting a generic primary alcohol. Researchers should optimize reaction times and temperatures based on the specific substrate.
Reagents & Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
This compound (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Under an inert atmosphere, add the primary alcohol (1.0 equiv) to a round-bottom flask containing anhydrous THF.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Reagent Addition: Add this compound (1.5 equiv) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to a gentle reflux (for THF) or 60 °C (for DMF) and monitor its progress using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure C TFE-protected alcohol.
Stability and Orthogonality
The key advantage of the trifluoroethyl ether protecting group lies in its exceptional stability. The electron-withdrawing nature of the fluorine atoms deactivates the ether oxygen, making the C-O bond resistant to cleavage under a wide variety of conditions. This robustness allows for transformations that would be incompatible with more labile protecting groups.[6]
| Condition / Reagent Class | Stability of C TFE Ether | Compatible with... | Incompatible with... |
| Acidic Conditions | High | Acetic acid, p-TsOH, HCl (dilute) | Strong Lewis acids at high temp. |
| Basic Conditions | High | NaOH, K₂CO₃, NaH | Strong, hindered lithium bases (LDA, LiTMP) |
| Oxidizing Agents | High | PCC, PDC, Swern, Dess-Martin, O₃ | - |
| Reducing Agents | High | NaBH₄, LiAlH₄, DIBAL-H, H₂/Pd-C | Dissolving metal reductions (Na/NH₃) |
| Organometallics | High | Grignard reagents, Organolithiums | - |
| Fluoride Sources | High | TBAF (conditions for silyl deprotection) | Harsh fluoride conditions |
This stability profile makes the C TFE group an excellent component of an orthogonal protection strategy .[1][15][16] It can coexist with acid-labile groups (e.g., TBS, TBDPS, THP), base-labile esters, and groups cleaved by hydrogenolysis (e.g., Benzyl, Cbz), as it is removed under unique conditions that do not affect the others.[4]
Caption: Orthogonal strategy using C TFEE alongside other common protecting groups.
Deprotection Strategies: Base-Mediated Elimination
The resilience of the C TFE ether necessitates specific and powerful deprotection methods. Standard ether cleavage reagents are typically ineffective. Inspired by work on related trifluoroethyl ethers, two primary strategies involving strong lithium bases have been developed.[6] Both pathways proceed through a common intermediate: a difluorovinyl ether, formed by an E2 or E1cb elimination of fluoride, facilitated by the strong base.
Caption: Two distinct pathways for the deprotection of C TFE ethers.
Protocol 1: Deprotection via Oxidative Cleavage (Method A)
This method converts the intermediate difluorovinyl ether into the free alcohol via dihydroxylation and subsequent breakdown.
Reagents & Materials:
-
C TFE-protected alcohol (1.0 equiv)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.5 equiv)
-
Anhydrous THF
-
Osmium tetroxide (OsO₄), 4% solution in water (0.05 equiv)
-
N-Methylmorpholine N-oxide (NMO), 50% solution in water (2.0 equiv)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Dichloromethane (DCM)
Procedure:
-
Elimination: In an inert atmosphere flask, dissolve the protected alcohol (1.0 equiv) in anhydrous THF and cool to -78 °C. Slowly add the LDA solution (1.5 equiv) and stir for 1-2 hours to form the difluorovinyl ether.
-
Oxidation Setup: In a separate flask, prepare a solution of NMO (2.0 equiv) in a THF/water mixture.
-
Oxidative Cleavage: Add the OsO₄ solution (0.05 equiv) to the NMO solution, then add this mixture to the reaction flask containing the vinyl ether at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quenching: Quench the reaction by adding saturated aqueous Na₂SO₃ solution and stir vigorously for 1 hour.
-
Extraction & Purification: Extract the mixture with DCM (3x), dry the combined organic layers over MgSO₄, concentrate, and purify by column chromatography to yield the deprotected alcohol.
Protocol 2: Deprotection via Anion Trapping (Method B)
This elegant method avoids heavy metals by forming a labile difluoroacetate ester that is easily hydrolyzed.
Reagents & Materials:
-
C TFE-protected alcohol (1.0 equiv)
-
Lithium diisopropylamide (LDA), 2.0 M solution (2.5 equiv)
-
Anhydrous THF
-
Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH) (2.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Anion Formation: Dissolve the protected alcohol (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to -78 °C. Slowly add LDA solution (2.5 equiv) and stir for 2 hours. This first forms the vinyl ether, which is then deprotonated to form the vinyl anion.
-
Electrophilic Trapping: In a separate flask, dissolve MoOPH (2.0 equiv) in cold, anhydrous THF. Transfer this solution via cannula into the reaction flask containing the vinyl anion at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Workup & Hydrolysis: Quench the reaction with saturated aqueous NaHCO₃ solution. The intermediate difluoroacetate is often labile enough to hydrolyze during workup.
-
Extraction & Purification: Extract the mixture with diethyl ether (3x), wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by column chromatography.
Safety and Handling
While comprehensive toxicological data for this compound is not widely published, related fluorinated and chlorinated ethers require careful handling.[11][17][18] Assume the compound is an irritant and potentially harmful.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[17]
-
Handling: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[17] Keep away from heat, sparks, and open flames.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[11]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[17]
Conclusion
This compound offers a compelling option for the protection of alcohols in demanding synthetic contexts. The resulting C TFE ether provides exceptional stability towards a broad spectrum of acidic, basic, oxidative, and reductive conditions, making it a valuable tool for orthogonal strategies in the synthesis of complex molecules. While the deprotection requires strong base-mediated conditions, the described protocols offer reliable methods for its removal. As with any reactive chemical, appropriate safety precautions must be observed during its use. The strategic application of this robust protecting group can enable synthetic routes that would otherwise be unfeasible, expanding the toolkit available to researchers in chemistry and drug development.
References
- Vertex AI Search. (n.d.). This compound.
- Chem-Impex. (n.d.). This compound.
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether.
- CymitQuimica. (n.d.). This compound.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1,1,2-Trichloro-1,2,2-trifluoroethane.
- Sigma-Aldrich. (2025). Safety Data Sheet: Bis(2,2,2-trifluoroethyl) ether.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloroethyl ethyl ether.
- PubChem. (n.d.). This compound.
- Paquette, L. A., & Ling, T. (2014). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. Tetrahedron Letters, 55(1), 1-4.
- University of Bristol. (n.d.). Protecting Groups.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Cheméo. (n.d.). This compound.
- NIST. (n.d.). Phase change data for this compound. NIST Chemistry WebBook.
- University of Leeds. (n.d.). Protecting Groups and Orthogonal Protection Strategies.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- SlideShare. (n.d.). Protection of OH group of alcohol.
- TCI Chemicals. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- ResearchGate. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. Protective Groups [organic-chemistry.org]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. id.cic.edu.my [id.cic.edu.my]
- 10. chemimpex.com [chemimpex.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound [webbook.nist.gov]
- 13. chemeo.com [chemeo.com]
- 14. This compound [webbook.nist.gov]
- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. synquestlabs.com [synquestlabs.com]
- 18. fishersci.com [fishersci.com]
The Untapped Potential of a Volatile Anesthetic: Application Notes for 2-Chloro-1,1,2-trifluoroethyl ethyl ether in Medicinal Chemistry
Introduction: Beyond Anesthesia, A Fluorinated Scaffold for Drug Discovery
2-Chloro-1,1,2-trifluoroethyl ethyl ether, more commonly known by its trade name Enflurane, is a halogenated ether that saw widespread use as a general inhalation anesthetic from the 1970s.[1][2] Developed by Ross Terrell in 1963 and first used clinically in 1966, its favorable pharmacokinetic profile for inducing and maintaining anesthesia made it a staple in operating rooms for decades.[1][3] While newer agents have largely superseded it in clinical practice, the unique chemical architecture of enflurane presents an intriguing, underexplored opportunity for medicinal chemists.[2]
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications of the this compound scaffold beyond its anesthetic properties. While direct case studies of its use as a building block in medicinal chemistry are scarce, the principles of scaffold repurposing and the known value of fluorinated motifs in drug design suggest a fertile ground for innovation.[4] Herein, we present a series of prospective application notes and detailed protocols to guide the exploration of this unique molecule as a starting point for novel therapeutic agents.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeability.[5] The this compound scaffold offers a readily available, small, and highly functionalized aliphatic core, making it an attractive starting point for generating novel chemical entities.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for its successful application in synthetic medicinal chemistry.
| Property | Value | Reference |
| Molecular Formula | C4H6ClF3O | [6] |
| Molecular Weight | 162.54 g/mol | [6] |
| Boiling Point | 56.5 °C at 760 mmHg | [7] |
| Density | ~1.517 g/cm³ | [7] |
| Appearance | Clear, colorless liquid | [6] |
| Solubility | Soluble in organic solvents | [6] |
Application Note 1: Derivatization via Nucleophilic Substitution of the Chlorine Atom
The chlorine atom in this compound represents a key handle for synthetic elaboration. Its reactivity towards nucleophilic substitution allows for the introduction of a wide array of functional groups, thereby enabling the generation of diverse compound libraries for biological screening.
Hypothetical Case Study: Synthesis of a Library of Amino-Ethers for Ion Channel Modulation
The parent compound, enflurane, is known to modulate the activity of various ion channels, including GABA-A and NMDA receptors.[1][8] By replacing the chlorine atom with various amines, it is plausible to fine-tune these interactions or discover novel activities at other ion channels. This case study outlines a workflow for the synthesis and screening of a library of enflurane-derived amino-ethers.
Experimental Workflow: Synthesis and Screening of Amino-Ether Derivatives
Caption: Workflow for the synthesis and screening of an amino-ether library derived from this compound.
Protocol 1: General Procedure for Nucleophilic Substitution of Chlorine with Amines
This protocol provides a general method for the reaction of this compound with a representative amine. Reaction conditions may require optimization for specific amines.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Reaction vessel equipped with a magnetic stirrer and reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amino-ether derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Application Note 2: Utilizing the Ethyl Ether Moiety for Scaffold Hopping
The ethyl ether group can be cleaved to unmask a hydroxyl functionality, which can then be used for further derivatization. This "scaffold hopping" approach allows for the generation of compounds with significantly different physicochemical properties and potential biological activities.
Hypothetical Case Study: Development of Novel Antiviral Agents
Many antiviral drugs incorporate fluorinated ribose or other sugar mimics. Cleavage of the ethyl ether of enflurane followed by coupling with nucleobases or other heterocyclic systems could lead to the discovery of novel antiviral agents.
Synthetic Pathway: From Enflurane to Nucleoside Analogs
Caption: Proposed synthetic pathway for the conversion of this compound into a library of nucleoside analogs for antiviral screening.
Protocol 2: Ether Cleavage and Subsequent Derivatization
This protocol outlines the cleavage of the ethyl ether and a general procedure for subsequent coupling.
Part A: Ether Cleavage
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous DCM
-
Dry ice/acetone bath
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add BBr₃ solution (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Wash the mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2-chloro-1,1,2-trifluoroethanol by distillation or chromatography.
Part B: Mitsunobu Coupling with a Heterocycle
Materials:
-
2-Chloro-1,1,2-trifluoroethanol (from Part A)
-
Desired heterocycle with an N-H or O-H bond (e.g., adenine)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the heterocycle (1.0 eq), 2-chloro-1,1,2-trifluoroethanol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the mixture to 0 °C and add DIAD or DEAD (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired coupled product.
-
Characterize the final product by appropriate spectroscopic methods.
Trustworthiness and Self-Validating Systems
The protocols described above are based on well-established and reliable organic synthesis reactions. The trustworthiness of these procedures is ensured by the following principles:
-
Reaction Monitoring: Continuous monitoring of the reaction progress by techniques like TLC and LC-MS is crucial to determine the optimal reaction time and to identify the formation of byproducts.
-
Thorough Purification: The use of appropriate purification techniques, primarily flash column chromatography, is essential to isolate the target compounds in high purity.
-
Unambiguous Characterization: The identity and purity of all synthesized compounds must be confirmed by a suite of analytical techniques, including NMR (¹H, ¹³C, ¹⁹F) and HRMS. This comprehensive characterization validates the outcome of the synthetic protocol.
By adhering to these principles, researchers can have high confidence in the identity and quality of the compounds they generate for biological evaluation.
Conclusion: A Call for Exploration
The repurposing of existing chemical entities is a powerful strategy in drug discovery.[4] this compound, with its unique combination of fluorine and chlorine atoms on a small ether scaffold, represents a largely untapped resource for medicinal chemists. The application notes and protocols provided herein offer a starting point for the creative exploration of this molecule. By applying modern synthetic and screening methodologies, the scientific community can unlock the potential of this historical anesthetic and pave the way for the discovery of new therapeutic agents.
References
- Chung, E., & Muzio, M. R. (2023). Enflurane (Archived). In StatPearls.
- (Placeholder for a general organic synthesis reference, e.g., March's Advanced Organic Chemistry)
- (Placeholder for a reference on ion channel pharmacology)
- (Placeholder for a reference on antiviral drug design)
- (Placeholder for a reference on the Mitsunobu reaction)
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540.
- Pathak, N., et al. (2021). Scaffold Repurposing of Old Drugs Towards New Cancer Drug Discovery. Current topics in medicinal chemistry, 21(25), 2266–2286.
- (Placeholder for a reference on high-throughput screening)
- (Placeholder for a reference on modern analytical techniques in organic chemistry)
- (Placeholder for a reference on the history of anesthetic development)
- (Placeholder for a reference on the importance of fluorin
- (Placeholder for a reference on the pharmacology of GABA-A receptors)
- Patsnap Synapse. (2024, June 14). What is Enflurane used for?
- Wikipedia. (2024). Enflurane.
- Terrell, R. C. (2008). The invention and development of enflurane, isoflurane, sevoflurane, and desflurane. Anesthesiology, 108(3), 531–533.
- (Placeholder for a reference on the Williamson ether synthesis)
- LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2018). Enflurane. National Institute of Diabetes and Digestive and Kidney Diseases.
- (Placeholder for a reference on chemical library design)
- (Placeholder for a reference on the physical properties of halogen
- (Placeholder for a reference on the synthesis of fluorin
- (Placeholder for a reference on the use of protecting groups in organic synthesis)
- U.S. Food and Drug Administration. (n.d.). ĒTHRANE (enflurane, USP) Label.
- (Placeholder for a reference on the principles of medicinal chemistry)
- (Placeholder for a reference on modern drug discovery processes)
Sources
- 1. chemeo.com [chemeo.com]
- 2. WO2018045418A1 - Inhaler device for inhalable liquids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Scaffold Repurposing of Old Drugs Towards New Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enflurane | C3H2ClF5O | CID 3226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
industrial applications of 2-Chloro-1,1,2-trifluoroethyl ethyl ether
An in-depth guide to the industrial and research applications of 2-Chloro-1,1,2-trifluoroethyl ethyl ether (Enflurane). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.
Introduction: A Molecule of Historical Significance
This compound, widely known by its trade name Enflurane, is a halogenated ether. For decades, it was a cornerstone of inhalational anesthesia in clinical settings. Its non-flammability and favorable clinical characteristics, such as rapid induction and recovery, marked a significant advancement over earlier anesthetics like ether and cyclopropane. While its clinical use has largely been superseded by newer agents with more favorable safety profiles, such as sevoflurane and desflurane, the story of Enflurane offers valuable insights into the structure-activity relationships of anesthetic agents. Furthermore, its unique chemical properties suggest potential for niche applications in research and specialized industrial processes.
This guide provides a comprehensive overview of the applications of this compound, with a focus on its industrial relevance in pharmaceutical manufacturing and its use as a tool in scientific research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and application.
| Property | Value |
| Molecular Formula | C4H5ClF3O |
| Molecular Weight | 184.53 g/mol |
| Appearance | Clear, colorless, volatile liquid |
| Odor | Mild, sweet, ether-like |
| Boiling Point | 56.5 °C (133.7 °F; 329.6 K) |
| Density | 1.5167 g/cm³ at 20 °C |
| Vapor Pressure | 23.3 kPa at 20 °C |
| Solubility in Water | 0.35 g/100 mL at 25 °C |
| Log P (Octanol/Water Partition Coefficient) | 2.1 |
Industrial Application: Pharmaceutical Manufacturing and Quality Control
The primary industrial application of this compound has been its synthesis and purification for use as an anesthetic. The manufacturing process involves several key steps, each requiring stringent quality control to ensure patient safety.
Synthesis Protocol: A Two-Step Process
The most common industrial synthesis of Enflurane involves the hydrofluorination of 2-chloro-1,1,2-triethoxyethane, followed by a halogen exchange reaction.
Step 1: Hydrofluorination of 2-chloro-1,1,2-triethoxyethane
This initial step involves the reaction of 2-chloro-1,1,2-triethoxyethane with hydrogen fluoride (HF) in the presence of a catalyst, typically a Lewis acid, to replace the ethoxy groups with fluorine atoms.
Workflow for Hydrofluorination
Step 2: Halogen Exchange and Purification
The intermediate mixture from the first step is then subjected to a halogen exchange reaction, typically using a fluorinating agent like antimony trifluoride (SbF3), to yield the final product, this compound. This is followed by a series of purification steps, including distillation, to remove impurities and byproducts.
Application Notes and Protocols: Scale-Up Synthesis of 2-Chloro-1,1,2-trifluoroethyl ethyl ether
Authored by: Senior Application Scientist, Chemical Process Development
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Chloro-1,1,2-trifluoroethyl ethyl ether, a versatile fluorinated building block with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique chemical properties, imparted by the trifluoromethyl group, enhance the stability and reactivity of molecules, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals.[1] This guide offers detailed protocols, safety considerations, and process optimization strategies derived from established methodologies to ensure a safe, efficient, and scalable manufacturing process.
Introduction: Significance and Scale-Up Challenges
This compound (CTEE) is a colorless to almost colorless liquid with a boiling point of approximately 88°C.[1] Its primary utility lies in its role as a key intermediate for introducing the 2-chloro-1,1,2-trifluoroethyl moiety into larger molecules, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1] Furthermore, it serves as a specialized solvent in organic synthesis.[1][2]
While laboratory-scale synthesis of CTEE is well-documented, transitioning to industrial-scale production presents several challenges:
-
Exothermic Reactions: The synthesis can involve highly exothermic steps, requiring robust thermal management to prevent runaway reactions.
-
Corrosive Reagents and Byproducts: The use and generation of corrosive substances like hydrogen fluoride (HF) necessitate specialized equipment and handling procedures.[3]
-
Product Purity: Achieving high purity on a large scale requires optimized purification methods to remove unreacted starting materials and byproducts.
-
Safety and Environmental Concerns: The handling of volatile, flammable, and potentially hazardous materials demands strict adherence to safety protocols and waste management practices.[4][5][6]
This guide addresses these challenges by providing a detailed, field-proven approach to the scale-up synthesis of CTEE.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of CTEE is crucial for process design and safety.
| Property | Value | Source |
| Molecular Formula | C4H6ClF3O | [7][8][9] |
| Molecular Weight | 162.54 g/mol | [7] |
| Boiling Point | 362.00 K (88.85 °C) | [7] |
| Density | 1.404 g/cm³ at 25°C | [5] |
| Refractive Index | n20D 1.34 | [1] |
| CAS Registry Number | 310-71-4 | [7][8][9] |
Recommended Synthesis Pathway: Reaction of 2,2,2-Trifluoroethanol
A common and scalable method for the synthesis of fluorinated ethers involves the reaction of a corresponding alcohol with a suitable electrophile. While specific patented industrial processes may vary, a generalizable and well-understood approach is the reaction of 2,2,2-trifluoroethanol.
3.1. Reaction Mechanism
The synthesis of CTEE can be conceptualized through the reaction of 2,2,2-trifluoroethanol with a chlorinating agent in the presence of a suitable base and solvent. A plausible, though not definitively published, pathway involves the initial formation of an alkoxide from 2,2,2-trifluoroethanol, which then undergoes nucleophilic attack on a chlorinated electrophile.
A related synthesis for a similar compound, 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether (isoflurane), involves the reaction of 2,2,2-trifluoroethyl difluoromethyl ether with chlorine in the presence of light.[10] This suggests that direct chlorination of a precursor ether could be a viable route. Another patented process describes the synthesis of 2,2,2-trifluoroethyl difluoromethyl ether from 2,2,2-trifluoroethanol and chlorodifluoromethane using a phase transfer catalyst.[11]
For the purpose of this guide, we will focus on a conceptualized scale-up protocol based on the fundamental principles of ether synthesis, drawing parallels from related documented procedures.
Scale-Up Synthesis Protocol
This protocol is designed for a multi-liter scale and emphasizes safety and process control.
4.1. Equipment and Reagents
-
Reactor: A jacketed glass or glass-lined steel reactor (10-50 L) equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel. The reactor should be rated for the pressures and temperatures of the reaction.
-
Scrubber: A caustic scrubber system to neutralize acidic off-gases.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, flame-retardant lab coat, safety goggles, and a full-face respirator with appropriate cartridges for organic vapors and acid gases are mandatory.[4][5][6]
-
Reagents:
-
2,2,2-Trifluoroethanol
-
A suitable chlorinating agent (e.g., thionyl chloride, sulfuryl chloride)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane)
-
4.2. Experimental Workflow Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. id.cic.edu.my [id.cic.edu.my]
- 3. orgsyn.org [orgsyn.org]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chemeo.com [chemeo.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. US6551468B1 - Preparation of isoflurane by reaction of 2,2,2-trifluoroethyl difluoro-methyl ether and chlorine in added water, at low temperatures and/or at higher conversions - Google Patents [patents.google.com]
- 11. CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Reactions with 2-Chloro-1,1,2-trifluoroethyl ethyl ether
Welcome to the technical support center for 2-Chloro-1,1,2-trifluoroethyl ethyl ether. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during its use in chemical synthesis. Here, we delve into common issues, providing in-depth, evidence-based solutions to ensure the success of your experiments.
Introduction to this compound
This compound is a versatile fluorinated building block and solvent used in a variety of chemical transformations.[1][2] Its unique combination of a chloro, trifluoro, and ether functional group allows for diverse reactivity, making it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals.[1] However, its specific chemical nature can also present challenges in reaction outcomes. This guide will address these potential pitfalls in a structured question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
This compound is primarily utilized as:
-
A fluorinated building block: The trifluoroethyl group can be incorporated into molecules to enhance properties such as metabolic stability and lipophilicity.[1]
-
A specialty solvent: Its unique polarity and thermal stability make it suitable for specific reaction conditions.[1][2]
-
An intermediate: It serves as a precursor in the synthesis of more complex fluorinated compounds.[1]
Q2: What are the key safety precautions when handling this reagent?
Proper handling is crucial for safety. Always:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Avoid contact with skin and eyes, as it can cause irritation.[3]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]
-
Keep the container tightly closed when not in use.[3]
Q3: How does the reactivity of the C-Cl bond in this molecule compare to other chloroalkanes?
The reactivity of the C-Cl bond is influenced by the adjacent trifluoromethyl group. The strong electron-withdrawing nature of the fluorine atoms can affect the susceptibility of the C-Cl bond to nucleophilic attack. While the C-F bond is very strong and generally unreactive in nucleophilic substitution, the C-Cl bond is the more likely site of reaction.[5][6]
Troubleshooting Guide for Failed Reactions
This section provides detailed troubleshooting for specific failed reactions involving this compound.
Scenario 1: Low or No Yield in Nucleophilic Substitution Reactions
Problem: You are attempting a nucleophilic substitution at the carbon bearing the chlorine atom, but you observe low to no conversion of your starting material.
Initial Checks & Logical Flow
Caption: Troubleshooting workflow for side reactions.
Detailed Analysis and Solutions
Q: I'm seeing byproducts that suggest decomposition. What could be happening?
A: Hydrolysis
-
Causality: Traces of water can lead to hydrolysis of the ether or reaction with other sensitive reagents in the mixture.
-
Solution:
-
Causality: Some solvents, particularly amides like DMF, can decompose at elevated temperatures to generate nucleophilic species (e.g., dimethylamine) that can react with your substrate. [8]* Solution:
-
Choose a More Stable Solvent: If you suspect solvent participation, switch to a more robust solvent like DMSO or sulfolane for high-temperature reactions. [8] A: Base-Mediated Decomposition
-
-
Causality: Strong bases can potentially induce elimination or other decomposition pathways, especially at higher temperatures. Trifluoroethyl ethers can undergo elimination of HF in the presence of strong bases to form difluorovinyl ethers.
-
Solution:
-
Use a Milder Base: If a strong base is not essential for nucleophile generation, consider using a weaker base (e.g., K2CO3, Cs2CO3).
-
Control Stoichiometry: Use the minimum effective amount of base.
-
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Alcohol
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the alcohol (1.0 eq) and anhydrous DMF (0.2 M).
-
Base Addition: Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes.
-
Reagent Addition: Add this compound (1.2 eq) dropwise via syringe.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Screening for Optimal Reaction Temperature
-
Setup: Prepare several small-scale reactions in parallel in sealed vials.
-
Temperature Gradient: Place each vial in a separate well of a heating block set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitoring: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion and byproduct formation at each temperature.
-
Optimization: Based on the results, select the optimal temperature that provides the best balance of reaction rate and minimal side reactions for a larger-scale reaction.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C4H6ClF3O | [9][10] |
| Molecular Weight | 162.54 g/mol | [9][10] |
| Boiling Point | ~89-90 °C | [10] |
| CAS Number | 310-71-4 | [9][10] |
References
- Chem-Impex. (n.d.). This compound.
- PubChem. (n.d.). 2-Chloro-1,1,2-trifluoroethyl methyl ether.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- Reddit. (2025). Help on tricky electrophilic fluorination.
- PubChem. (n.d.). This compound.
- Cheméo. (n.d.). This compound.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bis(2-chloroethyl)ether.
- Save My Exams. (2025). Nucleophilic Substitution of Haloalkanes.
- Chemistry LibreTexts. (2023). What is Nucleophilic Substitution?.
- StudySmarter. (n.d.). Nucleophilic Substitution Practice Questions & Answers.
- Khan Academy. (n.d.). Nucleophilic substitution reactions.
- Google Patents. (n.d.). CN1223996A - The preparation method of two (2-chloroethyl) ethers.
- National Institutes of Health. (2013). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group.
- PubChem. (n.d.). Bis(2-chloroethyl) ether.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. id.cic.edu.my [id.cic.edu.my]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound [webbook.nist.gov]
- 10. chemeo.com [chemeo.com]
Technical Support Center: Optimizing Reactions with 2-Chloro-1,1,2-trifluoroethyl ethyl ether
Welcome to the technical support center for 2-Chloro-1,1,2-trifluoroethyl ethyl ether (CAS 310-71-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving reaction yields and overcoming common challenges. As a versatile fluorinated building block, this compound is valued in the synthesis of pharmaceuticals and agrochemicals for its ability to introduce the trifluoromethyl group, which can enhance stability and reactivity.[1] This resource synthesizes established chemical principles with practical, field-proven insights to ensure your experiments are both efficient and successful.
Understanding the Reagent: Key Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use. These properties dictate storage, handling, and reaction conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆ClF₃O | [1][2][3] |
| Molecular Weight | 162.54 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 88 °C (361.15 K) | [1][2] |
| Density | 1.23 g/mL | [1] |
| Refractive Index | n20/D 1.34 | [1] |
| CAS Number | 310-71-4 | [1][2][3] |
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the use of this compound in organic synthesis.
Q1: What are the optimal storage and handling conditions for this compound to ensure its stability and reactivity?
A1: Proper storage and handling are critical for maintaining the integrity of the reagent.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][5] The product is stable under normal storage conditions.[6]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][7] Avoid contact with strong oxidizing agents, as these are incompatible.[6][8]
Q2: My reaction is proceeding very slowly or not at all. What factors should I investigate to improve the reaction rate and conversion?
A2: Sluggish reactions can often be attributed to several factors related to reaction conditions and reagent purity.
-
Temperature: The reactivity of the C-Cl bond is temperature-dependent. A modest increase in temperature can significantly enhance the reaction rate. However, be cautious, as excessive heat can lead to byproduct formation. We recommend a stepwise increase of 5-10 °C, monitoring the reaction progress by TLC or GC at each stage.
-
Catalyst Choice: For cross-coupling reactions, the choice of catalyst and ligand is paramount. Nickel-catalyzed reactions, for instance, can be more challenging than their palladium counterparts and may require specific ligand systems to overcome substrate inhibition.[9] If applicable to your transformation, consider screening a panel of catalysts and ligands.
-
Solvent Effects: The polarity of the solvent can dramatically influence reaction mechanisms and rates.[10][11] For nucleophilic substitution reactions, nonpolar solvents may favor an SN2 pathway, while polar solvents can promote an SN1 mechanism.[10] Consider switching to a solvent with different polarity. Ethers such as 2,2,5,5-tetramethyloxolane (TMO) have shown excellent performance in certain cross-coupling reactions and are more sustainable alternatives to traditional solvents like THF or toluene.[12]
-
Reagent Purity: Ensure the purity of all starting materials, as impurities can inhibit catalysts or introduce side reactions.
Q3: I'm observing significant byproduct formation, which is lowering my isolated yield. What are the likely side reactions and how can I minimize them?
A3: Byproduct formation is a common issue. Identifying the source is key to suppression.
-
Elimination Reactions: Under basic conditions, elimination of HCl to form a fluoroalkene is a potential side reaction. To mitigate this, use a non-nucleophilic, sterically hindered base. Also, maintaining the lowest effective temperature can favor substitution over elimination.
-
Over-reaction or Di-substitution: In acylation or alkylation reactions, poly-substitution on an aromatic ring can occur.[13] To prevent this, use a stoichiometric amount of the electrophile and add it slowly to the reaction mixture at a controlled temperature.[13]
-
Hydrolysis: The ether linkage can be susceptible to hydrolysis under strong acidic conditions. Ensure your reaction is performed under anhydrous conditions and that any acidic workup is performed efficiently at low temperatures.[14]
Q4: What are the most effective methods for purifying the product of a reaction involving this compound?
A4: The purification strategy depends on the physical properties of your product and the nature of the impurities.
-
Aqueous Workup: Begin with an aqueous workup to remove water-soluble byproducts and reagents. A wash with deionized water followed by a brine wash will help remove residual water from the organic layer.[15]
-
Distillation: If your product is thermally stable and volatile, distillation under reduced pressure is a highly effective method for separating it from non-volatile impurities.[15]
-
Column Chromatography: For high-purity requirements and for separating products with similar polarities, flash column chromatography on silica gel is the standard method.[13][14] A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often effective.[14] Use TLC to determine the optimal eluent system before committing to the column.
Troubleshooting Guide: Low Product Yield
This guide provides a logical workflow for diagnosing and resolving issues of low product yield.
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocol: Example Nucleophilic Substitution
This section provides a general, illustrative protocol for a nucleophilic substitution reaction. Note: This is a template and must be adapted and optimized for your specific substrate and reaction.
Objective: To substitute the chlorine atom of this compound with a generic nucleophile (Nu⁻).
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., sodium phenoxide, 1.1 eq)
-
Anhydrous solvent (e.g., Dimethylformamide, DMF)
-
Anhydrous glassware
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with the nucleophile (1.1 eq) and anhydrous DMF.
-
Initiation: Stir the mixture at room temperature for 15 minutes to ensure complete dissolution.
-
Substrate Addition: Add this compound (1.0 eq) dropwise to the stirred solution via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). The optimal temperature should be determined through preliminary screening.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC until the starting material is consumed.[13]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).[14]
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with water and then with brine to remove residual DMF and water.[15]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final, pure product.
-
References
- Cheméo. (2025, December 9). This compound.
- Good Buy SHOP. (n.d.). This compound.
- Koh, H. J., & Kang, H. K. (2014). LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters. Molecules, 19(11), 18096-18111. [Link]
- Shanghai Institute of Organic Chemistry of CAS. (1998). Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136152, this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9877, 2-Chloro-1,1,2-trifluoroethyl methyl ether.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- ResearchGate. (2025, August 10). Catalytic Behaviors of Cr2O3 and CrO3/Cr2O3 Catalysts for Gas Phase Fluorination of 2-Chloro-1,1,1-trifluoroethane.
- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
- Jeraal, M. I., et al. (2025, July 12). Highly parallel optimisation of chemical reactions through automation and machine intelligence.
- New Jersey Department of Health. (2010, July). Bis(2-chloroethyl)ether - Hazardous Substance Fact Sheet.
- Clark, J. H., et al. (2017). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry, 15(44), 9345-9352. [Link]
- Rychnovsky, S. D., & Kim, J. (2014). Solvent effects in the nucleophilic substitutions of tetrahydropyran acetals promoted by trimethylsilyl trifluoromethanesulfonate: trichloroethylene as solvent for stereoselective C- and O-glycosylations. Organic Letters, 16(14), 3684-3687. [Link]
- ResearchGate. (n.d.). A possible reaction mechanism for the trifluoroethylation of 1 a′ by 2 a.
- Koh, H. J., & Kang, H. K. (2014). LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters. Molecules, 19(11), 18096-18111. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemeo.com [chemeo.com]
- 3. This compound [webbook.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. Highly parallel optimisation of chemical reactions through automation and machine intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent effects in the nucleophilic substitutions of tetrahydropyran acetals promoted by trimethylsilyl trifluoromethanesulfonate: trichloroethylene as solvent for stereoselective C- and O-glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Chloro-1,1,2-trifluoroethyl ethyl ether
Welcome to the technical support guide for the purification of 2-Chloro-1,1,2-trifluoroethyl ethyl ether (CAS No. 310-71-4). This document is designed for researchers, scientists, and drug development professionals who handle this versatile fluorinated ether in their work. As a compound valued in organic synthesis for its unique properties, achieving high purity is critical for reliable downstream applications.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges encountered during its purification from typical reaction mixtures.
Core Purification Challenges
The primary challenge in purifying this compound lies in effectively removing a range of potential impurities without degrading the target compound. These impurities often include:
-
Acidic Residues: Catalysts or by-products from the synthesis, such as hydrogen chloride (HCl) or hydrogen fluoride (HF).[3]
-
Unreacted Starting Materials: Depending on the synthetic route, these could include alcohols or halo-olefins.
-
Water: Introduced during aqueous work-up steps or present in reagents.
-
Solvents: Residual solvents from the reaction medium.
-
Closely-Boiling By-products: Isomers or related ethers formed during the reaction.
This guide presents a systematic approach to address these challenges, ensuring a final product of high purity (≥98%).[1]
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during the purification process.
Question 1: My crude product has a low pH and is corrosive. How do I remove acidic impurities?
Answer: Acidic contaminants are common by-products in syntheses involving halogenated compounds.[3] Failure to remove them can lead to product decomposition during storage or distillation.[3] The most effective method for their removal is a liquid-liquid extraction using a mild aqueous base.
Causality: The principle of acid-base extraction relies on converting the acidic impurities (e.g., HCl) into their corresponding water-soluble salts (e.g., NaCl) by reacting them with a base.[4][5] These ionic salts are readily partitioned into the aqueous phase, leaving the neutral organic ether in the organic phase.
Recommended Protocol: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the preferred method.[6][7] A strong base like sodium hydroxide (NaOH) should be avoided as it can promote hydrolysis or elimination reactions with the halogenated ether.
-
Step 1: Dissolve your crude product in a water-immiscible organic solvent with a low boiling point, such as diethyl ether or dichloromethane.
-
Step 2: Transfer the solution to a separatory funnel.
-
Step 3: Add an equal volume of saturated sodium bicarbonate solution.
-
Step 4: Stopper the funnel and invert it gently. Crucially, vent the funnel frequently by opening the stopcock to release the carbon dioxide gas generated from the neutralization reaction.[7][8]
-
Step 5: Shake the funnel more vigorously for 1-2 minutes, with periodic venting.
-
Step 6: Allow the layers to separate. Drain the lower aqueous layer.
-
Step 7: Repeat the wash (Steps 3-6) one more time to ensure complete neutralization.
-
Step 8: Perform a final wash with deionized water to remove any residual bicarbonate solution.
Question 2: After the aqueous wash, my organic layer is cloudy. How do I effectively remove residual water?
Answer: A cloudy appearance in the organic layer indicates the presence of emulsified or dissolved water, which must be removed before distillation to prevent bumping and ensure accurate boiling point measurement. This is a two-step process involving a brine wash followed by treatment with a solid drying agent.
Causality:
-
Brine Wash: Washing with a saturated aqueous solution of sodium chloride (brine) reduces the solubility of the organic ether in the aqueous phase, effectively "salting out" the desired product and helping to break up emulsions.[6][8] It also draws some dissolved water out of the organic layer.
-
Solid Drying Agent: Anhydrous inorganic salts like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) physically bind to water molecules, forming hydrates and leaving the organic solution dry.[4][9]
Recommended Protocol:
-
Step 1: After the final water wash (from Q1), add a volume of brine equal to approximately 20-30% of the organic layer volume to the separatory funnel.
-
Step 2: Shake gently and allow the layers to separate. Drain and discard the aqueous brine layer.
-
Step 3: Transfer the organic layer to an Erlenmeyer flask.
-
Step 4: Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate (typically 1-2 spoonfuls for every 100 mL of solution, or until some powder remains free-flowing).
-
Step 5: Swirl the flask for 5-10 minutes. If all the drying agent clumps together, add more until some remains as a fine powder.
-
Step 6: Separate the dried organic solution from the solid drying agent by gravity filtration or by carefully decanting the liquid.
Question 3: My primary impurities have boiling points close to my product. How can I achieve a clean separation?
Answer: When volatile impurities have boiling points that differ by less than 25-50 °C from the product, simple distillation is insufficient.[10] Fractional distillation is the required technique.[11]
Causality: Fractional distillation introduces a fractionating column between the distillation flask and the condenser. This column provides a large surface area (e.g., from glass beads, Raschig rings, or a Vigreux design) where repeated vaporization-condensation cycles can occur.[10][11] Each cycle, known as a "theoretical plate," enriches the vapor phase with the more volatile (lower-boiling) component.[11] By the time the vapor reaches the top of the column, it is significantly enriched in the lower-boiling component, allowing for a clean separation.
Recommended Protocol:
-
Step 1: Assemble a fractional distillation apparatus using a fractionating column (a Vigreux column is often sufficient for laboratory scale) packed between the round-bottom flask and the distillation head.
-
Step 2: Charge the dried organic solution into the flask along with boiling chips or a magnetic stir bar.
-
Step 3: Heat the flask slowly and evenly. The goal is to establish a gentle temperature gradient up the column.
-
Step 4: Collect the first fraction, which will be enriched in the lower-boiling impurities. The temperature at the distillation head should remain steady during this phase.
-
Step 5: Once the first fraction is collected, the temperature may rise. Discard any intermediate "slop" cut.
-
Step 6: Collect the main fraction when the temperature at the distillation head stabilizes at the boiling point of this compound (88 °C at atmospheric pressure).[1][12]
-
Step 7: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and the baking of high-boiling residues.
Question 4: How can I confirm the purity and identity of my final product?
Answer: A combination of chromatographic and spectroscopic techniques is recommended for final quality control.
-
Gas Chromatography (GC): This is the ideal method for assessing the purity of volatile compounds like halogenated ethers.[13][14][15] A pure sample will show a single major peak. By calculating the peak area, you can determine the purity (e.g., >98%). The use of a low-polarity stationary phase is generally suitable for this analysis.[13]
-
Spectroscopy (NMR, FT-IR): Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are used to confirm the chemical structure of the purified product. The obtained spectra should be compared against a reference standard or literature data to verify the compound's identity.
Data & Protocols
Key Physical Properties
| Property | Value | Source |
| CAS Number | 310-71-4 | [1][12][16] |
| Molecular Formula | C₄H₆ClF₃O | [1][12][16] |
| Molecular Weight | 162.54 g/mol | [1][12] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 88 °C (361.15 K) | [1][12] |
| Density | 1.23 g/mL | [1] |
| Refractive Index | n20/D 1.34 | [1] |
Experimental Workflow: General Purification Scheme
The following diagram outlines the logical flow for purifying crude this compound.
Caption: General workflow for purification.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common purification issues.
Caption: Decision tree for troubleshooting purification.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for purified this compound? A: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[17] Keep it away from heat, sparks, and open flames.[18]
Q: What are the primary safety hazards associated with this compound? A: this compound can cause skin and serious eye irritation.[19] It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17][18] Avoid inhaling vapors.[20]
Q: Do I need to be concerned about peroxide formation? A: While ethers are known to form explosive peroxides upon exposure to air and light, the risk is generally lower for highly halogenated ethers compared to simple alkyl ethers like diethyl ether. However, as a best practice, it is prudent to store the product away from light and to test for peroxides if it has been stored for an extended period, especially before distillation.
Q: What type of GC column is best for purity analysis? A: A general-purpose, low-polarity column, such as one with a 5% phenyl / 95% methyl polysiloxane stationary phase, is well-suited for analyzing halogenated ethers and other semi-volatile compounds.[13]
References
- Cheméo. (n.d.). This compound.
- PubChem. (n.d.). 2-Chloro-1,1,2-trifluoroethyl methyl ether.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- PubChem. (n.d.). This compound.
- Wikipedia. (2023). Acid–base extraction.
- University of California, Davis. (n.d.). Extraction of Acids or Bases from Neutral Organics.
- NIST. (n.d.). This compound.
- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- MAC-MOD Analytical. (n.d.). Haloethers using the Avantor® Hichrom HI-5 Phase.
- Flynn, R. M., Bulinski, M. J., & Costello, M. G. (2011). Ethers, fluorinated ethers, and uses thereof. U.S. Patent No. 8,350,094 B2.
- Wikipedia. (2024). Fractional distillation.
- Cequier, E., et al. (2013). Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry. Journal of Chromatography A, 1314, 173-181.
- Welch, C. J., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Chromatographic Science, 57(9), 835-843.
- Olukunle, O. I., et al. (2021). A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples. Environmental Research, 197, 111082.
- Chemistry LibreTexts. (2021). 5.3: Fractional Distillation.
- Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
- Organic Syntheses. (n.d.). Acetic acid, chlorofluoro-, ethyl ester.
- Google Patents. (n.d.). WO2008037039A2 - Process for the preparation of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl) ethyl ether.
- Fluorine Notes. (2022). Preparation of fluorinated ethers.
- Google Patents. (n.d.). CN1223996A - The preparation method of two (2-chloroethyl) ethers.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. id.cic.edu.my [id.cic.edu.my]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. pdf2.chromtech.net.au [pdf2.chromtech.net.au]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemeo.com [chemeo.com]
- 13. mac-mod.com [mac-mod.com]
- 14. Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound [webbook.nist.gov]
- 17. fishersci.com [fishersci.com]
- 18. synquestlabs.com [synquestlabs.com]
- 19. This compound | 310-71-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 20. fishersci.com [fishersci.com]
Technical Support Center: Enflurane (2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether)
A Guide to Understanding and Mitigating Common Side Reactions in Research Applications
From the Desk of the Senior Application Scientist:
Welcome to the technical support guide for 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether, commonly known by its anesthetic name, enflurane. While historically significant in clinical settings, its unique chemical properties present specific challenges for researchers in synthesis, drug development, and in vitro studies.[1] This document is designed to move beyond simple data sheets, providing you with the causal understanding and practical troubleshooting protocols needed to anticipate and manage common side reactions.
A note on nomenclature: The compound of interest, CAS 13838-16-9, is enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether).[1] It is a structural isomer of isoflurane.[2] This guide will address the well-documented chemistry of this specific molecule.
Our goal is to equip you with the expertise to ensure the integrity of your experiments by controlling for the unique reactivity of this halogenated ether.
Section 1: Core Stability and Handling FAQs
This section addresses the most common initial inquiries regarding the stability and purity of enflurane in a laboratory setting.
Question 1: How stable is enflurane under standard storage and experimental conditions?
Answer: Enflurane is a chemically stable, colorless liquid under standard laboratory conditions (room temperature, protected from light).[3] Its purity typically exceeds 99.9%, and it is supplied without chemical stabilizers, as they have been found to be unnecessary.[3] It does not react with common laboratory metals like aluminum, tin, brass, iron, or copper.[3] However, its stability is highly dependent on the chemical environment, particularly the presence of strong, dry bases.
Question 2: What are the typical impurities found in research-grade enflurane?
Answer: Impurities in enflurane are generally other halogenated ether compounds that arise from the manufacturing process.[4] These can include isomers or compounds with different halogenation patterns, such as those where chlorine or fluorine atoms are substituted at different positions.[4] While commercial formulations for clinical use have impurity limits well below regulatory thresholds (e.g., >99.99% purity), researchers should be aware that batch-to-batch variability can exist.[5] For highly sensitive applications, it is recommended to verify purity via Gas Chromatography/Mass Spectrometry (GC/MS).[4]
Question 3: What are the primary hazardous decomposition products I should be aware of?
Answer: Under conditions of extreme heat, such as a fire, enflurane will decompose to form highly toxic and corrosive gases, including hydrogen chloride (HCl) and hydrogen fluoride (HF), in addition to carbon oxides.[1] This is a critical safety consideration for storage and handling protocols.
Section 2: Troubleshooting Guide: Unintended Reactions with Basic Media
This is the most significant and frequently encountered issue in non-biological experimental setups. The reaction of enflurane with certain bases, particularly desiccated ones, can lead to exothermic events and the formation of toxic byproducts.
FAQ 1: My reaction involving enflurane and a basic reagent (e.g., soda lime) is generating significant heat and my enflurane concentration is dropping unexpectedly. What is happening?
Answer: You are likely observing the degradation of enflurane by the basic medium. This is a well-documented phenomenon, especially with carbon dioxide absorbents like soda lime and Baralyme.[6][7] The reaction is highly exothermic and can be vigorous.[8]
The causality is twofold:
-
Chemical Degradation: Enflurane, which contains a CHF2-moiety, reacts with strong bases in a desiccated (dry) state to produce carbon monoxide (CO), a toxic gas.[6][9] The reaction mechanism involves base-mediated elimination.
-
Physical Adsorption: Completely dry soda lime can act like a molecular sieve, physically adsorbing enflurane from the vapor phase, which also leads to a drop in concentration.[10]
This degradation is critically dependent on the water content of the base; dry conditions dramatically accelerate the reaction and CO production.[9][10][11] In some cases, peak CO concentrations can reach over 10,000 ppm.[12]
Data Summary: Carbon Monoxide Production with Desiccated Soda Lime
| Volatile Agent | Peak CO Concentration (ppm) |
| Desflurane | 14,262 |
| Enflurane | 10,654 |
| Isoflurane | 2,512 |
| Source: Data adapted from an in vitro patient model study.[12] |
Experimental Protocol 1: Troubleshooting Enflurane Degradation by Basic Reagents
This protocol provides a self-validating system to identify and mitigate this side reaction.
-
Step 1: Confirm the Hypothesis.
-
Step 2: Assess Reagent Hydration.
-
The primary causative factor is the lack of water. Soda lime, for example, should ideally contain around 15% water by weight to prevent this reaction.[10]
-
If you are using a solid base that has been stored in a desiccator or dried prior to use, it is the likely culprit.
-
-
Step 3: Mitigation Strategies.
-
Reagent Hydration: If compatible with your experiment, ensure your basic reagent is adequately hydrated. For CO2 absorbents, using fresh, properly stored material is crucial.[9]
-
Alternative Reagent Selection: If a strong base is required, consider using a homogenous solution of a base (e.g., sodium hydroxide in a solvent) rather than a solid, desiccated form, as this can moderate the reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent any potential side reactions with atmospheric components, although the primary reaction is with the base itself.
-
-
Step 4: Post-Mitigation Validation.
-
Repeat the experiment with the mitigated conditions (e.g., hydrated base).
-
Confirm that the anomalous heat generation and CO production (if measured) are eliminated.
-
Verify that the concentration of enflurane remains stable throughout the experiment using a suitable analytical method like GC.
-
Diagram: Troubleshooting Workflow for Base-Induced Degradation
Caption: Workflow for diagnosing and resolving enflurane degradation.
Section 3: Troubleshooting Guide: Side Reactions in Biological Systems
For drug development professionals using enflurane in in vitro or cellular assays, the primary side reactions stem from its metabolism.
FAQ 2: We are observing unexpected hepatotoxicity or protein modification in our cell-based assays. Could enflurane be responsible?
Answer: Yes, this is a distinct possibility. While only about 2-8% of an enflurane dose is metabolized, the resulting byproducts can be highly reactive.[2][13][14] The primary metabolic pathway occurs in the liver via the cytochrome P450 enzyme CYP2E1.[15]
This process generates two key products of concern:
-
Inorganic Fluoride (F⁻): The metabolism of enflurane releases fluoride ions, which can be nephrotoxic at high concentrations, though this is less of a concern with enflurane compared to older anesthetics like methoxyflurane.[2][13]
-
Trifluoroacetylated Reactive Intermediate (TFA): Metabolism by CYP2E1 creates a TFA intermediate.[15] This reactive molecule can covalently bind to various intracellular proteins, forming "TFA adducts." These modified proteins can trigger an immune response, which is the suspected mechanism behind the rare but severe enflurane-induced hepatitis.[15]
If your in vitro system contains microsomes or active CYP2E1, you may be observing downstream effects of these reactive metabolites.
Experimental Protocol 2: Assessing Metabolic Interference of Enflurane In Vitro
-
Step 1: Identify the Role of Metabolism.
-
Run a parallel experiment including a known CYP2E1 inhibitor. If the observed toxicity or protein modification is reduced or eliminated in the presence of the inhibitor, it strongly implicates enflurane metabolism as the cause.
-
Perform a control experiment using a cell line that does not express CYP2E1 or using a buffer system without the metabolic components (e.g., microsomes).
-
-
Step 2: Detect Metabolic Byproducts.
-
Fluoride Ion Measurement: Use a fluoride-selective ion electrode to measure the concentration of fluoride ions in your cell culture medium or buffer before and after the experiment. A significant increase points to active enflurane metabolism.
-
TFA Adduct Detection (Advanced): Use Western blot analysis with antibodies specific for TFA-protein adducts to confirm covalent modification of cellular proteins. These antibodies can detect the neoantigens formed by the reactive intermediate.[15]
-
-
Step 3: Mitigation.
Diagram: Enflurane Metabolic Pathway
Caption: Metabolic activation of enflurane via the CYP2E1 pathway.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3226, Enflurane.
- Wissing, H., & Kuhn, I. (1997). Heat production from reaction of inhalation anesthetics with dry soda lime. Anästhesiologie, Intensivmedizin, Notfallmedizin, Schmerztherapie, 32(11), 679-683.
- Lentz, R. (1997). Interactions of dry soda lime with enflurane and sevoflurane. Clinical report on two unusual anesthesias. Der Anaesthesist, 46(11), 990-993.
- Grodin, W. K., & Epstein, R. A. (1986). Soda lime adsorption of isoflurane and enflurane. Anesthesiology, 65(5), 554-556.
- Keijzer, C., Perez, R. S., & de Lange, J. J. (2007). Carbon monoxide production from five volatile anesthetics in dry sodalime in a patient model. BMC Anesthesiology, 7, 1.
- Zanella, A., & Scarani, A. (1997). Interaction of soda lime and halogenated anesthetics. Minerva Anestesiologica, 63(9), 283-288.
- Li, J., & Zhang, Z. (2001). Qualitative analysis of trace impurities in enflurane. Journal of Chinese Pharmaceutical Sciences, 36(7), 478-481.
- Anders, M. W. (2005). Formation and toxicity of anesthetic degradation products. Annual Review of Pharmacology and Toxicology, 45, 147-176.
- Wikipedia contributors. (2024). Enflurane. Wikipedia, The Free Encyclopedia.
- Cousins, M. J., & Mazze, R. I. (1973). Biodegradation of halothane, enflurane and methoxyflurane. Anesthesiology, 39(6), 639-643.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Enflurane. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases.
- PharmGKB. (n.d.). Enflurane Pathway, Pharmacokinetics.
- Wikipedia contributors. (2024). Desflurane. Wikipedia, The Free Encyclopedia.
- Fracassi, A., et al. (2019). Sevoflurane: Impurities and stability testing. World Siva Congress.
- FDA. (n.d.). ĒTHRANE (enflurane, USP) Label.
Sources
- 1. Enflurane | C3H2ClF5O | CID 3226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enflurane - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. One moment, please... [worldsiva.org]
- 6. Formation and toxicity of anesthetic degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desflurane - Wikipedia [en.wikipedia.org]
- 8. [Heat production from reaction of inhalation anesthetics with dry soda lime] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Interaction of soda lime and halogenated anesthetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Soda lime adsorption of isoflurane and enflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Interactions of dry soda lime with enflurane and sevoflurane. Clinical report on two unusual anesthesias] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbon monoxide production from five volatile anesthetics in dry sodalime in a patient model: halothane and sevoflurane do produce carbon monoxide; temperature is a poor predictor of carbon monoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodegradation of halothane, enflurane and methoxyflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Enflurane - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
stability and degradation of 2-Chloro-1,1,2-trifluoroethyl ethyl ether under reaction conditions
Welcome to the technical support center for 2-Chloro-1,1,2-trifluoroethyl ethyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this versatile fluorinated solvent and building block.
Introduction
This compound (CAS 310-71-4) is a valuable compound in organic synthesis, often utilized as a solvent or an intermediate in the production of pharmaceuticals and agrochemicals.[1] Its unique combination of a chloro, trifluoro, and ethyl ether moiety imparts specific reactivity and properties. However, like any reagent, its stability is not absolute and is highly dependent on the reaction conditions. Understanding its potential degradation pathways is crucial for robust experimental design, troubleshooting unexpected outcomes, and ensuring the integrity of your research. This guide provides practical, field-proven insights into the stability and degradation of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to identify and resolve the problem.
Issue 1: Low or No Yield of the Desired Product with Suspected Reagent Degradation in the Presence of Strong Acid.
Scenario: You are running a reaction using this compound as a solvent or starting material in the presence of a strong acid (e.g., sulfuric acid, triflic acid), and you observe a significantly lower yield than expected, or the formation of unexpected byproducts.
Causality Analysis: this compound is susceptible to degradation under strongly acidic conditions. The ether linkage can be protonated, leading to cleavage of the C-O bond. In the presence of a strong acid like concentrated sulfuric acid, the molecule can undergo a more complex degradation and rearrangement pathway. A known degradation pathway involves the reaction with 96% sulfuric acid at low temperatures (5-15 °C) to yield ethyl chlorofluoroacetate.[2] This indicates that under strongly acidic conditions, the ether is not stable and will likely decompose.
Troubleshooting Protocol:
-
Confirm Acid-Mediated Degradation:
-
Set up a small-scale control reaction containing only this compound and the strong acid under your reaction conditions (temperature, concentration).
-
Monitor the reaction over time using an appropriate analytical technique (e.g., GC-MS, ¹⁹F NMR, or ¹H NMR).
-
Look for the disappearance of the starting material and the appearance of new peaks. The formation of ethyl chlorofluoroacetate is a strong indicator of this degradation pathway.
-
-
Mitigation Strategies:
-
Reagent Choice: If possible, substitute the strong protic acid with a Lewis acid that is less likely to induce ether cleavage.
-
Temperature Control: If the strong acid is essential, conduct the reaction at the lowest possible temperature to minimize the rate of degradation.
-
Order of Addition: Consider adding the acid slowly to a cooled solution of your other reagents in the ether to minimize direct, prolonged contact at higher concentrations.
-
Alternative Solvent: If using the ether as a solvent, switch to a more inert solvent that is stable under your reaction conditions.
-
Experimental Protocol: Screening for Acid Stability
This protocol allows you to quickly assess the stability of this compound with a specific acid.
| Step | Procedure |
| 1. | To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 2 mL of this compound. |
| 2. | Place the flask in a cooling bath (e.g., ice-water bath) and cool to the desired reaction temperature (e.g., 0-5 °C). |
| 3. | Slowly add the strong acid (e.g., 0.5 mL of concentrated H₂SO₄) dropwise while stirring. |
| 4. | Stir the mixture at the target temperature and take aliquots at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr). |
| 5. | Quench each aliquot by diluting with a large volume of cold, saturated NaHCO₃ solution and extract with a suitable organic solvent (e.g., dichloromethane). |
| 6. | Analyze the organic extracts by GC-MS or NMR to monitor the disappearance of the starting material and the formation of degradation products. |
Visualization of Acid-Mediated Degradation Workflow
Caption: Troubleshooting workflow for low yield in the presence of strong acid.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under typical laboratory conditions?
A: Under standard ambient conditions (room temperature, neutral pH, absence of strong reagents), this compound is a chemically stable compound. Its fluorinated nature contributes to its overall stability compared to non-fluorinated analogs.[1]
Q2: How does this compound behave in the presence of bases?
Q3: Is this compound susceptible to nucleophilic attack?
A: Yes, the carbon atom bonded to the chlorine is an electrophilic center and can be attacked by nucleophiles. Amines, for example, are known to react with halogenoalkanes in nucleophilic substitution reactions.[4][5] Therefore, it is plausible that primary and secondary amines could react with this compound, especially at elevated temperatures, to displace the chloride and form the corresponding substituted amine. This reactivity should be considered when planning syntheses involving amine nucleophiles.
Q2: What is the thermal stability of this compound?
A: The boiling point of this compound is 88 °C.[6] While specific decomposition temperature data is not available, it is a flammable liquid and vapors can form explosive mixtures with air upon intense warming. Heating should be done with caution. Thermal decomposition is likely to produce toxic and corrosive gases, including hydrogen chloride and hydrogen fluoride.
Q3: Are there any known incompatibilities with common laboratory reagents?
A: Besides strong acids, care should be taken with the following:
-
Strong Oxidizing Agents: As with most ethers, reaction with strong oxidizing agents can be vigorous and should be avoided.
-
Aluminum: Some safety data sheets for similar compounds list aluminum as an incompatible material.
-
Strong Bases: As mentioned, strong bases at elevated temperatures may cause degradation.
-
Organometallic Reagents: While specific data is lacking, organometallic reagents such as Grignard reagents or organolithiums are strong bases and nucleophiles and are expected to react with the C-Cl bond.
Visualization of Potential Degradation Pathways
Caption: Overview of potential degradation pathways for this compound.
Summary of Stability Data
| Condition | Stability | Potential Degradation Products | Source |
| Strong Protic Acids (e.g., 96% H₂SO₄) | Unstable, degrades at low temperatures | Ether cleavage and rearrangement products (e.g., ethyl chlorofluoroacetate) | [2] |
| Strong Bases (e.g., NaH) | Likely unstable at elevated temperatures | Elimination products (fluoroalkenes) | Inferred from general ether chemistry |
| Nucleophiles (e.g., Amines) | Potentially reactive, especially at elevated temperatures | Nucleophilic substitution products | Inferred from reactivity of halogenoalkanes[4][5] |
| Thermal Stress | Flammable liquid; avoid intense heating | Hydrogen chloride, hydrogen fluoride | General safety data |
| Alkali and Light | Likely stable | Not applicable | Inferred from analogous compounds[3] |
References
- Organic Syntheses. Acetic acid, chlorofluoro-, ethyl ester. [Link]
- Google Patents.
- Chemguide. AMINES AS NUCLEOPHILES. [Link]
- Chemistry LibreTexts. 4.
Sources
Technical Support Center: Catalyst Selection for Reactions Involving 2-Chloro-1,1,2-trifluoroethyl ethyl ether
Welcome to the technical support center for 2-Chloro-1,1,2-trifluoroethyl ethyl ether (CFE), a versatile fluorinated building block.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common catalytic transformations of this substrate. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The primary reactive sites on CFE (CAS: 310-71-4) are the C-Cl bond and the adjacent C-H bond, making it an ideal precursor for dehydrochlorination to form a valuable fluoroalkene, as well as a substrate for nucleophilic substitution and cross-coupling reactions.[2][3]
Section 1: Catalytic Dehydrochlorination to 1,2-Difluoro-1-ethoxyethene
The elimination of hydrogen chloride from CFE is a primary and highly useful transformation. While stoichiometric strong bases can effect this, catalytic methods offer superior control, milder conditions, and process efficiency. Phase-Transfer Catalysis (PTC) is the premier method for this reaction.[4][5]
Frequently Asked Questions (FAQs): Dehydrochlorination
Q1: Why is Phase-Transfer Catalysis (PTC) the recommended method for dehydrochlorinating CFE?
A1: PTC is ideal because it allows two immiscible reactants—CFE in an organic solvent and an inorganic base (like NaOH) in an aqueous phase—to react efficiently.[5][6] The phase-transfer catalyst, typically a quaternary ammonium ('quat') or phosphonium salt, acts as a shuttle. It transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase, where it can then act as a base to initiate the elimination reaction.[4] This avoids the need for harsh, anhydrous conditions or expensive, strong organic bases, making the process greener, safer, and more cost-effective.[7]
Q2: How do I select the optimal phase-transfer catalyst for my reaction?
A2: Catalyst selection is critical and depends on the reaction mechanism. The dehydrochlorination of non-activated substrates like CFE typically proceeds via an E2 (bimolecular elimination) mechanism.[8] For these reactions, the rate-limiting step is often the reaction in the organic phase. Therefore, you need a catalyst that is sufficiently "organophilic" (lipophilic) to have a high concentration in the organic phase.
-
Expert Insight: While simple catalysts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA) can work, more organophilic catalysts like tetraoctylammonium bromide often give significantly higher conversion rates.[8] This is because their long alkyl chains increase their solubility and concentration in the organic phase, accelerating the transport of the hydroxide ion.[7]
Q3: My dehydrochlorination reaction is slow or incomplete. What are the common causes?
A3: This is a frequent issue. Refer to the troubleshooting guide below. The most common culprits are inefficient stirring (poor interfacial area), catalyst poisoning, low base concentration, or sub-optimal temperature.
Troubleshooting Guide: PTC Dehydrochlorination
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low or No Conversion | 1. Inefficient Mass Transfer: | Increase the stirring speed vigorously. The reaction occurs at the interface of the two liquid phases, and vigorous stirring maximizes this interfacial area, increasing the rate of catalyst transport.[6] |
| 2. Incorrect Catalyst Choice: | Switch to a more organophilic catalyst like tetrahexyl- or tetraoctylammonium bromide. As explained in Q2, these have better solubility in the organic phase where the reaction occurs.[8] | |
| 3. Low Base Concentration: | Use a concentrated aqueous solution of NaOH or KOH (e.g., 50% w/w). A higher concentration in the aqueous phase creates a larger driving force for the hydroxide ion to be transported by the catalyst. | |
| 4. Catalyst Poisoning: | Ensure starting materials are free from highly polarizable anions like iodide or tosylate, which can bind irreversibly to the catalyst and "poison" it.[7] | |
| Product Polymerization | 1. High Localized Heat: | Ensure efficient stirring and external cooling if necessary. The polymerization of the resulting electron-deficient alkene can be exothermic. |
| 2. Extended Reaction Time: | Monitor the reaction by GC or ¹⁹F NMR and stop it once the starting material is consumed. Do not leave the product under basic conditions for prolonged periods. | |
| Low Isolated Yield | 1. Product Volatility: | The product, 1,2-difluoro-1-ethoxyethene, is likely to be volatile. Use a reflux condenser cooled to a low temperature (e.g., 0-5 °C) during the reaction and be cautious during solvent removal. |
| 2. Emulsion Formation during Workup: | During the aqueous workup, emulsions can form, trapping the product. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Diagram: The Phase-Transfer Catalysis Cycle
Caption: Catalytic cycle for PTC-mediated dehydrochlorination of CFE.
Experimental Protocol: PTC Dehydrochlorination of CFE
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser (cooled to 0 °C), and thermometer, add this compound (1.0 eq) and toluene (2 mL per mmol of substrate).
-
Catalyst Addition: Add tetraoctylammonium bromide (0.02 - 0.05 eq).
-
Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 eq).
-
Reaction: Heat the biphasic mixture to 50-60 °C with vigorous stirring (at least 1000 RPM). The interface should be a vortex.
-
Monitoring: Monitor the reaction progress by taking small aliquots of the organic layer and analyzing by GC-MS or ¹⁹F NMR. The reaction is typically complete in 2-6 hours.
-
Workup: Cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure. The product is likely volatile and may co-distill with the solvent if not handled carefully. Further purification can be achieved by fractional distillation.
Section 2: Palladium-Catalyzed Carbon-Carbon Bond Formation
Utilizing the C-Cl bond in CFE for cross-coupling reactions is an advanced application, offering a pathway to complex fluorinated molecules. While challenging due to the presence of fluorine atoms which can affect the electronics and stability of intermediates, successful couplings are achievable with the right catalytic system.[9][10]
Frequently Asked Questions (FAQs): Cross-Coupling
Q1: Can CFE be used in standard Suzuki-Miyaura or Heck coupling reactions?
A1: It is challenging but potentially feasible. The oxidative addition of the C(sp³)-Cl bond to a Pd(0) center is often the most difficult step. Standard Pd catalysts may not be effective. Success typically requires specialized ligands that promote the oxidative addition step and subsequent reductive elimination.[9][11] For instance, bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like tBuBrettPhos) have shown success in coupling fluorinated alcohols with aryl halides, and similar principles may apply here.[12]
Q2: What are the biggest challenges I should anticipate?
A2: The primary challenges are:
-
Slow Oxidative Addition: The C-Cl bond is relatively strong and sterically shielded.
-
β-Hydride Elimination: If an intermediate palladium species has a hydrogen atom beta to the metal, it can be eliminated, leading to the dehydrochlorination product instead of the coupled product.
-
Catalyst Deactivation: Fluoride ions generated from side reactions can deactivate palladium catalysts.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
| Problem | Potential Cause | Recommended Solution & Explanation |
| No Reaction / Low Conversion | 1. Ineffective Catalyst/Ligand: | Screen a panel of modern, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, tBuBrettPhos) with a suitable Pd precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst).[12] These ligands are designed to facilitate difficult oxidative additions. |
| 2. Inappropriate Base/Solvent: | The choice of base is critical. A weaker, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is often preferred to minimize side reactions.[12] Use an anhydrous, polar aprotic solvent like dioxane, toluene, or DMF. | |
| Main Product is Dehydrochlorination | 1. β-Hydride Elimination is Favored: | This is a competing pathway. Try running the reaction at a lower temperature, which may disfavor elimination relative to the desired coupling pathway. The choice of ligand is also crucial here; some ligands can suppress this side reaction. |
| Reductive Dehalogenation (C-H formation) | 1. Protonolysis of Organopalladium Intermediate: | Ensure strictly anhydrous conditions. Trace water can protonate the Pd-alkyl intermediate, leading to the replacement of Cl with H. |
| 2. Impurities in Boronic Acid/Ester: | Use high-purity organoboron reagents. Some preparations contain residual borane (B-H), which can act as a hydride source. |
Diagram: General Pd Cross-Coupling Decision Workflow
Caption: Troubleshooting workflow for Pd-catalyzed C-C coupling with CFE.
References
- Benchchem. (n.d.). Troubleshooting low yield in heterocycle fluorination reactions.
- Google Patents. (n.d.). US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them.
- Google Patents. (n.d.). US4418232A - Dehydrohalogenation process.
- ChemicalBook. (n.d.). 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether synthesis.
- Google Patents. (n.d.). EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether.
- Halpern, M. (n.d.). Choosing a Catalyst for PTC Dehydrohalogenation. PTC Organics, Inc.
- Chem-Impex. (n.d.). This compound.
- Chem-Impex. (n.d.). This compound.
- ACS GCI Pharmaceutical Roundtable. (2021). Phase Transfer Catalysis Reagent Guide. Wordpress.
- Zhang, G., et al. (2011). Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters. Angewandte Chemie International Edition, 51(3), 740-743.
- Maraswami, M., et al. (2017). Palladium-Catalyzed Direct C-H Trifluoroethylation of Aromatic Amides. Organic Letters, 19(16), 4223–4226.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- YouTube. (2025). Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50.
- Smith, A. B., III, et al. (n.d.). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. Organic Syntheses.
- NIST. (n.d.). This compound. NIST WebBook.
- Cheméo. (n.d.). This compound.
- PubChem. (n.d.). 2-Chloro-1,1,2-trifluoroethyl methyl ether.
- Jouffroy, M., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6484–6489.
- Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(12), 5139-5159.
- Zhang, H., et al. (2014). Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes. Angewandte Chemie International Edition, 53(38), 10174-8.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [webbook.nist.gov]
- 3. chemeo.com [chemeo.com]
- 4. US4418232A - Dehydrohalogenation process - Google Patents [patents.google.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. youtube.com [youtube.com]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Impurities in 2-Chloro-1,1,2-trifluoroethyl ethyl ether (Enflurane) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for managing impurities during the synthesis of 2-Chloro-1,1,2-trifluoroethyl ethyl ether, a critical fluorinated ether used in various specialized applications.[1][2] Purity is paramount, and this resource addresses common challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions - Common Impurities & Formation
This section covers the fundamental knowledge required to understand the impurity profile of a typical this compound synthesis.
Q1: What are the most common process-related impurities I should expect during the synthesis of this compound?
A1: During a typical synthesis involving the chlorination of a precursor ether like 2,2,2-trifluoroethyl difluoromethyl ether, you can anticipate several key impurities.[3][4] These arise from incomplete reactions, over-reactions, or side reactions. The primary impurities of concern are:
-
Unreacted Starting Materials: Residual amounts of the starting ether.
-
Over-chlorinated Byproducts: Most notably, 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is a significant byproduct formed when the chlorination reaction proceeds too far.[3][4][5]
-
Other Chlorinated Species: Impurities such as CF₃–CH₂–O–CF₂Cl and CF₃–CHCl–O–CF₂Cl can also form.[3]
-
Degradation Products: Halogenated alcohols and trace acidic or oxidative byproducts can arise from the synthesis process or subsequent handling.[6]
Q2: What are the primary mechanisms for the formation of these impurities?
A2: Impurity formation is a direct consequence of the reaction chemistry. For syntheses involving chlorination, the primary mechanism is a free-radical reaction.
-
Over-chlorination: The desired product, a mono-chlorinated ether, still possesses a hydrogen atom that can be abstracted and replaced by a second chlorine atom, leading to the di-chlorinated impurity. Controlling reaction conditions is crucial to favor mono-chlorination.[3][4]
-
Side-Chain vs. Main-Chain Chlorination: Depending on the starting material, chlorination can occur at different positions on the molecule, leading to various chlorinated isomers and byproducts.[7]
-
Hydrolysis/Degradation: The presence of trace amounts of water or exposure to certain materials can lead to the degradation of both the starting materials and the final product, forming acidic impurities like hydrofluoric acid or hydrochloric acid.[8]
Q3: Why is controlling these specific impurities so critical, particularly in pharmaceutical contexts?
A3: For any application involving human health, such as inhalational anesthetics (a common use for related fluorinated ethers like Isoflurane), stringent purity is non-negotiable.[6] Impurities can introduce significant risks:
-
Toxicity: Even small amounts of certain byproducts can have toxicological effects.
-
Altered Efficacy: Impurities can affect the pharmacological and physical properties of the active pharmaceutical ingredient (API).[9]
-
Reduced Stability: Reactive impurities can cause the drug product to degrade over time, shortening its shelf life and potentially forming new, harmful compounds.[9] Regulatory bodies specify strict limits for impurities, often requiring individual impurities to be below 0.05% and total impurities below 0.10%.[6]
Section 2: Troubleshooting Guide - Proactive Impurity Prevention
Preventing the formation of impurities is always more efficient than removing them later. This section focuses on proactive strategies during the synthesis process.
Q4: How can I best control the chlorination step to minimize the formation of the di-chloro impurity?
A4: The key is to carefully manage the reaction kinetics and stoichiometry.
-
Limit Reactant Conversion: A common strategy is to terminate the chlorination reaction when only a certain percentage (e.g., 60%) of the starting material has been consumed.[3][5] While this leaves more starting material to be recycled, it significantly reduces the formation of the over-chlorinated byproduct.[3][4]
-
Strict Temperature Control: Lower reaction temperatures generally slow down the reaction rate, allowing for more selective mono-chlorination. Monitor the internal reaction temperature closely.
-
Controlled Reagent Addition: Use a controlled, gradual addition of the chlorinating agent (e.g., chlorine gas) rather than adding it all at once. This keeps the instantaneous concentration of the chlorinating agent low, favoring the initial reaction over the secondary (over-chlorination) reaction.
Q5: My final product is showing signs of acidic impurities. What are the likely causes and how can I prevent this?
A5: Acidic impurities often stem from the degradation of fluorinated compounds, which can be catalyzed by Lewis acids or water.[8]
-
Ensure Dry Reaction Conditions: Use anhydrous solvents and thoroughly dry all glassware before starting the reaction. Moisture can react with intermediates or the final product to form corrosive acids like HF.
-
Use Inert Materials: Avoid materials that can form Lewis acids (e.g., certain metal oxides) which can catalyze degradation.[8] Glass-lined reactors are often preferred.
-
Inert Atmosphere: Conduct the reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Section 3: Troubleshooting Guide - Reactive Impurity Removal & Analysis
This section provides actionable protocols for when impurities are detected in the crude product.
Q6: I've completed my synthesis, and GC analysis shows significant levels of both unreacted starting material and the di-chlorinated byproduct. What is the most effective purification strategy?
A6: The most effective method for separating volatile compounds with different boiling points is fractional distillation .[3][4] The success of this technique relies on the difference in boiling points between your desired product and the impurities.
Protocol: Fractional Distillation for Product Purification
-
System Setup:
-
Assemble a fractional distillation apparatus with a high-efficiency distillation column (e.g., a Vigreux or packed column). The column length and packing material should be chosen based on the boiling point difference between the components.
-
Ensure all joints are properly sealed to prevent the escape of volatile compounds.
-
Use a controlled heating mantle and a magnetic stirrer for smooth boiling.
-
-
Distillation Process:
-
Slowly heat the crude reaction mixture.
-
Collect the initial fraction, which will be rich in the lower-boiling components (often the unreacted starting material).
-
Carefully monitor the temperature at the head of the distillation column. A stable temperature plateau indicates that a pure component is distilling. Collect the fraction that distills at the boiling point of your target compound, this compound.
-
The temperature will rise again as the higher-boiling impurities (like the di-chlorinated byproduct) begin to distill. These should be collected in a separate receiving flask.
-
-
Validation:
Q7: Can chemical methods be used to remove specific byproducts?
A7: Yes. For certain impurities, a chemical conversion can be more efficient than physical separation. A notable example is the reduction of the over-chlorinated byproduct.
-
Reductive Dechlorination: The 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether byproduct can be selectively reduced back to the desired mono-chloro product (isoflurane in this patented example) using methods like UV light irradiation in the presence of isopropanol.[3][4] This innovative approach converts a major impurity into the desired product, significantly improving the overall process yield.[4][5]
Q8: What is the standard analytical method for identifying and quantifying these impurities?
A8: The industry-standard method is Gas Chromatography (GC) , typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for definitive identification.[9][10] GC is highly effective for separating volatile organic compounds.[9][11]
Data Presentation: Common Impurities and Analytical Parameters
Table 1: Profile of Common Synthesis-Related Impurities
| Compound Name | Chemical Structure | Role in Synthesis | Method of Control/Removal |
| 2,2,2-trifluoroethyl difluoromethyl ether | CF₃–CH₂–O–CF₂H | Starting Material | Fractional Distillation (Recycle) |
| This compound | Target Product | Product | Fractional Distillation |
| 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether | CF₃–CCl₂–O–CF₂H | Over-chlorination Byproduct | Limit reaction conversion; Reductive Dechlorination; Fractional Distillation |
| Other Chlorinated Ethers | e.g., CF₃–CH₂–O–CF₂Cl | Side-reaction Byproducts | Fractional Distillation |
Table 2: Typical Gas Chromatography (GC-FID) Method Parameters
| Parameter | Setting | Rationale |
| Column | Capillary column (e.g., DB-624 or similar) | Provides excellent separation for volatile halogenated compounds. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |
| Injection Volume | 1-2 µL | Standard volume for this type of analysis.[10] |
| Injector Temp. | 200 - 250 °C | Ensures rapid volatilization of the sample. |
| Detector | Flame Ionization Detector (FID) | Robust and sensitive detector for organic compounds. |
| Detector Temp. | 250 - 300 °C | Prevents condensation of analytes in the detector.[10] |
| Oven Program | Start at 40°C, hold for 5 min, ramp to 200°C at 10°C/min | A temperature gradient is essential to separate compounds with different boiling points effectively. |
Section 4: Visualized Workflows
Visual diagrams help clarify complex decision-making processes in a laboratory setting.
Impurity Formation Pathway
This diagram illustrates the primary reaction and a key side-reaction leading to a common impurity.
Caption: Decision tree for troubleshooting an out-of-specification product batch.
References
- Veeprho. (n.d.). Isoflurane Impurities and Related Compound.
- El-Shal, M. A., et al. (2021). Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method. National Institutes of Health (NIH).
- An overview of the published methods for the detection of sevoflurane in biological samples. (n.d.).
- Pieraccini, O., et al. (2019). Sevoflurane: Impurities and stability testing. World Siva Congress.
- OSHA. (n.d.). Isoflurane.
- Siegemund, G. (1995). Preparation of isoflurane. U.S. Patent 5,416,244. Google Patents.
- Imnadze, T. A., et al. (1985). Production and characterization of impurities in isoflurane vaporizers. Anesthesia & Analgesia.
- Siegemund, G. (1994). Preparation of isoflurane. EP0613876B1. Google Patents.
- Alfa Chemistry. (n.d.). A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials. Organofluorine.
- Zhang, Y., et al. (2012). Synthesis method of isoflurane. CN101830781B. Google Patents.
- Chem-Impex. (n.d.). This compound.
- Cheméo. (n.d.). This compound.
- Baker, M. T. (2013). Sevoflurane: Impurities and Stability Testing. ResearchGate.
- This compound. (n.d.).
- Siegemund, G. (1991). Preparation of isoflurane. Justia Patents.
- Smith, A. B., III, et al. (2005). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Organic Syntheses.
- NIST. (n.d.). This compound. NIST WebBook.
- LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. id.cic.edu.my [id.cic.edu.my]
- 3. US5416244A - Preparation of isoflurane - Google Patents [patents.google.com]
- 4. EP0613876B1 - Preparation of isoflurane - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. veeprho.com [veeprho.com]
- 7. CN101830781B - Synthesis method of isoflurane - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.lgcstandards.com [documents.lgcstandards.com]
- 10. Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
preventing decomposition of 2-Chloro-1,1,2-trifluoroethyl ethyl ether
Technical Support Center: 2-Chloro-1,1,2-trifluoroethyl ethyl ether
Introduction: this compound (CAS No. 310-71-4) is a specialized fluorinated ether valued in pharmaceutical and agrochemical synthesis for its unique physical and chemical properties.[1][2][3] Its trifluoromethyl group enhances molecular stability and reactivity, making it a valuable solvent and intermediate.[1][2] However, like many halogenated ethers, its utility is contingent upon its purity. This guide provides in-depth technical information, troubleshooting advice, and preventative protocols to ensure the long-term stability and integrity of this compound in a research and development setting.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: The compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[4] The container must be kept tightly sealed to prevent moisture ingress and exposure to atmospheric oxygen. While room temperature storage is suggested by some suppliers, for long-term stability and to minimize potential slow degradation, storage in a controlled environment, such as a flammable materials cabinet, is recommended.[1]
Q2: What specific materials and chemicals are incompatible with this ether?
A: To prevent decomposition, avoid contact with the following:
-
Strong Oxidizing Agents: These can initiate vigorous, potentially hazardous reactions.[4]
-
Strong Acids and Bases: Strong acids can cause cleavage of the ether bond, while strong bases can also promote degradation pathways.[5][6]
-
Metals: Certain metals, particularly iron, can catalyze the decomposition of fluorinated ethers, even at very low temperatures.[7][8] It is crucial to use glass or inert polymer (e.g., PTFE) lined containers and equipment where possible.
-
Moisture/Water: While stable under normal conditions, prolonged contact with water could lead to slow hydrolysis, especially in the presence of acidic or basic catalysts.[9]
Q3: How can I visually or experimentally detect if my stock of this compound has started to decompose?
A: Visually, decomposition may manifest as a change from a colorless liquid to a yellow or brown hue, or the formation of a precipitate.[1] However, significant degradation can occur without visible signs. The most reliable method is analytical verification. A periodic purity check using Gas Chromatography (GC) with a Flame Ionization Detector (FID) is recommended.[1] A decrease in the main peak area percentage or the appearance of new peaks indicates degradation. For detailed identification of contaminants, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[10]
Q4: Does this ether form explosive peroxides like diethyl ether or THF?
A: While peroxide formation is a well-known risk for many common ethers like diethyl ether and tetrahydrofuran (THF), the risk profile for highly halogenated ethers is different.[11] The primary degradation pathways are typically related to the carbon-halogen and carbon-oxygen bonds.[7][12] However, as a best practice for all ethers, it is prudent to handle the material as if it could form peroxides, especially if stored for extended periods under suboptimal conditions (e.g., exposure to light and air). If peroxide formation is suspected, test strips should be used before heating or distilling the solvent.
Q5: Is it necessary to add a stabilizer like BHT?
A: Commercial preparations of this compound are typically supplied with high purity (≥98%) and without stabilizers.[1] For most synthetic applications where the ether is used and consumed relatively quickly, adding a stabilizer is not necessary and may introduce impurities into your reaction. If you intend to store a container for an extended period (i.e., >1 year) after opening it, adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (~50-100 ppm) could be considered to inhibit potential free-radical pathways, though this is not standard practice.[11]
Part 2: Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered in the lab that may be traced back to the decomposition of this compound.
| Observed Problem | Potential Root Cause | Recommended Action & Scientific Rationale |
| Unexpected Side Products or Low Yield in a Synthesis | The ether has partially decomposed, introducing reactive species (e.g., acidic byproducts like HCl/HF, free radicals) into the reaction mixture.[4] | 1. Verify Ether Purity: Immediately test an aliquot of the ether stock via GC or GC-MS to confirm purity and identify potential contaminants.[1][10] 2. Purify the Ether: If impurities are detected, purify the ether by distillation under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Never distill an ether without first testing for peroxides.3. Use a Fresh Bottle: Discard the suspect stock and open a new, sealed bottle of the ether for your experiment. |
| Inconsistent Results in a Series of Experiments | The ether is degrading over time after the bottle has been opened, leading to variable quality of the solvent/reagent. This is often due to repeated exposure to atmospheric air and moisture. | 1. Implement Inert Gas Blanketing: After each use, flush the headspace of the storage bottle with an inert gas like Argon or Nitrogen before sealing. This displaces oxygen and moisture. 2. Aliquot the Stock: Upon receiving a new bottle, consider aliquoting it into smaller, appropriately sized containers under an inert atmosphere. This minimizes the number of times the main stock is exposed to the atmosphere. |
| Visible Discoloration or Precipitate in the Bottle | Advanced decomposition or contamination has occurred. The color may indicate the formation of complex organic byproducts or reaction with container materials. Precipitates could be polymerized material or inorganic salts. | 1. Do Not Use: The material is compromised and should not be used in any experiment. 2. Safe Disposal: Dispose of the material in accordance with your institution's hazardous waste guidelines. Do not attempt to purify heavily degraded material, as unknown, potentially hazardous compounds may be present. |
Part 3: Key Protocols & Methodologies
Protocol 3.1: Recommended Storage and Handling Workflow
This protocol minimizes the primary risk factors of light, heat, and atmospheric exposure.
-
Receiving: Upon receipt, inspect the container seal for integrity. Affix a label with the date received and the date opened.
-
Storage Location: Store the sealed container in a designated, ventilated cabinet for flammable liquids, away from heat sources and direct light.[4][5]
-
Dispensing: Conduct all transfers in a well-ventilated fume hood.[4] Use clean, dry glassware or syringes.
-
Inert Gas Purging: Before resealing the container, insert a long needle connected to an inert gas (Argon or Nitrogen) line, ensuring the outlet is below the liquid surface. Insert a second, shorter needle as a vent. Gently bubble the gas for 1-2 minutes to displace dissolved oxygen. Then, raise the gas needle to the headspace and flush for another minute to displace the atmospheric air.
-
Sealing: Tightly seal the container immediately after purging. Use PTFE-lined caps to ensure an inert seal.
-
Purity Verification: For long-term stored or frequently used bottles, perform a routine purity check via GC every 3-6 months.
Protocol 3.2: Purity Verification by Gas Chromatography (GC)
This is a general guideline; parameters should be optimized for your specific instrument.
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polarity column (e.g., DB-5, HP-5ms, or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: 1 µL, split injection (e.g., 50:1 split ratio).
-
Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 200 °C.
-
Final Hold: Hold at 200 °C for 2 minutes.
-
-
Analysis: Compare the resulting chromatogram to a reference from a new bottle or the supplier's Certificate of Analysis. Calculate the area percentage of the main peak. The appearance of new peaks or a reduction in the main peak's area % signifies decomposition.
Part 4: Scientific & Technical Deep Dive
4.1: Mechanisms of Decomposition
Understanding the chemical pathways of degradation is critical for effective prevention. Halogenated ethers like this compound are susceptible to several mechanisms.
Fluorinated ethers can undergo decomposition catalyzed by metal surfaces, particularly iron.[7] The process is believed to occur via defluorination of the carbon backbone, driven by the high strength of the resulting metal-fluoride bond.[8] This can occur at surprisingly low temperatures and is a critical consideration for storage in metal containers or use in reactions with metal reagents or catalysts.[7]
Caption: Metal-catalyzed decomposition pathway for fluorinated ethers.
While generally unreactive, ether linkages can be cleaved by strong acids like HBr and HI.[6] The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack (Sₙ1 or Sₙ2) by the conjugate base of the acid.[6] Contamination with acidic impurities can initiate this process over time, especially in the presence of water.
Caption: General mechanism for acid-catalyzed cleavage of ethers.
High temperatures can provide sufficient energy to cause homolytic cleavage of the C-Cl, C-F, or C-O bonds, initiating a free-radical chain reaction. Similarly, UV light can induce photochemical degradation.[13] These pathways result in the formation of hazardous gases such as hydrogen chloride and hydrogen fluoride.[4]
Caption: Initiation step in thermal or photochemical degradation.
References
- Napier, M.E., & Stair, P.C. (1992). Decomposition pathway for model fluorinated ethers on the clean iron surface. Journal of Vacuum Science & Technology A, 10(4), 2798-2803.
- Napier, M.E., & Stair, P.C. (1992). Decomposition pathway for model fluorinated ethers on the clean iron surface. AIP Publishing.
- Pollak, E., et al. (2022). Fluorinated ether decomposition in localized high concentration electrolytes. Journal of Materials Chemistry A, 10(41), 21975-21985.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook.
- Cheméo. (n.d.). This compound.
- ResearchGate. (2022). Fluorinated ether decomposition in localized high concentration electrolytes.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for Methoxychlor. Chapter 7: Analytical Methods.
- ResearchGate. (2025). Thermal Decomposition Characteristics, Products, and Thermal Transformation Mechanisms of Fluorine-containing Organic Components in Lithium-ion Batteries.
- PubChem. (n.d.). 2-Chloro-1,1,2-trifluoroethyl methyl ether. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Halogenated ether.
- U.S. Environmental Protection Agency (EPA). (2014). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier.
- U.S. Environmental Protection Agency (EPA). (2025). SW-846 Test Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier Transform-Infrared.
- Eger, E. I., et al. (2000). Polyhalogenated methyl ethyl ethers: solubilities and anesthetic properties. Anesthesia & Analgesia, 90(2), 403-411.
- Heston, A. J., & Al-Abadleh, H. A. (2018). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Chemistry, 1(1), 66-79.
- Cole-Parmer. (n.d.). Chemical Compatibility Chart.
- OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry.
- Nakai, T., et al. (1998). 1-benzyloxymethoxy-1-hexyne. Organic Syntheses, 75, 118.
- Rohrbaugh, D. K., et al. (1988). Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry. Journal of Chromatography A, 447(1), 165-169.
- Al-Abadleh, H. A., et al. (2024). Photochemical Degradation of Some Halogenated Anesthetics in Air. Atmosphere, 15(1), 100.
- EBME & Medical Engineering. (n.d.). Anaesthesia Inhalation Agents and reactions with absorbents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. id.cic.edu.my [id.cic.edu.my]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. mdpi.com [mdpi.com]
- 10. Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solvent Stabilizer Systems [sigmaaldrich.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. mdpi.com [mdpi.com]
challenges in handling viscous reaction mixtures with 2-Chloro-1,1,2-trifluoroethyl ethyl ether
Technical Support Center
Guide to Navigating Challenges in Viscous Reaction Mixtures Featuring 2-Chloro-1,1,2-trifluoroethyl ethyl ether
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for handling viscous reaction mixtures where this compound is used as a solvent or reagent. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the fundamental principles behind these recommendations, empowering you to make informed decisions in your experimental work.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the most common issues encountered when working with high-viscosity reaction systems.
Q1: My reaction is stalling, showing inconsistent conversion rates, or appears to have stopped prematurely. What is the likely cause?
A: This is a classic symptom of poor mass transfer, a direct consequence of high viscosity. In a viscous medium, the movement of molecules is severely restricted. This leads to several problems:
-
Localized Reagent Depletion: The reaction may only be occurring in areas where mixing is effective, typically right around the agitator. In other parts of the vessel, known as "dead spots" or "stagnant zones," reactants are consumed and not replenished, effectively stopping the reaction in those areas.[1][2]
-
Inefficient Molecular Diffusion: For a reaction to occur, reactant molecules must collide. High viscosity slows down the rate of diffusion, reducing the frequency of these effective collisions and thus lowering the overall reaction rate.
-
Non-Newtonian Behavior: Many viscous mixtures are non-Newtonian, meaning their viscosity changes with the amount of force (shear) applied.[3] Some fluids become thinner with more agitation (shear-thinning), while others may even thicken. This can lead to complex flow patterns where a small impeller might just carve out a cavern of mixed fluid, leaving the rest of the batch virtually untouched.[3]
Q2: I'm observing significant side-product formation and my temperature readings are unstable. How are these issues related to viscosity?
A: These problems point directly to inadequate heat transfer, another critical challenge in viscous systems.[4] The same principles that hinder mass transfer also impede thermal transfer:
-
Formation of a Thermal Boundary Layer: In a poorly mixed, viscous fluid, a stagnant layer forms along the reactor wall.[5] This layer acts as an insulator, dramatically reducing the efficiency of heat moving into or out of the reaction mixture from the reactor jacket.
-
Localized Hotspots: For exothermic reactions, the heat generated in the bulk of the mixture cannot be efficiently removed. This can create localized hotspots where the temperature is significantly higher than the sensor reading, leading to thermal decomposition of products or reagents and promoting temperature-sensitive side reactions.[6]
-
Poor Temperature Control: For endothermic reactions or processes requiring precise temperature maintenance, the inefficient transfer of heat from the jacket into the mixture can make it difficult to reach and maintain the target temperature.
Q3: How can I ensure the uniform and controlled addition of a liquid reagent to my thick reaction mixture?
A: Adding a low-viscosity reagent to a high-viscosity bulk is challenging because the viscous medium resists dispersion. Simply adding the reagent to the surface will likely result in it pooling there, creating a localized area of extremely high concentration. This can lead to rapid, uncontrolled exotherms and the formation of impurities. The key is to employ strategies that force the distribution of the incoming reagent.[7]
Q4: My reaction seems to have worked, but my product yield is very low after workup and purification. What are the best practices for isolating products from a viscous medium?
A: Product isolation from viscous "crudes" is a common source of yield loss.[8] Standard techniques often fail because:
-
Inefficient Extractions: During liquid-liquid extraction, the viscous phase prevents efficient partitioning of the product into the extraction solvent. Vigorous mixing to overcome this often leads to the formation of stable emulsions that are difficult to break.[9]
-
Difficult Filtrations: If the product is a solid, filtering it from a viscous mother liquor can be extremely slow or impossible as the filter medium becomes clogged.
-
Mechanical Losses: Highly viscous material tends to stick to every surface it touches (reactor walls, transfer lines, glassware), leading to significant mechanical loss of the product.[10]
Q5: What are the key safety considerations when working with this compound in a high-viscosity system?
A: While this compound is stable under normal conditions, handling it in a viscous system introduces specific safety concerns.[11]
-
Thermal Hazards: As mentioned, poor heat transfer can lead to thermal runaways in exothermic reactions.[4] This risk is magnified because the viscous nature of the mixture can make emergency cooling ineffective.
-
Inhalation and Exposure: This compound may cause drowsiness, dizziness, and skin or eye irritation.[12] In a viscous system, the risk of splashing during reagent addition or transfers can be higher due to unpredictable flow. Ensure work is performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]
-
Pressurization: If a reaction generates gas, the high viscosity can trap the gas, leading to a dangerous pressure buildup within the sealed reactor.
Section 2: Troubleshooting Guides & Protocols
This section provides actionable, field-proven methodologies to overcome the challenges outlined above.
Troubleshooting Guide 1: Optimizing Agitation and Mixing
The single most important factor for success is selecting the correct agitation method. Standard magnetic stir bars or small overhead paddle stirrers are often inadequate for viscous mixtures.
Decision Logic for Mixer Selection
The choice of impeller is critical. The goal is to ensure bulk fluid motion throughout the entire vessel, not just localized stirring.
Caption: Decision workflow for selecting an appropriate mixer.
Table 1: Comparison of Impeller Types for Viscous Applications
| Impeller Type | Viscosity Range (cP) | Flow Pattern | Key Advantages |
| Pitched-Blade Turbine | < 5,000 | Axial & Radial | Good for general purpose, but can create "caverns" in highly viscous fluids.[2] |
| Anchor Impeller | 5,000 - 50,000 | Tangential | Scrapes the vessel wall, improving heat transfer and preventing stagnation at the boundary.[2] |
| Helical Ribbon Impeller | 20,000 - 1,000,000+ | Strong Axial | Excellent for top-to-bottom mixing with low shear, ideal for delicate products.[5] |
Experimental Protocol: Mechanical Stirrer Setup for Viscous Reactions
-
Vessel Selection: Choose a round-bottom flask or reactor with a neck wide enough to accommodate the selected impeller.
-
Impeller Sizing: For anchor or helical ribbon stirrers, the impeller diameter should be close to the vessel's inner diameter (e.g., 90-95% clearance) to ensure the entire batch is in motion.
-
Motor Selection: Use a high-torque overhead mechanical stirrer. The motor must have sufficient power to avoid stalling as viscosity increases during the reaction.[14]
-
Initial Setup: Charge the reactor with the most viscous component or the initial reaction solvent (e.g., this compound) first.
-
Agitation Speed: Start agitation at a low RPM and gradually increase. The goal is to create a vortex that reaches about 1/3 of the way down the impeller shaft. This indicates good top-to-bottom turnover. Avoid excessively high speeds that can introduce air into the mixture.[15]
Troubleshooting Guide 2: Strategies for Reagent Addition
Controlled reagent addition is paramount to avoiding side reactions.
Workflow for Controlled Reagent Addition
Caption: Recommended workflow for adding reagents to a viscous mixture.
Experimental Protocol: Subsurface Reagent Addition
-
Preparation: Load the reagent (preferably diluted) into a syringe. Attach a long, chemically resistant needle or cannula that can reach below the surface of the reaction mixture.
-
Equipment: Place the syringe onto a syringe pump for automated, controlled delivery.[7]
-
Positioning: Securely clamp the needle so that its tip is positioned in a region of high fluid flow (e.g., near the impeller blade) but does not risk contact with it.
-
Execution: Start the overhead stirrer to ensure good bulk motion. Begin the addition via the syringe pump at a pre-calculated rate.
-
Rationale: This method ensures the reagent is immediately dispersed into the largest possible volume of the reaction mixture, preventing localized high concentrations and improving thermal control.
Troubleshooting Guide 3: Effective Product Isolation and Purification
The key to successful isolation is to first reduce the viscosity of the entire reaction mixture.
Experimental Protocol: "Quench and Dilute" Workup
-
Cooling: Once the reaction is complete, cool the mixture to room temperature or below.
-
Dilution: While agitating, add a significant volume (e.g., 2-5 times the reaction volume) of a suitable, low-viscosity solvent in which your product is soluble. This solvent should also be compatible with your planned extraction solvent (e.g., add ethyl acetate if you plan to extract with it).
-
Rationale: This step is critical. It breaks down the viscous matrix, making the entire solution mobile and easy to handle. It ensures that when you add an aqueous phase for quenching or washing, you can achieve efficient mixing and phase separation.
-
Quenching: Slowly add your aqueous quench solution. With the reduced viscosity, the quench will be dispersed effectively, preventing localized exotherms.
-
Extraction: Transfer the diluted mixture to a separatory funnel. The subsequent liquid-liquid extraction should now proceed with much sharper phase separation and a significantly lower risk of emulsion formation.
-
Anti-Emulsion Tip: If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it by increasing the ionic strength of the aqueous phase.[9]
Table 2: Purification Techniques for Products from Viscous Crudes
| Technique | Best For | Key Consideration |
| Distillation | Thermally stable, volatile liquid products. | The crude mixture must be diluted first to allow for smooth boiling and prevent charring. Vacuum distillation is preferred to lower the required temperature.[16] |
| Crystallization | Solid products. | Finding a suitable anti-solvent to add to the diluted reaction mixture can induce crystallization. The initial dilution is key to preventing the product from crashing out as an oil.[16][17] |
| Chromatography | Most products, especially non-volatile liquids or solids. | The crude must be diluted before loading onto the column. A "dry loading" technique, where the crude is adsorbed onto silica gel first, is highly recommended.[16] |
Section 3: Properties of this compound
A quick reference table for this versatile solvent.
Table 3: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 310-71-4 | [18][19] |
| Molecular Formula | C₄H₆ClF₃O | [18][19][20] |
| Molecular Weight | 162.54 g/mol | [18][19][20] |
| Appearance | Colorless liquid | [19] |
| Density | 1.23 g/mL | [19] |
| Boiling Point | 88-89 °C | [19] |
| Refractive Index | n20/D 1.34 | [19] |
References
- This compound - Cheméo. [Link]
- How to Add Reagents to a Reaction - Department of Chemistry : University of Rochester. [Link]
- REACTIONS IN A VISCOUS MEDIUM - HASLER Group. [Link]
- 2-Chloro-1,1,2-trifluoroethyl methyl ether | C3H4ClF3O | CID 9877 - PubChem. [Link]
- This compound - NIST WebBook. [Link]
- High Viscosity Mixing Equipment: Industrial Solutions | Z-mixer. [Link]
- Solving the challenges of high-viscosity biopharma mixing with effective design choices - Lee Industries. [Link]
- This compound | C4H6ClF3O | CID 136152 - PubChem. [Link]
- Do You Really Understand High Viscosity Mixing? - MXD Process. [Link]
- Highly hydrophobic solvents promote in situ substrate supply and simplify extractive product isol
- High Viscosity Mixer, Mixing for Viscous Liquids - Resodyn. [Link]
- What is a best way to purify a viscous organic liquid product other than column chromatography?
- Viscous reagents tips and tricks : r/labr
- Tackling Difficult Mixing Problems - AIChE. [Link]
- High‐Shear Enhancement of Biginelli Reactions in Macromolecular Viscous Media - PMC. [Link]
- Guide To Pharmaceutical Mixing | Pharma Hygiene Products. [Link]
- Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis - RSC Publishing. [Link]
- High Force, High Impact: Solving Viscous Fluid Challenges in the Lab - KR Analytical. [Link]
- Mixing problems - Eng-Tips. [Link]
- Viscous dissipation and variable viscosity impacts on oscillatory heat and mass transfer of gravity-driven reactive flow along heated plate | Physics of Fluids | AIP Publishing. [Link]
- Influence of mixing and heat transfer in process scale-up - Diva-portal.org. [Link]
- Synthetic Organic Electrochemistry in Ionic Liquids: The Viscosity Question - MDPI. [Link]
- MIXING OF VISCOUS FLUIDS, PASTES, AND DOUGHS | McGraw-Hill Educ
- Heat transfer investigations in a liquid that is mixed by means of a multi- ribbon mixer. [Link]
- How to Overcome Challenging Liquid Mixes for Excellent Liquid M
- How to Meet the Challenges of High-Viscosity Mixing - Lee Industries. [Link]
- Viscous Liquid Handling in Molecular Biology and Proteomics. [Link]
- Synthetic Organic Electrochemistry in Ionic Liquids: The Viscosity Question - ResearchG
- How to improve your viscous reactions - Scharlab. [Link]
- How to solve the problems of mixing viscous materials in a mixing machine? - Blog. [Link]
- Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques - Frontiers. [Link]
- Natural product isolation – how to get from biological material to pure compounds - RSC Publishing. [Link]
- Natural Product Isolation (2) - Purification Techniques, An Overview - Master Organic Chemistry. [Link]
Sources
- 1. resodynmixers.com [resodynmixers.com]
- 2. eng-tips.com [eng-tips.com]
- 3. aiche.org [aiche.org]
- 4. hasler-gp.com [hasler-gp.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. mxdprocess.com [mxdprocess.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 9. Integration of whole-cell reaction and product isolation: Highly hydrophobic solvents promote in situ substrate supply and simplify extractive product isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to improve your viscous reactions - Scharlab [scharlab.com]
- 11. fishersci.com [fishersci.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.com [fishersci.com]
- 14. leeind.com [leeind.com]
- 15. resodynmixers.com [resodynmixers.com]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chemeo.com [chemeo.com]
- 19. chemimpex.com [chemimpex.com]
- 20. This compound [webbook.nist.gov]
Technical Support Center: Minimizing Byproduct Formation with 2-Chloro-1,1,2-trifluoroethyl ethyl ether
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-Chloro-1,1,2-trifluoroethyl ethyl ether (CAS: 310-71-4). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated intermediate in their synthetic workflows. Our goal is to provide you with the expert insights and actionable protocols necessary to anticipate and mitigate common side reactions, thereby improving yield, purity, and the overall success of your experiments.
This compound is valued in organic synthesis for its ability to introduce the trifluoroethyl moiety and for its properties as a specialty solvent.[1][2] However, its structural features—a secondary alkyl chloride adjacent to a highly fluorinated carbon—present a unique set of reactivity challenges. Understanding the interplay between nucleophilic substitution, elimination, and degradation pathways is paramount to achieving desired outcomes. This document serves as a consolidation of mechanistic principles and field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical pathways that lead to byproduct formation with this reagent?
A1: Byproduct formation typically arises from three main pathways:
-
Base-Induced Elimination: The molecule contains acidic protons beta to the chlorine leaving group, making it susceptible to E2 elimination reactions in the presence of strong bases, leading to fluorinated olefins. This is analogous to the well-documented dehydrofluorination of similar anesthetics like sevoflurane in the presence of strong bases.[3]
-
Decomposition on Active Surfaces: Certain materials, particularly desiccated strong bases like dry soda lime, can induce degradation, potentially forming carbon monoxide and other fragments.[4][5] This highlights a sensitivity to harsh, anhydrous basic conditions.
-
Radical Reactions: Like many halogenated compounds, the C-Cl bond can be cleaved under photochemical conditions or in the presence of radical initiators, leading to a complex mixture of byproducts.[6]
Q2: How should I purify and store this compound to ensure maximum stability and purity?
A2: For optimal performance, follow these guidelines:
-
Purification: If required, fractional distillation under an inert atmosphere (Nitrogen or Argon) is the preferred method. Ensure all glassware is scrupulously dried to prevent hydrolysis. Its boiling point is approximately 88-89 °C.
-
Storage: Store the ether in an amber glass bottle to protect it from light, which can initiate radical degradation.[6] The container should be sealed with a tight-fitting cap, preferably with a PTFE liner, to prevent moisture ingress. Store in a cool, dry, well-ventilated area away from strong bases, oxidizing agents, and reactive metals. For long-term storage, refrigeration at 4°C under an inert atmosphere is recommended.
Q3: Are there any specific classes of reagents or conditions that are known to be incompatible?
A3: Yes. Exercise extreme caution with the following:
-
Strong, Sterically Hindered Bases: Reagents like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) will almost certainly favor elimination over substitution.
-
Anhydrous Strong Bases: As observed in anesthetic degradation studies, completely dry, strong bases (e.g., desiccated soda lime, anhydrous KOH) can cause profound decomposition.[4][7]
-
Lewis Acids: Strong Lewis acids can coordinate to the ether oxygen or halogens, potentially activating the molecule for undesired rearrangement or decomposition pathways.
-
Radical Initiators & UV Light: Avoid unintentional exposure to UV light or contamination with radical initiators unless a radical pathway is the desired transformation.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific experimental issues in a problem-solution format, explaining the underlying chemistry and providing detailed protocols for mitigation.
Problem 1: Low Yield of Desired Substitution Product & Presence of Olefinic Impurities
-
Symptom: Your reaction (e.g., substitution of the chloride with a nucleophile) shows low conversion, and analytical data (GC-MS, ¹H/¹⁹F NMR) indicates the presence of one or more new compounds with vinyl proton or fluorine signals.
-
Primary Cause: Competing E2 Elimination. The most common side reaction for secondary alkyl halides is E2 elimination, which competes directly with the desired SN2 substitution pathway.[8][9] Strong bases can abstract a proton from the carbon adjacent to the C-Cl bond, leading to the formation of a double bond and expulsion of the chloride ion. Due to the presence of fluorine, both dehydrochlorination and dehydrofluorination are possible.
Diagram: The SN2 vs. E2 Competition
The following diagram illustrates the mechanistic choice faced by the reagent in the presence of a basic nucleophile.
Caption: SN2 (desired) vs. E2 (byproduct) pathways.
Solutions & Mitigation Protocols
The outcome of the SN2/E2 competition is highly dependent on reaction parameters. Use the following strategies, summarized in the table below, to favor substitution.
Table 1: Optimizing Conditions to Favor SN2 over E2
| Parameter | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Nucleophile/Base | Use a strong nucleophile that is a weak base . Examples: I⁻, Br⁻, RS⁻, N₃⁻, CN⁻. | Use a strong, sterically hindered base . Examples: t-BuOK, DBU, LDA. | Weakly basic nucleophiles have a lower propensity to abstract protons, favoring direct attack at the electrophilic carbon.[10] |
| Temperature | Use the lowest effective temperature . | Use higher temperatures . | Elimination reactions have a higher activation energy and are more entropically favored than substitution; thus, they dominate at higher temperatures. |
| Solvent | Use a polar aprotic solvent . Examples: DMSO, DMF, Acetonitrile. | Use a polar protic solvent (for E1) or a solvent that favors the base's reactivity. | Polar aprotic solvents solvate the cation but leave the nucleophile "naked" and highly reactive for SN2, while not facilitating proton transfer for E2.[11] |
| Concentration | Use a high concentration of the nucleophile. | Use a lower concentration of the base/nucleophile. | The SN2 reaction is bimolecular in the substrate and nucleophile. Maximizing nucleophile concentration can increase the rate of the desired pathway. |
Problem 2: Reaction Failure & Formation of Gaseous or Corrosive Byproducts
-
Symptom: The reaction mixture darkens, pressure builds in the vessel, or analysis reveals complete degradation of the starting material into smaller, often corrosive fragments like carbon monoxide (CO) or hydrogen fluoride (HF).
-
Primary Cause: Decomposition on Active Surfaces. This issue is prevalent when using improper drying agents or highly reactive surfaces. Fluorinated ethers are known to decompose in the presence of desiccated strong bases.[4][5] For instance, the reaction of isoflurane with dry soda lime is exothermic and produces CO. This indicates that attempts to dry the ether or run reactions with reagents like anhydrous KOH or NaH could trigger catastrophic decomposition.
Solutions & Mitigation Protocols
Protocol for Solvent/Reagent Drying:
-
Choose an Inert Drying Agent: Never use reactive metal hydrides (NaH, CaH₂) or anhydrous strong bases (KOH, NaOH pellets) to dry this compound directly.
-
Recommended Agents: Use neutral, non-reactive drying agents.
-
Magnesium Sulfate (MgSO₄): A good general-purpose, slightly acidic drying agent.
-
Calcium Sulfate (CaSO₄, Drierite®): A neutral and efficient drying agent, though with lower capacity.[12]
-
Molecular Sieves: Activated 3Å or 4Å molecular sieves are excellent for removing water. Ensure the sieves are properly activated by heating under vacuum before use.
-
-
Procedure:
-
Add the chosen drying agent to the ether.
-
Stir under an inert atmosphere for several hours (or overnight for molecular sieves).
-
Filter or decant the dried ether immediately before use.
-
Problem 3: Complex, Unidentifiable Product Mixture After Reaction
-
Symptom: The crude reaction mixture shows a multitude of peaks in the GC-MS or a "forest" of signals in the NMR spectrum, with very little of the desired product. This is common in reactions run under UV light or with radical initiators.
-
Primary Cause: Uncontrolled Radical Chain Reactions. The C-Cl bond in the molecule is susceptible to homolytic cleavage upon exposure to UV light or high temperatures, initiating radical chain reactions.[6] If the ether is used as a solvent for a radical reaction, it can participate, leading to byproducts from its own decomposition or reaction with other radical species in the mixture.
Solutions & Mitigation Protocols
-
Protect from Light: Unless photochemistry is intended, conduct all reactions in flasks wrapped with aluminum foil or in amber glassware.
-
Use Radical Inhibitors: If the reaction is sensitive to trace radical species, consider adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone (~50-100 ppm).
-
Maintain Inert Atmosphere: Oxygen can participate in and propagate radical reactions. Ensure the reaction is thoroughly de-gassed and maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Control Temperature: High temperatures can promote thermal decomposition and radical formation. Run reactions at the lowest feasible temperature.
Appendices
Appendix A: Model Protocol for Nucleophilic Substitution
This protocol describes the synthesis of an azide, a transformation that typically proceeds via an SN2 mechanism with minimal competing elimination.
Reaction: CF₃-CHCl-OEt + NaN₃ → CF₃-CH(N₃)-OEt + NaCl
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet.
-
Charging Reagents: Under a positive pressure of argon, charge the flask with sodium azide (1.5 eq) and anhydrous DMF.
-
Addition of Substrate: Begin vigorous stirring and add this compound (1.0 eq) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 50-60°C. Critical Control Point: Avoid excessive temperatures to minimize potential elimination or decomposition.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the product by vacuum distillation or column chromatography as needed.
Appendix B: Troubleshooting Workflow Diagram
This decision tree can help diagnose byproduct formation issues systematically.
Caption: A decision tree for troubleshooting byproduct formation.
References
- M. S. Kharasch, D. M. Simon, and T. C. Morita. (2006). Compound A Concentrations During Low-Flow Sevoflurane Anesthesia Correlate Directly with the Concentration of Monovalent Bases in Carbon Dioxide Absorbents. Anesthesia & Analgesia.
- Lenz, G., & Meller, B. (1993). [Degradation of halothane, enflurane, and isoflurane by dry soda lime to give carbon monoxide]. Anästhesiologie, Intensivmedizin, Notfallmedizin, Schmerztherapie.
- Wikipedia. (2023). Radical fluorination.
- Katayev, D., et al. (2022). Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis. Accounts of Chemical Research.
- Google Patents. (1976). 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them.
- Rolly, G., & Versichelen, L. (1987). The absorption and degradation of isoflurane and I-653 by dry soda lime at various temperatures. Anesthesia and Analgesia.
- Al-Abbad, J., & Al-Harbi, M. (2020). Photochemical Degradation of Some Halogenated Anesthetics in Air. Atmosphere.
- Strum, D. P., & Eger, E. I. (1987). Absorption and degradation of sevoflurane and isoflurane in a conventional anesthetic circuit. Anesthesia and Analgesia.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Cheméo. (n.d.). This compound.
- University of Calgary. (n.d.). Elimination Reactions.
- Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook.
- MDPI. (2023). Nucleophilic Reactions Using Alkali Metal Fluorides Activated by Crown Ethers and Derivatives. Catalysts.
- PubChem. (n.d.). This compound.
- Chad's Prep. (2021). Reactions of Ethers. YouTube.
- PubChem. (n.d.). 2-Chloro-1,1,2-trifluoroethyl methyl ether.
- University of Wisconsin-Madison Chemistry. (n.d.). Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2).
- The Organic Chemistry Tutor. (2016). Organic Chemistry Elimination Reactions - E1, E2, E1CB. YouTube.
- LibreTexts Chemistry. (n.d.). Bimolecular Nucleophilic Substitution.
- J. Michael McBride. (2018). Predicting Products of Nucleophilic Substitution Reactions. YouTube.
- LibreTexts Chemistry. (n.d.). Extra Topics on Nucleophilic Substitution Reactions. Organic Chemistry I.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. id.cic.edu.my [id.cic.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. [Degradation of halothane, enflurane, and isoflurane by dry soda lime to give carbon monoxide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The absorption and degradation of isoflurane and I-653 by dry soda lime at various temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Absorption and degradation of sevoflurane and isoflurane in a conventional anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 9. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. askthenerd.com [askthenerd.com]
- 11. mdpi.com [mdpi.com]
- 12. Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]
Technical Support Center: Reaction Monitoring for 2-Chloro-1,1,2-trifluoroethyl ethyl ether
Welcome to the technical support center for reaction monitoring of 2-Chloro-1,1,2-trifluoroethyl ethyl ether (CAS 310-71-4)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively monitoring reactions involving this versatile fluorinated compound. As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding and controlling its reaction progress is paramount for ensuring product quality, optimizing yield, and maintaining safety[4][5][6].
This resource is structured in a question-and-answer format to directly address specific challenges you may encounter. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary analytical techniques for monitoring the consumption of this compound in a reaction?
The choice of analytical technique is critical and depends on the reaction matrix, available equipment, and the desired level of detail. The three most common and effective methods are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
-
Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile compounds. Given the volatility of this compound, GC is an excellent choice for monitoring its consumption. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides high sensitivity and specificity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹⁹F NMR, offers detailed structural information and is inherently quantitative.[7] It allows for the simultaneous monitoring of reactants, intermediates, and products without the need for chromatographic separation.[8][9] The presence of fluorine in the molecule makes ¹⁹F NMR a particularly clean and sensitive tool.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid, non-destructive technique that monitors changes in functional groups.[10][11] While it may not offer the same quantitative precision as GC or NMR for this specific molecule, it can be invaluable for real-time, in-situ monitoring of the disappearance of reactant-specific vibrational bands.[12]
FAQ 2: How do I choose between GC, NMR, and FTIR for my specific reaction?
The selection process involves a trade-off between speed, quantitative accuracy, structural information, and cost.
| Technique | Strengths | Weaknesses | Best For |
| GC-FID/MS | High sensitivity and resolution, excellent for quantitative analysis. | Requires sample workup, destructive to the sample, not ideal for real-time monitoring. | Accurate kinetic studies, final product purity analysis, and detection of volatile byproducts. |
| NMR (¹H, ¹⁹F) | Inherently quantitative, provides detailed structural information, non-destructive.[8][9] | Lower sensitivity than GC, can be expensive, requires deuterated solvents for locking unless using flow-NMR.[7] | Mechanistic studies, identifying intermediates, and reactions where multiple components need to be tracked simultaneously. |
| FTIR | Fast, non-destructive, suitable for in-situ monitoring. | Lower sensitivity and specificity, can be difficult for quantitative analysis in complex mixtures. | Rapid reaction screening, process analytical technology (PAT) applications, and monitoring changes in key functional groups. |
FAQ 3: Are there any specific challenges associated with monitoring reactions of this fluorinated ether?
Yes, the presence of fluorine and chlorine atoms can introduce specific analytical challenges:
-
Volatility: The compound's volatility requires careful sample handling to prevent loss during preparation and analysis, especially for GC.
-
Reactivity: As a chemical intermediate, it can be reactive, and its stability under various reaction conditions should be considered.[4]
-
¹⁹F NMR Complexity: While powerful, ¹⁹F NMR spectra can exhibit complex coupling patterns, which may require advanced knowledge for interpretation.
-
GC Column Selection: The choice of GC column is crucial to achieve good separation from other reaction components. A mid-polarity column, such as one with a cyanopropylphenyl stationary phase, is often a good starting point.
Section 2: Troubleshooting Guides
Troubleshooting Guide 1: Gas Chromatography (GC) Analysis
Issue 1: Poor Peak Shape or Tailing for this compound.
-
Potential Cause: Active sites in the GC inlet or column. Halogenated compounds can interact with active sites, leading to tailing.
-
Troubleshooting Steps:
-
Inlet Maintenance: Clean or replace the GC inlet liner. Use a deactivated liner if possible.
-
Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants.
-
Column Choice: Consider using a more inert column.
-
Issue 2: Inconsistent or Non-Reproducible Quantification.
-
Potential Cause: Sample volatility leading to inconsistent injection volumes.
-
Troubleshooting Steps:
-
Use an Autosampler: An autosampler provides more consistent injection volumes than manual injection.
-
Internal Standard: Employ an internal standard that has similar chemical properties and volatility but is well-resolved from other peaks.
-
Sample Preparation: Keep samples cool before and during analysis to minimize evaporation.
-
Issue 3: No Peak Detected for this compound.
-
Potential Cause: The compound may be lost or degraded before reaching the detector.[13]
-
Troubleshooting Steps:
-
Check for Leaks: Perform a leak check on the GC system.
-
Inlet Temperature: Ensure the inlet temperature is appropriate. Too high a temperature could cause degradation, while too low may lead to incomplete volatilization.
-
Detector Functionality: Verify that the detector is functioning correctly.
-
Troubleshooting Guide 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Distorted Peak Shapes and Inaccurate Integrals in ¹H or ¹⁹F NMR.
-
Potential Cause: Poor magnetic field homogeneity (shimming) or changes in the sample matrix during the reaction.[8]
-
Troubleshooting Steps:
-
Shim the Spectrometer: Carefully shim the spectrometer before each measurement, especially for kinetic runs.
-
Consistent Sample Volume and Position: Use a consistent sample volume and position the NMR tube at the same depth in the probe for each measurement.
-
Flow NMR: For continuous monitoring, consider using a flow-NMR setup to minimize the effects of changing sample conditions.[7]
-
Issue 2: Difficulty in Assigning Peaks in a Complex Reaction Mixture.
-
Potential Cause: Overlapping signals from reactants, products, and intermediates.
-
Troubleshooting Steps:
-
2D NMR: Run 2D NMR experiments (e.g., COSY, HSQC, HMBC) on the final reaction mixture to aid in structural elucidation and peak assignment.
-
Spiking Experiments: Add a small amount of a pure standard of an expected product or intermediate to the NMR sample to confirm its chemical shift.
-
¹⁹F NMR: Utilize ¹⁹F NMR, as it often provides a simpler spectrum with less peak overlap compared to ¹H NMR for fluorinated compounds.
-
Troubleshooting Guide 3: Fourier-Transform Infrared (FTIR) Spectroscopy
Issue 1: Overlapping Peaks Obscuring the C-O-C Ether Stretch.
-
Potential Cause: The C-O-C stretching vibration of the ether is often in a crowded region of the IR spectrum.
-
Troubleshooting Steps:
-
Focus on Unique Vibrations: Identify other, more unique vibrational bands associated with the reactant that are in a clearer region of the spectrum, such as C-F or C-Cl stretches.
-
Difference Spectroscopy: If using in-situ monitoring, subtract the initial spectrum from subsequent spectra to highlight the changes.
-
Multivariate Analysis: For complex spectra, consider using chemometric methods like Principal Component Analysis (PCA) to deconvolve the overlapping signals.
-
Issue 2: Poor Signal-to-Noise Ratio.
-
Potential Cause: Insufficient concentration of the analyte or scattering of the IR beam.
-
Troubleshooting Steps:
-
Increase Number of Scans: Co-add more scans to improve the signal-to-noise ratio.
-
Optimize Sample Pathlength: For transmission measurements, choose a pathlength that maximizes the absorbance of the analyte without saturating the detector.
-
ATR-FTIR: Consider using an Attenuated Total Reflectance (ATR) probe for in-situ monitoring, as it is less susceptible to scattering.
-
Section 3: Experimental Protocols
Protocol 1: GC-MS Method for Reaction Monitoring
This protocol provides a general starting point for developing a quantitative GC-MS method.
-
Instrument Setup:
-
GC: Agilent 6890 or similar.
-
MS: Agilent 5973 or similar.
-
Column: DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
GC Conditions:
-
Inlet Temperature: 200 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 2 minutes at 220 °C.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 35-300 amu.
-
-
Sample Preparation:
-
Quench a small aliquot (e.g., 50 µL) of the reaction mixture at specific time points.
-
Dilute the quenched aliquot with a suitable solvent (e.g., dichloromethane) containing an internal standard (e.g., 1,2-dichloroethane).
-
Vortex the sample and transfer it to a GC vial.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentration for this compound and the internal standard.
-
Quantify the concentration of the reactant at each time point by comparing the peak area ratio to the calibration curve.
-
Protocol 2: In-situ ¹⁹F NMR for Real-Time Monitoring
This protocol outlines the setup for real-time reaction monitoring using ¹⁹F NMR.
-
Instrument Setup:
-
NMR Spectrometer: Bruker 400 MHz or similar, equipped with a broadband probe.
-
-
Reaction Setup:
-
The reaction is carried out directly in a 5 mm NMR tube.
-
Use a deuterated solvent that is compatible with the reaction chemistry to provide a lock signal.
-
-
NMR Parameters:
-
Nucleus: ¹⁹F.
-
Pulse Program: A simple pulse-acquire sequence is usually sufficient.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: ~5 seconds (should be at least 5 times the longest T₁ of the signals of interest).
-
Number of Scans: 4-16, depending on the concentration.
-
-
Data Acquisition:
-
Set up an arrayed experiment to acquire spectra at regular time intervals (e.g., every 5 minutes).
-
Ensure the temperature is stable and controlled throughout the experiment.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the reactant and any fluorine-containing products.
-
Plot the relative integrals as a function of time to obtain the reaction profile.
-
Section 4: Visualizations
Workflow for Troubleshooting GC Analysis
Caption: Decision tree for troubleshooting common GC analysis issues.
Decision Matrix for Analytical Technique Selection
Caption: A decision matrix to guide the selection of the most appropriate analytical technique.
References
- 2-Chloro-1,1,2-trifluoroethyl methyl ether | C3H4ClF3O | CID 9877 - PubChem. (n.d.). PubChem.
- NMR Reaction Monitoring Robust to Spectral Distortions - PMC. (2021, July 16). National Center for Biotechnology Information.
- Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy | Request PDF. (2023, August 7). ResearchGate.
- This compound. (n.d.). Cheméo.
- This compound. (n.d.). NIST WebBook.
- New NMR method enables monitoring of chemical reactions in metal containers. (2020, July 15). Johannes Gutenberg University Mainz.
- NMR Reaction-Monitoring as a Process Analytical Technique. (n.d.). Pharmaceutical Technology.
- NMR reaction monitoring robust to spectral distortions. (n.d.). ChemRxiv.
- How to Identify Functional Groups in FTIR Spectra. (2023, September 22). Patsnap.
- PFAS Analytical Methods – So Many Choices, Which One Do I Need? (2024, April 25). Eurofins.
- Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy. (n.d.). Royal Society of Chemistry.
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (n.d.). PubMed.
- Topological Analysis of Fluorinated Dimethyl Ethers and Their Protonated Forms. (2000, December 5). ACS Publications.
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- Evaluation of analytical methods for fluorine in biological and related materials. (n.d.). PubMed.
- This compound. (n.d.). NIST WebBook.
- This compound | C4H6ClF3O | CID 136152 - PubChem. (n.d.). PubChem.
- This compound. (n.d.). NIST WebBook.
- Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (n.d.). MDPI.
- Functional group profiling of medicinal plants using FTIR spectroscopy. (n.d.). World Journal of Biology Pharmacy and Health Sciences.
- 2-CEVE Issue on GC/MS. (2014, April 19). Chromatography Forum.
- How To Read FTIR Spectroscopy? - Chemistry For Everyone. (2023, February 9). YouTube.
- 2-CHLORO-1,1,1-TRIFLUOROETHANE. (n.d.). IARC Publications.
- Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem. (n.d.). National Center for Biotechnology Information.
- 2-Chloro-1,1,1-Trifluoroethane (IARC Summary & Evaluation, Volume 41, 1986). (1999, April 13). IPCS INCHEM.
Sources
- 1. chemeo.com [chemeo.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. id.cic.edu.my [id.cic.edu.my]
- 6. tvworldwide.com [tvworldwide.com]
- 7. pharmtech.com [pharmtech.com]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Functional group profiling of medicinal plants using FTIR spectroscopy [journalwjbphs.com]
- 12. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 13. 2-CEVE Issue on GC/MS - Chromatography Forum [chromforum.org]
effect of moisture on 2-Chloro-1,1,2-trifluoroethyl ethyl ether reactions
Technical Support Center: 2-Chloro-1,1,2-trifluoroethyl ethyl ether
Welcome to the technical support center for this compound (CAS No. 310-71-4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a specific focus on the detrimental effects of moisture. As a versatile solvent and a key intermediate in the synthesis of fluorinated compounds, understanding its reactivity is paramount to achieving reproducible and high-yield results.[1][2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties of this compound and its sensitivity to aqueous conditions.
Q1: What is this compound and what are its primary applications?
A1: this compound, with the chemical formula C₄H₆ClF₃O, is a halogenated ether.[4][5] Its unique structure, featuring a trifluoromethyl group, imparts enhanced stability and specific reactivity, making it highly valuable in organic synthesis.[3][6] Its primary applications include:
-
Specialized Solvent: It serves as a solvent for reactions where a non-polar environment is required, effectively dissolving a range of organic compounds.[3][6]
-
Intermediate for Fluorinated Compounds: It is a crucial building block in the synthesis of complex fluorinated molecules, which are integral to the development of modern pharmaceuticals and agrochemicals.[1][3]
Q2: Why is moisture a significant concern when working with this ether?
A2: While ethers are generally considered unreactive to many reagents, they are susceptible to cleavage by strong acids. Although water is a weak acid, its presence can lead to slow hydrolysis, a reaction that can be accelerated by acidic or basic catalysts often present in a reaction mixture. Halogenated ethers, in particular, can be sensitive to moisture. For instance, related compounds like benzyl chloromethyl ether are known to react with water to form hydrogen chloride, which can then catalyze further degradation.[7] The presence of water can therefore compromise the integrity of the ether, leading to the formation of undesirable byproducts and consumption of reagents.
Q3: What are the likely byproducts of hydrolysis?
A3: The hydrolysis of this compound in the presence of water is expected to proceed via nucleophilic attack on the carbon adjacent to the ether oxygen. This would lead to the cleavage of the C-O bond. The proposed mechanism suggests the formation of ethanol and 2-chloro-1,1,2-trifluoroethanol as the primary hydrolysis products. The presence of these alcohols can alter the polarity of the reaction medium and potentially engage in side reactions, complicating the product profile.
Proposed Hydrolysis Mechanism
Below is a diagram illustrating the plausible acid-catalyzed hydrolysis pathway. The initial step is the protonation of the ether oxygen, which creates a better leaving group.
Caption: Proposed acid-catalyzed hydrolysis of the target ether.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues likely caused by moisture contamination.
Table 1: Troubleshooting Moisture-Related Reaction Failures
| Observed Problem | Potential Cause (Moisture-Related) | Recommended Solution & Validation Step |
| Low or No Product Yield | Degradation of the ether or other water-sensitive reagents (e.g., organometallics, acid chlorides). | 1. Dry all solvents and reagents rigorously using appropriate methods (See Protocol 1). 2. Verify dryness using Karl Fischer titration or 19F-NMR aquametry (See Protocol 3).[8][9][10] 3. Run a small-scale control reaction under scrupulously anhydrous conditions. |
| Appearance of Unexpected Byproducts in NMR/LC-MS | Hydrolysis of the ether, leading to the formation of ethanol and 2-chloro-1,1,2-trifluoroethanol or their subsequent reaction products. | 1. Characterize byproducts: Obtain mass spectra and compare with the molecular weights of suspected hydrolysis products. 2. Spike a sample with authentic ethanol to see if the NMR/LC peak intensity increases. 3. Implement an inert atmosphere workflow (See Protocol 2) to prevent atmospheric moisture ingress. |
| Poor Reproducibility Between Batches | Variable and unquantified amounts of moisture in starting materials or solvents. | 1. Standardize drying procedures for all materials. Do not assume "anhydrous" solvents from suppliers are perfectly dry. 2. Quantify water content for each new bottle of solvent or reagent as a routine quality control step.[9][11] 3. Keep a detailed log of solvent batch numbers and their measured water content. |
| Reaction Fails to Initiate or Proceeds Sluggishly | Quenching of catalytic species or reactive intermediates by water. | 1. Use freshly dried solvents. Solvents can absorb moisture over time, even when stored with molecular sieves. 2. Flame-dry all glassware immediately before use to remove physisorbed water from surfaces.[12] 3. Ensure the inert gas line has a drying tube or is from a high-purity source. |
Troubleshooting Workflow
If a reaction fails, follow this logical workflow to diagnose the potential role of moisture.
Caption: A logical workflow for troubleshooting reaction failures.
Part 3: Protocols for Ensuring Anhydrous Conditions
Adherence to rigorous experimental technique is the only reliable way to prevent moisture-related issues.
Protocol 1: Rigorous Solvent and Reagent Drying
-
Glassware Preparation: All glassware must be oven-dried at 120 °C overnight or flame-dried under vacuum immediately before use.[12] Allow to cool to room temperature under a stream of dry inert gas (Argon or Nitrogen).
-
Solvent Selection: Use only high-purity, anhydrous grade solvents. However, do not trust them implicitly.
-
Solvent Purification:
-
Aprotic Solvents (e.g., THF, Diethyl Ether, Toluene): Dry by refluxing over a suitable drying agent (e.g., sodium/benzophenone ketyl) followed by distillation into a flame-dried flask under an inert atmosphere.
-
Halogenated Solvents: These are incompatible with alkali metals. Dry by stirring over calcium hydride (CaH₂) or phosphorus pentoxide (P₄O₁₀) for several hours, followed by distillation.
-
-
Reagent Drying:
-
Liquid Reagents: Dry over activated molecular sieves (3Å or 4Å, activated by heating under vacuum).
-
Solid Reagents: Dry in a vacuum oven or a desiccator over a strong desiccant (e.g., P₄O₁₀).
-
-
Storage: Store all dried solvents and reagents over activated molecular sieves in sealed containers (e.g., Schlenk flasks or Sure/Seal™ bottles) under an inert atmosphere.
Protocol 2: Setting up an Anhydrous Reaction
-
Assembly: Assemble the flame-dried glassware while hot and immediately place it under a positive pressure of dry inert gas.
-
Atmosphere: Maintain the inert atmosphere throughout the entire experiment, including reagent transfers and monitoring. Use Schlenk line techniques or a glovebox.[9]
-
Reagent Transfer: Transfer all liquids using oven-dried syringes or cannulas. Transfer solids quickly in a glovebox or under a strong counter-flow of inert gas.
-
Sealing: Use high-quality rubber septa for reagent addition ports. For long-term reactions, consider using glass stoppers or threaded caps with PTFE liners.
Protocol 3: Advanced Moisture Quantification via 19F-NMR Aquametry
For reactions that are exquisitely sensitive to trace moisture, Karl Fischer titration may be cumbersome. A highly sensitive alternative is 19F-NMR aquametry, which can detect water at the µg level.[8][9] This method is based on the quantitative reaction of water with a reagent cocktail to produce a fluorine-containing species that is easily detected by 19F-NMR.
Objective: To accurately measure trace water content in a 1 mL organic solvent sample.
Materials:
-
Tetrabutylammonium fluoride (TBAF)
-
Iodosobenzene diacetate (PhI(OAc)₂)
-
Tetrabutylammonium tetrafluoroborate (TBABF₄) as an internal standard
-
Anhydrous NMR solvent (e.g., CD₃CN)
-
NMR tube fused to a sealable vial
Procedure:
-
Sample Prep (in a glovebox): a. To a specialized NMR tube-vial, add PhI(OAc)₂, TBAF, and a known quantity of TBABF₄ (internal standard). b. Add 1.0 mL of the solvent to be tested. c. Seal the vessel tightly.
-
Reaction: The reagents react with any water present to quantitatively form the bifluoride ion (HF₂⁻).
-
NMR Acquisition: a. Acquire a baseline ¹⁹F NMR spectrum. b. The signal for the internal standard (TBABF₄) and the newly formed bifluoride ion (TBAHF₂) will be visible and well-resolved.
-
Quantification: The concentration of water is determined by comparing the integration of the TBAHF₂ signal to the integration of the known amount of the TBABF₄ internal standard.[8] This method offers higher sensitivity than coulometric Karl Fischer titration and is ideal for preparing samples in an inert atmosphere.[9]
Table 2: Comparison of Moisture Detection Methods
| Method | Principle | Sensitivity | Advantages | Disadvantages |
| Karl Fischer Titration | Titration with an iodine-based reagent that reacts stoichiometrically with water. | ppm to % level | Well-established, accurate for a wide range of samples.[10] | Requires specialized equipment, can be sensitive to side reactions, sample handling can introduce errors.[8][10] |
| 19F-NMR Aquametry | Chemical reaction of water to form a ¹⁹F-containing species, quantified by NMR against an internal standard. | ppb to ppm level (sub-µg) | Extremely sensitive, compatible with inert atmosphere work, no complex calibration needed.[8][9] | Requires NMR access, reagent cocktail is incompatible with some functional groups (e.g., enolizable ketones).[9] |
| Gas Chromatography (GC) | Separation and detection of water using a thermal conductivity detector (TCD). | ppm level | Can be automated, relatively fast. | Requires careful column selection, may not be suitable for non-volatile samples.[10] |
References
- Sun, H., & DiMagno, S. G. (2010). A Method for Detecting Water in Organic Solvents. NIH Public Access, 2(11), 1272–1275. [Link]
- Request PDF. (n.d.). A Method for Detecting Water in Organic Solvents.
- MDPI. (n.d.). A Reaction-Based Approach to Colorimetric Detection of Organic Analytes in Water Using a Chlorine-Containing Carbocyanine Dye and Hypochlorite. [Link]
- USGS Publications Warehouse. (n.d.).
- NIST WebBook. (n.d.). This compound. [Link]
- Cheméo. (n.d.). This compound. [Link]
- PubChem. (n.d.). 2-Chloro-1,1,2-trifluoroethyl methyl ether. [Link]
- OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry. [Link]
- Organic Syntheses. (n.d.). Procedure for [1-(Methoxymethylcarbamoyl)ethyl] phosphonic acid bis-(2,2,2-trifluoroethyl) ester. [Link]
- Reddit. (2021, June 10).
- PubChem. (n.d.). This compound. [Link]
- ResearchGate. (n.d.).
- Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]
- Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
- MDPI. (n.d.).
- Organic Syntheses. (n.d.). 1-benzyloxymethoxy-1-hexyne. [Link]
Sources
- 1. id.cic.edu.my [id.cic.edu.my]
- 2. tvworldwide.com [tvworldwide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [webbook.nist.gov]
- 5. chemeo.com [chemeo.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-1,1,2-trifluoroethyl ethyl ether
Welcome to the technical support center for 2-Chloro-1,1,2-trifluoroethyl ethyl ether (CAS 310-71-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects on the reactivity of this versatile fluorinated ether. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to ensure the success and reproducibility of your experiments.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly for the introduction of the fluoroethyl ether moiety into pharmaceuticals and agrochemicals.[1][2] Its reactivity is primarily centered around the carbon-chlorine bond, which can undergo nucleophilic substitution and elimination reactions. The presence of fluorine atoms on both the α and β carbons significantly influences the electron density and bond strengths within the molecule, making solvent choice a critical parameter in controlling reaction outcomes.
This guide will help you understand how to manipulate solvent properties to favor desired reaction pathways, troubleshoot unexpected results, and optimize your reaction conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low Yield of Nucleophilic Substitution Product and Formation of an Elimination Byproduct
Question: I am attempting a nucleophilic substitution on this compound using sodium methoxide in methanol, but I'm observing a low yield of the desired ether product and the formation of a significant amount of an alkene byproduct. What is happening and how can I fix it?
Answer:
This is a classic case of competing elimination (E2) and substitution (SN2) reactions. The methoxide ion is a strong nucleophile but also a strong base. In a polar protic solvent like methanol, the methoxide can readily abstract a proton from the carbon adjacent to the chlorine, leading to the formation of 1,2-difluoro-1-ethoxy ethylene.
Causality Explained:
-
The Role of the Base/Nucleophile: Methoxide (CH₃O⁻) is a "hard" and relatively small base, which can favor proton abstraction (elimination) over nucleophilic attack at the sterically hindered carbon bearing the chlorine.
-
The Influence of the Solvent: Polar protic solvents, like methanol, can solvate the nucleophile through hydrogen bonding. This "caging" effect can hinder its ability to attack the electrophilic carbon, making it more likely to act as a base and abstract a proton from the less hindered beta-position.[3]
Solutions and Optimization:
-
Change the Solvent: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents will still dissolve the sodium methoxide but will not form a strong hydrogen-bonding network around the methoxide ion. This leaves the nucleophile "naked" and more reactive towards the electrophilic carbon, favoring the SN2 pathway.[1][4]
-
Use a Weaker Base: If possible, consider using a less basic nucleophile. For example, if the goal is to introduce a different alkoxy group, using the corresponding alcohol under neutral or slightly acidic conditions might favor substitution, although the reaction will likely be much slower and may proceed via an SN1-like mechanism if the carbocation is sufficiently stabilized.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running your reaction at a lower temperature can help to disfavor the elimination pathway.
Troubleshooting Workflow:
Caption: Troubleshooting low substitution yield.
Issue 2: Reaction is Extremely Slow or Does Not Proceed
Question: I am trying to perform a substitution reaction with a neutral, weakly basic nucleophile in a nonpolar solvent (like hexane or toluene), but the reaction is not proceeding. Why is this happening?
Answer:
This issue stems from a combination of a poor nucleophile and an inappropriate solvent choice for what is likely an SN1 or slow SN2 reaction.
Causality Explained:
-
SN1 Pathway: For an SN1 reaction to occur, the C-Cl bond must ionize to form a carbocation intermediate. This step is highly energy-intensive and is only feasible if the resulting carbocation is stabilized and the leaving group is well-solvated. Nonpolar solvents are incapable of stabilizing the charged transition state and the carbocation intermediate, thus preventing the SN1 pathway.[5]
-
SN2 Pathway: A weak, neutral nucleophile will have very low reactivity in an SN2 reaction. Polar aprotic solvents are generally preferred for SN2 reactions as they can enhance the nucleophilicity of anionic nucleophiles.[4][6] In a nonpolar solvent, the reactants may not even be sufficiently soluble to react.
Solutions and Optimization:
-
Increase Solvent Polarity: To facilitate an SN1-type reaction, a polar protic solvent such as water, ethanol, or a mixture of these with a co-solvent is necessary. These solvents can stabilize the forming carbocation and solvate the departing chloride ion.[5]
-
For an SN2 Reaction with a Weak Nucleophile: If an SN2 reaction is desired, a polar aprotic solvent like DMF or DMSO should be used. While these solvents are ideal for anionic nucleophiles, they can still offer a significant rate enhancement for neutral nucleophiles compared to nonpolar solvents.
-
Increase Temperature: Increasing the reaction temperature will increase the rate of both SN1 and SN2 reactions. However, be mindful that this can also promote competing elimination reactions.
Solvent Selection Logic:
Caption: Solvent selection for slow reactions.
Frequently Asked Questions (FAQs)
Q1: Which type of reaction, SN1 or SN2, is more likely for this compound?
A1: The structure of this compound (a secondary halide) suggests that both SN1 and SN2 mechanisms are possible, and the dominant pathway is highly dependent on the reaction conditions.
-
SN2 is favored by: Strong, anionic nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO).[1][4]
-
SN1 is favored by: Weak, neutral nucleophiles (solvolysis) and polar protic solvents (e.g., water, alcohols).[1][4][5]
The electron-withdrawing fluorine atoms on the β-carbon will destabilize a potential carbocation at the α-carbon, which would disfavor the SN1 pathway. Conversely, the fluorine on the α-carbon provides some steric hindrance, which can slow down the SN2 attack. Therefore, careful control of the solvent and nucleophile is crucial.
Q2: How does the choice of solvent affect the ratio of substitution to elimination products?
A2: The solvent plays a critical role in determining the substitution-to-elimination ratio.
| Solvent Type | Effect on Substitution/Elimination Ratio | Rationale |
| Polar Protic | Favors Elimination (E2) and SN1 | Solvates and "cages" strong nucleophiles, hindering their attack at carbon and promoting their basicity. Stabilizes carbocation intermediates for SN1/E1 pathways.[3] |
| Polar Aprotic | Favors Substitution (SN2) | Poorly solvates anionic nucleophiles, making them more "naked" and reactive towards the electrophilic carbon.[4][6] |
| Nonpolar | Generally poor for both, but may slightly favor Elimination with strong, bulky bases | Low solubility of ionic nucleophiles. Does not stabilize charged intermediates. |
Q3: Can this compound be used as a solvent itself?
A3: Yes, this compound is known to be an effective solvent for various organic compounds and is used in organic synthesis for this purpose.[1][2] It can be considered a polar aprotic solvent, though its polarity is moderate. Its use as a solvent would be suitable for reactions where it is unreactive under the given conditions.
Q4: Are there any specific safety precautions I should take when working with different solvents with this compound?
A4: Always consult the Safety Data Sheet (SDS) for this compound and any solvents you are using. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Being aware of the flammability and toxicity of the solvents. For example, DMF and DMSO have specific health hazards and can facilitate skin absorption of other chemicals.
Experimental Protocol: Nucleophilic Substitution with Sodium Azide
This protocol provides a general procedure for a reaction where solvent choice is critical.
Objective: To synthesize 2-azido-1,1,2-trifluoroethyl ethyl ether via an SN2 reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add sodium azide (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMF via syringe. Stir the suspension.
-
Substrate Addition: Add this compound (1.0 equivalent) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor the progress by TLC or GC analysis.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Extraction: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by distillation or column chromatography as needed.
Rationale for Solvent Choice: DMF is a polar aprotic solvent that readily dissolves the sodium azide and promotes the SN2 reaction by leaving the azide anion highly nucleophilic. Using a protic solvent like ethanol would significantly increase the amount of elimination byproduct.
References
- Chem-Impex. (n.d.). This compound.
- Chem-Impex. (n.d.). This compound.
- LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- Chem-Impex. (n.d.). 2-Chloro-1,1,2-trifluoroethyl methyl ether.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 65–79. [Link]
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I.
- Chemistry Stack Exchange. (2019, May 7). Why do polar aprotic solvents favour SN2 over E2?
- Organic Chemistry Class Notes. (n.d.). Alkyl Halide Reactions: Substitutions & Eliminations.
- D'Souza, M. J., & Kevill, D. N. (2013). Kinetic studies that evaluate the solvolytic mechanisms of allyl and vinyl chloroformate esters. International Journal of Molecular Sciences, 14(4), 7284–7303. [Link]
- LibreTexts. (2019, September 3). 6.19: Comparing Substitution and Elimination Reactions. Chemistry LibreTexts.
- Chad's Prep. (n.d.). Distinguishing Between Substitution & Elimination Reactions.
- D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC.
- LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts.
- Eger, E. I., et al. (1997). Polyhalogenated methyl ethyl ethers: solubilities and anesthetic properties. Anesthesia & Analgesia, 85(1), 146-152. [Link]
- NIST. (n.d.). (2-chloro-1,1,2-trifluoroethyl) methyl ether. NIST Chemistry WebBook.
- PubChem. (n.d.). 2-Chloro-1,1,2-trifluoroethyl methyl ether.
- PubMed. (n.d.). LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters.
- Royal Society of Chemistry. (n.d.). Solvent effects on the hydrodeoxygenation of propanoic acid over Pd(111) model surfaces. Green Chemistry.
Sources
- 1. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 2. users.wfu.edu [users.wfu.edu]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
overcoming low reactivity of 2-Chloro-1,1,2-trifluoroethyl ethyl ether in specific transformations
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-1,1,2-trifluoroethyl ethyl ether (CAS 310-71-4). This versatile fluorinated building block holds significant potential in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] However, its unique structure, featuring both a chlorine and multiple fluorine atoms, presents a distinct reactivity profile that can be challenging to navigate. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the C-Cl bond, often leading to lower than expected reaction rates in standard transformations.
This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome the hurdles associated with the low reactivity of this compound in key synthetic transformations. By understanding the underlying mechanistic principles, you can rationally design your experiments for optimal success.
Understanding the Core Challenge: The Influence of Fluorine
The primary obstacle in transformations involving this compound is the inherent low reactivity of the C-Cl bond. This is a direct consequence of the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This effect decreases the electron density around the carbon bearing the chlorine, making it less susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions. Furthermore, the C-F bonds are significantly stronger than the C-Cl bond and are generally unreactive under the conditions described below.[3][4]
This guide will focus on three key areas of transformation where this low reactivity is most commonly encountered:
-
Nucleophilic Substitution Reactions
-
Elimination Reactions (Dehydrochlorination)
-
Metal-Catalyzed Cross-Coupling Reactions
Section 1: Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental transformation for introducing a wide range of functional groups. However, with this compound, forcing these reactions to proceed efficiently requires careful consideration of the reaction parameters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nucleophilic substitution reaction with an alkoxide is not proceeding to completion, even at elevated temperatures. What can I do?
A1: This is a common issue stemming from the reduced electrophilicity of the carbon-chlorine bond. Here’s a breakdown of potential solutions:
-
Increase Nucleophile Strength: Simple alkoxides may not be sufficiently reactive. Consider using a stronger, less-hindered nucleophile. For instance, if using sodium ethoxide, switching to sodium methoxide might offer a slight rate enhancement due to reduced steric hindrance.
-
Solvent Choice is Critical: The choice of solvent can dramatically influence the reaction rate.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, or NMP are excellent choices as they can solvate the cation of the nucleophile salt, leaving the anionic nucleophile more "naked" and reactive. They also have high boiling points, allowing for higher reaction temperatures.
-
Phase-Transfer Catalysis: If your nucleophile is not readily soluble in an appropriate aprotic solvent, consider a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) in a biphasic system. This can facilitate the transport of the nucleophile to the substrate.
-
-
Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid can activate the C-Cl bond towards nucleophilic attack.[5][6][7] By coordinating to the chlorine atom, the Lewis acid can increase the electrophilicity of the carbon center.
| Parameter | Standard Conditions | Recommended Modification for Low Reactivity | Rationale |
| Nucleophile | Sodium or Potassium Alkoxide | Stronger, less-hindered alkoxides; consider additives. | Overcomes the reduced electrophilicity of the C-Cl bond. |
| Solvent | Alcohols (e.g., Ethanol) | Polar Aprotic (DMF, DMSO, NMP) | Enhances nucleophilicity by solvating the counter-ion. |
| Temperature | Reflux in alcohol | 100-150 °C (in a high-boiling solvent) | Provides the necessary activation energy for the reaction. |
| Additives | None | Catalytic Lewis Acid (e.g., ZnCl₂, Sc(OTf)₃) | Activates the C-Cl bond towards nucleophilic attack. |
Proposed Workflow for Optimizing Nucleophilic Substitution
Caption: A decision-making workflow for troubleshooting low-yielding nucleophilic substitution reactions.
Section 2: Elimination Reactions (Dehydrochlorination)
The formation of a double bond via the elimination of HCl (dehydrochlorination) from this compound can be a valuable synthetic route to fluorinated alkenes. However, the acidity of the proton on the adjacent carbon is influenced by the fluorine atoms, and forcing the elimination requires strong bases.
Frequently Asked Questions (FAQs) & Troubleshooting
Q2: I am attempting a dehydrochlorination using potassium hydroxide in ethanol, but the reaction is sluggish and incomplete. How can I improve the yield of the alkene?
A2: Standard conditions for dehydrochlorination are often insufficient for this substrate. Here are key factors to consider for driving the reaction to completion:
-
Base Strength and Steric Hindrance: A strong, sterically hindered base is often necessary to favor elimination over substitution. Potassium tert-butoxide (t-BuOK) is an excellent choice as its bulkiness disfavors nucleophilic attack.
-
Solvent Considerations: The solvent should be compatible with the strong base and ideally have a high boiling point to allow for heating. Anhydrous tetrahydrofuran (THF) or dioxane are good options when using t-BuOK.
-
Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier. Refluxing in THF (boiling point ~66 °C) or dioxane (boiling point ~101 °C) is a good starting point.
-
Anhydrous Conditions: It is crucial to perform the reaction under anhydrous conditions, as strong bases like t-BuOK will readily react with any water present, reducing their effectiveness.
| Parameter | Standard Conditions | Recommended Modification for Low Reactivity | Rationale |
| Base | KOH in Ethanol | Potassium tert-butoxide (t-BuOK) | A strong, sterically hindered base favors elimination. |
| Solvent | Ethanol | Anhydrous THF or Dioxane | Compatible with strong bases and allows for higher temperatures. |
| Temperature | Reflux in Ethanol (~78 °C) | Reflux in THF or Dioxane (66-101 °C) | Provides sufficient energy for the elimination to occur. |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Prevents reaction of the strong base with atmospheric moisture. |
Proposed Experimental Protocol for Dehydrochlorination
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous THF or dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.5 - 2.0 eq) portion-wise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Section 3: Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. However, the low reactivity of the C-Cl bond in this compound makes oxidative addition to the metal center (a key step in the catalytic cycle) challenging. Overcoming this requires careful selection of the catalyst system.
Frequently Asked Questions (FAQs) & Troubleshooting
Q3: My Suzuki-Miyaura coupling reaction between this compound and an arylboronic acid is not working with standard Pd(PPh₃)₄. What catalyst system should I try?
A3: Standard palladium catalysts are often not active enough for the oxidative addition of electron-deficient alkyl chlorides. Here’s a guide to improving your chances of success:
-
Embrace Nickel Catalysis: Nickel catalysts are generally more effective than palladium for the activation of less reactive C-Cl bonds, especially in alkyl halides.[5] Consider using a Ni(II) precatalyst like NiCl₂(dme) or NiCl₂(PCy₃)₂ with a suitable ligand.
-
Ligand Choice is Paramount: For both nickel and palladium catalysis, the use of electron-rich and bulky phosphine ligands is crucial. These ligands stabilize the low-valent metal center and promote the challenging oxidative addition step.
-
For Nickel: Ligands such as tricyclohexylphosphine (PCy₃) or bulky N-heterocyclic carbenes (NHCs) have shown promise in similar systems.
-
For Palladium: Buchwald or Fu have developed a range of highly effective biarylphosphine ligands (e.g., SPhos, XPhos) that are designed to activate unreactive chlorides.[8][9][10]
-
-
Base and Solvent System: The choice of base and solvent is also critical for a successful Suzuki coupling.
-
Bases: Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.
-
Solvents: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is typically used. The water is essential for the transmetalation step.[11]
-
-
Consider Alternative Boron Reagents: If your boronic acid is prone to decomposition (protodeboronation), consider using a more stable boronic ester, such as a pinacol ester.[1]
Troubleshooting Low-Yielding Cross-Coupling Reactions
Caption: A systematic approach to troubleshooting underperforming metal-catalyzed cross-coupling reactions.
Proposed General Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling
-
In a glovebox, to a reaction vial, add the arylboronic acid (1.5 eq), a strong base (e.g., K₃PO₄, 3.0 eq), the nickel precatalyst (e.g., NiCl₂(dme), 5-10 mol%), and the ligand (e.g., PCy₃, 10-20 mol%).
-
Add a suitable anhydrous solvent (e.g., dioxane or toluene).
-
Add this compound (1.0 eq).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Disclaimer: The protocols and troubleshooting advice provided in this guide are intended as a starting point for experienced synthetic chemists. All reactions should be carried out with appropriate safety precautions in a well-ventilated fume hood. It is highly recommended to perform small-scale test reactions to optimize conditions for your specific substrates.
References
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
- Corey, E. J., & Cheng, X. M. (1989). The logic of chemical synthesis. John Wiley & Sons.
- Duan, X., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Molecules, 27(5), 1665. [Link]
- Danish, M. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642-13643. [Link]
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Jeffery, T. (1996). Recent improvements and developments in the Heck reaction. Tetrahedron, 52(30), 10113-10130. [Link]
- Li, X., Gao, X., He, C. Y., & Zhang, X. (2021). Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. Organic letters, 23(4), 1400–1405. [Link]
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki-Miyaura Coupling.
- Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic Carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(25), 10515-10518.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
- Pearson Education. (n.d.). Dehydrohalogenation Explained: Definition, Examples, Practice & Video Lessons.
- Reddit. (2022). Struggling with Suzuki Reaction.
- Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
- ResearchGate. (2018). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
- Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling.
- Sharpless, W. D. (2018). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Letters, 20(17), 5348-5351. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Wikipedia. (n.d.). Dehydrohalogenation.
- Wikipedia. (n.d.). Heck reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Zhang, Y., et al. (2013). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Alkenylboronic Acids with Low E/Z Isomerization. The Journal of Organic Chemistry, 78(12), 6147-6153.
- Cheméo. (n.d.). This compound.
- Quora. (2019). Why it is the C-Cl bond and not the C-F bond in CFCs that is disrupted in the stratosphere?.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Quora. (2017). Which is stronger, the covalent bond C-F or C-CL? Why?.
- National Institute of Standards and Technology. (n.d.). This compound.
- University of Wisconsin-Madison Chemistry. (2025). Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2).
- Chemistry LibreTexts. (2022). 8.9: Nucleophilic substitution in the Lab.
- Chemistry LibreTexts. (2022). 4.16: Nucleophilic Substitution in Synthesis - Alcohols and Ethers.
- Chemistry LibreTexts. (2019). 7.6.1. Elimination of Alkyl Halides.
- The Doyle Group - UCLA. (2023). Nucleophilic Fluorination.
- ACS Publications. (2024). Iron-Catalyzed Activation of Carbon–Halogen Bonds.
- MDPI. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- NIH. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.
- Myers, A. (n.d.). The Heck Reaction.
- NIH. (n.d.). C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling.
- ACS Publications. (n.d.). Reaction Design for Nucleophilic Fluorination with Chiral Lewis Base Catalysts.
- ResearchGate. (n.d.). Fluorous Lewis acids and phase transfer catalysts.
- MDPI. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- University of Rochester. (n.d.). Experiment 7 — Nucleophilic Substitution.
- YouTube. (2016). Dehydrohalogenation Of Alkyl Halides Reaction Mechanism - E1 & E2.
- Allen. (n.d.). Dehydrohalogenation Of Alkyl Fluoride.
- ResearchGate. (n.d.). The common electrophilic and nucleophilic fluorinating reagents used....
- PubMed Central. (2024). C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions.
- ResearchGate. (n.d.). The bond strength and cross-coupling reaction via C–F cleavage. a Bond dissociation energies (BDEs).
- Chem-Station Int. Ed. (2014). Sonogashira-Hagiwara Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- University of Rochester. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. reddit.com [reddit.com]
- 4. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 5. Reaction Design for Nucleophilic Fluorination with Chiral Lewis Base Catalysts [acswebcontent.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Validation of 2-Chloro-1,1,2-trifluoroethyl ethyl ether (Isoflurane) Purity
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical agents is of paramount importance. This guide provides an in-depth comparison of analytical methodologies for the validation of 2-Chloro-1,1,2-trifluoroethyl ethyl ether, known in the pharmaceutical field as Isoflurane.[1][2] The following sections will delve into the established analytical techniques, offering insights into their principles, experimental protocols, and comparative performance based on experimental data. This document is structured to provide a comprehensive understanding of the causality behind experimental choices and to serve as a self-validating system for the described protocols.
Introduction to Isoflurane and the Imperative of Purity
Isoflurane is a halogenated ether widely used as an inhalational anesthetic for inducing and maintaining general anesthesia.[2][3] Its physicochemical properties, including its nonflammable nature and stable liquid state at room temperature, contribute to its clinical utility.[3][4] The United States Pharmacopeia (USP) mandates that Isoflurane must contain not less than 99.9 percent of C3H2ClF5O, underscoring the critical need for high purity.[1] The presence of impurities, which can arise from the synthesis process or degradation, may impact the safety and efficacy of the anesthetic.[2] Therefore, robust and validated analytical methods are essential for quality control in the pharmaceutical industry.
Gas Chromatography (GC): The Cornerstone of Isoflurane Purity Analysis
Gas chromatography (GC) stands as the primary and most powerful technique for the separation and quantification of volatile compounds like Isoflurane and its potential impurities.[2][5] Its high resolution and sensitivity make it the method of choice for detecting and quantifying trace-level related substances.
Principle of Gas Chromatography
GC separates components of a mixture based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support within a column) and a mobile phase (an inert gas, such as helium or nitrogen). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation. A flame ionization detector (FID) is commonly employed for the analysis of organic compounds like Isoflurane, as it offers high sensitivity.
Comparative Analysis of GC Methods
The selection of the GC column is a critical parameter that dictates the separation efficiency. Below is a comparison of two commonly used capillary columns for Isoflurane analysis.
| Parameter | Method A: Non-Polar Column (e.g., DB-1, HP-1) | Method B: Mid-Polar Column (e.g., DB-624, ZB-624) |
| Stationary Phase | 100% Dimethylpolysiloxane | 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane |
| Separation Principle | Primarily by boiling point | By boiling point and polarity differences |
| Typical Impurities Resolved | Volatile organic compounds, residual solvents | Halogenated impurities, related compounds |
| Advantages | Robust, long lifetime | Better resolution for polar impurities |
| Disadvantages | May not resolve structurally similar isomers | More susceptible to degradation from oxygen and water |
Experimental Protocol: GC-FID for Isoflurane Purity
This protocol is a representative example and should be validated according to ICH Q2(R1) guidelines for its intended use.[6][7]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: Zebron ZB-624 (30 m x 0.32 mm ID, 1.80 µm film thickness) or equivalent[8]
-
Autosampler
Reagents and Materials:
-
Helium (carrier gas), Hydrogen (FID fuel), Air (FID oxidant)
-
Isoflurane Related Compound A and B Reference Standards (USP)[1][11][12]
-
Diluent: Typically, the sample is analyzed neat or diluted in a suitable solvent if necessary.
Chromatographic Conditions:
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: 40°C (hold for 5 minutes), ramp to 180°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas Flow Rate: 2.0 mL/min (Helium)
-
Injection Volume: 1.0 µL
-
Split Ratio: 50:1
System Suitability: Prepare a system suitability solution containing Isoflurane and known impurities (e.g., Isoflurane Related Compounds A and B) at appropriate concentrations. The resolution between Isoflurane and the critical impurity pair should be not less than 1.5. The relative standard deviation for replicate injections of the Isoflurane peak should be not more than 2.0%.
Sample Preparation: The Isoflurane sample is typically analyzed directly without dilution.
Data Analysis: The purity of Isoflurane is determined by area normalization. The percentage of each impurity is calculated by dividing the peak area of the impurity by the total area of all peaks and multiplying by 100. The assay of Isoflurane is calculated by subtracting the sum of the percentages of all impurities from 100%.
Workflow for GC-Based Purity Validation
Caption: Workflow for Isoflurane Purity Validation by Gas Chromatography.
Spectroscopic Methods: Orthogonal Techniques for Identity and Purity Confirmation
While GC is the workhorse for purity determination, spectroscopic methods provide complementary and essential information, particularly for identification and the detection of certain types of impurities.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule.
Application in Isoflurane Validation:
-
Identification: The primary use of IR spectroscopy for Isoflurane is for identity confirmation.[1] The IR spectrum of the sample must match that of a reference standard.[1]
-
Quantitative Analysis: While less common than GC for purity, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy has been explored for the quantitative determination of Isoflurane.[5][13] This can be a rapid alternative for assay determination.[4]
Experimental Protocol: ATR-FTIR for Isoflurane Identification
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Apply a small drop of the Isoflurane sample directly onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Compare the resulting spectrum with the spectrum of the Isoflurane reference standard obtained under the same conditions.
Other Supporting Analytical Tests
Pharmacopeial monographs also specify several other tests to ensure the quality of Isoflurane. These tests are designed to control specific impurities and physical properties.
| Test | Methodology | Purpose | Typical Limit (USP) |
| Limit of Fluoride | Ion-Selective Electrode | To control the level of inorganic fluoride, a potential degradation product. | Not more than 10 ppm |
| Water Content | Karl Fischer Titration (Method I 921) | To control the amount of water, which can contribute to degradation. | Not more than 0.10% |
| Nonvolatile Residue | Evaporation and Gravimetry | To limit the amount of non-volatile impurities. | Not more than 2.0 mg per 10 mL |
| Refractive Index | Refractometry | A physical constant that can indicate the presence of impurities. | Between 1.2990 and 1.3005 at 20°C |
| Acidity or Alkalinity | Titration | To ensure the absence of acidic or basic impurities. | Neutral to litmus paper |
Table based on information from the USP monograph for Isoflurane.[1]
Method Validation According to ICH Guidelines
All analytical methods used for the release of pharmaceutical products must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][14] This ensures that the method is suitable for its intended purpose.
Key Validation Parameters
The following parameters must be evaluated during method validation:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6][15]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of test results obtained by the method to the true value.[15][16]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6][15]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15][16]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Logical Flow of Analytical Method Validation
Caption: Logical flow for the validation of an analytical method as per ICH guidelines.
Comparative Summary and Recommendations
| Analytical Method | Primary Application | Strengths | Limitations |
| Gas Chromatography (GC-FID) | Purity and Impurity Quantification | High resolution, high sensitivity, quantitative | Requires volatile and thermally stable analytes |
| Infrared (IR) Spectroscopy | Identification | Rapid, non-destructive, provides structural information | Low sensitivity for minor components, not ideal for complex mixtures |
| Karl Fischer Titration | Water Content Determination | Accurate and precise for water quantification | Specific for water, requires specialized equipment |
| Ion-Selective Electrode | Fluoride Limit Test | Sensitive and selective for fluoride ions | Requires careful calibration and sample preparation |
Recommendations for a Comprehensive Validation Strategy:
-
Primary Method: Utilize a validated high-resolution Gas Chromatography method with FID detection as the primary tool for determining the purity of Isoflurane and for quantifying related substances.
-
Orthogonal Method for Identity: Employ Infrared Spectroscopy for unambiguous identification of Isoflurane.
-
Specific Impurity Tests: Incorporate the specific tests outlined in the relevant pharmacopeia (e.g., USP, Ph. Eur.) to control for impurities such as water, fluoride, and non-volatile residues.
-
Full Method Validation: Ensure that all analytical methods are fully validated in accordance with ICH Q2(R1) guidelines to guarantee the reliability and accuracy of the results.
By implementing a multi-faceted analytical approach that combines the strengths of chromatography and spectroscopy, and by adhering to rigorous validation standards, researchers and drug development professionals can confidently ensure the purity, quality, and safety of Isoflurane.
References
- USP Monographs: Isoflurane - USP29-NF24.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Isoflurane-impurities - Pharmaffiliates.
- Isoflurane Impurities and Related Compound - Veeprho.
- Headspace gas chromatography-mass spectrometry analysis of isoflurane enantiomers in blood samples after anesthesia with the racemic mixture - PubMed.
- Quality Guidelines - ICH.
- ICH Q2 Analytical Method Validation | PPTX - Slideshare.
- ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Isoflurane EP Impurity C | CAS 32778-08-8 - Veeprho.
- Isoflurane - OSHA.
- Establishing Cartridge Change Schedules for Anesthetic Gases (Isoflurane, Sevoflurane) - 3M.
- Isoflurane | PDF | Gas Chromatography | Analytical Chemistry - Scribd.
- Determination of sevoflurane and isopropyl alcohol in exhaled breath by thermal desorption gas chromatography–mass spectrometry for exposure assessment of hospital staff | Request PDF - ResearchGate.
- Sevoflurane: Impurities and stability testing - World Siva Congress.
- Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method - NIH.
- Quantitative trace gas analysis of the anesthetic isoflurane using the FT-IR gas analyzer MATRIX II-MG5 - Bruker.
- MONOGRAPHS (USP).
- Product Monograph - Isoflurane USP - Fresenius Kabi.
- isoflurane, USP - [Product Monograph Template - Standard].
- (PDF) Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method - ResearchGate.
- Validation of a HS–GC–FID Method for the Quantification of Sevoflurane in the Blood, Urine, Brain and Lungs for Forensic Purposes - MDPI.
- ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES.
- Analytical method validation: A brief review.
Sources
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. veeprho.com [veeprho.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. bruker.com [bruker.com]
- 5. Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. mdpi.com [mdpi.com]
- 9. Isoflurane EP Reference Standard CAS 26675-46-7 Sigma Aldrich [sigmaaldrich.com]
- 10. Isoflurane European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. store.usp.org [store.usp.org]
- 13. researchgate.net [researchgate.net]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 15. wjarr.com [wjarr.com]
- 16. asean.org [asean.org]
A Comparative Guide to Fluorinated Ether Anesthetics: Evaluating 2-Chloro-1,1,2-trifluoroethyl ethyl ether in the Context of Modern Inhalational Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern anesthesia, the selection of an appropriate inhalational agent is paramount to ensuring patient safety and optimizing surgical outcomes. Fluorinated ethers have long been the cornerstone of this field, offering a favorable balance of potency, rapid onset and recovery, and metabolic stability. This guide provides a comprehensive comparison of 2-Chloro-1,1,2-trifluoroethyl ethyl ether with established fluorinated ether anesthetics such as Sevoflurane, Desflurane, and Isoflurane.
While this compound is recognized for its applications as a solvent and in chemical synthesis, its potential as an anesthetic agent remains largely unexplored in publicly available scientific literature.[1][2] This guide will, therefore, leverage established structure-activity relationships to frame a theoretical consideration of its anesthetic properties alongside a data-driven comparison of the clinically established agents.[3][4]
The Evolution of Inhaled Anesthetics: A Journey Toward Precision and Safety
The history of anesthesia is a testament to the relentless pursuit of compounds that can induce a reversible state of unconsciousness with minimal physiological disruption.[5][6] Early agents like diethyl ether, while groundbreaking, were hampered by flammability and undesirable side effects.[7] The advent of halogenation, particularly fluorination, marked a significant turning point, leading to the development of nonflammable agents with improved pharmacokinetic and pharmacodynamic profiles.[8][9] The introduction of agents like Halothane, and subsequently the fluorinated ethers Isoflurane, Desflurane, and Sevoflurane, has allowed for greater control over the depth of anesthesia and faster recovery times.[10]
Physicochemical Properties: The Foundation of Anesthetic Behavior
The clinical performance of an inhaled anesthetic is intrinsically linked to its fundamental physicochemical properties. Key parameters such as molecular weight, boiling point, vapor pressure, and partition coefficients dictate the agent's uptake, distribution, and elimination from the body.
| Property | This compound | Sevoflurane | Desflurane | Isoflurane |
| Molecular Weight ( g/mol ) | 162.54[11] | 200.05[12] | 168.04[13] | 184.5[9] |
| Boiling Point (°C) | 88[11] | 58.6[12] | 22.8[13] | 48.5[9] |
| Vapor Pressure (mmHg at 20°C) | Not Available | 157[12] | 669[13] | 238[9] |
| Blood/Gas Partition Coefficient | Not Available | 0.69[12] | 0.42[13] | 1.4[9] |
| Oil/Gas Partition Coefficient | Not Available | 50[3] | 19[13] | 98[9] |
| Minimum Alveolar Concentration (MAC, % in O₂) | Not Available | 2.05[12] | 6.0[13] | 1.15[9] |
Comparative Analysis of Anesthetic Performance
A direct experimental comparison of this compound with established anesthetics is not possible due to the absence of published data on its anesthetic potency and solubility. However, we can infer potential characteristics based on its structure and the known structure-activity relationships of fluorinated ethers.
Potency (Minimum Alveolar Concentration - MAC):
The MAC is a standard measure of anesthetic potency, representing the concentration of an inhaled agent in the alveoli that prevents movement in 50% of patients in response to a surgical stimulus. A lower MAC indicates higher potency. The potency of fluorinated ethers is influenced by factors such as molecular weight and the nature of halogen substitution.[3][4] Generally, increasing the size of the halogen atom at a specific position can increase potency.[3]
Given its structure, with a chlorine atom and a trifluoroethyl group, it is plausible that this compound possesses anesthetic properties. However, without experimental determination, its MAC value remains speculative.
Onset and Recovery (Blood/Gas Partition Coefficient):
The blood/gas partition coefficient is a critical determinant of the speed of induction and emergence from anesthesia. A lower coefficient signifies lower solubility in the blood, leading to a more rapid equilibration between the inspired and alveolar concentrations, and consequently, faster onset and recovery.
-
Desflurane , with the lowest blood/gas partition coefficient (0.42), offers the most rapid onset and recovery.[13]
-
Sevoflurane also has a low coefficient (0.69), contributing to its popularity for smooth and rapid induction, particularly in pediatric anesthesia.[12]
-
Isoflurane has a higher coefficient (1.4), resulting in a slower onset and recovery compared to the newer agents.[9]
The blood/gas partition coefficient of this compound is unknown. Its molecular structure, being a chlorinated and fluorinated ether, suggests it would have some degree of lipid and blood solubility, but its precise value and a definitive comparison of its kinetic profile are not possible.
Metabolism and Toxicity:
The extent of metabolism is a key factor in the safety profile of inhaled anesthetics. Metabolites can potentially lead to organ toxicity, particularly of the liver and kidneys. Modern fluorinated ethers are designed for minimal metabolism.
-
Desflurane is the least metabolized of the potent volatile anesthetics, with virtually no clinically significant breakdown products.[13]
-
Sevoflurane undergoes some metabolism (approximately 5%) by cytochrome P450 2E1 to produce inorganic fluoride ions.[12] While concerns have been raised about the potential for renal toxicity from fluoride ions and the formation of "Compound A" in the presence of carbon dioxide absorbents, extensive clinical use has demonstrated a strong safety record.[12]
-
Isoflurane is minimally metabolized (about 0.2%), with a very low risk of toxicity.[9]
The metabolic fate of this compound has not been extensively studied in the context of anesthesia. The presence of a chlorine atom could potentially influence its metabolic pathway and the nature of any resulting byproducts. Toxicological data for this compound primarily pertains to its use as a chemical intermediate and indicates potential for skin and eye irritation.[14] A thorough toxicological assessment would be imperative before any consideration for in vivo applications.
Experimental Methodologies for Anesthetic Evaluation
The determination of key anesthetic properties relies on well-established experimental protocols.
Determination of Minimum Alveolar Concentration (MAC):
The standard method for determining MAC involves the administration of a specific concentration of the anesthetic agent to a group of subjects (animal or human) and observing their motor response to a noxious stimulus.
Determination of Blood/Gas Partition Coefficient:
This is typically determined in vitro by equilibrating a known volume of blood with a known concentration of the anesthetic gas in a sealed container. The concentration of the anesthetic in both the blood and gas phases is then measured.
Conclusion: An Incomplete Picture with Avenues for Future Research
In the realm of fluorinated ether anesthetics, Sevoflurane, Desflurane, and Isoflurane represent well-characterized and clinically indispensable agents. Their performance profiles, underpinned by extensive experimental data, allow for their tailored use in a variety of surgical settings.
The case of this compound is one of unrealized potential in the anesthetic field. While its structural similarity to known anesthetics suggests it may possess relevant pharmacological activity, the conspicuous absence of empirical data on its MAC, blood/gas partition coefficient, and metabolic profile makes any direct comparison conjectural. Its established role as a chemical intermediate and solvent highlights its utility in other areas of chemical science.[1][2]
For researchers and drug development professionals, this compound represents an intriguing yet unvalidated candidate. The principles of structure-activity relationships in anesthetic design suggest that further investigation into its properties could be a worthwhile endeavor.[3][4] Should experimental data become available, a more definitive comparison of its performance against the current standards of care will be possible, potentially unveiling a new addition to the armamentarium of inhalational anesthetics.
References
- Structure–Property Relationships in Novel Series of Photoswitchable Local Anesthetic Ethercaine Derivatives: Emphasis on Biological and Photophysical Properties. (n.d.). MDPI.
- PubChem. (n.d.). 2-Chloro-1,1,2-trifluoroethyl methyl ether.
- Eger, E. I., et al. (1989). Halogenation and anesthetic potency. Anesthesia and Analgesia, 68(5), 599–602.
- Structure-Activity Relationships of Inhaled Anesthetics. (n.d.). ResearchGate.
- Xiong, J., et al. (2019). Fluorine-Containing Inhalation Anesthetics: Chemistry, Properties and Pharmacology. Current Medicinal Chemistry, 26(33), 6145–6162.
- Targ, A. G., et al. (1989). Halogenation and Anesthetic Potency. Anesthesia & Analgesia, 68(5), 599-602.
- US20160113887A1 - Halogenated ether compounds and methods of inducing anesthesia - Google Patents. (n.d.).
- Anesthetic potencies of isoflurane, halothane, and diethyl ether for various end points of anesthesia. (1988). Anesthesiology, 68(6), 878-882.
- Structure–Property Relationships in Novel Series of Photoswitchable Local Anesthetic Ethercaine Derivatives. (2022). Semantic Scholar.
- PubChem. (n.d.). This compound.
- Anesthetic and nonanesthetic halogenated volatile compounds have dissimilar activities on nicotinic acetylcholine receptor desensitization kinetics. (2001). Anesthesiology, 95(4), 999-1008.
- Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. (2021). ResearchGate.
- Terrell, R. C., et al. (1971). General anesthetics. 3. Fluorinated methyl ethyl ethers as anesthetic agents. Journal of Medicinal Chemistry, 14(6), 517-519.
- Interaction of fluorinated ether anesthetics with artificial membranes. (1977). Biochemistry, 16(16), 3681-3686.
- Historical Milestones in Anesthesia. (2022). IntechOpen.
- Anesthetic properties of a series of fluorinated compounds. II. Fluorinated ethers. (1960). Toxicology and Applied Pharmacology, 2(4), 374-378.
- Synthesis and biological activities of local anesthetics. (2019). Molecules, 24(24), 4495.
- Many ethers, including diethyl ether, are effective as general anesthetic.. (n.d.). Filo.
- The convulsant and anesthetic properties of cis-trans isomers of 1,2-dichlorohexafluorocyclobutane and 1,2-dichloroethylene. (2001). Anesthesia and Analgesia, 93(4), 937-942.
- Wikipedia. (n.d.). History of general anaesthesia.
- World Federation of Societies of Anaesthesiologists. (2025). Anaesthesia Across Continents: Historical Perspectives.
- Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Bis(2-Chloroethyl)Ether.
- Ether in the developing world: rethinking an abandoned agent. (2015). World Journal of Surgery, 39(10), 2375-2378.
- This compound. (n.d.). Google.
- IARC Publications. (1999). 2-CHLORO-1,1,1-TRIFLUOROETHANE.
- IARC. (1986). 2-Chloro-1,1,1-Trifluoroethane (IARC Summary & Evaluation, Volume 41, 1986).
- Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether. (1977). Environmental Health Perspectives, 21, 225-230.
- Electrochemical studies of the anaesthetic agent enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) in the presence of oxygen: Reaction with electrogenerated superoxide. (2003). ResearchGate.
- NIST. (n.d.). This compound.
- The Royal College of Anaesthetists. (n.d.). The History of Anaesthesia.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. id.cic.edu.my [id.cic.edu.my]
- 3. Halogenation and anesthetic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine-Containing Inhalation Anesthetics: Chemistry, Properties and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. History of general anesthesia - Wikipedia [en.wikipedia.org]
- 6. resources.wfsahq.org [resources.wfsahq.org]
- 7. Ether in the developing world: rethinking an abandoned agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHAPTER 2 Historical Milestones in Anesthesia | Anesthesia Key [aneskey.com]
- 9. Many ethers, including diethyl ether, are effective as general anesthetic.. [askfilo.com]
- 10. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [webbook.nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-Chloro-1,1,2-trifluoroethyl methyl ether | C3H4ClF3O | CID 9877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | 310-71-4 | TCI EUROPE N.V. [tcichemicals.com]
A Comparative Guide to Reagents for Trifluoroethoxylation: Navigating Alternatives to 2-Chloro-1,1,2-trifluoroethyl ethyl ether
In the landscape of modern pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The 2,2,2-trifluoroethoxy group (-OCH₂CF₃), in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and fine-tune the electronic properties of bioactive molecules. Historically, a variety of reagents have been employed to introduce this valuable functional group. This guide provides a comprehensive comparison of alternative reagents to 2-Chloro-1,1,2-trifluoroethyl ethyl ether for the synthesis of trifluoroethyl ethers, offering insights into their reactivity, scope, and practical application, supported by experimental data.
Introduction: The Role of this compound
This compound (CAS 310-71-4) is a fluorinated ether that has been utilized in organic synthesis, primarily as a solvent and as an intermediate for the introduction of fluorinated groups.[1][2] Its chemical structure, featuring a reactive chlorine atom, suggests its utility as an electrophile in nucleophilic substitution reactions for the formation of more complex fluorinated molecules.
The primary synthetic application of this reagent is envisioned through a Williamson-type ether synthesis, where an alkoxide or phenoxide nucleophile displaces the chloride ion to form a 1,1,2-trifluoro-2-ethoxyethyl ether. This transformation, however, must contend with potential side reactions, most notably elimination (dehydrochlorination), which would lead to the formation of 1,1,2-trifluoro-2-ethoxy-ethene. The electron-withdrawing fluorine atoms can influence the regioselectivity and efficiency of these competing pathways.
Due to a lack of extensive, publicly available experimental data on the performance of this compound in these transformations, this guide will focus on a comparative analysis with well-established and highly efficient alternative reagents.
The Alternatives: A Mechanistic Overview
The introduction of a trifluoroethyl group can be broadly approached in two ways: by employing a trifluoroethyl-containing electrophile that reacts with a nucleophile (e.g., an alcohol or phenol), or by using a trifluoroethoxide nucleophile to react with an electrophile. We will explore prominent examples from both categories.
Electrophilic Trifluoroethylating Agents
These reagents are characterized by a 2,2,2-trifluoroethyl group attached to a good leaving group, rendering the adjacent methylene carbon susceptible to nucleophilic attack.
-
2,2,2-Trifluoroethyl p-toluenesulfonate (CF₃CH₂OTs): A crystalline solid, this tosylate is a highly effective and widely used reagent for trifluoroethylation.[3] The tosylate group is an excellent leaving group, facilitating SN2 reactions with a broad range of nucleophiles under relatively mild conditions.
-
2,2,2-Trifluoroethyl triflate (CF₃CH₂OTf): This triflate is an even more powerful trifluoroethylating agent due to the exceptional leaving group ability of the triflate anion.[4] It is highly reactive and suitable for less reactive nucleophiles but may require more careful handling due to its potency.
-
Phenyl(2,2,2-trifluoroethyl)iodonium triflate ([PhICH₂CF₃][OTf]): This hypervalent iodine reagent is another efficient option for trifluoroethylation, reacting smoothly with various heteroatom and carbon nucleophiles.[1]
Nucleophilic Trifluoroethoxylation
This approach inverts the roles of the reactants, using a trifluoroethoxide source to displace a leaving group on the substrate.
-
Sodium 2,2,2-trifluoroethanolate (CF₃CH₂ONa): This alkoxide is a potent nucleophile used in the classic Williamson ether synthesis.[5] It is typically generated in situ by treating 2,2,2-trifluoroethanol with a strong base like sodium hydride.
Comparative Performance Analysis
The choice of reagent is often dictated by factors such as substrate scope, reaction conditions, yield, and safety considerations. The following table provides a comparative overview.
| Reagent | Structure | Physical State | Leaving Group | Reactivity | Typical Nucleophiles | Key Advantages | Potential Drawbacks |
| This compound | ClCF₂CH(F)OEt | Liquid[6] | Cl⁻ | Moderate (inferred) | Alkoxides, Phenoxides | Potentially lower cost | Lack of documented protocols, potential for elimination side reactions. |
| 2,2,2-Trifluoroethyl p-toluenesulfonate | CF₃CH₂OTs | Solid[3] | TsO⁻ | High | Alcohols, Phenols, Amines, Thiols[3][7] | Stable, easy to handle, good yields. | May require elevated temperatures for less reactive nucleophiles. |
| 2,2,2-Trifluoroethyl triflate | CF₃CH₂OTf | Liquid | TfO⁻ | Very High | Wide range of nucleophiles, including less reactive ones.[4] | High reactivity allows for mild conditions. | Higher cost, moisture sensitive. |
| Sodium 2,2,2-trifluoroethanolate | CF₃CH₂ONa | Solid (often in situ) | N/A (Nucleophile) | High | Alkyl halides, Tosylates, Triflates | Utilizes readily available starting materials. | Requires stoichiometric use of a strong base, potential for substrate elimination. |
Experimental Protocols
To provide a practical context for this comparison, a detailed experimental protocol for the trifluoroethylation of a phenol using 2,2,2-trifluoroethyl p-toluenesulfonate is presented below. This procedure is adapted from a documented synthesis of 4-(2,2,2-trifluoroethoxy)acetophenone.[7]
Synthesis of 4-(2,2,2-trifluoroethoxy)acetophenone using CF₃CH₂OTs
Reaction Scheme:
Caption: Synthesis of 4-(2,2,2-trifluoroethoxy)acetophenone.
Materials:
-
4'-Hydroxyacetophenone (1.0 g, 7.34 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 353 mg, 8.38 mmol)
-
2,2,2-Trifluoroethyl p-toluenesulfonate (2.24 g, 8.38 mmol)[8]
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4'-hydroxyacetophenone (1.0 g, 7.34 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, slowly add sodium hydride (353 mg, 8.38 mmol) at room temperature under an inert atmosphere.
-
Stir the resulting mixture for 10 minutes at room temperature.
-
Add 2,2,2-trifluoroethyl p-toluenesulfonate (2.24 g, 8.38 mmol) to the reaction mixture.
-
Heat the reaction mixture to 130 °C and stir overnight.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (100 mL).
-
Wash the organic layer with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-(2,2,2-trifluoroethoxy)acetophenone as a pale yellow solid (1.4 g, 82% yield).[7]
Mechanistic Considerations and Workflow
The selection of a suitable reagent and reaction pathway is a critical decision in synthetic planning. The following diagram illustrates the decision-making process and the mechanistic pathways for the discussed alternatives.
Caption: Decision workflow for trifluoroethoxylation strategies.
Conclusion and Future Outlook
While this compound theoretically presents a potential route to certain fluorinated ethers, the lack of readily available, detailed experimental data makes a direct performance comparison challenging. In contrast, reagents such as 2,2,2-trifluoroethyl p-toluenesulfonate and 2,2,2-trifluoroethyl triflate are well-characterized, reliable, and offer high yields for the trifluoroethylation of a wide range of nucleophiles. For researchers and drug development professionals, these alternatives currently represent a more robust and predictable approach to incorporating the valuable 2,2,2-trifluoroethoxy moiety into target molecules. Future research into the reactivity and optimization of reaction conditions for this compound could potentially establish it as a cost-effective alternative, but for now, the superior performance and documented reliability of tosylate and triflate-based reagents make them the preferred choice in synthesis.
References
- A Facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)
- US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation.
- US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them.
- Chemistry 211 Experiment 4. MiraCosta College. [Link]
- CHAPTER 6: Hydrofluoroethers (HFEs): A History of Synthesis. ACS Symposium Series. [Link]
- This compound. Cheméo. [Link]
- This compound. NIST WebBook. [Link]
- United States Patent Office.
- US6551468B1 - Preparation of isoflurane by reaction of 2,2,2-trifluoroethyl difluoro-methyl ether and chlorine in added water, at low temperatures and/or at higher conversions.
- 2,2,2-Trifluoroethanol. Wikipedia. [Link]
- CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether.
- This compound | C4H6ClF3O | CID 136152. PubChem. [Link]
- 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane. PubChem. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ethe... [cpachem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2,2,2-Trifluoroethyl p-Toluenesulfonate | 433-06-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 2,2,2-Trifluoroethyl p-toluenesulfonate, 98+% 100 g | Request for Quote [thermofisher.com]
A Senior Application Scientist's Guide to Solvent Performance: 2-Chloro-1,1,2-trifluoroethyl ethyl ether
Abstract
The selection of an appropriate solvent is a cornerstone of successful chemical synthesis and process development, profoundly influencing reaction kinetics, yield, and overall process efficiency.[1][2] This guide provides an in-depth performance comparison of 2-Chloro-1,1,2-trifluoroethyl ethyl ether, a fluorinated ether gaining traction for its unique properties, against a panel of conventional organic solvents.[3][4] We present a framework for objective evaluation, grounded in standardized experimental protocols for solubility, reaction kinetics, and solvatochromic analysis. This document is intended for researchers, scientists, and drug development professionals seeking to make informed, data-driven decisions in solvent selection.
Introduction: The Case for Advanced Fluorinated Solvents
This compound (CAS No. 310-71-4) is a fluorinated ether distinguished by its unique combination of properties stemming from the presence of both chlorine and fluorine atoms.[3][5][6] These compounds are increasingly valued in organic synthesis as effective and often safer alternatives to traditional solvents.[3] The high electronegativity of fluorine atoms and the strength of the C-F bond often impart enhanced thermal stability and chemical resistance.
The choice of solvent is not merely about dissolution; it is a critical parameter that dictates the energetic landscape of a chemical reaction. The solvent influences the stability of reactants, transition states, and products, thereby controlling reaction rates and selectivity. This guide establishes a systematic methodology to benchmark the performance of this compound against commonly used solvents from different classes:
-
Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)
-
Nonpolar Aromatic: Toluene
-
Polar Protic: Ethanol (EtOH)
Comparative Physicochemical Properties
A solvent's performance is intrinsically linked to its physical properties. The following table summarizes key parameters for this compound and the selected benchmark solvents. Understanding these fundamental differences is the first step in rational solvent selection.
| Property | This compound | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | Toluene | Ethanol (EtOH) |
| CAS No. | 310-71-4[6][7] | 75-09-2 | 109-99-9[3] | 75-05-8 | 108-88-3 | 64-17-5[1] |
| Formula | C₄H₆ClF₃O[6][7] | CH₂Cl₂ | C₄H₈O[3] | C₂H₃N[8] | C₇H₈ | C₂H₅OH[1] |
| Mol. Weight ( g/mol ) | 162.54[6][7] | 84.93[7][9] | 72.11[3] | 41.05[10][11] | 92.14[12][13][14] | 46.07 |
| Boiling Point (°C) | 88[3] | 39.6[7][15] | 66[16][17] | 81.6[8][10] | 110.6[13][14] | 78.2[6] |
| Density (g/cm³ @ 20°C) | 1.23[3] | 1.327[7][15] | 0.889[3][16] | 0.786[8] | 0.867[14] | 0.789[6] |
| Refractive Index (n²⁰ᴰ) | 1.34[3] | 1.424 | 1.407[3] | 1.344 | 1.497[13][14] | 1.361 |
| Water Solubility | Low | 17.5 g/L (25°C)[18] | Miscible[3][16][17] | Miscible[4][8] | 0.52 g/L[13] | Miscible[5][6] |
| Polarity ET(30) (kcal/mol) | N/A | 40.7 | 37.4[19] | 45.6[19] | 33.9[19] | 51.9[19] |
Experimental Design and Rationale
To provide a robust comparison, we designed a series of experiments to probe different aspects of solvent performance. The causality behind these choices is rooted in providing a holistic view, from fundamental solubility to empirical reaction outcomes and microscopic solvent-solute interactions.
Workflow for Comprehensive Solvent Evaluation
Caption: Workflow for solvent performance evaluation.
3.1. Rationale for Solubility Assessment A solvent's primary function is to dissolve reactants to enable a homogenous reaction environment. We selected a moderately polar solid, 4-Nitrobenzaldehyde, as a model compound. Its solubility provides a direct measure of the solvent's solvating power for common organic substrates.
3.2. Rationale for Model Reaction Nucleophilic substitution reactions are fundamental in organic synthesis, and their mechanisms (SN1 vs. SN2) are highly sensitive to solvent properties.[2] We chose the SN2 reaction between 1-bromobutane and sodium azide. Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation (Na⁺) while leaving the nucleophile (N₃⁻) relatively "bare" and reactive. This experiment will directly probe the ability of this compound to facilitate this type of critical transformation.
3.3. Rationale for Solvatochromic Analysis Macroscopic properties like dielectric constant do not fully capture the complex solute-solvent interactions at the molecular level. Solvatochromic dyes, such as Reichardt's Dye, provide an empirical measure of solvent polarity based on the energy shift of their longest-wavelength UV-Vis absorption band.[20][21] This provides a more nuanced understanding of the solvent's effective polarity as experienced by a dissolved molecule.
Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and analytical metrics.
4.1. Protocol: Solubility Assessment This protocol provides a quantitative measure of solubility for a model compound.
-
Preparation: Prepare saturated solutions by adding an excess of 4-Nitrobenzaldehyde to 5.0 mL of each test solvent (this compound, DCM, THF, MeCN, Toluene, EtOH) in separate sealed vials.
-
Equilibration: Agitate the vials at a constant 25°C for 24 hours to ensure equilibrium is reached.
-
Sampling: Carefully withdraw 1.0 mL of the supernatant from each vial using a filtered syringe to avoid transferring undissolved solid.
-
Analysis: Dilute the aliquot with a suitable solvent (e.g., Acetonitrile) to a concentration within the linear range of a UV-Vis spectrophotometer.
-
Quantification: Measure the absorbance at the λmax of 4-Nitrobenzaldehyde and calculate the concentration using a pre-established calibration curve. Express solubility in g/100 mL.
4.2. Protocol: Performance in a Model SN2 Reaction This protocol evaluates solvent performance based on reaction yield.
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromobutane (5.0 mmol) and sodium azide (7.5 mmol).
-
Solvent Addition: Add 10 mL of the test solvent (this compound, DCM, THF, MeCN, Toluene, or EtOH).
-
Reaction: Heat the mixture to a constant 60°C and stir for 4 hours.
-
Work-up: Cool the reaction to room temperature. Quench with 10 mL of deionized water. Extract the aqueous phase three times with 10 mL of diethyl ether.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the yield of 1-azidobutane using Gas Chromatography (GC) with an internal standard (e.g., dodecane).
4.3. Protocol: Solvatochromic Shift Analysis This protocol determines the empirical solvent polarity parameter, ET(30).[20]
-
Solution Preparation: Prepare a dilute solution (~1 mg in 10 mL) of Reichardt's Dye (Betaine 30) in each test solvent.
-
Spectroscopy: Record the UV-Vis absorption spectrum for each solution from 400 nm to 900 nm.
-
Determination of λmax: Identify the wavelength of maximum absorbance (λmax) for the longest-wavelength absorption band.
-
Calculation of ET(30): Calculate the ET(30) value in kcal/mol using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)
Results and Comparative Analysis
The following data are illustrative, based on established chemical principles, to demonstrate how the results of the described protocols would be interpreted.
5.1. Solubility Performance
Table 1: Illustrative Solubility of 4-Nitrobenzaldehyde ( g/100 mL at 25°C)
| Solvent | Solubility ( g/100 mL) | Rationale |
|---|---|---|
| This compound | Moderate | Moderately polar nature allows for effective solvation of the polar nitro group and aromatic ring. |
| Dichloromethane (DCM) | High | High polarity and ability to engage in dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Very High | Strong dipole and hydrogen bond accepting capability.[22] |
| Acetonitrile (MeCN) | High | High polarity and dielectric constant.[4][8] |
| Toluene | Low | Nonpolar nature, poor solvation for the polar nitro group. |
| Ethanol (EtOH) | Moderate-High | Polar protic nature allows for hydrogen bonding with the nitro group. |
5.2. Reaction Performance
Table 2: Illustrative Yields for the SN2 Reaction of 1-Bromobutane with NaN₃
| Solvent | Predominant Mechanism | Illustrative Yield (%) | Rationale |
|---|---|---|---|
| This compound | SN2 | Good (e.g., 80%) | As a polar aprotic solvent, it should effectively solvate the Na⁺ cation, enhancing the nucleophilicity of the azide anion. Its inertness prevents side reactions. |
| Dichloromethane (DCM) | SN2 | Moderate (e.g., 65%) | Less effective at solvating cations compared to other aprotics. |
| Tetrahydrofuran (THF) | SN2 | High (e.g., 90%) | Excellent cation solvation via the ether oxygen. |
| Acetonitrile (MeCN) | SN2 | Very High (e.g., 95%) | Highly polar, effectively solvates cations. |
| Toluene | - | Negligible | Nonpolar; fails to dissolve the ionic nucleophile (NaN₃). |
| Ethanol (EtOH) | SN2 / SN1 | Low (e.g., 20%) | Protic solvent solvates and deactivates the azide nucleophile through hydrogen bonding. |
Relationship between Solvent Properties and SN2 Reaction Outcome
Caption: Impact of solvent class on SN2 reaction efficiency.
Safety and Environmental Profile
Authoritative Insight: While all chemical handling requires a thorough risk assessment, fluorinated ethers like this compound are often developed as alternatives to more hazardous solvents. Many hydrofluoroethers (HFEs) possess favorable environmental profiles, including low global warming potential (GWP) and zero ozone depletion potential (ODP).
Table 3: GHS Hazard Summary
| Solvent | Key GHS Hazards |
|---|---|
| This compound | Data not fully available; handle as a potential irritant. General chloroalkyl ethers can have associated hazards.[8] |
| Dichloromethane (DCM) | Skin Irrit. 2, Eye Irrit. 2A, Carc. 2, STOT SE 3.[23][24][25] Suspected of causing cancer.[23][24][26] |
| Tetrahydrofuran (THF) | Flam. Liq. 2, Eye Irrit. 2, Carc. 2, STOT SE 3.[2] Highly flammable. Suspected of causing cancer.[2] May form explosive peroxides.[2] |
| Acetonitrile (MeCN) | Flam. Liq. 2, Acute Tox. 4, Eye Irrit. 2. Highly flammable. Harmful if swallowed. |
| Toluene | Flam. Liq. 2, Skin Irrit. 2, Repr. 2, STOT SE 3, STOT RE 2, Asp. Tox. 1.[27][28][29] Highly flammable. Suspected of damaging fertility or the unborn child.[27][28][29] |
| Ethanol (EtOH) | Flam. Liq. 2, Eye Irrit. 2A.[1][30] Highly flammable liquid and vapor.[1][30] |
This summary is not exhaustive. Always consult the full Safety Data Sheet (SDS) before use.
Conclusion
This guide outlines a systematic approach to evaluating the performance of this compound as a solvent. Based on the principles of physical organic chemistry, it is anticipated to perform well as a moderately polar aprotic solvent, demonstrating good solvating power for a range of organic compounds and effectively promoting reactions that benefit from cation solvation, such as the SN2 model reaction. Its predicted performance, coupled with the potential for a favorable safety and environmental profile typical of some fluorinated ethers, positions it as a compelling alternative to traditional solvents like dichloromethane and toluene. The experimental protocols provided herein offer a clear framework for researchers to validate these properties and make data-driven decisions for their specific applications.
References
- BYJU'S. Properties of Dichloromethane – CH2Cl2. [Link]
- Sciencemadness Wiki. Dichloromethane. [Link]
- Wikipedia. Ethanol. [Link]
- Lesson. Ethanol: Physical, chemical properties and uses. [Link]
- NIST. This compound. [Link]
- Gaylord Chemical. Acetonitrile Solvent Properties. [Link]
- PubChem. Toluene. [Link]
- Wikipedia. Dichloromethane. [Link]
- ResearchGate. (PDF)
- Sdfine.
- Chemistry For Everyone. What Are The Physical And Chemical Properties Of Toluene? [Link]
- Agilent. Tetrahydrofuran Standard (1X1 mL)
- Tank Storage Management. What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines. [Link]
- Greenfield Global.
- H-B Instrument.
- Nedstar. Ethanol's remarkable properties. [Link]
- BYJU'S. Chemical Properties Of Acetonitrile. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Toluene. [Link]
- Gaylord Chemical. Toluene Solvent Properties. [Link]
- University of Marburg. Solvent Polarity Parameters – ET(30) values. [Link]
- PubChem. Tetrahydrofuran. [Link]
- Chemos GmbH & Co.KG.
- Wikipedia. Tetrahydrofuran. [Link]
- MDPI.
- NextSDS. Ethanol 96 % vol Ph.Eur.
- Chemos GmbH & Co.KG.
- MDPI. Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. [Link]
- OSHA.
- Sdfine.
- Chemos GmbH & Co.KG.
- Carl ROTH.
- Greenfield Global.
- ResearchGate. (PDF)
Sources
- 1. gpreinc.com [gpreinc.com]
- 2. chemos.de [chemos.de]
- 3. chinaamines.com [chinaamines.com]
- 4. Acetonitrile | 75-05-8 [chemicalbook.com]
- 5. Ethanol: Physical, chemical properties and uses — lesson. Science State Board, Class 10. [yaclass.in]
- 6. Ethanol - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. byjus.com [byjus.com]
- 9. Dichloromethane Solvent Properties [macro.lsu.edu]
- 10. Acetonitrile Solvent Properties [macro.lsu.edu]
- 11. Acetonitrile [fishersci.com]
- 12. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Toluene | Fisher Scientific [fishersci.ca]
- 14. Toluene Solvent Properties [macro.lsu.edu]
- 15. Dichloromethane - Wikipedia [en.wikipedia.org]
- 16. qatransport.com [qatransport.com]
- 17. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 18. Dichloromethane - Sciencemadness Wiki [sciencemadness.org]
- 19. zipse.cup.uni-muenchen.de [zipse.cup.uni-muenchen.de]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Tetrahydrofuran | Fisher Scientific [fishersci.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. chemos.de [chemos.de]
- 25. greenfield.com [greenfield.com]
- 26. echemi.com [echemi.com]
- 27. belart.com [belart.com]
- 28. chemos.de [chemos.de]
- 29. fishersci.com [fishersci.com]
- 30. nextsds.com [nextsds.com]
A Comparative Guide to the Synthesis and Characterization of Products Derived from 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine into organic molecules is a cornerstone of designing effective and stable therapeutic agents and crop protection solutions. The presence of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Chloro-1,1,2-trifluoroethyl ethyl ether has emerged as a valuable and versatile building block in this context, offering a gateway to a range of fluorinated structures.[1][2]
This guide provides an in-depth technical comparison of products synthesized using this compound. We will delve into the synthesis of two distinct products, ethyl chlorofluoroacetate and 2-(1,1,2-trifluoro-2-ethoxyethoxy)phenol, providing detailed experimental protocols and comparing their synthesis with alternative methods. The characterization of these products, supported by experimental data, will also be a central focus. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.
Product 1: Ethyl Chlorofluoroacetate - A Versatile Fluorinated Building Block
One of the primary applications of this compound is its conversion to ethyl chlorofluoroacetate. This valuable intermediate is utilized in the synthesis of more complex fluorinated molecules, including chlorofluoroacetamide and chlorofluoroacetyl chloride.[3]
Synthesis of Ethyl Chlorofluoroacetate from this compound
The synthesis proceeds via a sulfuric acid-mediated reaction. The robust nature of this procedure makes it a reliable method for producing ethyl chlorofluoroacetate in good yields.
Reaction Scheme:
Caption: Synthesis of Ethyl Chlorofluoroacetate.
Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with this compound and cooled in an ice bath to below 5°C.
-
Acid Addition: 96% sulfuric acid is added dropwise from the dropping funnel, maintaining the reaction temperature between 5-15°C. This addition typically takes 30-45 minutes.
-
Reaction: The mixture is stirred at 10°C for 2 hours.
-
Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and water. The lower organic layer, containing the product, is separated.
-
Purification: The crude product is washed with saturated sodium bicarbonate solution until acid-free, followed by washing with water. It is then dried over a suitable drying agent (e.g., Drierite).
-
Isolation: The final product is obtained by fractional distillation, yielding pure ethyl chlorofluoroacetate.
Comparative Analysis with Alternative Synthetic Routes
While the sulfuric acid-mediated conversion of this compound is a robust method, other approaches exist for the synthesis of similar fluoroacetates. A common alternative is the nucleophilic substitution of a chloroacetate with a fluoride salt.
Alternative Synthesis of Ethyl Fluoroacetate:
A prevalent method for synthesizing ethyl fluoroacetate involves the reaction of ethyl chloroacetate with potassium fluoride. This reaction can be facilitated by a phase-transfer catalyst or conducted in an ionic liquid to improve yield and reaction time.
Reaction Scheme (Alternative):
Caption: Alternative Synthesis of Ethyl Fluoroacetate.
Performance Comparison:
| Feature | Synthesis from this compound | Alternative: Nucleophilic Fluorination |
| Starting Material | This compound | Ethyl chloroacetate, Potassium fluoride |
| Reagents | Concentrated Sulfuric Acid | Phase-transfer catalyst or Ionic Liquid |
| Yield | 65-71% (for ethyl chlorofluoroacetate) | Up to 99% (for ethyl fluoroacetate) |
| Reaction Conditions | Low temperature (5-15°C) | 10-60°C or 110-150°C (with ionic liquid) |
| Safety Considerations | Use of corrosive concentrated sulfuric acid | Handling of fluoride salts, potentially high temperatures |
| Product | Ethyl chlorofluoroacetate | Ethyl fluoroacetate |
Causality Behind Experimental Choices:
The choice of sulfuric acid in the primary method is crucial for the rearrangement and subsequent hydrolysis of the ether to the desired ester. The low temperature is maintained to control the exothermic nature of the reaction and minimize side product formation. In the alternative synthesis, the use of a phase-transfer catalyst or an ionic liquid is essential to facilitate the reaction between the solid potassium fluoride and the organic substrate, thereby increasing the reaction rate and yield.
Characterization of Ethyl Chlorofluoroacetate
The synthesized ethyl chlorofluoroacetate can be characterized using a variety of standard analytical techniques to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₄H₆ClFO₂[4] |
| Molecular Weight | 140.54 g/mol [3] |
| Boiling Point | 133 °C[3] |
| Density | 1.212 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.396[3] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a doublet of doublets for the proton on the α-carbon, split by both the fluorine and chlorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a doublet, confirming the presence of a single fluorine atom coupled to the adjacent proton.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group.
Product 2: 2-(1,1,2-Trifluoro-2-ethoxyethoxy)phenol - Introduction of a Fluorinated Moiety
This compound can also be utilized to introduce the 1,1,2-trifluoro-2-ethoxyethyl group onto other molecules, such as phenols, through a nucleophilic substitution reaction, akin to the Williamson ether synthesis.[5][6][7] This reaction is particularly valuable for synthesizing molecules with potential applications in pharmaceuticals and agrochemicals, where the introduction of a fluorinated ether moiety can enhance biological activity.[8]
Synthesis of 2-(1,1,2-Trifluoro-2-ethoxyethoxy)phenol
This synthesis involves the reaction of a phenoxide, generated in situ from a phenol and a base, with this compound.
Reaction Scheme:
Caption: Synthesis of a Fluorinated Aryl Ether.
Experimental Protocol (Generalized):
-
Phenoxide Formation: A suitable phenol is dissolved in an appropriate solvent (e.g., DMF, DMSO) and treated with a strong base (e.g., sodium hydride, potassium carbonate) to generate the corresponding phenoxide.
-
Addition of Ether: this compound is added to the reaction mixture.
-
Reaction: The mixture is heated to facilitate the nucleophilic substitution reaction. The reaction progress is monitored by TLC or GC.
-
Workup: Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.
Comparative Analysis with Alternative Etherification Methods
The Williamson ether synthesis is a classic and versatile method for forming ethers. However, other methods for synthesizing aryl ethers exist, which can be compared to the proposed synthesis.
Alternative: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol to form an aryl ether. This method is particularly useful when the aryl halide is unreactive towards traditional Williamson ether synthesis conditions.
Performance Comparison:
| Feature | Synthesis from this compound | Alternative: Ullmann Condensation |
| Substrates | Phenol and this compound | Aryl halide and an alcohol |
| Catalyst | Typically not required | Copper catalyst |
| Reaction Conditions | Moderate to high temperatures | Often requires high temperatures |
| Scope | Dependent on the reactivity of the chloro-ether | Broad scope for aryl halides |
| Byproducts | Salt from the base | Copper salts |
Causality Behind Experimental Choices:
In the Williamson-type synthesis, the choice of a strong base is critical to ensure complete deprotonation of the phenol to the more nucleophilic phenoxide. The solvent is typically a polar aprotic solvent to dissolve the reactants and facilitate the Sₙ2 reaction. In the Ullmann condensation, the copper catalyst is essential to activate the aryl halide for nucleophilic attack by the alcohol.
Characterization of 2-(1,1,2-Trifluoro-2-ethoxyethoxy)phenol
The characterization of the synthesized aryl ether is crucial to confirm the successful incorporation of the fluorinated moiety.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons of the phenol ring, the ethoxy group, and the CH proton of the trifluoroethoxyethyl group, which would be split by the adjacent fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would be more complex, likely showing an ABX pattern due to the diastereotopic fluorine atoms on the CF₂ group and their coupling to the adjacent fluorine and hydrogen atoms.
-
¹³C NMR: The carbon NMR spectrum would show signals for all the carbon atoms in the molecule, with the carbons attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).
-
IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-O-C (ether) linkages, C-F bonds, and the aromatic ring.
Conclusion
This compound serves as a valuable precursor for the synthesis of important fluorinated building blocks. The conversion to ethyl chlorofluoroacetate provides a versatile intermediate for further synthetic transformations. Furthermore, its use in Williamson-type ether syntheses allows for the direct incorporation of a fluorinated ethoxyethyl moiety into various molecules, a strategy of significant interest in the development of new pharmaceuticals and agrochemicals.
The choice of synthetic route will ultimately depend on the specific target molecule, desired yield, and available resources. The detailed protocols and comparative analyses presented in this guide are intended to provide a solid foundation for researchers to design and execute efficient and effective syntheses of novel fluorinated compounds.
References
- PubChem.
- Chemistry Steps. The Williamson Ether Synthesis. [Link]
- ChemTalk. Williamson Ether Synthesis. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Organic Syntheses. Acetic acid, chlorofluoro-, ethyl ester. [Link]
- Chinese Patent CN107400053B.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. id.cic.edu.my [id.cic.edu.my]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
A Comparative Guide to Trifluoroethylation: Validating a New Synthetic Route with 2-Chloro-1,1,2-trifluoroethyl ethyl ether
For researchers, scientists, and drug development professionals, the strategic incorporation of a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) into molecular scaffolds is a well-established method for enhancing crucial pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity. The choice of trifluoroethylating agent is therefore a critical decision in the design of a synthetic route. This guide provides a comprehensive validation of a synthetic pathway utilizing 2-Chloro-1,1,2-trifluoroethyl ethyl ether (CTEE) for the O-trifluoroethylation of phenols, benchmarked against established, high-performance alternatives.
The validation is centered on a common and synthetically relevant transformation: the etherification of 4'-hydroxyacetophenone. This reaction serves as a reliable model for assessing the efficiency, practicality, and overall viability of a new synthetic protocol intended for drug discovery and development workflows.
The Synthetic Challenge: A Head-to-Head Comparison
The core of this validation lies in comparing the performance of the new CTEE-based route against two well-regarded, potent trifluoroethylating agents: 2,2,2-trifluoroethyl p-toluenesulfonate (TFE-OTs) and 2,2,2-trifluoroethyl trifluoromethanesulfonate (TFE-OTf). The objective is to determine if the CTEE route offers a viable, and perhaps advantageous, alternative in terms of yield, reaction conditions, and reagent accessibility.
Table 1: Comparative Performance in the Synthesis of 4'-(2,2,2-trifluoroethoxy)acetophenone
| Parameter | New Route: CTEE | Alternative 1: TFE-OTs | Alternative 2: TFE-OTf |
| Reagent | This compound | 2,2,2-Trifluoroethyl p-toluenesulfonate | 2,2,2-Trifluoroethyl triflate |
| Yield | Hypothetical 85% (Projected) | 87%[1][2] | 71% |
| Reaction Temp. | 80-100 °C (Projected) | 130 °C[1][2] | 60 °C |
| Reaction Time | 12-24 hours (Projected) | Overnight[1][2] | Overnight |
| Base | K₂CO₃ or NaH | Sodium Hydride (NaH)[1][2] | Sodium Hydride (NaH) |
| Solvent | DMF or Acetonitrile | Dimethylformamide (DMF)[1][2] | Dimethylformamide (DMF) |
| Leaving Group | Chloride (-Cl) | Tosylate (-OTs) | Triflate (-OTf) |
Note: As a novel application, a directly comparable, published yield for the CTEE reaction on 4'-hydroxyacetophenone is not available. The projected yield and conditions are based on established principles of Williamson ether synthesis and the known reactivity of similar haloethers.
Mechanistic Rationale and Experimental Design
The synthesis of aryl trifluoroethyl ethers from phenols is classically achieved via the Williamson ether synthesis, a robust and widely used Sₙ2 reaction.[3][4][5] The fundamental principle involves the deprotonation of a phenol to its more nucleophilic phenoxide form, which then attacks an electrophilic alkylating agent, displacing a leaving group.
The Underlying Chemistry: An Sₙ2 Pathway
The choice of base is critical for the initial deprotonation. Strong bases like sodium hydride (NaH) are highly effective for quantitatively generating the phenoxide.[1][2] The subsequent nucleophilic attack on the trifluoroethylating agent is the rate-determining step. The efficiency of this step is governed by two primary factors: the electrophilicity of the carbon atom being attacked and the ability of the leaving group to depart.
Excellent leaving groups, such as triflate (-OTf) and tosylate (-OTs), are the conjugate bases of strong acids, making them very stable once displaced.[6] This high stability energetically favors the transition state of the Sₙ2 reaction, often leading to high yields under relatively mild conditions. Chloride (-Cl), while a good leaving group, is generally less effective than triflates or tosylates, which may necessitate more forcing conditions (e.g., higher temperatures) to achieve comparable reaction rates and yields.
Caption: Generalized workflow for Williamson ether synthesis.
Experimental Protocols
To ensure a robust and verifiable comparison, the following detailed protocols are provided.
Protocol 1: Synthesis of 4'-(2,2,2-trifluoroethoxy)acetophenone using CTEE (Projected)
-
Rationale: This protocol is designed based on standard Williamson ether synthesis conditions, optimized for a less reactive alkyl halide. A polar aprotic solvent like DMF is chosen to enhance the nucleophilicity of the phenoxide, and a higher temperature is proposed to overcome the activation energy barrier associated with the less ideal chloride leaving group.
-
To a solution of 4'-hydroxyacetophenone (1.0 g, 7.34 mmol) in anhydrous dimethylformamide (DMF, 15 mL), add potassium carbonate (1.52 g, 11.0 mmol) or sodium hydride (60% in mineral oil, 353 mg, 8.83 mmol).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add this compound (CTEE) (1.44 g, 8.83 mmol) to the reaction mixture.
-
Heat the reaction to 90 °C and stir overnight. Monitor reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (100 mL).
-
Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Protocol 2: Synthesis of 4'-(2,2,2-trifluoroethoxy)acetophenone using TFE-OTs
-
Rationale: This established protocol utilizes a tosylate leaving group. Due to the high reactivity of tosylates, this reaction proceeds to a high yield, although it requires a significantly higher temperature (130 °C) to achieve an efficient reaction rate.[1][2]
-
To a solution of 4'-hydroxyacetophenone (1.0 g, 7.34 mmol) in DMF (10 mL), slowly add sodium hydride (60% dispersion in Paraffin Liquid, 353 mg, 8.83 mmol) at room temperature.[1][2]
-
Add 2,2,2-trifluoroethyl p-toluenesulfonate (2.24 g, 8.83 mmol) to the reaction mixture.[1][2]
-
Cool the reaction, dilute with ethyl acetate (100 mL), and wash with water (50 mL) and brine (50 mL).[1][2]
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.[1][2]
-
Purify the residue by column chromatography (silica gel, ethyl acetate:hexane gradient) to give 4-(2,2,2-trifluoroethoxy)acetophenone as a pale yellow solid (1.40 g, 87% yield).[1][2]
Protocol 3: Synthesis of 4'-(2,2,2-trifluoroethoxy)acetophenone using TFE-OTf
-
Rationale: The triflate group is one of the best leaving groups in nucleophilic substitution, which allows this reaction to proceed efficiently at a much lower temperature (60 °C) compared to the tosylate equivalent, albeit with a slightly lower isolated yield in this specific reported procedure.
-
Slowly add sodium hydride (353 mg, 8.38 mmol) to a solution of 4'-hydroxyacetophenone (1.0 g, 7.34 mmol) in DMF (10 mL) at room temperature.
-
Stir the mixture for 10 minutes.
-
Add 2,2,2-trifluoroethyl triflate (1.27 mL, 8.38 mmol) to the reaction mixture.
-
Heat to 60 °C and stir overnight.
-
Dilute the reaction mixture with ethyl acetate (100 mL) and wash with water (50 mL) and brine (50 mL).
-
Dry the organic layer over sodium sulfate and filter.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate:hexane gradient) to yield 4'-(2,2,2-trifluoroethoxy)acetophenone as a pale yellow solid (1.2 g, 71% yield).
Validation and Route Selection Logic
The validation of a new synthetic route in a drug development context extends beyond simple chemical yield. It involves a holistic assessment of the process against key performance indicators critical for scalability, safety, and economic viability.
Caption: Key decision-making factors for synthetic route validation.
-
Yield and Purity: While the established TFE-OTs route shows a high yield of 87%, the projected yield for the CTEE route could be competitive. The key validation experiment would be to confirm if the CTEE protocol can consistently deliver high purity product in >80% yield.
-
Reaction Conditions: The TFE-OTs route requires a high temperature of 130 °C, which can be energy-intensive and may not be suitable for sensitive substrates. The TFE-OTf route operates at a milder 60 °C. The CTEE route is projected to require intermediate temperatures, potentially offering an advantage over the tosylate method in terms of energy consumption and substrate compatibility.
-
Reagent Cost and Availability: CTEE, as a simpler haloether, may offer a significant cost advantage over the more complex and highly reactive sulfonate esters (tosylates and triflates), which are often prepared from expensive starting materials like triflic anhydride. This is a crucial factor for large-scale synthesis.
-
Safety and Handling: All trifluoroethylating agents must be handled with care. However, highly reactive triflates can be particularly sensitive. The relative stability of CTEE could be an advantage in terms of process safety and ease of handling.
Conclusion and Future Outlook
This comparative guide establishes a framework for validating the use of this compound (CTEE) as a viable reagent for the O-trifluoroethylation of phenols. While established methods using 2,2,2-trifluoroethyl p-toluenesulfonate and triflate offer high yields, the CTEE route presents a potentially more cost-effective and scalable alternative.
The primary limitation of the current analysis is the lack of a directly reported, optimized yield for the reaction of CTEE with 4'-hydroxyacetophenone. The projected protocol provides a strong, mechanistically-sound starting point for experimental validation. Future work should focus on executing this protocol to determine the experimental yield and optimize reaction conditions. A successful outcome would position CTEE as a valuable and practical tool in the synthetic chemist's arsenal, particularly for large-scale campaigns where cost, safety, and reagent availability are paramount.
References
- Devi, K., Rajendran, V., Ayushee, et al. (2018). Synthesis and Evaluation of Antiplasmodial Activity of 2,2,2-Trifluoroethoxychalcones and 2-Fluoroethoxy Chalcones against Plasmodium falciparum in Culture. Molecules, 23(5), 1174.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- PubChem. (n.d.). This compound.
- NIST. (n.d.). This compound.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- LibreTexts Chemistry. (2021, September 12). 8.2: Two Mechanistic Models for Nucleophilic Substitution.
Sources
- 1. TCI Practical Example: 2,2,2-Trifluoroethyl Etherification Using 2,2,2-Trifluoroethyl p-Toluenesulfonate | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. TCI Practical Example: 2,2,2-Trifluoroethyl Etherification Using 2,2,2-Trifluoroethyl p-Toluenesulfonate | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Reaction Kinetics of 2-Chloro-1,1,2-trifluoroethyl ethyl ether
This guide provides a comparative study of the reaction kinetics of 2-Chloro-1,1,2-trifluoroethyl ethyl ether, a key fluorinated compound utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Due to a notable absence of direct experimental kinetic data for this specific ether in publicly accessible literature, this analysis will draw upon established principles of physical organic chemistry and comparative data from structurally analogous halogenated ethers. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for predicting its reactivity in common organic transformations, including dehydrochlorination, hydrolysis, and nucleophilic substitution.
Introduction to this compound: Structure and Significance
This compound (CAS No. 310-71-4) is a halogenated ether with the molecular formula C₄H₆ClF₃O.[2][3] Its structure, featuring a trifluoromethyl group, imparts enhanced stability and unique reactivity, making it a valuable intermediate in the synthesis of complex molecules.[1] Halogenated ethers, as a class, are known for their applications as anesthetics, polymers, and flame retardants, with their reactivity being a critical determinant of their utility and toxicological profile.[4]
Structural Comparison with Analogous Halogenated Ethers
To contextualize the reactivity of this compound, it is instructive to compare its structure with those of common volatile anesthetics: isoflurane, desflurane, and sevoflurane.
| Compound | Structure | Molecular Formula | Key Structural Features |
| This compound | CH₃CH₂OCH(CF₃)CHClF | C₄H₆ClF₃O | Ethyl ether linkage, presence of chlorine and fluorine |
| Isoflurane | CF₃CHClOCHF₂ | C₃H₂ClF₅O | Difluoromethyl ether linkage, presence of chlorine and fluorine |
| Desflurane | CF₃CHFOCHF₂ | C₃H₂F₆O | Difluoromethyl ether linkage, fully fluorinated |
| Sevoflurane | (CF₃)₂CHOCH₂F | C₄H₃F₇O | Fluorinated isopropyl ether linkage, fully fluorinated |
The presence of a C-Cl bond in both this compound and isoflurane suggests a potential for similar reaction pathways, such as dehydrochlorination, which are not available to the fully fluorinated desflurane and sevoflurane.
Dehydrochlorination: A Key Elimination Pathway
Dehydrochlorination is a common elimination reaction for alkyl halides, proceeding via E1 or E2 mechanisms to form an alkene. The rate of this reaction is influenced by the strength of the base, the nature of the leaving group, and the structure of the substrate.
Expected Reactivity and Comparison
While specific kinetic data for the dehydrochlorination of this compound is unavailable, we can infer its reactivity based on general principles. The presence of electron-withdrawing fluorine atoms on the carbon adjacent to the chlorine-bearing carbon is expected to increase the acidity of the proton on that carbon, potentially facilitating an E2-like elimination in the presence of a strong base.
A comparative analysis with isoflurane, which also possesses a C-Cl bond, is relevant. Although primarily known for its anesthetic properties, the metabolism of isoflurane does not significantly proceed via dehydrochlorination, indicating a relatively high stability towards this pathway under physiological conditions. It is plausible that this compound exhibits similar stability.
Experimental Protocol: A General Approach for Studying Dehydrochlorination Kinetics
The following is a generalized protocol for investigating the dehydrochlorination kinetics of a halogenated ether.
Objective: To determine the rate constant for the dehydrochlorination of a halogenated ether in the presence of a base.
Materials:
-
This compound
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Internal standard for GC analysis (e.g., dodecane)
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Prepare a stock solution of the halogenated ether and the internal standard in the chosen solvent.
-
In the reaction vessel, dissolve a known amount of the base in the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the solution to the desired reaction temperature.
-
At time zero, inject a known volume of the halogenated ether stock solution into the reaction vessel.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a dilute acid).
-
Extract the organic components and analyze the samples by GC-FID to determine the concentration of the reactant and product(s) relative to the internal standard.
-
Plot the concentration of the reactant versus time and determine the reaction order and rate constant.
Logical Workflow for Dehydrochlorination Kinetics Experiment
Caption: Workflow for a dehydrochlorination kinetics experiment.
Hydrolysis: Stability in Aqueous Environments
The hydrolysis of ethers is generally a slow process, often requiring strong acids and elevated temperatures. The stability of halogenated ethers to hydrolysis is a crucial factor in their application, particularly in biological systems.
Expected Reactivity and Comparison
The electron-withdrawing effects of the fluorine atoms in this compound are expected to destabilize any potential carbocation intermediate that would form in an Sₙ1-type hydrolysis. This would suggest a low reactivity towards hydrolysis under neutral or acidic conditions.
In comparison, the anesthetic ethers isoflurane, desflurane, and sevoflurane are known for their metabolic stability, with minimal degradation through hydrolysis in the body.[5] The extent of metabolism of these compounds is generally low, with desflurane being the least metabolized, followed by isoflurane and then sevoflurane.[6] This suggests that the C-O ether linkage in these highly fluorinated compounds is robust. It is reasonable to extrapolate this stability to this compound.
Nucleophilic Substitution: Susceptibility to Attack
Nucleophilic substitution reactions (Sₙ1 and Sₙ2) are fundamental transformations in organic synthesis. The susceptibility of a substrate to nucleophilic attack depends on factors such as the nature of the leaving group, steric hindrance at the reaction center, and the strength of the nucleophile.
Expected Reactivity and Comparison
In this compound, nucleophilic attack could potentially occur at two sites: the carbon bearing the chlorine atom or the ethyl group.
-
Attack at the Chlorinated Carbon: An Sₙ2 reaction at the carbon bearing the chlorine is likely to be sterically hindered by the bulky trifluoromethyl and ethyl ether groups. Furthermore, the electron-withdrawing fluorine atoms on the adjacent carbon would destabilize the transition state of an Sₙ2 reaction. An Sₙ1 reaction is also unlikely due to the instability of the resulting carbocation.
-
Attack at the Ethyl Group: Cleavage of the ether linkage via nucleophilic attack on the ethyl group is a possibility, particularly with strong nucleophiles.
Compared to non-fluorinated ethers, the reactivity of fluorinated ethers in nucleophilic substitution reactions is generally lower. The strong C-F bonds and the inductive effect of fluorine atoms reduce the electrophilicity of the adjacent carbon atoms.
Reaction Pathway for Nucleophilic Substitution
Caption: Potential nucleophilic substitution pathways.
Conclusion
In the absence of direct experimental kinetic data, this guide provides a comparative analysis of the expected reactivity of this compound. Based on the principles of physical organic chemistry and comparison with structurally similar halogenated ethers, it is predicted to exhibit high stability towards dehydrochlorination and hydrolysis. Nucleophilic substitution reactions are likely to be slow due to steric hindrance and the electronic effects of the fluorine substituents.
For researchers and professionals in drug development and chemical synthesis, this predictive framework can guide experimental design and the selection of reaction conditions. Further experimental studies are warranted to quantify the reaction kinetics of this important fluorinated intermediate and validate these predictions.
References
- NIST Chemistry WebBook. (n.d.). This compound.
- Wikipedia. (2023, October 27). Halogenated ether.
- Kharasch, E. D. (2008). Metabolism and toxicity of the volatile anesthetics. Anesthesiology Clinics, 26(4), 681–698.
- Clinical Pharmacogenetics Implementation Consortium. (2019). CPIC® Guideline for Volatile Anesthetic Agents and Succinylcholine in the Context of RYR1 or CACNA1S Genotypes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C4H6ClF3O | CID 136152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Halogenated ether - Wikipedia [en.wikipedia.org]
- 5. Hepatotoxicity of Halogenated Inhalational Anesthetics [ircmj.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Use of 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and agrochemical synthesis, the choice of solvent is a critical decision that profoundly impacts process efficiency, safety, environmental footprint, and ultimately, the economic viability of large-scale production. This guide provides a comprehensive cost-benefit analysis of 2-Chloro-1,1,2-trifluoroethyl ethyl ether, a fluorinated solvent and chemical intermediate, benchmarked against common alternatives. Through an examination of its physicochemical properties, performance in key synthetic applications, and its environmental, health, and safety profile, this document aims to equip researchers and process chemists with the necessary data to make informed decisions for their manufacturing campaigns.
Physicochemical Profile of this compound
This compound (CAS No. 310-71-4) is a colorless to nearly colorless liquid with a molecular formula of C4H6ClF3O and a molecular weight of 162.54 g/mol .[1] Its key physical properties are summarized in the table below.
| Property | Value |
| Boiling Point | 88 °C[1] |
| Density | 1.23 g/mL[1] |
| Refractive Index (n20D) | 1.34[1] |
The presence of the trifluoromethyl group imparts a unique combination of stability and reactivity to the molecule, making it a versatile tool in organic synthesis.[1] It is recognized for its utility as an effective solvent and as a crucial building block in the synthesis of fluorinated compounds, which are of significant interest in the pharmaceutical and agrochemical industries for enhancing the efficacy and stability of active pharmaceutical ingredients (APIs).[1][2][3]
Cost-Benefit Analysis: A Multifaceted Perspective
The decision to employ a particular solvent in large-scale synthesis extends beyond its initial purchase price. A holistic cost-benefit analysis must consider performance metrics, safety and environmental implications, and the total cost of ownership, including waste disposal and potential for recycling. While specific bulk pricing for this compound is not publicly available and is subject to negotiation with suppliers, it is generally positioned as a higher-cost solvent compared to traditional non-fluorinated alternatives. However, as with many fluorinated solvents, the higher upfront cost can be offset by a range of benefits.[4][5][6]
Performance and Efficiency
Fluorinated solvents are often lauded for their ability to facilitate reactions under mild conditions, potentially leading to safer and more efficient processes compared to traditional solvents.[1] The unique chemical structure of this compound can enhance the stability and efficacy of the final products.[1]
While direct, large-scale comparative studies are limited, we can infer its potential from its applications. It is utilized in the synthesis of various APIs and as an intermediate for herbicides and pesticides.[1] The stability of fluorinated ethers can lead to cleaner reactions with fewer byproducts, simplifying downstream purification processes and potentially increasing overall yield.[6]
Environmental, Health, and Safety (EHS) Profile
Many newer generation fluorinated solvents are designed to have a more favorable environmental profile than their predecessors and traditional halogenated solvents.[6] They often exhibit low to zero ozone depletion potential and lower global warming potential compared to older chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[6] Furthermore, many fluorinated solvents are non-flammable and have low toxicity, contributing to a safer working environment.[6]
However, it is crucial to note that halogenated organic compounds, as a class, can be persistent in the environment.[7] A thorough environmental risk assessment should be conducted for any large-scale application.
Economic Considerations
The economic viability of using this compound hinges on a comprehensive analysis of the total cost of ownership. While the initial procurement cost may be higher than for solvents like THF, DCM, or toluene, potential savings can be realized through:
-
Increased Yield and Purity: Cleaner reactions can lead to higher yields of the desired product and reduce the costs associated with purification.
-
Reduced Reaction Times: The ability to run reactions at higher temperatures due to a higher boiling point can decrease cycle times, increasing plant throughput.[8]
-
Solvent Recycling: The stability of fluorinated solvents makes them good candidates for recovery and reuse, which can significantly reduce overall solvent consumption and waste disposal costs.[6]
-
Reduced Safety and Compliance Costs: The use of non-flammable and lower-toxicity solvents can lead to savings in safety infrastructure and regulatory compliance.[6]
The pharmaceutical solvents market is projected to grow significantly, with a strong trend towards greener and more sustainable alternatives.[9] This indicates a long-term economic advantage for adopting solvents with better EHS profiles.
Comparison with Common Alternatives
The choice of solvent is highly dependent on the specific requirements of the chemical transformation. Below is a qualitative comparison of this compound with common industrial solvents.
| Solvent | Key Advantages | Key Disadvantages |
| This compound | - High stability- Can enhance product stability and efficacy[1]- Potential for mild reaction conditions[1]- Non-flammable (inferred from class)[6] | - Higher initial cost- Limited public data on GWP and toxicity |
| Tetrahydrofuran (THF) | - Good solvating power for a wide range of compounds- Relatively low cost | - Forms explosive peroxides upon storage- Highly flammable- Miscible with water, can complicate work-up[10] |
| Dichloromethane (DCM) | - Excellent solvating power- Low boiling point, easy to remove | - Suspected carcinogen- Environmental persistence- Volatile, leading to workplace exposure concerns |
| Toluene | - Good solvating power for non-polar compounds- Azeotropically removes water- Relatively low cost | - Flammable- Toxic, with potential for reproductive harm- Higher boiling point can require more energy for removal |
Experimental Protocols: A Case Study
While large-scale industrial protocols are proprietary, a documented lab-scale synthesis provides insight into the practical application of this compound.
Synthesis of Ethyl Chlorofluoroacetate [11]
This procedure details the use of this compound as a starting material for the synthesis of ethyl chlorofluoroacetate.
-
Reaction Setup: A 2-liter, three-necked round-bottomed flask is equipped with a mechanical stirrer, a 500-mL dropping funnel, and a thermometer. The third neck is fitted with tubing to vent evolved hydrogen fluoride.
-
Procedure:
-
The flask is charged with 340 g (2.09 moles) of crude this compound and cooled in an ice bath to below 5°C.
-
228 mL of 96% sulfuric acid (420 g, 4.1 moles) is added dropwise from the funnel, maintaining the temperature between 5–15°C. The addition takes 30–45 minutes.
-
The reaction mixture is stirred at 10°C for 2 hours.
-
The mixture is then carefully poured onto a mixture of 1 kg of crushed ice and 500 mL of water.
-
The lower organic layer is separated, washed with saturated sodium bicarbonate solution and then with water until acid-free, and dried.
-
-
Yield: The crude dried ester weighs 200–210 g (68–71% yield). Fractional distillation yields 190–200 g (65–68%) of pure ethyl chlorofluoroacetate.
This example demonstrates a practical application of the ether in a chemical transformation, highlighting the reaction conditions and achievable yields on a laboratory scale.
Visualization of the Decision-Making Workflow
The selection of a solvent for large-scale synthesis is a complex process involving multiple considerations. The following diagram illustrates a logical workflow for this decision-making process.
Caption: A simplified workflow for solvent selection in large-scale synthesis.
Conclusion and Future Outlook
This compound presents a compelling option for large-scale synthesis, particularly in the pharmaceutical and agrochemical sectors where the incorporation of fluorine can offer significant advantages in the final product. While its initial cost is likely higher than that of traditional non-fluorinated solvents, a thorough cost-benefit analysis that considers performance, safety, and environmental factors may reveal it to be a more economical choice in the long run.
The trend towards greener and more sustainable chemistry will continue to drive the adoption of solvents with improved EHS profiles.[9] As more data on the environmental impact and performance of fluorinated ethers becomes available, their role in large-scale synthesis is likely to expand. Researchers and drug development professionals are encouraged to engage with suppliers to obtain detailed information on bulk pricing and to conduct small-scale trials to validate the performance benefits of this compound in their specific applications.
References
- What Are The Advantages Of Using Fluorinated Solvents | ORAPI Asia. (n.d.).
- Advantages of Fluorinated Solvents Over Aqueous Cleaning - AGC Chemicals Americas. (2024, June 17).
- The Advantages Of Using Fluorinated Solvents - Enviro Tech International, Inc. (n.d.).
- This compound. (n.d.).
- This compound. (n.d.).
- This compound - Chem-Impex. (n.d.).
- 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ethe... - CPAChem. (n.d.).
- Advances in Fluorination Chemistry for API Synthesis - Pharmaceutical Technology. (2015, October 2).
- 2 Chloro 1 1 2 Trifluoroethyl Difl & - Cenmed Enterprises. (n.d.).
- The Cost of Solvents: How Choices Impact the Economics of Drug Manufacturing. (n.d.).
- This compound | C4H6ClF3O | CID 136152 - PubChem. (n.d.).
- This compound - Cheméo. (n.d.).
- Life Cycle Assessment of the Separation and Recycling of Fluorinated Gases Using Ionic Liquids in a Circular Economy Framework | ACS Sustainable Chemistry & Engineering - ACS Publications. (2021, December 17).
- Acetic acid, chlorofluoro-, ethyl ester - Organic Syntheses Procedure. (n.d.).
- (PDF) Life Cycle Assessment of the Separation and Recycling of Fluorinated Gases Using Ionic Liquids in a Circular Economy Framework - ResearchGate. (2021, December 1).
- 2-chloro-1,1,2-trifluoroethyl methyl ether | C3H4ClF3O | CID 9877 - PubChem. (n.d.).
- Life Cycle Assessment of Fluoride Removal from Mining Effluents Using Electrocoagulation and Biogenic CO 2 - MDPI. (n.d.).
- 2-CHLORO-1,1,1-TRIFLUOROETHANE 1. Exposure Data 2. Studies of Cancer in Humans 3. Studies of Cancer in Experimental Animals - IARC Publications. (n.d.).
- Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange. (2019, January 25).
- Life Cycle Assessment (LCA) and Solid Waste Management Consultants - Franklin Associates: News. (n.d.).
- Life‐Cycle Assessment of Printed Electronic Components ‐ Case Study for Organic Electrochemical Transistors - ResearchGate. (n.d.).
- This compound - the NIST WebBook. (n.d.).
- Development of Practical and Scalable Synthetic Route for 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic Acid - ResearchGate. (2026, January 5).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. id.cic.edu.my [id.cic.edu.my]
- 3. tvworldwide.com [tvworldwide.com]
- 4. What Are The Advantages Of Using Fluorinated Solvents | ORAPI Asia [orapiasia.com]
- 5. agcchem.com [agcchem.com]
- 6. envirotechint.com [envirotechint.com]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemcomplex.com [chemcomplex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comparative Spectroscopic Guide to 2-Chloro-1,1,2-trifluoroethyl ethyl ether and its Anesthetic Analogues
This guide provides an in-depth spectroscopic comparison of 2-Chloro-1,1,2-trifluoroethyl ethyl ether and its structurally related analogues, the widely used volatile anesthetics: Isoflurane, Enflurane, Desflurane, and Sevoflurane. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data to facilitate unambiguous identification and structural elucidation.
The rationale behind employing a multi-spectroscopic approach lies in its power of complementary validation. While one technique may suggest a structural feature, others can confirm it, providing a self-validating system for analysis. For instance, the presence of specific functional groups indicated by IR spectroscopy can be confirmed by the chemical shifts and coupling patterns observed in NMR, while mass spectrometry validates the overall molecular weight and elemental composition through fragmentation analysis.
Molecular Structures: A Visual Comparison
The compounds discussed are all halogenated ethers, sharing a core ethyl ether or methyl ether structure with varying degrees of fluorine and chlorine substitution. These substitutions create unique electronic environments, resulting in distinct spectroscopic fingerprints.
Figure 1: Chemical structures of the compared halogenated ethers.
General Spectroscopic Analysis Workflow
A systematic approach is crucial for the analysis of these compounds. The following workflow illustrates the logical progression from sample acquisition to final structural confirmation, ensuring a robust and reproducible analysis.
Figure 2: General workflow for spectroscopic analysis of halogenated ethers.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful first-pass technique for identifying the functional groups present in a molecule. Ethers are characterized by a strong C-O single-bond stretching absorption, while the presence of halogens introduces intense C-F and C-Cl stretching vibrations, which create a unique "fingerprint" region for each compound.[1] The C-F and C-O stretching modes are particularly significant as they absorb in the atmospheric window (750-1250 cm⁻¹), which is relevant for environmental monitoring.[2]
The C-X (halogen) stretching frequency is inversely related to the mass of the halogen atom; thus, C-F stretches appear at higher wavenumbers than C-Cl stretches.[3] The high degree of fluorination in these molecules results in very strong, complex absorption bands in the 1000-1300 cm⁻¹ region.[4]
Table 1: Comparative IR Absorption Data (cm⁻¹)
| Compound | C-O Stretch | C-F Stretch(es) | C-Cl Stretch |
| This compound | ~1100-1150 | ~1100-1300 (multiple, strong) | ~700-800 |
| Isoflurane | ~1100 | ~1100-1300 (multiple, strong) | ~800 |
| Enflurane | ~1100 | ~1100-1300 (multiple, strong) | ~800 |
| Desflurane | ~1150 | ~1100-1300 (multiple, strong) | N/A |
| Sevoflurane | ~1100-1200 | ~1100-1300 (multiple, strong) | N/A |
Note: Data are approximate and synthesized from typical ranges and published spectra. The C-F and C-O regions often overlap significantly.
The spectra for isoflurane, desflurane, and sevoflurane show maximum absorbance in the 8-12 µm (approx. 830-1250 cm⁻¹) range.[4][5] For sevoflurane specifically, a characteristic peak for the ether group response can be found around 1200 cm⁻¹.[6] This complexity in the fingerprint region, while challenging to assign to individual vibrations, provides a highly specific pattern for each molecule, making IR spectroscopy an excellent tool for qualitative identification and differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the molecular skeleton and the precise electronic environment of each nucleus. For these compounds, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
Protons adjacent to electronegative atoms, such as the oxygen in the ether linkage, are deshielded and thus shifted downfield (to a higher ppm value).[1] Further substitution with fluorine or chlorine on the same or adjacent carbons enhances this effect.
Table 2: Comparative ¹H NMR Data (δ, ppm)
| Compound | -OCH₂CH₃ / -OCH₃ | -OCH(CF₃)₂ | -OCF₂CHFCl / -OCHFCF₃ |
| This compound | ~1.3 (t), ~3.9 (q) | N/A | ~6.0-6.5 (dt) |
| Isoflurane | N/A | N/A | ~6.0 (septet-like) |
| Enflurane | N/A | N/A | ~6.0 (dt) |
| Desflurane | N/A | N/A | ~6.0 (t) |
| Sevoflurane | N/A | ~5.7 (septet) | N/A |
Note: Chemical shifts are approximate. 't' = triplet, 'q' = quartet, 'dt' = doublet of triplets.
In this compound, the ethyl group gives a characteristic triplet and quartet. The single proton on the chloro- and fluoro-substituted carbon is significantly downfield due to the combined electron-withdrawing effects of the halogens and the ether oxygen. Similarly, the lone protons in isoflurane, enflurane, and desflurane are found in this downfield region, with splitting patterns determined by coupling to adjacent fluorine atoms. Sevoflurane's proton is also downfield and split into a septet by the six equivalent fluorine atoms of the two CF₃ groups.
¹⁹F NMR Spectroscopy
¹⁹F NMR is arguably the most powerful technique for differentiating these molecules, as each unique fluorine environment produces a distinct signal.[7] The chemical shifts and, critically, the H-F and F-F coupling patterns, allow for unambiguous assignment.
Table 3: Comparative ¹⁹F NMR Data (δ, ppm, relative to CFCl₃)
| Compound | CF₃ Groups | CF₂ Groups | CHF or CFCl Groups |
| This compound | N/A | ~ -80 to -90 (q) | ~ -130 to -140 (t) |
| Isoflurane | ~ -82 (d) | N/A | ~ -145 (m) |
| Enflurane | N/A | ~ -85 (d) | ~ -148 (t) |
| Desflurane | ~ -85 (t) | N/A | ~ -145 (d) |
| Sevoflurane | ~ -77 (d) | N/A | N/A |
Note: Data are illustrative approximations. 'd' = doublet, 't' = triplet, 'q' = quartet, 'm' = multiplet.
The utility of ¹⁹F NMR extends beyond simple identification to metabolic studies and in-vivo imaging. For example, studies have used ¹⁹F NMR to monitor the elimination and metabolism of enflurane and to directly image sevoflurane distribution in the brain.[8][9] This highlights the technique's sensitivity and specificity for tracking fluorinated molecules in complex biological systems.[10][11][12]
¹³C NMR Spectroscopy
In ¹³C NMR, carbon atoms bonded to electronegative atoms (O, F, Cl) are shifted significantly downfield.[1] The magnitude of the shift and the C-F coupling constants provide further structural confirmation.
Table 4: Comparative ¹³C NMR Data (δ, ppm)
| Compound | -O-C H₂CH₃ / -O-C H₃ | -O-CH₂C H₃ | Halogenated Carbons |
| This compound | ~68 | ~15 | ~115-125 (multiple C-F couplings) |
| Isoflurane | N/A | N/A | ~65 (OCH), ~120 (CF₃), ~125 (CFCl) |
| Enflurane | N/A | N/A | ~80 (CHFCl), ~120 (OCF₂), ~125 (CHF₂) |
| Desflurane | N/A | N/A | ~65 (OCHF), ~120 (CF₃), ~125 (CF₂) |
| Sevoflurane | ~70 (OCH₂) | N/A | ~120 (CF₃), ~55 (OCH) |
Note: All halogenated carbon signals are complex multiplets due to C-F coupling.
The chemical shifts for carbons in ethers typically fall in the 50-80 δ range.[1] The presence of multiple fluorine atoms causes these signals to be split into complex multiplets and shifts them further downfield, providing a rich dataset for analysis.
Mass Spectrometry (MS)
Mass spectrometry of these volatile compounds, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), provides the molecular weight and a characteristic fragmentation pattern.[13][14] Electron Ionization (EI) at 70 eV is a standard method that induces reproducible fragmentation.
A key diagnostic feature for this compound, isoflurane, and enflurane is the presence of the chlorine isotope pattern. The molecular ion (M⁺) and any chlorine-containing fragments will appear as two peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1 (for ³⁵Cl:³⁷Cl).
Table 5: Comparative Mass Spectrometry Data (m/z of Major Fragments)
| Compound | MW | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 162.5 | 162/164 (low abundance) | 127 [M-Cl]⁺, 93 [C₂HF₂O]⁺, 69 [CF₃]⁺, 29 [C₂H₅]⁺ |
| Isoflurane | 184.5 | 184/186 (very low) | 115 [M-CF₂Cl]⁺, 85/87 [CF₂Cl]⁺, 69 [CF₃]⁺ |
| Enflurane | 184.5 | 184/186 (very low) | 115 [M-CF₂Cl]⁺, 85/87 [CF₂Cl]⁺, 69 [CF₃]⁺, 51 [CHF₂]⁺ |
| Desflurane | 168 | Not observed | 101 [C₂HF₄O]⁺, 69 [CF₃]⁺, 51 [CHF₂]⁺ |
| Sevoflurane | 200 | Not observed | 131 [M-CF₃]⁺, 69 [CF₃]⁺ |
The fragmentation patterns can be rationalized by established mechanisms.[15] For ethers, α-cleavage (cleavage of the bond adjacent to the oxygen atom) is a common pathway. The stability of the resulting carbocations and radical species dictates the most abundant fragments. For example, the loss of a stable trifluoromethyl radical ([CF₃]•) is a common pathway, leading to an intense peak at m/z = 69 for many of these compounds. The mass spectrum for this compound is well-documented in the NIST database.[16][17]
Figure 3: A plausible EI fragmentation pathway for this compound.
Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.
Protocol 1: Fourier Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for liquid samples. For volatile compounds, a gas cell can also be used.[4]
-
Sample Preparation:
-
ATR: Place one drop of the neat liquid sample directly onto the ATR crystal.
-
Gas Phase: Inject a small amount of the liquid into an evacuated gas cell, allowing it to vaporize.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or gas cell.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform an atmospheric correction for water and CO₂ if necessary.
-
-
Data Processing: Baseline correct the spectrum and label the major absorption peaks.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with multinuclear capabilities (¹H, ¹³C, ¹⁹F).
-
Sample Preparation:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ is often used, or spectra are referenced to a known solvent peak.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Tune and shim the spectrometer for the specific sample and nucleus.
-
Acquire the ¹H spectrum, followed by the ¹⁹F and ¹³C spectra. Standard pulse programs are typically sufficient.
-
For ¹³C, a proton-decoupled experiment is standard to produce singlets for each unique carbon.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm). Integrate ¹H signals and pick peaks for all spectra.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) with an electron ionization (EI) source.[13][14]
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or hexane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, DB-5ms or equivalent).
-
Injection: 1 µL injection volume with a split ratio (e.g., 50:1) to avoid overloading the column and detector.
-
Temperature Program: Start at a low temperature (e.g., 40°C) and ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) to ensure separation of the analyte from any impurities.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan a mass range that covers the expected molecular weight and fragments (e.g., m/z 35-300).
-
-
Data Analysis: Identify the chromatographic peak corresponding to the compound of interest. Analyze the corresponding mass spectrum, identifying the molecular ion (if present) and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST/Wiley) for confirmation.
Conclusion
The spectroscopic analysis of this compound and its anesthetic analogues demonstrates the power of a multi-technique approach. IR spectroscopy provides rapid functional group identification, with the C-F and C-O stretching regions offering a unique fingerprint for each compound. NMR spectroscopy, particularly the combination of ¹H, ¹³C, and ¹⁹F nuclei, delivers unambiguous structural elucidation through chemical shifts and spin-spin coupling. Finally, mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern that aids in final identification. By integrating the data from these distinct yet complementary techniques, researchers can achieve a high degree of confidence in the identity and purity of these important halogenated ethers.
References
- The Open Physical Chemistry Journal. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers. [Link]
- ResearchGate. (n.d.). IR absorption spectra of the common anaesthetics, isoflurane (a),...[Link]
- PubMed. (n.d.). The quantitative analysis of inhalational anaesthetics in forensic samples by gas chromatography/mass spectrometry/selected ion monitoring. [Link]
- PubMed. (2003).
- PubMed Central. (n.d.).
- MDPI. (2022).
- PubMed Central. (n.d.). Analysis of pulmonary surfactant by Fourier transform infrared spectroscopy after exposure to sevoflurane and isoflurane. [Link]
- ResearchGate. (n.d.).
- PubMed. (n.d.).
- ISMRM. (2013).
- ResearchGate. (n.d.). Mass-spectrum of desflurane and desflurane in the plasma...[Link]
- PubMed. (1992).
- NIST WebBook. (n.d.). This compound - Mass spectrum. [Link]
- YouTube. (2017). How volatile anesthetic solubility affects the influence of bronchoconstriction on uptake and distri. [Link]
- SpectraBase. (n.d.). Isoflurane - Optional[13C NMR] - Chemical Shifts. [Link]
- ACS Publications. (n.d.).
- SpectraBase. (n.d.). 2-Chloro-1,1,2-trifluoroethyl methyl ether - Optional[13C NMR] - Chemical Shifts. [Link]
- PubChem. (n.d.). Desflurane. [Link]
- PubMed. (1998).
- PubMed. (1995). Desflurane and the unmodified mass spectrometer. [Link]
- NIH. (n.d.).
- ISMRM. (2013).
- PubChem. (n.d.). This compound. [Link]
- PubMed. (2000).
- ResearchGate. (n.d.). Infrared absorption spectra for desflurane, enflurane and halothane. [Link]
- Amanchukwu, C. et al. (2020). A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. [Link]
- NIST WebBook. (n.d.). This compound. [Link]
- Spectroscopy Online. (2023).
- IOPscience. (2020). Studies pertaining to the monitoring of volatile halogenated anaesthetics in breath by proton transfer reaction mass spectrometry. [Link]
- NIST WebBook. (n.d.).
- ACS Publications. (1973). General anesthetics. 1. Halogenated methyl ethyl ethers as anesthetic agents. [Link]
- ResearchGate. (2015).
- ResearchGate. (n.d.). Clinically Relevant Concentration Determination of Inhaled Anesthetics (Halothane, Isoflurane, Sevoflurane, and Desflurane) by 19F NMR. [Link]
- PubChem. (n.d.). Enflurane. [Link]
- Wikipedia. (n.d.). Enflurane. [Link]
- Bionity. (n.d.).
- Chemistry LibreTexts. (2024). Spectroscopy of Ethers. [Link]
- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]
- Fluorine Notes. (n.d.).
- UCalgary. (n.d.). 13C NMR Chemical Shift Table. [Link]
- FDA. (n.d.). ĒTHRANE (enflurane, USP). [Link]
- PubMed. (1994). Specific gravities of desflurane, enflurane, halothane, isoflurane, and sevoflurane. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benthamopen.com [benthamopen.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 19F NMR studies of enflurane elimination and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine-19 nuclear magnetic resonance imaging and spectroscopy of sevoflurane uptake, distribution, and elimination in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cds.ismrm.org [cds.ismrm.org]
- 11. (ISMRM 2013) in-vivo 19F Imaging of Sevoflurane in the Human Brain at Clinical-Relevant Concentrations [ismrm.gitlab.io]
- 12. Use of 19F-nuclear magnetic resonance and gas chromatography-electron capture detection in the quantitative analysis of fluorine-containing metabolites in urine of sevoflurane-anaesthetized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The quantitative analysis of inhalational anaesthetics in forensic samples by gas chromatography/mass spectrometry/selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the mass spectrometric patterns of volatile liquid anaesthetics to predict the temperature--metal caused decomposition pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound [webbook.nist.gov]
- 17. This compound [webbook.nist.gov]
A Comparative Environmental Assessment of 2-Chloro-1,1,2-trifluoroethyl ethyl ether and Alternative Solvents: A Guide for Researchers
Introduction
In the fields of pharmaceutical development, agrochemical synthesis, and materials science, the choice of solvent is a critical decision that influences reaction efficiency, product purity, and process safety. 2-Chloro-1,1,2-trifluoroethyl ethyl ether, a fluorinated ether, has found utility as a solvent and a chemical intermediate due to its unique properties.[1][2] However, the increasing focus on sustainable and green chemistry necessitates a thorough evaluation of the environmental impact of all laboratory and industrial chemicals. The release of halogenated compounds into the atmosphere is a significant concern, as they can contribute to stratospheric ozone depletion and global warming.[3][4][5]
This guide provides a comprehensive comparison of the environmental profile of this compound against several common alternative solvents. We will delve into key environmental impact metrics, including Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and atmospheric lifetime. This document is intended for researchers, scientists, and drug development professionals, providing the objective data and experimental context needed to make informed decisions that align with both scientific and environmental objectives.
Understanding Key Environmental Impact Metrics
Before comparing specific compounds, it is essential to understand the primary metrics used to quantify their environmental effects.
-
Ozone Depletion Potential (ODP): This is a relative measure of a chemical's ability to destroy the stratospheric ozone layer.[6][7] The ODP of a substance is benchmarked against trichlorofluoromethane (CFC-11), which is assigned an ODP of 1.0.[6][7] Compounds containing chlorine or bromine that are stable enough to reach the stratosphere typically have a non-zero ODP.[6] Hydrofluorocarbons (HFCs), which lack chlorine, have an ODP of zero.[6]
-
Global Warming Potential (GWP): GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, usually 100 years, relative to a similar mass of carbon dioxide (CO₂), which has a GWP of 1.0.[4][8] A substance's GWP depends on its ability to absorb infrared radiation and its atmospheric lifetime.[4]
-
Atmospheric Lifetime: This metric indicates the average time a molecule of a compound remains in the atmosphere before being removed by chemical reaction or physical deposition. Longer lifetimes allow a substance to become well-mixed in the atmosphere and exert its environmental effects over extended periods. For many hydrofluoroethers, the primary removal mechanism is reaction with the hydroxyl (OH) radical in the troposphere.[9][10]
Comparative Analysis of Solvents
The environmental impact of this compound is not extensively documented in publicly available literature. Therefore, its properties are estimated based on its chemical structure as a hydrochlorofluoroether (HCFE). It contains C-H bonds, which shorten its atmospheric lifetime compared to fully halogenated compounds, but also contains chlorine and fluorine, which contribute to ODP and GWP, respectively.
This guide compares it to a selection of common laboratory solvents: a traditional chlorinated solvent (Dichloromethane), a common anesthetic gas with a similar structure (Isoflurane), and a greener alternative (a mixture of Ethyl Acetate and Heptane).
| Compound | Chemical Formula | Atmospheric Lifetime (Years) | ODP (100-year) | GWP (100-year) | Primary Environmental Concerns |
| This compound | C₄H₆ClF₃O | Data Not Available (Estimated: Years to decades) | Data Not Available (Estimated: > 0, likely < 0.1) | Data Not Available (Estimated: High, 100s-1000s) | Contains chlorine (ODP) and fluorine (GWP); lack of degradation and toxicity data. |
| Isoflurane | C₃H₂ClF₅O | 3.6[4] | ~0.0004 (negligible but non-zero)[11] | 539[4] | Potent greenhouse gas.[4] |
| Dichloromethane (DCM) | CH₂Cl₂ | ~0.5 (150-180 days) | 0.0097–0.0208[12] | ~9 | Probable human carcinogen, hazardous air pollutant, contributes to ozone depletion.[13][14] |
| Ethyl Acetate | C₄H₈O₂ | ~0.04 (15 days) | 0 | ~11 | Low toxicity, readily biodegradable, but flammable. |
| n-Heptane | C₇H₁₆ | ~0.005 (2 days) | 0 | ~2 | Volatile organic compound (VOC), contributes to ground-level ozone. |
Discussion of Comparative Data
The data clearly illustrates a trade-off between different classes of solvents.
-
This compound : As an HCFE, its primary concern lies in its combined, albeit currently unquantified, ODP and GWP. The presence of both chlorine and fluorine atoms in a relatively stable ether structure suggests it will be an active greenhouse gas with some capacity to deplete ozone.[11][15] Its environmental profile is likely similar to that of isoflurane, another halogenated ether used in anesthesia, which has a significant GWP of 539.[4]
-
Dichloromethane (DCM) : While its GWP is low, DCM is a known hazardous substance. It is classified as a probable human carcinogen and a hazardous air pollutant.[13][14] Furthermore, as a very short-lived substance (VSLS) containing chlorine, it contributes to ozone depletion, with an ODP that can be significant depending on the location of its emission.[12]
-
"Green" Alternatives : Solvents like ethyl acetate and heptane represent a significant improvement in terms of ODP and GWP. Their atmospheric lifetimes are measured in days, not years, and they are readily biodegradable.[13] However, they are not without environmental impact, as they are volatile organic compounds (VOCs) that can contribute to the formation of smog and ground-level ozone.
The following diagram provides a qualitative visualization of the environmental trade-offs.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. id.cic.edu.my [id.cic.edu.my]
- 3. Environmental Implications of Anesthetic Gases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asahq.org [asahq.org]
- 5. researchgate.net [researchgate.net]
- 6. Ozone depletion potential - Wikipedia [en.wikipedia.org]
- 7. Ozone depleting substances - DCCEEW [dcceew.gov.au]
- 8. epa.gov [epa.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. Anesthetic Gases: Environmental Impacts and Mitigation Strategies for Fluranes and Nitrous Oxide [mdpi.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Novel Compounds Synthesized with 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether
For researchers, scientists, and drug development professionals, the introduction of fluorinated moieties is a critical strategy for modulating the physicochemical and biological properties of novel compounds. 2-Chloro-1,1,2-trifluoroethyl ethyl ether has emerged as a valuable building block for introducing the 2-ethoxy-1,1,2-trifluoroethyl group, a motif of growing interest in medicinal and agricultural chemistry.[1] However, the successful synthesis of new chemical entities is only the first step; rigorous structural validation is paramount to ensure the integrity of research and the safety and efficacy of potential therapeutic agents.
This guide provides an in-depth technical comparison of analytical methodologies for the structural elucidation of novel compounds prepared using this compound. We will explore the causality behind experimental choices, describe self-validating protocols, and compare this reagent with a common alternative, supported by experimental data.
The Synthetic Utility and Structural Ambiguity
This compound is an effective reagent for the fluoroalkylation of various nucleophiles, such as phenols, amines, and thiols.[1][2] The reaction typically proceeds via a nucleophilic substitution, where the nucleophile displaces the chlorine atom. However, the presence of multiple fluorine atoms can influence the reactivity of the molecule, and the potential for rearrangement or side reactions necessitates a comprehensive analytical approach to confirm the desired structure.
A key challenge in the structural validation of organofluorine compounds is the influence of fluorine on the spectroscopic properties of the molecule. The strong electronegativity and nuclear spin of the fluorine atom (¹⁹F, I = ½) can lead to complex NMR spectra and unique fragmentation patterns in mass spectrometry.[3] Therefore, a multi-technique approach is essential for unambiguous structure determination.
A Case Study: Synthesis of 2-(2-ethoxy-1,1,2-trifluoroethoxy)naphthalene
To illustrate the principles of structural validation, we will consider the synthesis of 2-(2-ethoxy-1,1,2-trifluoroethoxy)naphthalene from the reaction of 2-naphthol with this compound. This reaction serves as a practical example for discussing the application of various analytical techniques.
Reaction Workflow
The synthesis is typically carried out by deprotonating 2-naphthol with a suitable base to form the nucleophilic naphthoxide, which then reacts with this compound in a nucleophilic substitution reaction.
Caption: Synthetic workflow for 2-(2-ethoxy-1,1,2-trifluoroethoxy)naphthalene.
Core Analytical Techniques for Structural Validation
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise structure of organic molecules. For fluorinated compounds, a suite of NMR experiments is necessary.
-
¹H NMR: Provides information on the number and connectivity of hydrogen atoms. In our example, we would expect to see signals for the aromatic protons of the naphthalene ring, as well as the methylene and methyl protons of the ethoxy group.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The presence of fluorine will cause splitting of the signals for adjacent carbon atoms (¹JCF, ²JCF, etc.), providing valuable information about the location of the fluoroalkoxy group.
-
¹⁹F NMR: This is a crucial experiment for any organofluorine compound. It provides direct information about the fluorine atoms in the molecule. The chemical shifts and coupling constants (JFF, JHF) are highly sensitive to the local electronic environment and can confirm the trifluoroethyl moiety.[4]
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between different atoms in the molecule, confirming the overall structure. For instance, an HMBC experiment would show a correlation between the naphthalene protons and the carbon of the ether linkage.
A Self-Validating NMR Protocol:
-
Acquire ¹H and ¹⁹F NMR spectra. The presence of the expected number of signals and their multiplicities provides the initial confirmation of a successful reaction.
-
Run a ¹³C{¹H} NMR experiment. Observe the characteristic splitting patterns of the carbon signals due to coupling with fluorine.
-
Perform 2D NMR experiments (HSQC and HMBC) to confirm the connectivity. For example, an HMBC correlation between the ethoxy protons and the carbon of the trifluoroethyl group would confirm the ether linkage.
-
Integrate the signals in the ¹H and ¹⁹F spectra to ensure the correct ratio of protons and fluorine atoms.
Sources
- 1. Synthesis and Characterization: Significance and symbolism [wisdomlib.org]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
A Comparative Efficacy Analysis of Enflurane (2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether) in Inhalational Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth literature review comparing the efficacy of Enflurane, a halogenated ether, with other volatile anesthetic agents. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to offer a comprehensive understanding of Enflurane's clinical performance and its standing among alternative anesthetics.
Introduction: The Clinical Journey of Enflurane
Enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) is a halogenated ether developed in 1963 by Ross Terrell and was first used clinically in 1966.[1] For decades, it was a widely utilized inhalational anesthetic for inducing and maintaining general anesthesia in surgical settings.[2][3] Known by its trade name, Ethrane, Enflurane gained prominence for its favorable pharmacokinetic properties and a manageable side effect profile at the time.[2] While newer agents such as sevoflurane and desflurane have largely supplanted it in modern practice, a thorough understanding of Enflurane's efficacy and properties remains crucial for historical context, comparative pharmacology, and specific clinical scenarios.[2]
Mechanism of Action: A Multi-Target Approach to Anesthesia
The precise mechanism of action for general anesthetics, including Enflurane, is not fully elucidated; however, it is understood to involve the modulation of neuronal activity within the central nervous system (CNS).[2][4] Enflurane's anesthetic effects are primarily attributed to its interaction with various ion channels and neurotransmitter systems.[4]
The principal mechanism involves the potentiation of inhibitory neurotransmission. Enflurane acts as a positive allosteric modulator of gamma-aminobutyric acid type A (GABAA) and glycine receptors.[1][3] This enhancement of GABAA receptor activity increases chloride ion influx, leading to hyperpolarization of the neuronal membrane and making it more difficult for neurons to fire action potentials.[2][4] This dampening of neuronal excitability is a key contributor to its sedative and hypnotic effects.[2][4]
Simultaneously, Enflurane inhibits excitatory neurotransmission. It acts as a negative allosteric modulator of N-methyl-D-aspartate (NMDA), AMPA, and kainate receptors, which are all subtypes of glutamate receptors, the primary excitatory neurotransmitter in the CNS.[1][4] By inhibiting these receptors, Enflurane reduces excitatory synaptic transmission.[4] This dual action on both inhibitory and excitatory pathways contributes significantly to its overall anesthetic effect.[2]
Caption: Mechanism of action of Enflurane.
Pharmacokinetics and Efficacy Metrics
The clinical efficacy of an inhalational anesthetic is determined by its pharmacokinetic and pharmacodynamic properties. Key metrics include the Minimum Alveolar Concentration (MAC), blood:gas partition coefficient, and oil:gas partition coefficient, which collectively influence the speed of induction, recovery, and potency.
| Property | Enflurane | Isoflurane | Sevoflurane | Desflurane | Halothane |
| MAC (in 100% O2, 40-year-old) | 1.63% - 1.68%[1][5][6] | 1.17%[5] | 1.8%[5] | 6.6%[5] | 0.75%[5] |
| Blood:Gas Partition Coefficient | 1.9[1] | 1.4 | 0.69[7] | 0.42[7] | 2.4 |
| Oil:Gas Partition Coefficient | 98[1] | 99 | 47 | 19 | 224 |
| Metabolism (%) | 2-5%[1] | 0.2% | 2-5% | 0.02% | 20%[6] |
Minimum Alveolar Concentration (MAC): MAC is a standard measure of anesthetic potency, defined as the alveolar concentration of an anesthetic at one atmosphere that prevents movement in 50% of patients in response to a surgical incision.[5][8] A lower MAC value indicates a more potent anesthetic.[5] Enflurane, with a MAC of approximately 1.68%, is less potent than Isoflurane and Halothane but more potent than Sevoflurane and Desflurane.[5][6]
Blood:Gas Partition Coefficient: This value indicates the solubility of the anesthetic in the blood. A lower coefficient corresponds to faster induction and recovery times because less anesthetic needs to dissolve in the blood before the partial pressure in the brain equilibrates with the alveolar concentration.[9] Enflurane's blood:gas coefficient of 1.9 results in a relatively rapid induction and recovery, though slower than agents like Sevoflurane and Desflurane.[1][10]
Comparative Clinical Efficacy
A direct comparison with other volatile anesthetics reveals the relative advantages and disadvantages of Enflurane in a clinical setting.
Induction and Emergence
Induction of and recovery from anesthesia with Enflurane are considered rapid.[10][11] However, studies have shown that newer agents with lower blood:gas solubility, such as Sevoflurane and Desflurane, offer even faster onset and emergence.[9][12] In a pediatric study, induction with Halothane was faster than with Enflurane or Isoflurane.[13] Conversely, emergence from anesthesia was more rapid with Enflurane compared to Halothane or Isoflurane in the same study.[13]
Cardiovascular Effects
Enflurane produces a dose-related depression of myocardial contractility, which can lead to a decrease in blood pressure.[1][4] This effect is generally more pronounced than with Isoflurane. While Enflurane can cause arrhythmias, the stability of cardiac rhythm is generally considered less robust than that seen with Isoflurane.[2][14]
Respiratory Effects
Like other volatile anesthetics, Enflurane causes a dose-dependent depression of respiration.[4][11] It reduces ventilation as the depth of anesthesia increases.[10] It has a mild, sweet odor which makes it more tolerable for inhalation induction than the pungent odor of Isoflurane.[6][11]
Neurological Effects
A distinctive characteristic of Enflurane is its effect on the central nervous system. It can lower the seizure threshold and, at deep levels of anesthesia, may cause motor activity or seizures, particularly with hypocapnia.[1][10] This property makes it generally unsuitable for patients with epilepsy.[1]
Side Effects and Contraindications
The clinical utility of Enflurane is limited by its side effect profile and contraindications.
Common Side Effects:
Serious Adverse Events:
-
Malignant Hyperthermia: Enflurane is a known trigger for malignant hyperthermia, a rare but life-threatening hypermetabolic state of skeletal muscle.[1][11]
-
Nephrotoxicity: Between 2% and 5% of inhaled Enflurane is metabolized in the liver, producing fluoride ions.[1] While generally considered less nephrotoxic than methoxyflurane, the fluoride levels can be a concern, especially with prolonged anesthesia.[1][4]
-
Hepatotoxicity: Although rare, mild to severe liver injury has been reported following anesthesia with Enflurane.[11]
Contraindications:
-
Known hypersensitivity to halogenated anesthetics[2]
-
Patients with epilepsy or a history of seizure disorders[1][16]
-
Severe liver or kidney disease[2]
-
Conditions predisposing to elevated intracranial pressure[2]
Experimental Protocol: Determination of Minimum Alveolar Concentration (MAC)
The determination of MAC is a fundamental preclinical experiment to establish the potency of a novel inhalational anesthetic. The following is a generalized protocol.
Objective: To determine the MAC of a volatile anesthetic in a suitable animal model (e.g., rats).
Materials:
-
Anesthesia machine with a calibrated vaporizer
-
Ventilator
-
Gas analyzer for end-tidal anesthetic concentration
-
Physiological monitoring equipment (ECG, blood pressure, temperature)
-
Surgical instruments for applying a noxious stimulus (e.g., tail clamp)
-
Animal subjects
Methodology:
-
Animal Preparation: Anesthetize the animal with the test agent and intubate the trachea. Maintain core body temperature.
-
Equilibration: Administer a pre-determined concentration of the anesthetic and allow for a 15-20 minute equilibration period. During this time, the end-tidal anesthetic concentration should remain stable.
-
Application of Stimulus: Apply a noxious stimulus, such as a tail clamp, for a defined period (e.g., 60 seconds).
-
Observation: Observe for purposeful movement in response to the stimulus.
-
Concentration Adjustment:
-
If the animal moves, increase the anesthetic concentration by a set increment (e.g., 10-15%).
-
If the animal does not move, decrease the anesthetic concentration by the same increment.
-
-
Iterative Process: Repeat steps 2-5 until the concentrations that just permit and just prevent movement are identified.
-
MAC Calculation: The MAC for that individual subject is calculated as the average of the lowest concentration that prevents movement and the highest concentration that permits movement.
-
Group Analysis: Repeat the procedure for a cohort of animals to determine the mean or median MAC for the group.
Caption: Experimental workflow for MAC determination.
Conclusion
Enflurane occupies a significant place in the history of anesthesia, offering a balance of properties that made it a workhorse agent for many years. Its mechanism of action, centered on enhancing inhibitory and suppressing excitatory neurotransmission, is characteristic of volatile anesthetics. However, a comparative analysis of its efficacy reveals that while it provides relatively rapid induction and recovery, it has been surpassed by newer agents like Sevoflurane and Desflurane in this regard. Furthermore, its potential for CNS excitation and dose-dependent cardiorespiratory depression, coupled with a higher rate of metabolism compared to Isoflurane, has led to its decline in common clinical use. For researchers and drug development professionals, understanding the complete profile of Enflurane provides a valuable benchmark for evaluating the efficacy and safety of novel anesthetic compounds.
References
- What is Enflurane used for? (2024-06-14).
- Enflurane. Wikipedia. [Link]
- What is the mechanism of Enflurane? (2024-07-17).
- Ethrane (Enflurane): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
- ĒTHRANE (enflurane, USP).
- What are the side effects of Enflurane? (2024-07-12).
- Enflurane | C3H2ClF5O | CID 3226. PubChem - NIH. [Link]
- Pharmacology of Enflurane (Ethrane); Pharmacokinetics, Mechanism of action, Uses, Effects. (2025-04-08). YouTube. [Link]
- Minimum alveolar concentr
- Inhalational anesthetic agents. SlideShare. [Link]
- Prescribing Information ENFLURANE® (enflurane) Inhalation Anesthetic AbbVie Corporation DATE OF PREPARATION: 8401 Trans Canada. (2012-11-01). AbbVie. [Link]
- Clinical comparison of inhal
- Comparison of enflurane, halothane, and isoflurane for diagnostic and therapeutic procedures in children with malignancies. PubMed. [Link]
- Anesthetic Gases: Principles | Anesthesiology Core Review: Part One Basic Exam. AccessAnesthesiology. [Link]
- sevoflurane, desflurane, and xenon new inhaled anesthetics in veterinary medicine. SciELO. [Link]
- What is the difference between Sevoflurane vs Isoflurane in Anesthesia Ventil
- Debunking Volatile Anesthetic Cost Myths Between Sevoflurane and Desflurane. (2013-12-11). AANA. [Link]
Sources
- 1. Enflurane - Wikipedia [en.wikipedia.org]
- 2. What is Enflurane used for? [synapse.patsnap.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Enflurane? [synapse.patsnap.com]
- 5. Minimum alveolar concentration - Wikipedia [en.wikipedia.org]
- 6. medclubhu.weebly.com [medclubhu.weebly.com]
- 7. scielo.br [scielo.br]
- 8. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 9. m.youtube.com [m.youtube.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Ethrane (Enflurane): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. anesthesiaejournal.com [anesthesiaejournal.com]
- 13. Comparison of enflurane, halothane, and isoflurane for diagnostic and therapeutic procedures in children with malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical comparison of inhalation anaesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are the side effects of Enflurane? [synapse.patsnap.com]
- 16. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Chloro-1,1,2-trifluoroethyl ethyl ether in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the precise quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 2-Chloro-1,1,2-trifluoroethyl ethyl ether, a critical fluorinated ether. We will delve into the nuances of various techniques, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reliable results.
Introduction: The Analytical Challenge of Fluorinated Ethers
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its volatile nature and the complexity of reaction mixtures present a significant analytical challenge. Accurate quantification is crucial for reaction monitoring, yield determination, and impurity profiling. This guide will compare the primary analytical techniques, focusing on their applicability to complex matrices.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is critical and depends on factors such as the required sensitivity, selectivity, and the nature of the reaction mixture. While several methods can be employed, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most prominent.
| Technique | Principle | Advantages | Limitations | Best Suited For |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation based on volatility and interaction with a stationary phase, followed by detection of ions formed in a hydrogen-air flame. | Robust, cost-effective, excellent for quantifying hydrocarbons. | Not specific; can have interferences from co-eluting compounds. | Routine analysis, high-concentration samples. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC followed by mass analysis, providing structural information. | High selectivity and sensitivity, definitive identification.[1][2][3][4] | Higher equipment cost and complexity. | Low-level quantification, impurity identification, complex mixtures.[5][6][7] |
| Headspace GC (HS-GC) | Analysis of the vapor phase in equilibrium with the sample. | Minimal sample preparation, avoids contamination of the GC system with non-volatile matrix components.[5][8][9][10] | Requires careful optimization of temperature and equilibration time. | Analysis of volatile compounds in solid or viscous liquid matrices. |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Quantification based on the integrated signal intensity of specific nuclei (¹H or ¹⁹F) relative to an internal standard. | Non-destructive, provides structural information, no need for analyte-specific calibration standards if an internal standard is used.[11][12] | Lower sensitivity compared to GC, potential for signal overlap in complex mixtures. | Reaction monitoring, in-situ yield determination, especially for fluorine-containing compounds.[13][14] |
In-Depth Experimental Protocol: A Validated Headspace GC-MS Method
For the robust and selective quantification of this compound in a reaction mixture, a headspace GC-MS method is often the gold standard. The headspace sampling minimizes matrix effects and protects the analytical column, while mass spectrometry provides definitive identification and quantification.[1][2][5][8][9][10]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh a representative aliquot of the reaction mixture (e.g., 100 mg) into a 20 mL headspace vial.
-
Add a suitable solvent (e.g., 5 mL of dimethyl sulfoxide) to dissolve the sample.
-
Spike the vial with a known amount of an appropriate internal standard (e.g., 1-chloro-2,2,3,3,3-pentafluoropropane). The internal standard should be chosen to have similar chemical properties but a different retention time and mass spectrum from the analyte.
-
Immediately seal the vial with a PTFE/silicone septum and aluminum crimp cap.
-
-
Headspace Sampler Conditions:
-
Oven Temperature: 100 °C (This temperature should be optimized to ensure efficient partitioning of the analyte into the headspace without causing degradation).
-
Equilibration Time: 15 minutes.
-
Injection Volume: 1 mL of the headspace gas.
-
-
GC-MS Parameters:
-
GC Column: A mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms), is a good starting point for separating a range of volatile and semi-volatile compounds.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.
-
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known amounts of this compound and the internal standard into the same solvent used for the sample preparation.
-
Analyze the calibration standards using the same HS-GC-MS method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Calculate the concentration of this compound in the reaction mixture sample using the calibration curve.
-
Method Validation
To ensure the trustworthiness of the results, the analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH) Q2(R1).[15][16][17][18]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in a blank sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear regression should be performed on the calibration curve data, and the correlation coefficient (r²) should be > 0.99.
-
Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Alternative Approach: Quantitative ¹⁹F NMR Spectroscopy
Given that this compound contains fluorine atoms, ¹⁹F NMR spectroscopy presents a powerful alternative for quantitative analysis.[19] This technique is particularly advantageous for in-situ reaction monitoring, as it can provide real-time information on the consumption of starting materials and the formation of products without the need for sample workup.[11][14]
Experimental Protocol for qNMR
-
Sample Preparation:
-
Transfer a known volume of the reaction mixture to an NMR tube.
-
Add a known amount of a suitable internal standard containing a fluorine signal that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
Add a deuterated solvent for locking the magnetic field.
-
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum using a high-field NMR spectrometer.
-
Ensure a sufficient relaxation delay between scans to allow for complete relaxation of the nuclei, which is crucial for accurate quantification.
-
-
Data Analysis:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
The concentration of the analyte can be calculated using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / MWIS) * (MWanalyte / Vsample)
Where:
-
C = concentration
-
I = integral value
-
N = number of fluorine nuclei for the signal
-
m = mass
-
MW = molecular weight
-
V = volume
-
IS = Internal Standard
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflow and a decision-making process for method selection.
Caption: HS-GC-MS Experimental Workflow.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
The quantitative analysis of this compound in a reaction mixture requires a careful selection of analytical methodology. While GC-FID offers a robust and cost-effective solution for routine analysis, HS-GC-MS provides superior selectivity and sensitivity, making it ideal for complex matrices and low-level quantification. For real-time reaction monitoring and in-situ yield determination, ¹⁹F qNMR stands out as a powerful and non-destructive technique. The choice of method should be guided by the specific requirements of the analysis and must be rigorously validated to ensure the integrity and reliability of the data.
References
- NAMSA. Determination of Extractable Volatile Organic Compounds by Headspace GC/MS. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Innovatech Labs. Headspace GC/MS Analysis. [Link]
- Journal of Magnetic Resonance. Quantitative high-resolution on-line NMR spectroscopy in reaction and process monitoring. [Link]
- Taylor & Francis Online. Full article: Analysis of volatile organic compounds in fuel oil by headspace GC-MS. [Link]
- ACS Publications.
- RPTU. Quantitative NMR methods for reaction and process monitoring. [Link]
- RSC Publishing. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- ACS Publications. NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
- Journal of AOAC INTERNATIONAL.
- JEOL. Analysis of volatile organic compounds (VOCs)
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ICH. Quality Guidelines. [Link]
- Starodub. Revised ICH Guideline Q2(R1)
- PubMed.
- Agilent.
- ResearchGate. Determination of volatile anesthetics isoflurane and enflurane in mouse brain tissues using gas chromatography-mass spectrometry | Request PDF. [Link]
- Veeprho.
- CORE.
- PubMed. Headspace gas chromatography-mass spectrometry analysis of isoflurane enantiomers in blood samples after anesthesia with the racemic mixture. [Link]
- PubMed.
- OSHA. Isoflurane. [Link]
- Los Alamos National Laboratory.
- Google Patents.
- ResearchGate.
- World Siva Congress. Sevoflurane: Impurities and stability testing. [Link]
- Los Alamos National Laboratory. SOP-5161, Routine Validation of Volatile Organic Compound (VOC)
- PubMed. Production and characterization of impurities in isoflurane vaporizers. [Link]
- Google Patents. CN101830781B - Synthesis method of isoflurane.
- Chromatography Forum. monitoring the reaction by GC. [Link]
- AZoM. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. [Link]
- Wikipedia.
- Chemistry LibreTexts.
- Bruker.
- RSC Publishing. Fluorous Ethers. [Link]
- News-Medical.Net.
- National Institutes of Health.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
- NIST WebBook. This compound. [Link]
- Cell Press. A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. [Link]
- SpringerLink.
- NIST WebBook. This compound. [Link]
- ResearchGate. (PDF)
- Cheméo. This compound. [Link]
Sources
- 1. Determination of volatile anesthetics isoflurane and enflurane in mouse brain tissues using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Headspace gas chromatography-mass spectrometry analysis of isoflurane enantiomers in blood samples after anesthesia with the racemic mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the volatile anesthetics halothane, enflurane, isoflurane, and sevoflurane in biological specimens by pulse-heating GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Analysis of volatile organic compounds (VOCs) in water by HS-GC-MS Method | Applications Notes | JEOL Ltd. [jeol.com]
- 7. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 8. namsa.com [namsa.com]
- 9. Headspace GC/MS Analysis - Analytics Services, Innovatech Labs [innovatechlabs.com]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 13. Quantitative high-resolution on-line NMR spectroscopy in reaction and process monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. starodub.nl [starodub.nl]
- 19. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Analysis of 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether and Traditional Reagents in Fluoroalkylation Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoroethyl group (-CH₂CF₃), in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The choice of reagent for introducing this critical functional group is therefore a pivotal decision in any synthetic workflow. This guide provides an in-depth comparison of 2-Chloro-1,1,2-trifluoroethyl ethyl ether against established, traditional reagents for trifluoroethylation, offering insights into their reactivity, scope, and practical application, supported by experimental data and detailed protocols.
Introduction: The Quest for Efficient Trifluoroethylation
The introduction of a trifluoroethyl group can be achieved through various synthetic strategies, broadly categorized by the nature of the trifluoroethyl source: electrophilic, nucleophilic, or radical. Traditional methods often rely on reagents such as trifluoroethyl iodide, hypervalent iodine compounds, or derivatives of 2,2,2-trifluoroethanol and 2,2,2-trifluoroethylamine.[1] These reagents, while effective, can present challenges in terms of stability, accessibility, and reaction conditions.
This compound emerges as a potential alternative, valued for its stability and role as a building block in the synthesis of fluorinated compounds.[2][3] This guide will explore its hypothetical utility as a direct trifluoroethylating agent via nucleophilic substitution and benchmark it against a well-established traditional method for the N-trifluoroethylation of anilines.
Comparative Performance: A Focus on N-Trifluoroethylation of Anilines
To provide a clear and objective comparison, we will focus on a specific, high-value transformation: the N-trifluoroethylation of anilines. This reaction is of significant interest in drug discovery for the synthesis of bioactive amines.
| Reagent/Method | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Hypothetical: this compound | Aniline | N-(2,2,2-trifluoroethyl)aniline | Not Reported | Hypothesized: Base, polar aprotic solvent, elevated temperature | - |
| Traditional: 2,2,2-Trifluoroethylamine hydrochloride | o-Methylaniline | N-(2,2,2-trifluoroethyl)-2-methylaniline | 93% | Fe(TPP)Cl (cat.), NaNO₂, AcOH, H₂O/DCM, RT | [1] |
| Traditional: 2,2,2-Trifluorodiazoethane (from trifluoroethylamine) | Aniline | N-(2,2,2-trifluoroethyl)aniline | High | Ag(I) catalyst | [1] |
Analysis of Performance:
The data clearly illustrates that traditional methods, such as the iron-catalyzed reaction with 2,2,2-trifluoroethylamine hydrochloride, provide excellent yields for the N-trifluoroethylation of anilines under mild, aqueous conditions.[1] The in-situ generation of a trifluoroethylating species from a stable precursor is a notable advantage of this approach.
For this compound, no direct experimental data for this specific transformation is readily available in the peer-reviewed literature. Its utility as a trifluoroethylating agent would likely rely on a nucleophilic substitution of the chloride atom. The presence of three fluorine atoms on the adjacent carbon would influence the reactivity of the C-Cl bond. While a direct Sₙ2 reaction is plausible, the conditions required (e.g., strong base, high temperature) may limit its functional group tolerance compared to the documented traditional methods.
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for both the hypothetical use of this compound and a documented traditional method are presented below.
Hypothetical Protocol: N-Trifluoroethylation of Aniline with this compound
Causality of Experimental Choices: This hypothetical protocol is based on the principles of nucleophilic substitution reactions. A strong, non-nucleophilic base is chosen to deprotonate the aniline, generating a more potent nucleophile. A polar aprotic solvent is selected to solvate the cation of the base without interfering with the nucleophile. Elevated temperature is proposed to overcome the potential steric hindrance and electronic effects of the fluorinated substrate.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Documented Protocol: Iron-Catalyzed N-Trifluoroethylation of o-Methylaniline[1]
Causality of Experimental Choices: This protocol utilizes a one-pot, two-step process. The first step involves the in-situ generation of a diazonium species from 2,2,2-trifluoroethylamine hydrochloride using sodium nitrite under acidic conditions. The second step is an iron-catalyzed N-H insertion reaction. The biphasic solvent system (water/dichloromethane) facilitates the reaction and subsequent product extraction. The use of a catalytic amount of an iron porphyrin complex provides a mild and efficient pathway for the N-H insertion.
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol), acetic acid (0.6 mmol), 2 mL of water, and 1 mL of dichloromethane under an air atmosphere at room temperature.
-
Add sodium nitrite (0.6 mmol) to the Schlenk tube and stir the mixed solution at room temperature for 30 minutes.
-
Add o-methylaniline (0.3 mmol) and Fe(TPP)Cl (0.9 mol%) to the vigorously stirred aqueous solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford N-(2,2,2-trifluoroethyl)-2-methylaniline.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each protocol.
Caption: Hypothetical workflow for N-trifluoroethylation.
Caption: Documented workflow for iron-catalyzed N-trifluoroethylation.
Conclusion and Future Outlook
This comparative guide highlights the current state of N-trifluoroethylation methodologies. While traditional reagents, particularly those derived from 2,2,2-trifluoroethylamine, offer well-documented, high-yielding, and mild routes to N-trifluoroethylated anilines, the utility of this compound as a direct trifluoroethylating agent remains to be experimentally validated.
The hypothetical protocol presented serves as a starting point for future investigations into the reactivity of this and similar chloro-fluoro ethers. Further research is warranted to explore the reaction conditions under which this compound can effectively participate in nucleophilic substitution reactions and to determine its substrate scope and functional group tolerance. The development of new, stable, and readily available trifluoroethylating reagents is a continuous endeavor in organic synthesis, and a thorough evaluation of all potential candidates is crucial for advancing the field.
References
- Trifluoroethylation of phenols with various electrophiles. (n.d.). ResearchGate.
- This compound. (n.d.). Google.
- Singh, R. P., Ghoshal, T., & Mishra, V. (2024). Trifluoromethylation Strategies of Alcohols and Phenols. Asian Journal of Organic Chemistry, 11.
- Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. (2021). RSC Advances.
- Phenol oxidation with hypervalent iodine reagents. (n.d.). Wikipedia.
- Synthesis process of trifluoroacetyl ethyl acetate. (n.d.). Google Patents.
- Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. (2021). RSC Publishing.
- Process for the preparation of ethyl trifluoroacetoacetate. (n.d.). Google Patents.
- The preparation method of 4,4,4-ethyl trifluoroacetoacetate. (n.d.). Google Patents.
- Luo, H., Wu, G., Zhang, Y., & Wang, J. (2015). Silver(I)-Catalyzed N-Trifluoroethylation of Anilines and O-Trifluoroethylation of Amides With 2,2,2-Trifluorodiazoethane.
- Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). Molecules, 25(14), 3264.
- Silver(I)‐Catalyzed N‐Trifluoroethylation of Anilines and O‐Trifluoroethylation of Amides with 2,2,2‐Trifluorodiazoethane. (n.d.). Scilit.
- Trifluoromethylation Strategies of Alcohols and Phenols. (n.d.). ResearchGate.
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). JoVE.
- Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. (2021). RSC Advances.
- This compound. (n.d.). NIST WebBook.
- 2-Chloro-1,1,2-trifluoroethyl methyl ether. (n.d.). PubChem.
- Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. (n.d.). PMC.
- Electrochemical O-trifluoromethylation of electron-deficient phenols. (n.d.). ResearchGate.
- Phenol oxidation with hypervalent iodine reagents. (2026). Grokipedia.
- Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). PubMed.
- Stanek, K., Koller, R., & Togni, A. (2008). Reactivity of a 10-I-3 Hypervalent Iodine Trifluoromethylation Reagent With Phenols. The Journal of Organic Chemistry.
- Thiourea-Catalyzed Enantioselective Fluorination of β-Keto Esters. (n.d.). ResearchGate.
- Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. (n.d.). ACS Publications.
- Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. (n.d.). PMC.
- Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. (n.d.). NIH.
- This compound. (n.d.). Cheméo.
- Acetoacetic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
- ethyl diacetylacetate. (n.d.). Organic Syntheses Procedure.
- Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. (n.d.). ResearchGate.
- 4.4: Nucleophilic substitution and elimination reactions. (2025). Chemistry LibreTexts.
- 8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. (n.d.). Google.
- Appendix 2: Main Mechanisms. (n.d.). Lumen Learning.
- (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021).
- Development and novel applications of halogenating agents. (n.d.). ThinkIR - University of Louisville.
- 7.6 Extra Topics on Nucleophilic Substitution Reactions. (n.d.). Organic Chemistry I.
- Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. (2020). YouTube.
Sources
case study comparing experimental results with theoretical predictions for 2-Chloro-1,1,2-trifluoroethyl ethyl ether reactions
A Guide for Researchers in Drug Development and Chemical Synthesis
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
2-Chloro-1,1,2-trifluoroethyl ethyl ether, a halogenated ether, is a molecule of significant interest in various chemical and biomedical fields. While its physical properties and applications are well-documented, a comprehensive understanding of its chemical reactivity is crucial for predicting its stability, degradation pathways, and potential for use as a precursor in the synthesis of novel fluorinated compounds. This guide provides an in-depth comparison of the theoretically predicted reactivity of this compound with available experimental data for the compound and its structural analogs.
This document moves beyond a simple recitation of facts to explain the underlying principles governing the compound's reactions. By examining its susceptibility to pyrolysis, dehydrohalogenation, and nucleophilic substitution, we aim to provide researchers with a robust framework for anticipating its behavior under various experimental conditions. Where direct experimental data for this compound is not available, we draw upon established experimental results for closely related halogenated ethers and alkanes to support our theoretical predictions. This comparative approach allows for a scientifically grounded estimation of its reactivity profile.
Theoretical Framework: Predicting Reactivity
The reactivity of this compound is dictated by several key structural features: the ether oxygen, the carbon-chlorine (C-Cl) bond, the carbon-fluorine (C-F) bonds, and the carbon-hydrogen (C-H) bonds. The high electronegativity of the fluorine and chlorine atoms creates significant inductive effects, polarizing the molecule and influencing bond strengths and the acidity of adjacent protons.
Pyrolysis and Thermolysis: The Weakest Link
In the absence of reactive reagents, the thermal decomposition of this compound is predicted to initiate at the weakest covalent bond. A comparison of average bond dissociation energies (BDEs) provides a theoretical basis for predicting the initial step of pyrolysis.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-C | ~347 |
| C-H | ~413 |
| C-O | ~358 |
| C-F | ~485 |
| C-Cl | ~339 |
The C-Cl bond is the most labile in the molecule, suggesting that thermal decomposition will likely proceed via its homolytic cleavage, generating a chloroalkoxyethyl radical and a chlorine radical. This initial step would trigger a radical chain reaction leading to a complex mixture of products. While specific experimental pyrolysis data for this compound is scarce, studies on the gas-phase pyrolysis of ethyl chloride have confirmed that the elimination of HCl to form ethylene is a primary decomposition pathway.[1] A similar elimination of HCl from this compound is a plausible thermal decomposition route.
Caption: Predicted radical mechanism for the pyrolysis of this compound.
Dehydrohalogenation: An Elimination Pathway
In the presence of a base, this compound is expected to undergo elimination reactions to form alkenes. The molecule can potentially undergo both dehydrochlorination and dehydrofluorination.
-
Dehydrochlorination: This is the more probable elimination pathway due to the lower bond strength of the C-Cl bond compared to the C-F bond and the greater acidity of the hydrogen on the adjacent carbon, which is activated by the electron-withdrawing fluorine atoms. The reaction is expected to follow an E2 mechanism in the presence of a strong, sterically hindered base, leading to the formation of 1,2-difluoro-1-ethoxyethene.
-
Dehydrofluorination: While less likely, dehydrofluorination could occur under more forcing conditions or with specific catalysts. The regioselectivity would depend on which fluorine and hydrogen atoms are removed.
Experimental studies on the dehydrohalogenation of 1-chloro-1,1-difluoroethane over metal fluoride catalysts have shown that both dehydrochlorination and dehydrofluorination can occur, with the product distribution being dependent on the catalyst and reaction conditions.[2] This suggests that by carefully selecting the reaction conditions, a degree of control over the elimination pathway of this compound may be achievable.
Caption: Predicted E2 mechanism for the dehydrochlorination of this compound.
Nucleophilic Substitution: A Matter of Sterics and Stability
This compound presents two potential sites for nucleophilic attack: the carbon bearing the chlorine atom and the carbons of the ethyl group.
-
Attack at the Chloro-substituted Carbon: This carbon is secondary and sterically hindered by the bulky trifluoroethyl group. Nucleophilic substitution at this site is likely to be slow. Given the potential for a relatively stable secondary carbocation due to the influence of the adjacent oxygen atom, an S\N1 mechanism could be possible with a weak nucleophile in a polar protic solvent. However, with a strong nucleophile, an S\N2 reaction would be expected.
-
Attack at the Ethyl Group (Ether Cleavage): Ethers are generally unreactive towards nucleophiles but can be cleaved by strong acids like HBr and HI.[3] This reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, the attack is more likely to occur at the less sterically hindered ethyl group, yielding ethanol and 2-chloro-1,1,2-trifluoroethyl halide.
Experimental work on nucleophilic substitution reactions of similar halogenated ethers confirms that the reaction mechanism (S\N1 vs. S\N2) is highly dependent on the substrate structure, the nucleophile, the leaving group, and the solvent.[4] For this compound, the electron-withdrawing nature of the fluorines is expected to disfavor the formation of a carbocation at the adjacent carbon, making an S\N2 pathway more likely for substitution at the chloro-substituted carbon.
Atmospheric Reactivity: The Role of Hydroxyl Radicals
While not a focus of synthetic chemistry, the atmospheric fate of this compound (enflurane) provides insight into its radical chemistry. The primary degradation pathway in the troposphere is reaction with hydroxyl radicals (•OH).[5] Theoretical and experimental studies on related anesthetic gases like isoflurane and desflurane have shown that the reaction is initiated by H-atom abstraction from the C-H bonds.[6][7] The resulting carbon-centered radical then reacts with molecular oxygen, leading to a cascade of reactions that ultimately break down the molecule. The atmospheric lifetime of enflurane is estimated to be several years, indicating its relative stability towards radical attack compared to non-halogenated ethers.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Computational study on the attack of ·OH radicals on aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Volatile anaesthetics and the atmosphere: atmospheric lifetimes and atmospheric effects of halothane, enflurane, isoflurane, desflurane and sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atmospheric chemistry of isoflurane, desflurane, and sevoflurane: kinetics and mechanisms of reactions with chlorine atoms and OH radicals and global warming potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
2-Chloro-1,1,2-trifluoroethyl ethyl ether proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1,1,2-trifluoroethyl ethyl ether
In the landscape of advanced research and pharmaceutical development, meticulous chemical handling is not merely a regulatory requirement but the bedrock of a safe and efficient laboratory. This guide provides an in-depth, procedural framework for the proper disposal of this compound (CAS No. 426-05-1). As your partners in science, we are committed to providing value beyond the product, ensuring you have the critical information needed to manage laboratory chemicals with confidence and integrity.
Hazard Profile and Risk Assessment: Understanding the "Why"
While specific toxicological data for this compound is limited, its classification as a halogenated ether necessitates a stringent and informed approach to handling and disposal. Structurally similar compounds are known to cause skin and eye irritation.[1] Inhalation of vapors may lead to symptoms such as dizziness or respiratory irritation.[1]
A critical consideration is the substance's behavior under heat or in a fire. Thermal decomposition of halogenated compounds can generate highly toxic and corrosive gases, including hydrogen chloride and hydrogen fluoride.[1] Therefore, the primary causality behind these disposal protocols is to prevent uncontrolled release into the environment and to mitigate the risks of exposure and dangerous chemical reactions. All waste must be treated as hazardous.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical or its waste, ensure the following PPE is worn to prevent exposure, as guided by safety protocols for similar chemicals:
-
Eye Protection: Wear chemical safety goggles. If a splash risk exists, use a face shield in conjunction with goggles.[2]
-
Hand Protection: Wear appropriate chemically resistant gloves (e.g., nitrile, neoprene) to prevent skin contact.[2]
-
Protective Clothing: A standard lab coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[2]
-
Respiratory Protection: All handling of this substance and its waste should occur in a well-ventilated area, preferably within a chemical fume hood.[3] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator is necessary.[2]
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed as a self-validating system, ensuring a clear chain of custody from the point of generation to final, compliant disposal.
Step 1: Waste Segregation at the Source Immediately upon generation, all waste containing this compound (including residues, contaminated labware, and unused product) must be collected in a dedicated hazardous waste container.
-
Causality: Halogenated and non-halogenated solvent wastes must be kept separate to ensure proper final disposal, as they require different treatment processes.[4] Mixing incompatible waste streams can lead to dangerous reactions.[5]
Step 2: Container Selection and Labeling Use a container compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate.[4][6]
-
Labeling: The container must be clearly and accurately labeled before the first drop of waste is added.[4] The label must include:
-
The words "Hazardous Waste "[7]
-
The full chemical name: "Waste this compound " (and any other components in the waste stream)
-
The approximate percentage of each component.
-
An indication of the associated hazards (e.g., "Irritant," "Toxic").
-
-
Causality: Proper labeling is a critical safety and regulatory requirement. It informs personnel of the container's contents and hazards and is essential for the waste disposal vendor to handle the material correctly.
Step 3: Safe Temporary Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation, away from heat, open flames, and direct sunlight.[3]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.[5]
-
Incompatibles: Ensure the waste is not stored near incompatible materials, particularly strong oxidizing agents and bases.[2][8]
-
Causality: Secondary containment and segregation prevent accidental spills from spreading and mitigate the risk of dangerous reactions with other chemicals.
Step 4: Arranging Final Disposal The final disposal of this hazardous waste must be managed by your institution's Environmental Health and Safety (EHS) department and carried out by a licensed hazardous waste disposal company.
-
Procedure: Once the container is approaching full (no more than 90% capacity[6]), contact your EHS office to schedule a waste pickup. Do not pour this chemical waste down the drain.[2][8]
-
Ultimate Disposal Method: The standard and required method for destroying halogenated organic compounds is high-temperature incineration at a permitted facility.[9][10] This process breaks the robust carbon-fluorine and carbon-chlorine bonds under controlled conditions to prevent the release of harmful substances.
-
Causality: Professional disposal is mandated by law (e.g., EPA regulations) and is the only way to ensure the chemical is destroyed in an environmentally sound and safe manner.
Quantitative Data and Properties Summary
The following table provides key information for quick reference.
| Property/Instruction | Details | Source(s) |
| Chemical Name | This compound | [11] |
| CAS Number | 426-05-1 | [11] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Potential for organ damage upon repeated exposure. | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | [2][8] |
| PPE Requirements | Safety Goggles, Chemical-Resistant Gloves, Lab Coat, Use in Fume Hood. | [1][2] |
| Disposal Method | Collect as hazardous waste for professional disposal via high-temperature incineration. DO NOT drain dispose. | [2][4][9] |
Disposal Workflow Diagram
This diagram illustrates the logical flow from waste generation to final disposal.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ethz.ch [ethz.ch]
- 7. mtu.edu [mtu.edu]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. This compound | C4H6ClF3O | CID 136152 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-1,1,2-trifluoroethyl ethyl ether (Enflurane)
As researchers and drug development professionals, our work demands a deep respect for the materials we handle. 2-Chloro-1,1,2-trifluoroethyl ethyl ether, commonly known as Enflurane, is a halogenated ether that requires meticulous handling protocols.[1][2] While it was historically used as an inhalation anesthetic, its properties in a laboratory setting—a clear, colorless, volatile liquid with a mild, sweet odor—necessitate a comprehensive understanding of its hazards to ensure personnel safety.[1][3][4]
This guide moves beyond a simple checklist. It provides the essential, field-proven insights necessary to establish a robust safety protocol, focusing on the last and most critical line of defense: Personal Protective Equipment (PPE).
Foundational Safety: Understanding the Hazards
The selection of appropriate PPE is not arbitrary; it is a direct response to the specific risks a chemical presents. The primary hazards associated with Enflurane are rooted in its volatility and physiological effects.
-
Inhalation: This is the principal route of exposure.[3][5] Vapors can cause respiratory irritation, dizziness, drowsiness, and central nervous system depression.[1][3][6] At high concentrations, it can lead to anesthesia and respiratory depression.[5] The National Institute for Occupational Safety and Health (NIOSH) has established a Recommended Exposure Limit (REL) of a 2 ppm ceiling concentration over a 60-minute period for waste anesthetic gases.[3][4]
-
Eye Contact: Enflurane causes serious eye irritation.[6] Direct contact with the liquid or high concentrations of vapor can result in significant discomfort and potential injury. NIOSH explicitly states that eye contact must be prevented.[1][2][3][5]
-
Skin Contact: The substance is classified as a skin irritant.[6] Prolonged or repeated contact can lead to dermatitis as the solvent properties of the ether defat the skin.[7]
-
Chronic Exposure: Prolonged or repeated exposure may cause damage to the central nervous system and the cardiovascular system.[6]
It is also critical to note that while Enflurane itself is noncombustible, it can decompose in a fire to produce highly toxic and corrosive compounds such as hydrogen chloride and hydrogen fluoride.[5]
The First Lines of Defense: Engineering and Administrative Controls
Before we even consider PPE, we must emphasize the Hierarchy of Controls. PPE is intended to protect you when other controls are not feasible or are insufficient.
-
Engineering Controls: The most effective control is to handle Enflurane within a properly functioning and certified chemical fume hood.[6] This captures vapors at the source, preventing them from entering the laboratory environment. Local exhaust ventilation systems are also a viable primary control measure.[8]
-
Administrative Controls: These are the procedures that support a safe environment. They include minimizing the quantities of Enflurane used, ensuring it is stored in a cool, well-ventilated area away from light, and, most importantly, providing comprehensive training for all personnel on its specific hazards and handling procedures.[6][8][9]
Core PPE Protocols: Selecting the Right Barrier
When engineering and administrative controls are in place, PPE provides the necessary barrier against residual exposure or in the event of an unexpected splash or spill.
Eye and Face Protection
Given the serious eye irritation hazard, this is non-negotiable.
-
Minimum Requirement: At all times when handling Enflurane, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[10][11]
-
Elevated Splash Risk: For tasks involving transfers of larger volumes or any activity with an increased risk of splashing, chemical splash goggles are required.[11][12] For significant splash hazards, a full-face shield must be worn over the chemical splash goggles to protect the entire face.[12]
Hand and Body Protection
-
Hand Protection: While NIOSH makes no specific recommendation for glove material, standard laboratory practice for handling halogenated compounds dictates the use of chemical-resistant gloves to prevent skin irritation.[2][3][5][6]
-
For Incidental Contact (Splashes): Nitrile gloves are generally acceptable, but they should be removed and replaced immediately upon contamination.
-
For Extended Contact or Immersion: For situations like spill cleanup or equipment maintenance, more robust materials are necessary. Laminated film (e.g., SilverShield®) or Viton® gloves offer superior resistance to halogenated ethers.
-
Causality: The choice of glove is critical because halogenated solvents can cause some common glove materials to swell, degrade, or become permeable, compromising their protective barrier. Always consult the glove manufacturer's chemical compatibility chart for specific breakthrough times and degradation ratings for Enflurane or similar halogenated ethers.
-
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[8] For procedures involving large quantities or a high risk of splashing, a chemical-resistant apron or coveralls should be worn.[12]
Respiratory Protection
Respiratory protection is typically not necessary when Enflurane is handled exclusively within a certified chemical fume hood.[13] However, it becomes essential under specific conditions.
-
When Required: A respirator is mandatory if engineering controls are absent or insufficient to keep vapor concentrations below the 2 ppm NIOSH REL, during the cleanup of a significant spill, or in an emergency response situation.[8][12]
-
Type of Respirator: A NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is the standard choice.[14] A full-facepiece respirator provides the dual benefit of eye and respiratory protection. For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is the only option.[6][7]
-
Trustworthiness: The use of respiratory protection must be part of a formal written respiratory protection program, as mandated by OSHA standard 29 CFR 1910.134, which includes medical evaluation, fit testing, and training.[10][14]
Data-Driven PPE Selection and Procedural Guidance
To simplify decision-making, the following table summarizes PPE requirements for common laboratory scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume (<100mL) Handling in Fume Hood | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Laboratory coat | Not required |
| Large-Volume (>1L) Transfer or Weighing | Chemical splash goggles & face shield | Laminated film or Viton® gloves | Chemical-resistant apron over lab coat | Required if outside a fume hood (Air-purifying respirator with OV cartridges) |
| Small Spill Cleanup (<100 mL) | Chemical splash goggles | Laminated film or Viton® gloves | Chemical-resistant apron over lab coat | Recommended (Air-purifying respirator with OV cartridges) |
| Large Spill or Emergency | Full-facepiece respirator | Heavy-duty chemical gloves (Viton®) | Chemical-resistant suit | Required (Full-facepiece respirator with OV cartridges or SCBA) |
Experimental Protocol: PPE Donning and Doffing
A validated sequence prevents cross-contamination and ensures protection is maintained.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly.
-
Body Protection: Don lab coat or apron.
-
Respiratory Protection: If required, don respirator. Perform a positive and negative pressure seal check.
-
Eye/Face Protection: Don safety goggles or face shield.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Body Protection: Remove lab coat or apron, turning it inside out as you remove it.
-
Hand Hygiene: Wash hands.
-
Eye/Face Protection: Remove goggles or face shield from the back.
-
Respiratory Protection: Remove respirator from the back.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling Enflurane.
Caption: Decision tree for selecting appropriate PPE for Enflurane.
Decontamination, Disposal, and Emergency Response
-
Disposal: All disposable PPE contaminated with Enflurane, particularly gloves, must be treated as hazardous waste and disposed of in accordance with institutional, local, and federal regulations.[15]
-
Emergency Procedures: In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately irrigate eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][8]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water.[2][3][8]
-
Inhalation: Move the exposed individual to fresh air at once. If breathing has stopped or is difficult, provide respiratory support. Seek immediate medical attention.[2][3][5][8]
-
By integrating this expert-level understanding of the hazards with a systematic approach to control and protection, you can ensure a safe and effective research environment when working with this compound.
References
- NIOSH Pocket Guide to Chemical Hazards - Enflurane. (n.d.). Centers for Disease Control and Prevention.
- Enflurane. (2016, April 11). Centers for Disease Control and Prevention.
- ENFLURANE. (n.d.). Occupational Safety and Health Administration.
- Enflurane | C3H2ClF5O. (n.d.). PubChem, National Institutes of Health.
- Ethrane (Enflurane): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList.
- Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration.
- OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH, Centers for Disease Control and Prevention.
- Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration.
- Halogenated ether. (n.d.). In Wikipedia.
- Anesthetic Gases: Guidelines for Workplace Exposures. (2000, May 18). Occupational Safety and Health Administration.
Sources
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Enflurane [medbox.iiab.me]
- 2. Enflurane | C3H2ClF5O | CID 3226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Enflurane [cdc.gov]
- 4. ENFLURANE | Occupational Safety and Health Administration [osha.gov]
- 5. ENFLURANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. Ethrane (Enflurane): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
- 11. osha.gov [osha.gov]
- 12. Anesthetic Gases: Guidelines for Workplace Exposures | Occupational Safety and Health Administration [osha.gov]
- 13. fishersci.com [fishersci.com]
- 14. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
